Promethazine Hydrochloride
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPDBLUZJRXNNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2S.ClH, C17H21ClN2S | |
| Record name | PROMETHAZINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20957 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021192 | |
| Record name | Promethazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Promethazine hydrochloride is an odorless white to faint yellow crystalline powder. Bitter taste. A 10% solution in water has a pH of 3.5-5.0. (NTP, 1992) | |
| Record name | PROMETHAZINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20957 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) | |
| Record name | PROMETHAZINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20957 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
58-33-3 | |
| Record name | PROMETHAZINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20957 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Promethazine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Promethazine hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PROMETHAZINE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757301 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | PROMETHAZINE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231688 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 10H-Phenothiazine-10-ethanamine, N,N,.alpha.-trimethyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Promethazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Promethazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.341 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROMETHAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R61ZEH7I1I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
446 to 450 °F (decomposes) (NTP, 1992) | |
| Record name | PROMETHAZINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20957 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of Promethazine Hydrochloride on H1 Receptors
This guide provides a comprehensive technical overview of the molecular interactions between Promethazine Hydrochloride and the histamine H1 receptor. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the pharmacodynamics, signaling pathways, and experimental methodologies used to characterize this first-generation antihistamine.
Section 1: Introduction to this compound and the Histamine H1 Receptor
This compound is a phenothiazine derivative recognized for its potent antihistaminic, sedative, antiemetic, and anticholinergic properties.[1][2][3] It is widely used in clinical settings to manage allergic reactions, prevent nausea and vomiting, and for sedation.[1][3][4] The primary therapeutic effects of promethazine are mediated through its interaction with the histamine H1 receptor.[1][5][6]
The histamine H1 receptor is a G protein-coupled receptor (GPCR) belonging to the rhodopsin-like family.[7] It is expressed in various tissues, including smooth muscles, vascular endothelial cells, the heart, and the central nervous system.[7] Activation of the H1 receptor by its endogenous ligand, histamine, triggers a cascade of intracellular events primarily through the Gq/11 family of G proteins.[7][8] This signaling is central to the physiological responses associated with allergic and inflammatory processes, such as vasodilation, increased vascular permeability, and bronchoconstriction.[9][10]
Section 2: The Core Mechanism of Action: Inverse Agonism
Contrary to the classical view of being a simple competitive antagonist, promethazine, like many other H1 antihistamines, functions as an inverse agonist .[11] This distinction is critical for a precise understanding of its mechanism.
A neutral antagonist binds to a receptor and blocks the agonist from binding, thereby preventing a response. An inverse agonist, however, binds to the same receptor and reduces its basal, or constitutive, activity. The H1 receptor exhibits significant constitutive activity, meaning it can signal to some degree even in the absence of histamine.[11][12][13][14] This agonist-independent signaling contributes to the baseline inflammatory state.
Promethazine stabilizes the inactive conformation of the H1 receptor, thereby reducing this constitutive activity.[11] This inverse agonism is a key component of its anti-allergic and anti-inflammatory effects, as it not only blocks the action of histamine but also actively suppresses the receptor's intrinsic signaling.
Receptor Binding and Affinity
Promethazine competitively blocks H1 receptors, inhibiting the majority of the pharmacological effects of histamine at these sites.[6] The affinity of promethazine for the H1 receptor is a critical determinant of its potency. This is experimentally determined using radioligand binding assays, which quantify the interaction between the drug and the receptor.
Section 3: Downstream Signaling Pathways Modulated by Promethazine
The interaction of promethazine with the H1 receptor leads to the modulation of several key intracellular signaling pathways. The primary pathway affected is the Gq/11-mediated cascade.
The Gq/11-PLC-IP3-Ca2+ Pathway
Under normal physiological conditions, histamine binding to the H1 receptor activates the Gq/11 protein.[7][8] This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][15] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[15][16] The resulting increase in intracellular Ca2+ concentration, along with the activation of Protein Kinase C (PKC) by DAG, mediates a variety of cellular responses, including smooth muscle contraction and the expression of pro-inflammatory genes.[8][17][18]
Promethazine, by stabilizing the inactive state of the H1 receptor, prevents this Gq/11 activation and the subsequent downstream signaling cascade. This blockade of Ca2+ mobilization is a hallmark of its antihistaminic action.
Modulation of NF-κB Signaling
Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of genes involved in inflammation and immune responses. The H1 receptor can activate NF-κB in both a constitutive and an agonist-dependent manner.[7] This activation contributes to the chronic inflammatory state seen in allergic conditions.
A significant aspect of promethazine's mechanism of action is its ability to inhibit H1 receptor-mediated NF-κB activation.[19][20] By acting as an inverse agonist, promethazine reduces the constitutive signaling of the H1 receptor, thereby suppressing the basal activity of NF-κB. This inhibitory effect on NF-κB contributes to the anti-inflammatory properties of promethazine, extending beyond simple histamine blockade.[7][19]
Visualization of H1 Receptor Signaling
Caption: H1 Receptor Signaling Pathway and the Point of Intervention for Promethazine.
Section 4: Experimental Protocols for Characterizing Promethazine's Action
The elucidation of promethazine's mechanism of action relies on a suite of robust in vitro assays. These protocols are designed to quantify receptor binding, functional responses, and downstream signaling events.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a compound for its target receptor.[21]
Objective: To determine the affinity of this compound for the H1 receptor.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in an ice-cold buffer to prepare cell membranes.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[22]
-
-
Competition Binding:
-
Incubate the cell membranes with a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]-mepyramine) and varying concentrations of unlabeled promethazine.[22]
-
Allow the binding to reach equilibrium.
-
Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.[21][23]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of promethazine.
-
Determine the IC50 value (the concentration of promethazine that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.[24]
-
| Parameter | Description |
| Ki | Inhibitor binding affinity; a measure of the potency of an antagonist. |
| IC50 | The concentration of an inhibitor that reduces the response by half. |
| [³H]-mepyramine | A commonly used radioligand for H1 receptor binding assays. |
Calcium Mobilization Assay
This functional assay measures the ability of a compound to block agonist-induced increases in intracellular calcium.[25]
Objective: To assess the functional antagonism of this compound at the H1 receptor.
Methodology:
-
Cell Preparation:
-
Functional Assay:
-
Data Analysis:
-
Plot the histamine-induced calcium response against the concentration of promethazine.
-
Determine the IC50 value for the inhibition of the calcium response.
-
Visualization of Experimental Workflow
Caption: Experimental workflow for characterizing H1 receptor antagonists.
NF-κB Reporter Gene Assay
This assay is used to measure the activation of the NF-κB signaling pathway.
Objective: To determine the effect of this compound on H1 receptor-mediated NF-κB activation and to assess its inverse agonist activity.
Methodology:
-
Cell Transfection:
-
Assay Protocol:
-
Plate the transfected cells in a 96-well plate.
-
Treat the cells with varying concentrations of promethazine in the absence of histamine to measure its effect on constitutive NF-κB activity (to assess inverse agonism).
-
In a separate set of wells, pre-treat the cells with promethazine before stimulating with histamine to measure its antagonistic effect on agonist-induced NF-κB activation.
-
After an appropriate incubation period, lyse the cells and add the substrate for the reporter enzyme (e.g., luciferin for luciferase).[27][28][30]
-
Measure the luminescence, which is proportional to the level of NF-κB activation.[29]
-
-
Data Analysis:
-
For inverse agonism, plot the luminescence against the concentration of promethazine to determine the IC50 for the reduction of basal NF-κB activity.
-
For antagonism, plot the histamine-induced luminescence against the concentration of promethazine to determine the IC50 for the inhibition of NF-κB activation.
-
Section 5: Conclusion
The mechanism of action of this compound at the H1 receptor is multifaceted, extending beyond simple competitive antagonism. Its classification as an inverse agonist is crucial, as this property underlies its ability to reduce the constitutive activity of the H1 receptor, thereby suppressing baseline inflammatory signaling. This is particularly evident in its modulation of the Gq/11-PLC-Ca2+ and NF-κB pathways. A thorough understanding of these molecular interactions, validated through rigorous experimental protocols such as radioligand binding, calcium mobilization, and reporter gene assays, is essential for the continued development and optimization of antihistaminic therapies.
References
-
Bakker, R. A., et al. (2000). Constitutive activity of the histamine H(1) receptor reveals inverse agonism of histamine H(1) receptor antagonists. European Journal of Pharmacology, 387(1), R5–R7. [Link]
-
Bakkers, M. J. G., et al. (2001). Histamine H1-Receptor Activation of Nuclear Factor-κB: Roles for Gβγ- and Gαq/11-Subunits in Constitutive and Agonist-Mediated Signaling. Molecular Pharmacology, 60(5), 1133–1142. [Link]
-
Wikipedia. (n.d.). Histamine H1 receptor. Retrieved from [Link]
-
Leurs, R., et al. (2005). Constitutive activity of the histamine H(1) receptor. Methods in Enzymology, 403, 146-161. [Link]
-
Bakker, R. A., et al. (2001). Histamine H(1)-receptor activation of nuclear factor-kappa B: roles for G beta gamma- and G alpha(q/11)-subunits in constitutive and agonist-mediated signaling. Molecular Pharmacology, 60(5), 1133-42. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of this compound? [Link]
-
Leurs, R., et al. (1995). Molecular properties and signalling pathways of the histamine H1 receptor. Clinical & Experimental Allergy, 25 Suppl 1, 42-6. [Link]
-
Dr.Oracle. (2025). What is the mechanism of action of Phenergan (promethazine)? [Link]
-
GlobalRx. (2024). What is this compound used for? [Link]
-
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. [Link]
-
This compound USP: A Comprehensive Clinical Profile. (n.d.). [Link]
-
Nakahata, N., et al. (2021). Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. International Journal of Molecular Sciences, 22(16), 8758. [Link]
-
National Center for Biotechnology Information. (n.d.). Promethazine. In StatPearls. [Link]
-
Gergs, U., et al. (2020). Scheme of the signal transduction of H1-histamine receptors in the atrium in cardiomyocytes. ResearchGate. [Link]
-
Eurofins Discovery. (n.d.). H1 Human Histamine GPCR Cell Based Agonist Calcium Flux LeadHunter Assay. [Link]
-
bioRxiv. (2021). THE CONSTITUTIVE ACTIVITY OF THE HISTAMINE H1 RECEPTOR INTERACTION WITH THE NMDA RECEPTOR : CONSEQUENCES IN EPILEPSY. [Link]
-
GlobalRx. (n.d.). Overview of this compound. [Link]
-
Jiang, Y., et al. (2018). Gq-Coupled Receptors in Autoimmunity. Journal of Immunology Research, 2018, 5470346. [Link]
-
Patsnap Synapse. (2024). What are H1 receptor agonists and how do they work? [Link]
-
Innoprot. (n.d.). Histamine H1 Receptor Assay. [Link]
-
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. [Link]
-
bioRxiv. (2023). The Constitutive Activity of The Histamine H1 Receptor Interactions With The NMDA Receptor : Consequences In Epilepsy. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. In PubChem. [Link]
-
Drugs.com. (2025). Promethazine: Package Insert / Prescribing Information. [Link]
-
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. [Link]
-
Eurofins Discovery. (n.d.). H1 Human Histamine GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. [Link]
-
Wikipedia. (n.d.). Promethazine. Retrieved from [Link]
-
Roumestan, C., et al. (2003). Histamine H1-receptor antagonists inhibit nuclear factor-kappaB and activator protein-1 activities via H1-receptor-dependent and -independent mechanisms. Clinical & Experimental Allergy, 33(4), 505-12. [Link]
-
ResearchGate. (n.d.). Downstream pathways and effector channels for Gq/11, Gs, and Gi protein coupled receptors. [Link]
-
Drugs.com. (2025). Promethazine (Antihistamine) Monograph for Professionals. [Link]
-
ResearchGate. (2025). Histamine H1-receptor antagonists inhibit nuclear factor-kappaB and activator protein-1 activities via H1-receptor-dependent and –independent mechanisms. [Link]
-
Wikipedia. (n.d.). Gq alpha subunit. Retrieved from [Link]
-
Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. [Link]
-
Journal of Visualized Experiments. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. [Link]
-
de Graaf, C., et al. (2011). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 54(23), 8195–8207. [Link]
-
National Center for Biotechnology Information. (n.d.). An experimental strategy to probe Gq contribution to signal transduction in living cells. [Link]
-
Nishimura, A., et al. (2009). Functions and regulatory mechanisms of Gq-signaling pathways. Neuro-Signals, 17(4), 259-69. [Link]
-
Capella, D. (2004). Anti-inflammatory activity of H1-receptor antagonists: review of recent experimental research. Expert Opinion on Investigational Drugs, 13(10), 1317-27. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
-
Stoddart, L. A., et al. (2018). Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells. Scientific Reports, 8(1), 1541. [Link]
-
Li, Y., et al. (2025). Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction. Frontiers in Pharmacology, 16, 1605658. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]
-
Hirasawa, N., et al. (1995). Histamine H1 receptor-induced Ca2+ mobilization and prostaglandin E2 release in human gingival fibroblasts. Possible role of receptor-operated Ca2+ influx. Journal of Immunology, 155(11), 5347-54. [Link]
-
Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. [Link]
-
Wijtmans, M., et al. (2005). Synthesis and Pharmacological Identification of Neutral Histamine H1-Receptor Antagonists. Journal of Medicinal Chemistry, 48(8), 2937–2942. [Link]
-
National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. [Link]
Sources
- 1. Articles [globalrx.com]
- 2. Articles [globalrx.com]
- 3. Promethazine - Wikipedia [en.wikipedia.org]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 8. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are H1 receptor agonists and how do they work? [synapse.patsnap.com]
- 10. innoprot.com [innoprot.com]
- 11. Constitutive activity of the histamine H(1) receptor reveals inverse agonism of histamine H(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Histamine H1-Receptor Activation of Nuclear Factor-κB: Roles for Gβγ- and Gαq/11-Subunits in Constitutive and Agonist-Mediated Signaling | Semantic Scholar [semanticscholar.org]
- 13. Constitutive activity of the histamine H(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 16. Histamine H1 receptor-induced Ca2+ mobilization and prostaglandin E2 release in human gingival fibroblasts. Possible role of receptor-operated Ca2+ influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Functions and regulatory mechanisms of Gq-signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Histamine H1-receptor antagonists inhibit nuclear factor-kappaB and activator protein-1 activities via H1-receptor-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. bio-protocol.org [bio-protocol.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. indigobiosciences.com [indigobiosciences.com]
- 28. cdn.caymanchem.com [cdn.caymanchem.com]
- 29. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Unveiling the Central Anticholinergic Landscape of Promethazine Hydrochloride: A Technical Guide
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the central nervous system (CNS) anticholinergic properties of Promethazine Hydrochloride. As a first-generation phenothiazine derivative, promethazine's multifaceted pharmacological profile extends beyond its well-known antihistaminic effects to encompass significant sedative, antiemetic, and, critically, anticholinergic actions.[1] This document will dissect the molecular mechanisms, quantify receptor interactions, and detail the experimental methodologies crucial for a thorough understanding of promethazine's impact on central cholinergic neurotransmission.
The Core of Promethazine's Anticholinergic Action: Muscarinic Receptor Antagonism
Promethazine exerts its anticholinergic effects primarily through competitive antagonism of muscarinic acetylcholine receptors (mAChRs) within the CNS.[2] As a tertiary amine, it readily crosses the blood-brain barrier, enabling direct interaction with these G-protein coupled receptors that are pivotal in regulating a vast array of neuronal functions.[1][3] By blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh), promethazine attenuates the downstream signaling cascades mediated by mAChRs, leading to a range of physiological and clinical effects.[2]
Muscarinic receptors are classified into five subtypes (M1-M5), each with distinct CNS distributions and functional roles.[2][4] Promethazine exhibits a non-selective affinity for these subtypes, contributing to its broad spectrum of central effects.[2]
-
M1, M3, and M5 Receptors: These subtypes are coupled to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in increased intracellular calcium and activation of protein kinase C (PKC), mediating excitatory neuronal responses.[4][5] Promethazine's antagonism at these receptors can contribute to cognitive and memory impairments.
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).[4][5] This pathway is generally associated with inhibitory neuronal effects. Blockade of presynaptic M2 autoreceptors by promethazine can paradoxically increase acetylcholine release in some brain regions.
The following diagram illustrates the antagonistic action of promethazine on Gq-coupled muscarinic receptor signaling:
Quantitative Analysis of Receptor Affinity
A quantitative understanding of promethazine's binding affinity for muscarinic receptors is essential for predicting its pharmacological effects and side-effect profile. This is typically achieved through in vitro radioligand binding assays, which determine the inhibition constant (Ki) of the drug for a specific receptor. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Radioligand | Tissue/System Source | Ki (nM) |
| Muscarinic (non-specific) | [3H]QNB | Bovine Cerebral Cortex | 21 |
| Histamine H1 (for comparison) | [3H]Pyrilamine | - | 1.4 |
| Note: Data on promethazine's specific affinity for individual M1-M5 subtypes is limited in readily available literature. The provided data from the bovine cerebral cortex represents a mixed population of muscarinic receptors.[2] |
Experimental Protocols for Assessing Anticholinergic Properties
In Vitro Methodology: Radioligand Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound, such as promethazine, for muscarinic receptors.
Objective: To determine the IC50 and Ki of promethazine for muscarinic acetylcholine receptors.
Materials:
-
Test Compound: this compound, serially diluted.
-
Radioligand: [3H]Quinuclidinyl benzilate ([3H]QNB), a non-selective muscarinic antagonist.
-
Receptor Source: Membrane preparations from a tissue rich in muscarinic receptors (e.g., rat or bovine cerebral cortex, or cell lines expressing specific human muscarinic receptor subtypes).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled muscarinic antagonist (e.g., 1 µM atropine).
-
Equipment: 96-well plates, cell harvester, glass fiber filters, liquid scintillation counter.[6]
Procedure:
-
Incubation: In a 96-well plate, combine the receptor preparation, [3H]QNB (at a concentration near its Kd), and varying concentrations of promethazine. For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add atropine.
-
Equilibration: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the promethazine concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of promethazine that inhibits 50% of specific radioligand binding) from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
The following diagram outlines the workflow for a competitive radioligand binding assay:
In Vitro Methodology: Isolated Tissue Assay (Schild Analysis)
This functional assay assesses the potency of an antagonist by measuring its ability to inhibit the physiological response of an isolated tissue to an agonist. For anticholinergics, a common preparation is the guinea pig ileum, which contracts in response to muscarinic agonists.
Objective: To determine the pA2 value of promethazine, a measure of its competitive antagonist potency.
Materials:
-
Tissue: Guinea pig ileum segment.
-
Agonist: Acetylcholine or a stable analog like carbachol.
-
Antagonist: this compound.
-
Physiological Salt Solution: e.g., Tyrode's or Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Equipment: Organ bath, isometric force transducer, data acquisition system.
Procedure:
-
Tissue Preparation: Euthanize a guinea pig and dissect a segment of the ileum. Mount the tissue in an organ bath containing the physiological salt solution.
-
Equilibration: Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.
-
Control Agonist Response: Generate a cumulative concentration-response curve for the agonist to determine its EC50 (the concentration that produces 50% of the maximal response).
-
Antagonist Incubation: Wash the tissue and incubate it with a known concentration of promethazine for a set period (e.g., 30-60 minutes).
-
Agonist Response in Presence of Antagonist: Generate a new cumulative concentration-response curve for the agonist in the presence of promethazine.
-
Repeat: Repeat steps 4 and 5 with increasing concentrations of promethazine.
Data Analysis (Schild Plot):
-
For each concentration of the antagonist, calculate the concentration ratio (CR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in its absence.
-
Plot log(CR - 1) on the y-axis against the negative log of the molar concentration of the antagonist (-log[Promethazine]) on the x-axis.
-
The x-intercept of the resulting linear regression is the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.[7]
In Vivo Models for CNS Anticholinergic Assessment
Objective: To assess the effect of promethazine on motor coordination and balance, which can be impaired by central anticholinergic activity.
Apparatus: Rota-rod apparatus for mice.[8]
Procedure:
-
Acclimation and Training: Acclimate mice to the testing room. Train the mice to walk on the rotating rod at a constant low speed (e.g., 4 rpm) for a set duration (e.g., 60 seconds) over several trials.[9]
-
Drug Administration: Administer promethazine or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection).
-
Testing: At the time of expected peak drug effect, place the mice on the rota-rod. The rod is then set to accelerate from a low speed to a high speed (e.g., 4 to 40 rpm) over a defined period (e.g., 300 seconds).[9]
-
Measurement: Record the latency to fall from the rod for each mouse. A shorter latency in the promethazine-treated group compared to the control group indicates impaired motor coordination.[10]
Objective: To evaluate the impact of promethazine on learning and memory, cognitive functions known to be modulated by central cholinergic pathways.
Apparatus: A two-compartment passive avoidance chamber (one light, one dark).[11]
Procedure:
-
Acquisition Trial (Training): Place a mouse in the light compartment. When the mouse enters the dark compartment (a natural tendency), a mild, brief foot shock is delivered.[11]
-
Drug Administration: Administer promethazine or vehicle control at a specified time relative to the training (e.g., pre-training or post-training) to assess effects on acquisition or consolidation, respectively.
-
Retention Trial (Testing): After a set interval (e.g., 24 hours), place the mouse back in the light compartment and measure the latency to enter the dark compartment.
-
Measurement: An increased latency to enter the dark compartment in the control group indicates successful learning. A significantly shorter latency in the promethazine-treated group suggests an impairment of memory formation or retrieval.
Structure-Activity Relationship (SAR) of Phenothiazines
The anticholinergic activity of promethazine is intrinsically linked to its phenothiazine chemical structure. Key structural features influencing its activity include:
-
Phenothiazine Nucleus: The tricyclic ring system provides the foundational scaffold for receptor interaction.
-
Aminoalkyl Side Chain: A three-carbon chain separating the phenothiazine nucleus from the terminal amino group is often associated with potent neuroleptic activity, while a two-carbon chain, as seen in some phenothiazines, can enhance antihistaminic and anticholinergic effects.[12]
-
Terminal Amino Group: The tertiary amine in the side chain is crucial. In its protonated form, it is thought to interact with the receptor's binding site.[12]
-
Substitution on the Phenothiazine Ring: Substitution at the 2-position of the phenothiazine ring with an electron-withdrawing group generally increases antipsychotic activity.[6][12] While this is more directly related to dopamine receptor antagonism, it highlights the importance of the substitution pattern on the overall pharmacological profile.
Comparative Analysis of Anticholinergic Potency
Promethazine is one of several first-generation antihistamines with significant anticholinergic properties. A comparative analysis of their potencies is crucial for clinical and research applications. The pA2 value, derived from Schild analysis, provides a quantitative measure of competitive antagonist potency.
| Compound | pA2 Value (vs. Carbachol in Guinea Pig Trachealis) |
| Promethazine | ~7.5 |
| Atropine (benchmark) | 9.4 |
| Diphenhydramine | 6.2 |
| Note: Higher pA2 values indicate greater antagonist potency.[1][13] |
As the data indicates, while promethazine possesses significant anticholinergic activity, it is less potent than the classic non-selective muscarinic antagonist, atropine. However, its anticholinergic potency is greater than that of another common first-generation antihistamine, diphenhydramine.
Conclusion
This compound's central anticholinergic properties are a cornerstone of its pharmacological profile, contributing to both its therapeutic effects and its adverse event profile. A thorough understanding of its interaction with muscarinic receptor subtypes, quantified through rigorous in vitro and in vivo experimental methodologies, is paramount for researchers and drug development professionals. The protocols and data presented in this guide provide a framework for the continued investigation and characterization of promethazine and other compounds with central anticholinergic activity. This knowledge is critical for the rational design of new chemical entities with improved selectivity and safety profiles, as well as for the informed clinical application of existing medications.
References
-
Phenothiazine molecule provides the basic chemical structure for various classes of pharmacotherapeutic agents. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]
-
Promethazine | C17H20N2S | CID 4927. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
-
SAR of phenothiazine.pptx. (n.d.). Slideshare. Retrieved January 10, 2026, from [Link]
-
Phenothiazine drugs: structure activity relationships explained by a conformation that mimics dopamine. (n.d.). Johns Hopkins University. Retrieved January 10, 2026, from [Link]
-
Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. (n.d.). Semantic Scholar. Retrieved January 10, 2026, from [Link]
-
Blood-brain barrier in vitro models as tools in drug discovery: assessment of the transport ranking of antihistaminic drugs. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]
-
Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Blood-brain barrier in vitro models as tools in drug discovery: Assessment of the transport ranking of antihistaminic drugs. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
promethazine | Ligand Activity Charts. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 10, 2026, from [Link]
-
Phenothiazine. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]
-
Therapeutic Target and Cell-signal Communication of Chlorpromazine and Promethazine in Attenuating Blood–Brain Barrier Disruption after Ischemic Stroke. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]
-
Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]
-
Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]
-
Muscarinic acetylcholine activity modulates cortical silent period, but not motor evoked potentials, during muscle contractions. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]
-
Rotarod Protocol. (n.d.). IMPReSS - International Mouse Phenotyping Consortium. Retrieved January 10, 2026, from [Link]
-
Rotarod-Test for Mice. (n.d.). Aligning Science Across Parkinson's. Retrieved January 10, 2026, from [Link]
-
Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]
-
Schild analysis of the concentration response data for the muscarinic... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Rotarod-Test for Mice. (n.d.). Protocols.io. Retrieved January 10, 2026, from [Link]
-
H(1) antihistamine drug promethazine directly blocks hERG K(+) channel. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]
-
Rotarod. (n.d.). MMPC. Retrieved January 10, 2026, from [Link]
-
Rotarod 小鼠跑步測試. (n.d.). Retrieved January 10, 2026, from [Link]
-
Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip. (n.d.). Retrieved January 10, 2026, from [Link]
-
Promethazine affects autonomic cardiovascular mechanisms minimally. (n.d.). PubMed - NIH. Retrieved January 10, 2026, from [Link]
-
Blockade of Na+ current by promethazine in guinea-pig ventricular myocytes. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]
-
THE EFFECTS OF PSYCHOTROPIC DRUGS ON THE CHOLINERGIC AND ADRENERGIC SYSTEM. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]
-
Muscarinic acetylcholine receptor. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]
-
Physiology, Muscarinic Receptor. (n.d.). StatPearls - NCBI Bookshelf. Retrieved January 10, 2026, from [Link]
-
Expression of muscarinic acetylcholine receptors (M1-, M2-, M3- and M4-type) in the neuromuscular junction of the newborn and adult rat. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]
Sources
- 1. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Promethazine | C17H20N2S | CID 4927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 5. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. researchgate.net [researchgate.net]
- 8. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 9. Rotarod-Test for Mice [protocols.io]
- 10. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 11. Expression of muscarinic acetylcholine receptors (M1-, M2-, M3- and M4-type) in the neuromuscular junction of the newborn and adult rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SAR of phenothiazine.pptx [slideshare.net]
- 13. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Dopaminergic and Serotonergic Activity of Promethazine Hydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Promethazine Hydrochloride, a phenothiazine derivative, has a long-standing clinical history primarily as a first-generation H1 receptor antagonist for treating allergies, nausea, and for its sedative properties.[1][2] However, its structural similarity to antipsychotic phenothiazines and its broad central nervous system (CNS) effects necessitate a deeper understanding of its interactions with key neurotransmitter systems beyond histamine.[3][4] This guide provides a comprehensive technical overview of the dopaminergic and serotonergic activities of promethazine. It synthesizes receptor binding data, outlines robust in vitro and in vivo experimental protocols for characterization, and discusses the clinical and drug development implications of its polypharmacology.
Molecular Pharmacology: A Profile of Receptor Antagonism
Promethazine's clinical effects are a direct result of its interaction with a range of G protein-coupled receptors (GPCRs). While its high affinity for the histamine H1 receptor is well-established, its moderate to weak antagonist activity at dopamine and serotonin receptor subtypes is critical to understanding its complete pharmacological profile, including its sedative and antiemetic effects, as well as potential extrapyramidal side effects.[5][6][7]
Interaction with the Dopaminergic System
Promethazine acts as a direct antagonist at dopamine receptors, particularly the D2 subtype, which is a key target for typical antipsychotic medications.[5][8] This antagonism in the brain's mesolimbic pathway contributes to its antiemetic effects by blocking the chemoreceptor trigger zone (CTZ).[6] However, this D2 blockade is considered relatively weak, approximately one-tenth that of chlorpromazine, which explains why promethazine is not clinically used as an antipsychotic.[9] Nonetheless, this activity is sufficient to cause dose-dependent extrapyramidal symptoms (EPS) such as dystonia and tardive dyskinesia, especially with long-term use or in susceptible populations.[3][7]
Interaction with the Serotonergic System
Promethazine also demonstrates antagonist activity at serotonin receptors, notably the 5-HT2A and 5-HT2C subtypes.[7][10][11] Antagonism of the 5-HT2A receptor is a hallmark of "atypical" or second-generation antipsychotics and is believed to mitigate the EPS caused by D2 receptor blockade. This serotonergic activity may also contribute to promethazine's sedative and anxiolytic properties. The interplay between dopaminergic and serotonergic antagonism is a crucial area of research for developing safer and more effective CNS therapies.[12]
Comparative Receptor Binding Affinity
To quantify the interaction of this compound with these receptors, in vitro radioligand binding assays are employed to determine the inhibition constant (Ki). The Ki value represents the affinity of a compound for a receptor; a lower Ki value indicates a higher binding affinity.
| Receptor Target | Ligand Type | Ki (nM) | Source |
| Histamine H1 | Antagonist | 1.4 | [7] |
| Serotonin 5-HT2A | Antagonist | 19 | [13] |
| Dopamine D2 | Antagonist | 260 | [13] |
| Dopamine D1 | Antagonist | 1372 | [13] |
This table clearly illustrates that while promethazine is a highly potent H1 antagonist, its affinity for 5-HT2A and D2 receptors is moderate to weak, yet pharmacologically significant.
Key Signaling Pathways and Antagonism
Promethazine exerts its effects by competitively blocking the binding of endogenous ligands (dopamine, serotonin) to their respective GPCRs, thereby inhibiting their downstream signaling cascades.
-
Dopamine D2 Receptor: The D2 receptor is a member of the Gi/o-coupled receptor family. Upon activation by dopamine, it inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Promethazine blocks this action, preventing the inhibitory signal.[14]
-
Serotonin 5-HT2A Receptor: The 5-HT2A receptor is a Gq/11-coupled receptor. Its activation by serotonin stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC). Promethazine's antagonism prevents this signaling cascade.
Caption: Promethazine antagonizes D2 (Gi) and 5-HT2A (Gq) signaling.
Methodologies for In Vitro Characterization
Precise characterization of a compound's receptor interaction profile is fundamental. Radioligand binding assays are the gold standard for determining binding affinity (Ki), while functional assays confirm the nature of the interaction (e.g., antagonism).
Protocol: Competitive Radioligand Binding Assay
This protocol provides a framework for determining the Ki of promethazine at D2 and 5-HT2A receptors.
Scientific Rationale: This assay measures the ability of an unlabeled test compound (promethazine) to compete with a radiolabeled ligand of known high affinity and specificity for a target receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC50, which can be converted to the Ki.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize tissue or cells expressing the target receptor (e.g., rat striatum for D2, frontal cortex for 5-HT2A, or recombinant cell lines like CHO or HEK293) in a cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in assay buffer. Determine protein concentration via a BCA or Bradford assay.[15]
-
Assay Setup (96-well format):
-
Total Binding: Add membrane preparation, assay buffer, and a specific radioligand (e.g., [³H]Spiperone for D2, [³H]Ketanserin for 5-HT2A) to designated wells.[15][16]
-
Non-Specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of a known, unlabeled antagonist (e.g., 10 µM Haloperidol for D2, 10 µM Mianserin for 5-HT2A) to define binding to non-receptor components.
-
Competitive Binding: Add membrane preparation, radioligand, and serial dilutions of this compound.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).[15]
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B), which trap the receptor-bound radioligand. Wash filters rapidly with ice-cold wash buffer to remove unbound radioligand.[15][16]
-
Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of promethazine to generate a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[17] This conversion is crucial as the Ki is an intrinsic property of the drug-receptor interaction, unlike the IC50 which is dependent on assay conditions.[18][19]
-
Protocol: G Protein-Coupled Receptor Functional Assay
Scientific Rationale: Functional assays measure the downstream consequences of receptor activation or inhibition. For Gi-coupled receptors like D2, this involves measuring changes in cAMP. For Gq-coupled receptors like 5-HT2A, changes in intracellular calcium are measured.[20][21]
Step-by-Step Methodology (Calcium Flux for 5-HT2A):
-
Cell Culture: Plate cells stably expressing the human 5-HT2A receptor (e.g., HEK293) in a 384-well plate and culture overnight.[22]
-
Dye Loading: Remove culture medium and load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. Incubate to allow for dye uptake.
-
Compound Addition: Add varying concentrations of promethazine to the wells and incubate for a predetermined time to allow for receptor binding.
-
Agonist Challenge: Add a known concentration of an agonist (e.g., serotonin) to all wells to stimulate the receptor.
-
Signal Detection: Immediately measure the change in fluorescence intensity using an instrument like a FLIPR (Fluorometric Imaging Plate Reader). The antagonist activity of promethazine will be observed as a dose-dependent reduction in the agonist-induced fluorescence signal.
-
Data Analysis: Plot the agonist response against the log concentration of promethazine to determine the IC50 for functional antagonism.
Caption: Workflow for radioligand binding assay to determine Ki.
In Vivo Models for Pharmacological Assessment
In vivo models are essential to confirm that in vitro receptor binding translates to a physiological or behavioral effect in a whole organism.
Catalepsy Test for D2 Receptor Antagonism
Scientific Rationale: Catalepsy, a state of motor immobility and failure to correct an externally imposed posture, is a well-established animal model for predicting the extrapyramidal side-effect liability of D2 receptor antagonists.[23][24] The intensity of catalepsy correlates with the level of D2 receptor occupancy in the striatum, with significant catalepsy typically observed at occupancies >80-85%.[25][26]
Step-by-Step Methodology:
-
Animal Dosing: Administer this compound (or vehicle control) to rodents (e.g., rats, mice) via a relevant route (e.g., intraperitoneal).
-
Test Apparatus: Use a horizontal bar elevated above a surface or a vertical grid.
-
Catalepsy Scoring: At set time points post-dosing, place the animal's forepaws on the bar. Measure the latency (in seconds) for the animal to remove its paws and correct its posture. A predetermined cut-off time (e.g., 180 seconds) is typically used.
-
Data Analysis: Compare the mean catalepsy scores between the promethazine-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA). A dose-dependent increase in the time spent in the cataleptic posture indicates D2 receptor antagonism in the nigrostriatal pathway.
Synthesis and Therapeutic Implications
The polypharmacology of promethazine is a double-edged sword. Its multifaceted receptor profile underpins its therapeutic utility but also its side effects.
-
Antiemetic Action: A combination of H1, D2, and muscarinic receptor antagonism contributes to its robust anti-nausea and antiemetic effects.[27]
-
Sedation: Strong H1 antagonism is the primary driver of its sedative effects, which may be potentiated by its activity at α1-adrenergic and 5-HT2A receptors.[28][29]
-
Side Effect Profile: D2 antagonism is directly linked to the risk of EPS.[7] Its anticholinergic (muscarinic antagonist) properties lead to side effects like dry mouth, blurred vision, and constipation.[28] The combination of these CNS-depressant effects necessitates caution, especially in pediatric and geriatric populations and when co-administered with other CNS depressants like alcohol or opioids.[3][29][30]
Caption: Relationship between promethazine's receptor profile and clinical effects.
For drug development professionals, understanding this profile is crucial for identifying new chemical entities with more selective activity. For instance, enhancing 5-HT2A antagonism relative to D2 antagonism could lead to compounds with a better safety profile, reducing the risk of EPS while retaining desired CNS effects.
References
-
Promethazine: A Review of Therapeutic Uses and Toxicity. (n.d.). PubMed. [Link]
-
Cheng-Prusoff Equation. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]
-
Understanding Promethazine Drug Effects: Uses, Risks, and Interactions. (2025). Unknown Source. [Link]
-
Promethazine HCl (this compound): Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList. [Link]
-
Promethazine: Side effects, dosage, uses, more. (2018). Medical News Today. [Link]
-
Promethazine: uses, dosing, warnings, adverse events, interactions. (n.d.). MedCentral. [Link]
-
Promethazine (Antihistamine) Monograph for Professionals. (2025). Drugs.com. [Link]
-
Promethazine: Uses & Side Effects. (n.d.). Cleveland Clinic. [Link]
-
What is the mechanism of this compound?. (2024). Patsnap Synapse. [Link]
-
Catalepsy induced by a blockade of dopamine D1 or D2 receptors was reversed by a concomitant blockade of adenosine A(2A) receptors in the caudate-putamen of rats. (2001). PubMed. [Link]
-
Promethazine. (n.d.). StatPearls - NCBI Bookshelf. [Link]
-
Dopamine D2 receptor occupancy predicts catalepsy and the suppression of conditioned avoidance response behavior in rats. (2000). PubMed. [Link]
-
Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. (2007). PubMed. [Link]
-
Ki, IC50, & the Cheng-Prusoff equation. (2021). YouTube. [Link]
-
An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. (n.d.). Journal of Chemical Education - ACS Publications. [Link]
-
What is the mechanism of action of Phenergan (promethazine)?. (2025). Dr.Oracle. [Link]
-
Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]
-
Assessing NH300094, a novel dopamine and serotonin receptor modulator with cognitive enhancement property for treating schizophrenia. (n.d.). Frontiers. [Link]
-
Topical Promethazine Side Effects: Our Experience and Review of the Literature. (n.d.). PMC. [Link]
-
Prediction of drug-induced catalepsy based on dopamine D1, D2, and muscarinic acetylcholine receptor occupancies. (2003). PubMed. [Link]
-
Promethazine (oral route). (n.d.). Mayo Clinic. [Link]
-
promethazine | Ligand Activity Charts. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
D1- and D2-receptor antagonists induce catalepsy via different efferent striatal pathways. (1988). PubMed. [Link]
-
Promethazine. (n.d.). Wikipedia. [Link]
-
Dopamine D(2) receptor occupancy is a common mechanism underlying animal models of antipsychotics and their clinical effects. (2001). PubMed. [Link]
-
Promethazine Patient Tips: 7 things you should know. (2025). Drugs.com. [Link]
-
Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). Unknown Source. [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports. [Link]
-
Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. (1998). PubMed. [Link]
-
Real-time analysis of dopamine: antagonist interactions at recombinant human D2long receptor upon modulation of its activation state. (n.d.). NIH. [Link]
-
Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission. (n.d.). PMC - PubMed Central. [Link]
-
Promethazine | C17H20N2S | CID 4927. (n.d.). PubChem - NIH. [Link]
-
histamine h1-receptor antagonists: antihistaminic agents. (n.d.). Unknown Source. [Link]
-
Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. (n.d.). Creative Biolabs. [Link]
-
Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. (2014). Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Dopamine receptor antagonists. (n.d.). Annals of Palliative Medicine. [Link]
Sources
- 1. Promethazine: A Review of Therapeutic Uses and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Promethazine HCl (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. drugs.com [drugs.com]
- 5. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Topical Promethazine Side Effects: Our Experience and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Promethazine - Wikipedia [en.wikipedia.org]
- 8. droracle.ai [droracle.ai]
- 9. drugs.com [drugs.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promethazine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 18. youtube.com [youtube.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Real-time analysis of dopamine: antagonist interactions at recombinant human D2long receptor upon modulation of its activation state - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 22. Frontiers | Assessing NH300094, a novel dopamine and serotonin receptor modulator with cognitive enhancement property for treating schizophrenia [frontiersin.org]
- 23. Prediction of drug-induced catalepsy based on dopamine D1, D2, and muscarinic acetylcholine receptor occupancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. D1- and D2-receptor antagonists induce catalepsy via different efferent striatal pathways [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Dopamine D2 receptor occupancy predicts catalepsy and the suppression of conditioned avoidance response behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Dopamine D(2) receptor occupancy is a common mechanism underlying animal models of antipsychotics and their clinical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 28. What is the mechanism of this compound? [synapse.patsnap.com]
- 29. Promethazine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 30. medcentral.com [medcentral.com]
Cellular pathways affected by Promethazine Hydrochloride in vitro
An In-Depth Technical Guide to the Cellular Pathways Affected by Promethazine Hydrochloride In Vitro
Introduction
This compound is a first-generation phenothiazine derivative widely recognized for its antihistaminic, sedative, antiemetic, and anticholinergic properties.[1][2][3] While its clinical applications in treating allergies, motion sickness, and nausea are well-established, a growing body of in vitro research reveals a far more complex and multifaceted interaction with cellular machinery.[1][3] Promethazine's influence extends beyond simple receptor antagonism to modulate fundamental cellular processes including cell survival, proliferation, stress responses, and inflammation.
This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the key cellular pathways affected by this compound in in vitro models. As a Senior Application Scientist, the narrative aims to synthesize technical data with mechanistic insights, explaining not just the observations but the causality behind the experimental findings. We will delve into the molecular interactions and signaling cascades that underpin promethazine's diverse pharmacological profile, offering detailed protocols and visualizations to facilitate further investigation and application in drug discovery and repurposing.
Section 1: Core Receptor-Mediated Signaling
Promethazine's primary therapeutic effects stem from its potent antagonism of several key cell surface receptors. Understanding these initial interactions is fundamental to comprehending its downstream cellular consequences.
Histamine H1 Receptor Antagonism
As a first-generation antihistamine, promethazine's most prominent mechanism is its competitive, reversible blockade of the Histamine H1 receptor.[1][2][4] In in vitro systems, this action prevents histamine from binding and activating the Gq/11 G-protein-coupled receptor, thereby inhibiting the canonical downstream cascade involving phospholipase C (PLC) activation, inositol trisphosphate (IP3) production, and subsequent intracellular calcium release. This blockade is the basis for its anti-allergic effects, as it mitigates histamine-induced processes like increased vascular permeability.[2]
Muscarinic Acetylcholine Receptor (mAChR) Antagonism
Promethazine exhibits significant anticholinergic activity by acting as a moderate antagonist at muscarinic acetylcholine receptors (M1-M5).[1][5][6] This antagonism prevents acetylcholine from activating these G-protein-coupled receptors, which are involved in numerous physiological processes. By blocking Gq-coupled M1, M3, and M5 receptors, promethazine inhibits PLC-mediated signaling.[5] Its antagonism of Gi/o-coupled M2 and M4 receptors prevents the inhibition of adenylyl cyclase, thereby affecting cyclic AMP (cAMP) levels.[5] This activity contributes significantly to its side-effect profile, including dry mouth and sedation.[5]
Dopamine D2 Receptor Antagonism
Promethazine also functions as an antagonist at postsynaptic dopaminergic D2 receptors in the brain.[4] This action, though weaker than its antihistaminic effect, is crucial for its antiemetic properties, as it targets the chemoreceptor trigger zone in the medulla.[3]
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol provides a self-validating system to determine the binding affinity (Ki) of this compound for a target receptor (e.g., Histamine H1 or Muscarinic receptors).
Objective: To quantify the concentration of promethazine required to displace 50% of a specific radioligand from its receptor, and to calculate the inhibition constant (Ki).
Materials:
-
Receptor Source: Cell membranes from cell lines overexpressing the human receptor of interest (e.g., CHO-K1 cells for mAChRs).
-
Radioligand: A high-affinity antagonist for the target receptor (e.g., [³H]-N-methylscopolamine for mAChRs).[5]
-
Test Compound: this compound, prepared in serial dilutions.
-
Non-specific Binding Control: A high concentration of a known, non-labeled antagonist (e.g., Atropine for mAChRs).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Equipment: 96-well microplates, cell harvester with glass fiber filters, liquid scintillation counter.
Methodology:
-
Preparation: Thaw the receptor-containing cell membranes on ice. Prepare serial dilutions of this compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the following to triplicate wells:
-
Total Binding: Receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding: Receptor membranes, radioligand, and non-specific binding control (e.g., 1 µM Atropine).
-
Test Compound: Receptor membranes, radioligand, and a specific concentration of the promethazine dilution series.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Determine the IC50 value of promethazine (the concentration that inhibits 50% of specific binding) by plotting the percentage of specific binding against the log concentration of promethazine and fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Section 2: Anti-Proliferative and Pro-Apoptotic Pathways
Recent in vitro studies have repositioned promethazine as a potential anti-cancer agent, primarily due to its ability to inhibit critical cell survival pathways and induce programmed cell death.
Inhibition of the PI3K/AKT/mTOR Signaling Cascade
The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival.[7] Its dysregulation is a hallmark of many cancers.[7] Promethazine has been shown to suppress this pathway in various cancer cell lines, including colorectal cancer and chronic myeloid leukemia.[7][8][9][10] Mechanistically, it reduces the levels of phosphorylated (activated) PI3K and AKT, which in turn inhibits mTOR activity.[8][9] The downstream consequences of this inhibition include a decrease in cell proliferation and the induction of apoptosis and autophagy.[7][8]
Data Presentation: Promethazine Cytotoxicity in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Citation(s) |
| K562 | Chronic Myeloid Leukemia | Potent & Selective | [9] |
| HCT116 | Colorectal Cancer | ~40-60 (approx.) | [10] |
| SW480 | Colorectal Cancer | ~40-60 (approx.) | [10] |
Note: Specific IC50 values for leukemia cells were not explicitly stated but were described as being at "clinically relevant concentrations".[9] Values for colorectal cancer cells are estimated from graphical data in the cited source.
Caption: Promethazine inhibits the PI3K/AKT/mTOR survival pathway.
Induction of Apoptosis
A direct consequence of PI3K/AKT pathway inhibition is the induction of apoptosis, or programmed cell death. In vitro, promethazine treatment of colorectal cancer cells leads to a dose-dependent increase in apoptosis.[8][10] This is accompanied by molecular changes characteristic of the apoptotic cascade, including the downregulation of the anti-apoptotic protein Bcl-2 and the activation of executioner caspase-3.[8]
Experimental Protocol: Western Blot for PI3K/AKT Pathway Proteins
Objective: To qualitatively and semi-quantitatively measure the effect of promethazine on the expression and phosphorylation status of key proteins in the PI3K/AKT pathway.
Materials:
-
Cell Line: A relevant cancer cell line (e.g., HCT116).
-
Reagents: this compound, RIPA Lysis Buffer, Protease and Phosphatase Inhibitor Cocktails, BCA Protein Assay Kit, Laemmli Sample Buffer.
-
Antibodies: Primary antibodies against total-PI3K, phospho-PI3K, total-AKT, phospho-AKT (e.g., at Ser473), and a loading control (e.g., β-actin or GAPDH). HRP-conjugated secondary antibodies.
-
Equipment: SDS-PAGE gels, electrophoresis and transfer apparatus, PVDF membranes, ECL chemiluminescence substrate, imaging system.
Methodology:
-
Cell Culture and Treatment: Seed cells and allow them to adhere. Treat cells with various concentrations of promethazine (and a vehicle control) for a specified time (e.g., 24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the desired primary antibody (e.g., anti-p-AKT) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensity using densitometry software. Normalize the intensity of the phospho-proteins to their respective total proteins and then to the loading control to determine the relative change in protein activation upon promethazine treatment.
Section 3: Modulation of Cellular Stress and Homeostasis
Promethazine interacts with pathways crucial for maintaining cellular balance, including autophagy and the oxidative stress response.
Autophagy Regulation
Autophagy is a catabolic process where cells degrade and recycle their own components. It can act as a pro-survival mechanism or contribute to cell death. Phenothiazines, including promethazine, are known modulators of autophagy.[11][12] The effect can be mTOR-dependent or -independent, depending on the cell type and drug concentration.[11] In chronic myeloid leukemia cells, promethazine triggers autophagy-associated apoptosis.[9] This is initiated by the activation of AMP-activated protein kinase (AMPK), which subsequently inhibits the mTOR pathway and activates Beclin-1, a key protein in autophagosome formation.[9][13]
Caption: Promethazine induces autophagy via AMPK activation.
Oxidative Stress Response
Promethazine possesses notable antioxidant properties, primarily attributed to its ability to scavenge free radicals like the trichloromethylperoxyl and lipid peroxyl radicals.[14][15] This action allows it to inhibit lipid peroxidation, a damaging process initiated by oxidative stress.[14][15] Furthermore, in vitro studies on hippocampal neurons have shown that promethazine can protect against oxidative stress injury by modulating the SLC7A11-GPX4 antioxidant system.[16][17] It upregulates the expression of SLC7A11 and Glutathione Peroxidase 4 (GPX4), key components in mitigating oxidative damage, while inhibiting the production of reactive oxygen species (ROS).[16][17]
Experimental Protocol: In Vitro ROS Measurement
Objective: To measure the effect of promethazine on intracellular ROS levels in cells subjected to an oxidative challenge.
Materials:
-
Cell Line: Mouse hippocampal neurons (HT22) or other relevant cell type.
-
Reagents: this compound, an oxidative stressor (e.g., Glutamate (GLU) or H₂O₂), 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) dye.
-
Equipment: 96-well black, clear-bottom plates; fluorescence microplate reader or flow cytometer.
Methodology:
-
Cell Seeding: Seed HT22 cells into a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with this compound at various concentrations for a specified time (e.g., 3 hours).[17] Include a vehicle control group.
-
Staining: Remove the treatment media and load the cells with 10 µM H₂DCFDA in serum-free media. Incubate for 30 minutes in the dark at 37°C.
-
Induction of Oxidative Stress: Wash the cells with PBS. Add the oxidative stressor (e.g., 5 mM GLU) to all wells except the negative control. Promethazine should be re-added along with the stressor to the treatment groups.
-
Incubation: Incubate for the desired period (e.g., 24 hours).[17]
-
Measurement: Measure the fluorescence intensity using a microplate reader with excitation/emission wavelengths of ~485/535 nm. H₂DCFDA is oxidized by ROS to the highly fluorescent DCF, so an increase in fluorescence corresponds to an increase in intracellular ROS.
-
Analysis: Normalize the fluorescence readings of treated cells to the control cells to determine the percentage change in ROS production.
Section 4: Effects on Ion Channels and Mitochondrial Function
Promethazine's interactions extend to the fundamental regulators of cellular electrophysiology and energy production: ion channels and mitochondria.
Ion Channel Blockade
Promethazine has been shown to block several voltage-gated ion channels. In vitro studies using whole-cell voltage clamp methods on guinea-pig ventricular myocytes revealed that promethazine blocks the fast sodium current (INa) in a manner similar to class I antiarrhythmic drugs.[18][19] Additionally, it is a known blocker of the human ether-a-go-go-related gene (hERG) potassium channel, an effect that provides a molecular mechanism for its potential to cause QT prolongation and cardiac arrhythmias.[20]
Mitochondrial Integrity and Function
Mitochondria are not only the powerhouses of the cell but are also central to processes like apoptosis. Promethazine directly impacts mitochondrial function. In isolated rat liver mitochondria, it can impede mitochondrial respiration.[21] In other cell models, such as azole-resistant Candida tropicalis, promethazine causes mitochondrial membrane depolarization.[22][23] This disruption of mitochondrial integrity can contribute to its cytotoxic and neuroprotective effects, as it has been shown to reduce ischemia-mediated injury by inhibiting mitochondrial dysfunction.[22][24]
Experimental Protocol: Mitochondrial Membrane Potential Assay
Objective: To assess the effect of promethazine on mitochondrial membrane potential (ΔΨm) using the JC-1 fluorescent probe.
Materials:
-
Cell Line: Any adherent or suspension cell line.
-
Reagents: this compound, JC-1 dye, a known mitochondrial depolarizer as a positive control (e.g., CCCP).
-
Equipment: Fluorescence microscope or flow cytometer.
Methodology:
-
Cell Culture and Treatment: Seed cells and treat with various concentrations of promethazine and controls for the desired time.
-
Staining: After treatment, incubate the cells with JC-1 dye (typically 1-10 µg/mL) for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells with PBS or media to remove excess dye.
-
Imaging/Analysis:
-
Microscopy: Visualize the cells using a fluorescence microscope. In healthy, polarized mitochondria, JC-1 forms aggregates that emit red fluorescence (~590 nm). In cells with depolarized mitochondria, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence (~529 nm).
-
Flow Cytometry: Analyze the cell population for shifts from red to green fluorescence.
-
-
Interpretation: A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization, a key indicator of mitochondrial dysfunction and an early event in apoptosis.
Section 5: Anti-Inflammatory Pathways
Beyond its primary antihistaminic action, promethazine modulates core inflammatory signaling pathways.
Modulation of the NF-κB Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master transcription factor that orchestrates the expression of numerous pro-inflammatory genes.[25] While direct inhibition of NF-κB by promethazine is not extensively documented, its anti-inflammatory effects may be mediated, in part, through its established inhibition of the PI3K/AKT pathway.[26] The PI3K/AKT cascade is a known upstream activator of NF-κB.[26][27] By suppressing AKT, promethazine can prevent the subsequent signaling events that lead to the degradation of IκBα, the inhibitor of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of inflammatory target genes.
Caption: Promethazine may indirectly inhibit NF-κB via AKT suppression.
Conclusion
The in vitro pharmacological profile of this compound is remarkably diverse, extending far beyond its classical receptor antagonist properties. It is a potent modulator of key signaling hubs that govern cell fate, including the PI3K/AKT/mTOR, AMPK, and oxidative stress response pathways. Its ability to induce apoptosis and autophagy in cancer cells, inhibit mitochondrial function, and block critical ion channels underscores its potential for drug repurposing in oncology and other therapeutic areas. The experimental frameworks provided in this guide offer robust, self-validating systems for researchers to further dissect these mechanisms and explore the full therapeutic potential of this multifaceted compound.
References
- Patsnap Synapse. (2024-07-17). What is the mechanism of this compound?
- de Barros, P. P., et al. (2018-11-01). In vitro effects of promethazine on cell morphology and structure and mitochondrial activity of azole-resistant Candida tropicalis. PubMed.
- PubChem. This compound.
- Ono, K., et al. Blockade of Na+ current by promethazine in guinea-pig ventricular myocytes. PMC - NIH.
- Benchchem. A Comparative Analysis of the Antioxidant Properties of Promethazine and Its Sulfoxide Metabolite.
- Gabr, M. T., et al.
- Benchchem. In Vitro Cytotoxicity of Promethazine Maleate on Cancer Cell Lines: A Technical Guide.
- Inchem.org. Promethazine (PIM 439).
- Ono, K., et al. (1996). Blockade of Na+ current by promethazine in guinea-pig ventricular myocytes. PubMed.
- Wang, Y., et al. (2024-12-06).
- Zhang, Y., et al. (2021-11). Promethazine inhibits proliferation and promotes apoptosis in colorectal cancer cells by suppressing the PI3K/AKT pathway.
- Benchchem.
- Wang, Y., et al. (2024-12-06).
- Medeiros, A. C. D., et al. (2020-01-05). AMPK activation induced by promethazine increases NOXA expression and Beclin-1 phosphorylation and drives autophagy-associated apoptosis in chronic myeloid leukemia. PubMed.
- Zhang, Y., et al. (2021-09-21).
- Dr.Oracle. (2025-10-08). What is the mechanism of action of Phenergan (promethazine)?
- Gabr, M. T., et al. (2022).
- Medeiros, A. C. D., et al. AMPK activation induced by promethazine increases NOXA expression and Beclin-1 phosphorylation and drives autophagy-associated apoptosis in chronic myeloid leukemia.
- Sato, T., et al. (1987). Effect of tricyclic drugs on mitochondrial membrane. PubMed.
- Wikipedia. Promethazine.
- MedChemExpress. This compound.
- DeChatelet, L. R., et al. (1973-04). Effects of Promethazine-Hydrochloride on Human Polymorphonuclear Leukocytes.
- Slater, T. F., et al. (1990-01). Promethazine inhibits the formation of aldehyde products of lipid peroxidation but not covalent binding resulting from the exposure of rat liver fraction to CCl4.
- Didelez, J., et al. (1985). Influence of promethazine on immune reactions. I.
- Narayanan, M. V., et al. (2004). Promethazine: a novel application as a neuroprotectant that reduces ischemia-mediated injury by inhibiting mitochondrial dysfunction. PubMed.
- Cantisani, C., et al.
- Benchchem.
- Benchchem. In Vitro Cytotoxicity of Promethazine Maleate on Cancer Cell Lines: A Technical Guide.
- Underberg, W. J. (1978).
- Jo, S. H., et al. (2009). H(1) antihistamine drug promethazine directly blocks hERG K(+) channel. PubMed.
- Abdel-Hafiz, L., et al. (2022). Risk Assessment of Psychotropic Drugs on Mitochondrial Function Using In Vitro Assays.
- de Barros, P. P., et al. (2018). In Vitro Effects of Promethazine on Cell Morphology and Structure and Mitochondrial Activity of Azole-Resistant Candida Tropicalis. AMiner.
- Le, J., & Cumpston, K. L. (2023). Promethazine.
- Pearce, A. J., et al. (2017). Muscarinic acetylcholine activity modulates cortical silent period, but not motor evoked potentials, during muscle contractions. PMC - PubMed Central.
- Obreza, A., et al. (2015).
- Rath, S. K., et al. (1998). In vitro release and diffusion studies of this compound from polymeric dermatological bases using cellulose membrane and hairless mouse skin. PubMed.
- Mitchell, S., et al. (2021).
- Liu, Y., et al. (2023-12-23). Current Perspectives on the NF-κB Signaling Axis as a Potential Pharmacological Target in Cardiorenal Syndrome.
Sources
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | C17H21ClN2S | CID 6014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Muscarinic acetylcholine activity modulates cortical silent period, but not motor evoked potentials, during muscle contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. AMPK activation induced by promethazine increases NOXA expression and Beclin-1 phosphorylation and drives autophagy-associated apoptosis in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Promethazine inhibits proliferation and promotes apoptosis in colorectal cancer cells by suppressing the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of phenothiazine derivatives in autophagy regulation: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. To explore the protective mechanism of promethazine against hippocampal neuron injury based on network pharmacology and experimental verification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. To explore the protective mechanism of promethazine against hippocampal neuron injury based on network pharmacology and experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Blockade of Na+ current by promethazine in guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Blockade of Na+ current by promethazine in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. H(1) antihistamine drug promethazine directly blocks hERG K(+) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effect of tricyclic drugs on mitochondrial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vitro effects of promethazine on cell morphology and structure and mitochondrial activity of azole-resistant Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. aminer.org [aminer.org]
- 24. Promethazine: a novel application as a neuroprotectant that reduces ischemia-mediated injury by inhibiting mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. dovepress.com [dovepress.com]
Anti-inflammatory and immunomodulatory properties of Promethazine Hydrochloride
An In-depth Technical Guide to the Anti-inflammatory and Immunomodulatory Properties of Promethazine Hydrochloride
Abstract
This compound, a first-generation phenothiazine derivative, is widely recognized for its primary function as a histamine H1 receptor antagonist.[1][2][3] Its clinical applications have traditionally centered on the management of allergic reactions, motion sickness, and sedation.[4][5][6][7][8][9][10] However, a growing body of evidence reveals a more complex pharmacological profile, highlighting significant anti-inflammatory and immunomodulatory capabilities that extend beyond simple histamine blockade. This technical guide provides a comprehensive analysis of these properties for researchers, scientists, and drug development professionals. We will dissect the molecular mechanisms, explore relevant signaling pathways, present validated experimental models for investigation, and offer detailed protocols to empower further research into the therapeutic potential of this compound in inflammatory and immune-mediated disorders.
Introduction: Beyond Antihistaminic Action
Inflammation is a complex biological response involving a cascade of cellular and molecular events orchestrated by the immune system.[11] While essential for host defense, dysregulation of this process underpins a vast array of pathologies. The therapeutic armamentarium against inflammation is extensive, yet the search for agents with multifaceted mechanisms of action continues. Promethazine, while classified as an antihistamine, demonstrates a broader spectrum of activity that warrants deeper investigation.[12] Its ability to influence immune cell function and inflammatory mediator production suggests a potential for repositioning or developing derivatives for conditions where both histamine-mediated and non-histamine-mediated inflammatory pathways are active. This guide synthesizes the current understanding of these pleiotropic effects.
Molecular Mechanisms of Action
Promethazine's anti-inflammatory and immunomodulatory effects are not attributable to a single interaction but rather a confluence of activities at the molecular and cellular levels.
Potent Histamine H1 Receptor Antagonism
The cornerstone of promethazine's action is its role as a potent inverse agonist at the histamine H1 receptor (H1R).[1][3][13]
-
Mechanism: Histamine, released from mast cells and basophils, binds to H1Rs on various cells (e.g., endothelial cells, smooth muscle cells, sensory neurons, and immune cells), triggering pro-inflammatory responses.[14] This binding activates the Gq/11 protein, which in turn stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[14][15] This cascade leads to increased vascular permeability, vasodilation, and the expression of pro-inflammatory genes. Promethazine competitively blocks histamine from binding to H1R, thereby preventing this downstream signaling.[1][14]
Modulation of Immune Cell Function
Promethazine directly influences the activity of key immune cells involved in the inflammatory response.
-
Macrophages: These cells are central to both innate and adaptive immunity. Studies have shown that promethazine can affect macrophage function in several ways. It can inhibit phagocytosis-induced increases in oxygen consumption and hexose monophosphate (HMP) shunt activity.[16][17][18] Furthermore, some phenothiazines, including promethazine, can reduce thromboxane B2 synthesis in resting macrophages and inhibit the oxidative burst during phagocytosis.[19] Interestingly, other research suggests phenothiazines can also enhance the antibacterial activity of macrophages by inducing Reactive Oxygen Species (ROS) and autophagy, highlighting a context-dependent dual role.[20]
-
Polymorphonuclear Leukocytes (Neutrophils): Promethazine has pronounced effects on human polymorphonuclear leukocytes. It inhibits the increases in oxygen consumption and hexose monophosphate shunt activity that are induced by phagocytosis.[16][17][18] This is associated with reduced iodination of zymosan particles and an inhibition of the cell's bacterial killing capacity.[16][17][18] This suggests a mechanism that involves both the inhibition of phagocytosis itself and a more specific effect on cellular metabolism.[16][17]
-
Mast Cells: Beyond blocking the effects of released histamine, promethazine may also possess mast cell stabilizing properties, interfering with the release of histamine and other inflammatory mediators.[21][22] This is a critical upstream immunomodulatory effect.
-
Natural Killer (NK) Cells: In vitro studies have demonstrated that promethazine can inhibit natural killer cell-mediated cytotoxicity.[23] The mechanism appears to affect the "lethal hit" delivery process rather than the binding of target cells, suggesting interference with cytotoxic granule release or signaling.[23]
Impact on Signaling Pathways
Promethazine's influence extends to intracellular signaling pathways that are central to inflammation.
-
PI3K/AKT/mTOR Pathway: Research in leukemia cells has shown that promethazine can inhibit the PI3K/AKT/mTOR pathway.[24] This pathway is a critical regulator of cell survival, proliferation, and metabolism, and its inhibition can lead to apoptosis and autophagy. While this study was in the context of cancer, the PI3K/AKT pathway is also a crucial regulator of immune cell activation and inflammatory responses.
-
AMP-Activated Protein Kinase (AMPK) Pathway: The same study demonstrated that promethazine activates AMPK.[24] AMPK is a key cellular energy sensor that, when activated, often exerts anti-inflammatory effects by inhibiting anabolic pathways and suppressing inflammatory signaling, including the NF-κB pathway.
-
Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB pathway is a master regulator of inflammatory gene expression.[25] While direct, high-affinity inhibition of IKK by promethazine is not its primary mechanism, its upstream effects—such as H1R blockade, potential AMPK activation, and modulation of calcium signaling—can collectively lead to the downstream suppression of NF-κB activation.
Experimental Models for Evaluation
Validating the anti-inflammatory and immunomodulatory properties of promethazine requires robust and reproducible experimental models. The choice of model is critical and depends on the specific hypothesis being tested.[11][26]
In Vitro Models
In vitro assays provide a controlled environment to dissect specific cellular and molecular mechanisms.[27][28]
| Assay Type | Objective | Common Cell Lines / Primary Cells | Key Parameters Measured |
| Cytokine Release Assay | To quantify the inhibitory effect on pro-inflammatory cytokine production. | RAW 264.7, THP-1 (differentiated), primary PBMCs. | TNF-α, IL-6, IL-1β levels (via ELISA, CBA). |
| Mast Cell Degranulation | To assess mast cell stabilization properties. | RBL-2H3, LAD2, primary bone marrow-derived mast cells. | β-hexosaminidase release, histamine release. |
| Phagocytosis Assay | To measure the effect on phagocytic capacity of macrophages/neutrophils. | RAW 264.7, primary neutrophils. | Uptake of fluorescent beads, opsonized zymosan, or pHrodo-labeled bacteria. |
| Oxidative Burst Assay | To quantify the production of reactive oxygen species (ROS). | Primary neutrophils, differentiated THP-1 cells. | Dihydrorhodamine 123 (DHR) or luminol-based chemiluminescence. |
| NF-κB Reporter Assay | To directly measure the inhibition of NF-κB transcriptional activity. | HEK293 or other cells transfected with an NF-κB reporter plasmid. | Luciferase or fluorescent protein expression. |
In Vivo Models
In vivo models are indispensable for understanding the physiological effects of a compound in a complex biological system.[11][29][30]
| Model | Inflammatory Stimulus | Species | Primary Endpoint(s) | Mechanism Assessed |
| Carrageenan-Induced Paw Edema | Carrageenan injection | Rat, Mouse | Paw volume/thickness measurement.[31] | Acute inflammation, vascular permeability, prostaglandin synthesis.[11][30] |
| LPS-Induced Systemic Inflammation | Lipopolysaccharide (LPS) injection | Mouse | Serum cytokine levels (TNF-α, IL-6), survival rate. | Systemic inflammatory response ("cytokine storm").[31] |
| Zymosan-Induced Peritonitis | Zymosan injection (intraperitoneal) | Mouse | Leukocyte infiltration into the peritoneal cavity, cytokine levels in lavage fluid. | Leukocyte migration and activation.[29] |
| Delayed-Type Hypersensitivity (DTH) | Antigen challenge (e.g., OVA, KLH) | Mouse | Ear or footpad swelling. | T-cell mediated immune response.[31] |
Experimental Protocols
The following protocols provide a validated framework for investigating key immunomodulatory properties of Promethazine HCl.
Protocol: In Vitro Cytokine Inhibition Assay in LPS-Stimulated Macrophages
-
Causality: This protocol is designed to determine if promethazine can suppress the production of key pro-inflammatory cytokines from macrophages, a critical cell type in the inflammatory response. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent and reliable stimulus for inducing a strong inflammatory response via Toll-like receptor 4 (TLR4), leading to NF-κB activation and cytokine transcription. The RAW 264.7 cell line is chosen for its robustness and well-characterized response to LPS.
Methodology:
-
Cell Seeding: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed cells into a 96-well flat-bottom plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of Promethazine HCl in sterile PBS or DMSO. Create a serial dilution in culture medium to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Pre-treatment: Remove the old medium from the cells and add 100 µL of medium containing the respective concentrations of Promethazine HCl. Include a "vehicle control" group. Incubate for 1 hour at 37°C, 5% CO₂.
-
Stimulation: Add 10 µL of LPS solution (final concentration 100 ng/mL) to all wells except the negative control (which receives 10 µL of medium).
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for analysis.
-
Cytokine Measurement: Quantify the concentration of TNF-α or IL-6 in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Validation Control: In a parallel plate, perform a cell viability assay (e.g., MTT or MTS) with the same drug concentrations to confirm that the observed cytokine reduction is not due to drug-induced cell death.
Conclusion and Future Perspectives
This compound exhibits a compelling profile of anti-inflammatory and immunomodulatory activities that are mechanistically distinct from its classical antihistamine function. Its ability to modulate the function of key immune cells like macrophages and neutrophils, coupled with its influence on critical inflammatory signaling pathways, underscores its potential for broader therapeutic applications.
Future research should focus on:
-
Dissecting Receptor-Independent Mechanisms: Elucidating the precise molecular targets responsible for the observed effects on PI3K/AKT and AMPK pathways.
-
In Vivo Efficacy in Chronic Models: Evaluating the therapeutic potential of promethazine in animal models of chronic inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disease.
-
Derivative Development: Synthesizing and screening novel promethazine derivatives that enhance anti-inflammatory properties while minimizing sedative and anticholinergic side effects, which are significant liabilities of first-generation antihistamines.[4][7][8]
By leveraging the insights and methodologies presented in this guide, the scientific community can further unlock the therapeutic potential of this well-established pharmaceutical agent.
References
-
Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]
-
DeChatelet, L. R., Qualliotine-Mann, D., Caldwell, R., McCall, C. E., & Gusdon, J. P. (1973). Effects of Promethazine-Hydrochloride on Human Polymorphonuclear Leukocytes. Infection and Immunity, 7(3), 403–408. [Link]
-
Páez-Gamarro, A. J., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Retrieved from [Link]
-
Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of Translational Medicine, 17(1), 273. [Link]
-
Ledochowski, M., et al. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Inflammation Research, 60(11), 1015-1020. [Link]
-
Dailey, J. W., et al. (1988). Effects of thiazinamium chloride, promethazine and chlorpromazine on thromboxane B2 synthesis, phagocytosis and respiratory burst by rat alveolar macrophages. International Journal of Immunopharmacology, 10(6), 705-712. [Link]
-
Kumar, A., et al. (2020). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Research, 12(4). Retrieved from [Link]
-
DeChatelet, L. R., et al. (1976). Effects of this compound on the metabolism of rabbit alveolar macrophages. Proceedings of the Society for Experimental Biology and Medicine, 153(3), 392-395. [Link]
-
S K, P., & K, S. (2017). In vitro pharmacological screening methods for anti-inflammatory agents. International Journal of Pharmaceutical Sciences Review and Research, 42(1), 1-5. Retrieved from [Link]
-
Siddiqui, A. (2015). Screening models for inflammatory drugs. Slideshare. Retrieved from [Link]
-
Pharmaron. (n.d.). Pain, Immunology & Inflammation Models. Pharmaron CRO. Retrieved from [Link]
-
Rychlik, G., Rychlik, E., & Wasik, M. (1988). Influence of promethazine on immune reactions. I. Characterization of promethazine effects on natural killer cell-mediated cytotoxicity. Immunopharmacology, 15(2), 117-122. [Link]
-
DeChatelet, L. R., et al. (1973). Effects of Promethazine-Hydrochloride on Human Polymorphonuclear Leukocytes. Infection and Immunity, 7(3), 403-408. [Link]
-
Wang, Y., et al. (2022). Phenothiazines enhance antibacterial activity of macrophage by inducing ROS and autophagy. Frontiers in Immunology, 13, 988015. [Link]
-
Gonzalez-Estrada, A., & Gernez, Y. (2016). Role of Histamine in Modulating the Immune Response and Inflammation. Mediators of Inflammation, 2016, 4041038. [Link]
-
Cleveland Clinic. (n.d.). Promethazine: Uses & Side Effects. Retrieved from [Link]
-
StuffThatWorks. (n.d.). This compound for Mast Cell Activation Syndrome (MCAS). Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of this compound? Patsnap Synapse. Retrieved from [Link]
-
Kumar, A., & Singh, J. (2022). A Brief Review on Promethazine. Asian Journal of Research in Pharmaceutical Sciences, 12(2), 105-108. Retrieved from [Link]
-
Koriem, K. M. M. (2017). Protective effects of the antihistamine promethazine aginst acute paraxon-methyl and dicrotophos toxicity in adult rats. Journal of Acute Disease, 6(1), 22-29. Retrieved from [Link]
-
Drugs.com. (2024). Promethazine Uses, Dosage & Side Effects. Retrieved from [Link]
-
Mayo Clinic. (n.d.). Promethazine (oral route). Retrieved from [Link]
-
Mast Attack. (2014). MCAS: Treatment. Retrieved from [Link]
-
The Mast Cell Disease Society, Inc. (n.d.). Medications to Treat Mast Cell Diseases. Retrieved from [Link]
-
DeChatelet, L. R., et al. (1973). Effects of Promethazine-Hydrochloride on Human Polymorphonuclear Leukocytes. National Institutes of Health. Retrieved from [Link]
-
Tizazu, E., & Vaidya, T. (2023). Promethazine. StatPearls [Internet]. Retrieved from [Link]
-
KEGG. (n.d.). Calcium signaling pathway - Homo sapiens (human). Retrieved from [Link]
-
Al-Ahmad, M., et al. (2020). H1-antihistamines for primary mast cell activation syndromes. Edinburgh Research Explorer. Retrieved from [Link]
-
OncoLink. (2024). This compound (Phenergan®). Retrieved from [Link]
-
Medical News Today. (n.d.). Promethazine: Side effects, dosage, uses, more. Retrieved from [Link]
-
GoodRx. (n.d.). What Is Promethazine (Phenergan)? Uses, Side Effects, Dosage. Retrieved from [Link]
-
Mayo Clinic. (n.d.). Promethazine (injection route, intravenous route). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 6014. Retrieved from [Link]
-
Fantacussi, M. V., et al. (2020). AMPK activation induced by promethazine increases NOXA expression and Beclin-1 phosphorylation and drives autophagy-associated apoptosis in chronic myeloid leukemia. Chemico-Biological Interactions, 315, 108888. [Link]
-
Uezumi, A., et al. (2017). This compound Inhibits Ectopic Fat Cell Formation in Skeletal Muscle. The American Journal of Pathology, 187(12), 2627-2634. [Link]
-
Jo, S. H., et al. (2011). H(1) antihistamine drug promethazine directly blocks hERG K(+) channel. Pharmacological Research, 64(4), 398-406. [Link]
Sources
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. ajpsonline.com [ajpsonline.com]
- 3. selleckchem.com [selleckchem.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. drugs.com [drugs.com]
- 6. Promethazine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. oncolink.org [oncolink.org]
- 8. Promethazine: Side effects, dosage, uses, more [medicalnewstoday.com]
- 9. goodrx.com [goodrx.com]
- 10. Promethazine (injection route, intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 11. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Role of Histamine in Modulating the Immune Response and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. KEGG PATHWAY: hsa04020 [genome.jp]
- 16. researchgate.net [researchgate.net]
- 17. Effects of promethazine-hydrochloride on human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of Promethazine-Hydrochloride on Human Polymorphonuclear Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of thiazinamium chloride, promethazine and chlorpromazine on thromboxane B2 synthesis, phagocytosis and respiratory burst by rat alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Phenothiazines enhance antibacterial activity of macrophage by inducing ROS and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protective effects of the antihistamine promethazine aginst acute paraxon-methyl and dicrotophos toxicity in adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mastattack.org [mastattack.org]
- 23. Influence of promethazine on immune reactions. I. Characterization of promethazine effects on natural killer cell-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. AMPK activation induced by promethazine increases NOXA expression and Beclin-1 phosphorylation and drives autophagy-associated apoptosis in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. chemdiv.com [chemdiv.com]
- 26. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 27. mdpi.com [mdpi.com]
- 28. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. wuxibiology.com [wuxibiology.com]
- 30. ijpras.com [ijpras.com]
- 31. pharmaron.com [pharmaron.com]
Repurposing Promethazine Hydrochloride for Oncological Research: A Technical Guide
Introduction: The Untapped Potential of Known Drugs
The landscape of oncological drug development is perpetually challenged by high costs, extended timelines, and significant attrition rates. In this context, drug repurposing—the investigation of existing drugs for new therapeutic purposes—emerges as a pragmatic and accelerated strategy. By leveraging drugs with well-established safety profiles, researchers can significantly de-risk and expedite the journey from laboratory to clinic. Promethazine Hydrochloride (PMTZ), a first-generation antihistamine of the phenothiazine class, has a long history of clinical use for allergies, motion sickness, and as a sedative.[1][2] Beyond its conventional applications, a compelling body of evidence now illuminates its potential as an anticancer agent, making it a prime candidate for repurposing in oncology.[3][4][5] This guide provides a comprehensive technical overview for researchers and drug development professionals on the core mechanisms, preclinical evidence, and experimental methodologies to explore the oncological applications of this compound.
Core Anticancer Mechanisms of this compound
This compound exerts its antitumor effects through a multi-pronged approach, targeting fundamental pathways that drive cancer cell proliferation, survival, and resistance. Its cationic and amphiphilic nature allows it to interact with cellular membranes, influencing their biophysical properties and triggering downstream signaling cascades that are detrimental to cancer cells.[3][5][6]
Induction of Apoptosis and Autophagy-Associated Cell Death
A primary mechanism of promethazine's anticancer activity is the induction of programmed cell death. In various cancer models, promethazine has been shown to trigger both apoptosis and autophagy.
-
Apoptosis: In colorectal cancer (CRC) cells, promethazine treatment leads to a dose-dependent increase in apoptosis.[7][8] This is accompanied by the upregulation of the pro-apoptotic protein Bax and the activation of caspase-3, a key executioner of apoptosis, while downregulating the anti-apoptotic protein Bcl-2.[7][8]
-
Autophagy-Associated Apoptosis: In chronic myeloid leukemia (CML) cells, promethazine induces cell death through a process of autophagy-associated apoptosis.[9][10] This is initiated by the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of the PI3K/AKT/mTOR pathway.[9][10] This dual action leads to an increase in NOXA expression, a decrease in the anti-apoptotic protein MCL-1, and the activation of Beclin-1, a key regulator of autophagy.[9][10] While autophagy can sometimes act as a survival mechanism for cancer cells, in the context of promethazine treatment in CML, it appears to contribute to cell death.[11]
Inhibition of Pro-Survival Signaling Pathways
Promethazine has been demonstrated to suppress critical signaling pathways that are frequently hyperactivated in cancer, thereby inhibiting cell proliferation and survival.
-
PI3K/AKT/mTOR Pathway: A central hub for cell growth, proliferation, and survival, the PI3K/AKT/mTOR pathway is a key target of promethazine. In colorectal cancer cells, promethazine inhibits the phosphorylation of PI3K and AKT, effectively blocking downstream signaling.[7][8] Similarly, in leukemia cells, inhibition of this pathway is a crucial component of its cytotoxic effects.[3][9][10]
-
AMPK Activation: In contrast to its inhibitory effects on the PI3K/AKT/mTOR pathway, promethazine activates AMPK in chronic myeloid leukemia cells.[9][10] AMPK acts as a cellular energy sensor, and its activation can halt cell growth and proliferation, further contributing to the anticancer effects of promethazine.
Disruption of Plasma Membrane Integrity
As a phenothiazine derivative, promethazine's chemical properties enable it to interact with and disrupt the plasma membrane of cancer cells.[3][5][6] This can lead to increased membrane permeability, altered fluidity, and compromised membrane repair mechanisms, which are particularly crucial for the survival of highly proliferative and invasive cancer cells.[3][5] This disruption can cause a rapid influx of calcium ions, leading to depolarization of actin filaments and ultimately, cell death if the membrane damage is irreparable.[3][6]
Preclinical Evidence: Promethazine's Efficacy Across Cancer Types
The anticancer potential of promethazine has been investigated in a variety of preclinical models, demonstrating its broad-spectrum activity.
| Cancer Type | Cell Line(s) | Observed Effects | Key Pathway(s) Involved |
| Chronic Myeloid Leukemia (CML) | K562 | Potent and selective cytotoxicity, induction of autophagy-associated apoptosis.[9] | Activation of AMPK, inhibition of PI3K/AKT/mTOR.[9][10] |
| Colorectal Cancer (CRC) | Various CRC cell lines | Inhibition of proliferation, promotion of apoptosis.[7][8] | Suppression of PI3K/AKT signaling.[7][8] |
| Triple-Negative Breast Cancer (TNBC) | Not explicitly stated | Potentiated activity when combined with SAHA and loaded into PLGA nanoparticles, increased ROS generation, mitochondrial dysfunction, and apoptosis.[12] | Altered EMT dynamics.[12] |
| Leukemia | Various leukemia cell lines | Cytotoxic effects.[13] | Promotion of autophagy and mitochondrial apoptosis.[13] |
Experimental Protocols for a Research Setting
To facilitate further research into the repurposing of promethazine, this section provides detailed, step-by-step methodologies for key in vitro experiments.
Cell Viability and Proliferation Assay
Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Serially dilute the stock solution to obtain a range of concentrations. Treat the cells with the different concentrations of promethazine for 24, 48, and 72 hours. Include a vehicle control (solvent only).
-
MTT or CCK-8 Assay: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value using non-linear regression analysis.
Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of this compound on key signaling proteins.
Methodology:
-
Protein Extraction: Treat cells with this compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against key proteins such as p-PI3K, PI3K, p-AKT, AKT, Bcl-2, Bax, cleaved caspase-3, LC3-I/II, p-AMPK, and AMPK. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Incubate the membrane with the appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Visualizing the Mechanism: Signaling Pathways and Workflows
To provide a clearer understanding of the complex interactions, the following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: this compound's multifaceted anticancer mechanism.
Sources
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Promethazine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Successful cancer therapy with promethazine: the rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 6. researchgate.net [researchgate.net]
- 7. Promethazine inhibits proliferation and promotes apoptosis in colorectal cancer cells by suppressing the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AMPK activation induced by promethazine increases NOXA expression and Beclin-1 phosphorylation and drives autophagy-associated apoptosis in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking a Hidden Arsenal: A Technical Guide to the Antiparasitic Activity of Promethazine Hydrochloride
Foreword: The Imperative of Drug Repurposing in Parasitology
The relentless global burden of parasitic diseases, coupled with the ever-present threat of drug resistance, necessitates innovative and efficient therapeutic strategies. De novo drug discovery, while essential, is a protracted and costly endeavor. Drug repurposing, the investigation of existing drugs for new therapeutic indications, offers a pragmatic and accelerated pathway to address urgent medical needs.[1][2][3] This guide delves into the compelling antiparasitic potential of promethazine hydrochloride, a first-generation antihistamine, embodying the principles of drug repurposing to combat a range of parasitic infections.
Introduction: this compound - Beyond an Antihistamine
This compound is a phenothiazine derivative traditionally recognized for its H1 receptor antagonism, resulting in its widespread use as an antihistamine and antiemetic.[4] Its sedative properties have also been harnessed for pre-operative care. Structurally distinct from antipsychotic phenothiazines, promethazine exhibits a branched side chain and lacks ring substitution, which is thought to contribute to its relatively weak dopamine antagonist properties. However, a growing body of evidence reveals a broader pharmacological profile, including significant antimuscarinic and antidopaminergic effects, hinting at a more complex mechanism of action than previously understood. It is this multifaceted nature of promethazine that underpins its unexpected efficacy against a variety of parasites.
Spectrum of Antiparasitic Activity: From Helminths to Protozoa
In vitro and in vivo studies have demonstrated the remarkable breadth of promethazine's antiparasitic activity. This section will explore its efficacy against several key human and animal parasites.
Schistosomiasis: A Potent Schistosomicidal Agent
Schistosomiasis, a debilitating disease caused by blood flukes of the genus Schistosoma, affects millions worldwide, with treatment heavily reliant on a single drug, praziquantel.[4] Promethazine has emerged as a promising schistosomicidal agent.
-
In Vitro Efficacy: Studies on Schistosoma mansoni have shown that promethazine affects parasite motility and viability, inducing severe damage to the tegument (the outer surface of the worm).[4][5][6] A 50% lethal concentration (LC50) of 5.84 μM has been reported, highlighting its potent activity.[4][6]
-
In Vivo Efficacy: In murine models of schistosomiasis, oral administration of promethazine has led to significant reductions in worm burden, egg production, and the associated hepatosplenomegaly.[4][5]
Chagas Disease: Trypanocidal Effects
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a major health concern in Latin America. Promethazine has demonstrated significant trypanocidal activity.
-
In Vitro and In Vivo Evidence: Research has shown that promethazine is effective against both the epimastigote and trypomastigote stages of T. cruzi. In animal models, treatment with promethazine reduced parasitemia and increased the survival of infected mice. Ultrastructural studies suggest that its lethal effect may be linked to a detergent-like action that disrupts the parasite's cell membrane.
Malaria: A Partner in Combating Resistance
The emergence of drug-resistant Plasmodium falciparum poses a significant challenge to malaria control. Promethazine has shown potential not as a standalone antimalarial, but as a chemosensitizing agent.
-
Reversal of Chloroquine Resistance: In vitro studies have demonstrated that promethazine can reverse chloroquine resistance in P. falciparum. This effect is thought to be mediated by its interaction with the parasite's food vacuole, where chloroquine is sequestered.
Other Parasitic Infections
The antiparasitic activity of promethazine extends to other helminths as well.
-
Angiostrongylus cantonensis: In screenings against this zoonotic nematode, promethazine was identified as a potent anthelmintic agent.[7]
-
Enterobiasis: While early studies explored its use against pinworm infections (Enterobius vermicularis), the results were not as promising as those seen with other parasites.
Mechanistic Insights: Unraveling the "How"
The broad-spectrum antiparasitic activity of promethazine likely stems from its ability to interact with multiple targets within the parasites. While research is ongoing, several key mechanisms have been proposed.
Disruption of Tegument and Neuromuscular Function in Helminths
In schistosomes, promethazine induces severe damage to the tegument, the primary interface between the parasite and its host. This disruption of the outer membrane is a critical factor in its schistosomicidal activity. Furthermore, its effects on parasite motility suggest an interference with neuromuscular function. This could be linked to its anticholinergic properties, as acetylcholine is a key neurotransmitter in many helminths. The observation that atropine, a classic anticholinergic drug, also reduces the motor activity of schistosomes supports this hypothesis.[4][6]
Interference with Calcium Homeostasis
Calcium is a crucial second messenger in parasites, regulating a myriad of cellular processes. Phenothiazines, as a class of compounds, are known to be calmodulin antagonists. Calmodulin is a key calcium-binding protein, and its inhibition can disrupt calcium-dependent signaling pathways. This disruption of calcium homeostasis is a plausible mechanism for promethazine's antiparasitic effects, potentially leading to cell death.
Muscarinic Receptor Antagonism
Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors that play vital roles in the nervous system of many organisms, including helminths.[8][9][10] The anticholinergic effects of promethazine are mediated through its antagonism of these receptors. In parasites, this could lead to paralysis and disruption of essential physiological functions. The presence of functional mAChRs in helminths like Brugia malayi and their role in immunity to nematode infections in mouse models underscores their potential as drug targets.[8][9][11]
Experimental Protocols: A Practical Guide
This section provides detailed methodologies for the in vitro and in vivo evaluation of promethazine's antiparasitic activity.
In Vitro Susceptibility Testing
-
Parasite Recovery: Adult S. mansoni worms are recovered from the portal and mesenteric veins of experimentally infected mice (e.g., Swiss Webster or C57BL/6) 42-49 days post-infection via perfusion.[12]
-
Worm Culture: Washed adult worms are placed in 24-well plates containing RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Drug Incubation: this compound is dissolved in an appropriate solvent (e.g., DMSO) and added to the wells at various concentrations. A solvent control is included.
-
Viability Assessment: Worm viability is assessed at 24, 48, and 72 hours post-incubation using a stereomicroscope. Criteria for mortality include the absence of motor activity and tegumental damage.[12] The LC50 is then calculated.
-
Cell Culture: A suitable host cell line (e.g., L6 or Vero cells) is seeded in 96-well plates.[13]
-
Infection: The host cells are infected with trypomastigotes of a reporter strain of T. cruzi (e.g., expressing β-galactosidase).[13]
-
Drug Treatment: After allowing the parasites to invade and transform into amastigotes, the medium is replaced with fresh medium containing serial dilutions of promethazine.
-
Quantification: After a 72-hour incubation period, parasite viability is determined by measuring the activity of the reporter enzyme (e.g., by adding chlorophenol red-β-D-galactopyranoside). The EC50 is then calculated.[13]
-
Parasite Culture: Chloroquine-sensitive and -resistant strains of P. falciparum are maintained in in vitro culture using human erythrocytes in RPMI-1640 medium supplemented with human serum or Albumax.[7][14]
-
Drug Plate Preparation: 96-well plates are pre-coated with serial dilutions of chloroquine, with or without a fixed concentration of promethazine.
-
Assay: Synchronized ring-stage parasites are added to the drug-coated plates and incubated for 48-72 hours.
-
Growth Inhibition Measurement: Parasite growth is quantified using a DNA-intercalating dye like SYBR Green I or by measuring the incorporation of radiolabeled hypoxanthine. The IC50 values are then determined.[7][14]
In Vivo Efficacy Studies
-
Infection: Mice (e.g., BALB/c) are percutaneously infected with a defined number of S. mansoni cercariae.[15]
-
Treatment: At a specified time post-infection (e.g., 21 or 42 days), mice are treated orally with this compound (e.g., 100 mg/kg/day) for a defined period (e.g., 5 consecutive days).[5]
-
Worm and Egg Burden Assessment: At the end of the experiment, mice are euthanized, and adult worms are recovered by perfusion. The number of eggs in the liver and intestines is quantified.[16]
-
Pathology Assessment: The weights of the liver and spleen are measured to assess the reduction in hepatosplenomegaly.[5]
-
Infection: Mice (e.g., Swiss albino) are infected intraperitoneally with trypomastigotes of a virulent T. cruzi strain.
-
Treatment: Treatment with promethazine is initiated at the peak of parasitemia.
-
Parasitemia Monitoring: Parasitemia is monitored daily by counting the number of trypomastigotes in fresh blood samples.
-
Survival Analysis: The survival of the treated mice is compared to that of the untreated control group.
-
Infection: Mice (e.g., ICR) are infected intravenously with Plasmodium berghei-infected erythrocytes.
-
Treatment: A standard 4-day suppressive test is performed, where mice are treated with chloroquine alone or in combination with promethazine for four consecutive days, starting 24 hours post-infection.
-
Parasitemia Determination: On day 5, thin blood smears are prepared, and the percentage of parasitized red blood cells is determined.
-
Efficacy Calculation: The percentage of suppression of parasitemia is calculated relative to the untreated control group.
Data Presentation and Visualization
Summary of In Vitro and In Vivo Efficacy
| Parasite | Model | Key Findings | Reference |
| Schistosoma mansoni | In vitro (adult worms) | LC50 of 5.84 μM; tegumental damage and reduced motility | [4][6] |
| Schistosoma mansoni | In vivo (murine model) | Significant reduction in worm and egg burden; reduced hepatosplenomegaly | [4][5] |
| Trypanosoma cruzi | In vitro & In vivo | Trypanocidal against epimastigotes and trypomastigotes; reduced parasitemia and increased survival in mice | |
| Plasmodium falciparum | In vitro | Reversal of chloroquine resistance | |
| Angiostrongylus cantonensis | In vitro | Potent anthelmintic activity | [7] |
Visualizing the Proposed Mechanisms of Action
Caption: Proposed mechanisms of promethazine's antiparasitic activity.
Experimental Workflow for In Vivo Schistosomiasis Study
Caption: Workflow for in vivo evaluation of promethazine against schistosomiasis.
Conclusion and Future Directions
This compound, a well-established antihistamine, demonstrates significant and broad-spectrum antiparasitic activity. Its efficacy against major human pathogens like Schistosoma mansoni and its potential to combat drug resistance in Plasmodium falciparum highlight the immense value of drug repurposing. The proposed mechanisms of action, including tegumental damage, disruption of calcium homeostasis, and antagonism of muscarinic receptors, offer multiple avenues for further investigation and optimization.
Future research should focus on:
-
Structure-Activity Relationship Studies: To identify the specific chemical moieties responsible for the antiparasitic effects and to potentially design more potent and selective derivatives.
-
Combination Therapy: Investigating the synergistic effects of promethazine with existing antiparasitic drugs to enhance efficacy and combat resistance.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets of promethazine in different parasites to better understand its mode of action.
-
Pharmacokinetic and Pharmacodynamic Studies: Optimizing dosing regimens to maximize antiparasitic efficacy while minimizing potential side effects.
The exploration of promethazine's antiparasitic properties is a testament to the untapped potential that lies within our existing pharmacopeia. This guide provides a comprehensive framework for researchers to further investigate and potentially translate these promising findings into novel therapeutic strategies for some of the world's most neglected diseases.
References
-
Basco, L. K., & Le Bras, J. (1999). In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. Journal of Clinical Microbiology, 37(11), 3685–3689. [Link]
-
Bustamante, J. M., et al. (2011). Activity In Vivo of Anti-Trypanosoma cruzi Compounds Selected from a High Throughput Screening. PLOS Neglected Tropical Diseases, 5(8), e1298. [Link]
-
De Kock, M., et al. (2021). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Molecules, 26(11), 3324. [Link]
-
de Moraes, J., et al. (2024). Antihistamines H1 as Potential Anthelmintic Agents against the Zoonotic Parasite Angiostrongylus cantonensis. ACS Omega. [Link]
-
Díaz-Lobo, M., et al. (2021). Identification of Trypanosoma cruzi Growth Inhibitors with Activity In Vivo within a Collection of Licensed Drugs. Pharmaceuticals, 14(10), 981. [Link]
-
Basco, L. K., & Le Bras, J. (1999). In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. Journal of Clinical Microbiology, 37(11), 3685–3689. [Link]
-
Marek, J., et al. (2023). In cellulo and in vivo assays for compound testing against Trypanosoma cruzi. STAR Protocols, 4(1), 102087. [Link]
-
Romanha, A. J., et al. (2010). In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds. PLOS Neglected Tropical Diseases, 4(7), e740. [Link]
-
Bustamante, J. M., et al. (2011). Activity In Vivo of Anti-Trypanosoma cruzi Compounds Selected from a High Throughput Screening. PLoS Neglected Tropical Diseases, 5(8), e1298. [Link]
-
Spangenberg, T., et al. (2021). Validation of a human-serum-based in vitro growth method for drug screening on juvenile development stages of Schistosoma mansoni. PLOS Neglected Tropical Diseases, 15(3), e0009223. [Link]
-
Jiménez-Díaz, M. B., et al. (2013). A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery. PLOS ONE, 8(6), e66967. [Link]
-
Protasio, A. V., et al. (2019). A novel cell-free method to culture Schistosoma mansoni from cercariae to juvenile worm stages for in vitro drug testing. PLOS Neglected Tropical Diseases, 13(1), e0007071. [Link]
-
Lewis, F. A., et al. (2009). Schistosomiasis. Current Protocols in Immunology, Chapter 19, Unit 19.1. [Link]
-
De Kock, M., et al. (2021). Some antimalarial leads, with their in vivo efficacy assessment and their murine model. ResearchGate. [Link]
-
Buxton, S. K., et al. (2021). Pharmacological Profiling of a Brugia malayi Muscarinic Acetylcholine Receptor as a Putative Antiparasitic Target. mBio, 12(3), e00713-21. [Link]
-
Tucker, M. S., et al. (2024). Development and Application of an In Vitro Drug Screening Assay for Schistosoma mansoni Schistosomula Using YOLOv5. Tropical Medicine and Infectious Disease, 9(12), 243. [Link]
-
McSorley, H. J., et al. (2015). The M3 Muscarinic Receptor Is Required for Optimal Adaptive Immunity to Helminth and Bacterial Infection. PLOS Pathogens, 11(1), e1004636. [Link]
-
Chapman, J. E., et al. (2012). Type 3 muscarinic receptors contribute to intestinal mucosal homeostasis and clearance of Nippostrongylus brasiliensis through induction of TH2 cytokines. American Journal of Physiology-Gastrointestinal and Liver Physiology, 302(7), G733-G743. [Link]
-
Desjardins, R. E., et al. (1986). IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Southeast Asian J Trop Med Public Health, 17(4), 513-523. [Link]
-
McSorley, H. J., et al. (2015). The M3 muscarinic receptor is required for optimal adaptive immunity to helminth and bacterial infection. PLoS Pathogens, 11(1), e1004636. [Link]
-
Protasio, A. V., et al. (2018). A novel cell-free method to culture Schistosoma mansoni from cercariae to juvenile worm stages for in vitro drug testing. bioRxiv. [Link]
-
White, N. J. (2022). The assessment of antimalarial drug efficacy in vivo. Trends in Parasitology, 38(8), 660-672. [Link]
-
Hsieh, M. H., et al. (2012). Using eggs from Schistosoma mansoni as an in vivo model of helminth-induced lung inflammation. Journal of Visualized Experiments, (64), 3905. [Link]
-
Ziegler, H. L., et al. (2002). In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane. Antimicrobial Agents and Chemotherapy, 46(5), 1441–1446. [Link]
-
McSorley, H. J., et al. (2015). The M3 Muscarinic Receptor Is Required for Optimal Adaptive Immunity to Helminth and Bacterial Infection. PLoS Pathogens, 11(1), e1004636. [Link]
-
de Oliveira, D. M., et al. (2021). Parasitemia Evaluation in Mice Infected with Schistosoma mansoni. Bio-protocol, 11(10), e4022. [Link]
-
Hsieh, M. H., et al. (2012). A Novel Mouse Model of Schistosoma haematobium Egg-Induced Immunopathology. PLOS Pathogens, 8(3), e1002600. [Link]
-
Sykes, M. L., & Avery, V. M. (2016). Evaluation of Parameters Impacting Drug Susceptibility in Intracellular Trypanosoma cruzi Assay Protocols. Journal of Biomolecular Screening, 21(9), 922–933. [Link]
-
Chaudhari, A., et al. (2010). In Vivo Imaging of Schistosomes to Assess Disease Burden Using Positron Emission Tomography (PET). PLOS ONE, 5(9), e12668. [Link]
-
U.S. Food and Drug Administration. (2006). REVIEW MEMORANDUM. [Link]
-
Keiser, J. (2010). Examples of the results of in vitro screening against adult Schistosoma mansoni. ResearchGate. [Link]
-
Singh, S., et al. (2024). Drug repurposing for parasitic protozoan diseases. Advances in Protein Chemistry and Structural Biology, 139, 21-48. [Link]
-
Sykes, M. L., & Avery, V. M. (2018). Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas' disease drug discovery. ResearchGate. [Link]
-
Sykes, M. L., & Avery, V. M. (2018). Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas' disease drug discovery. PLOS Neglected Tropical Diseases, 12(7), e0006632. [Link]
-
Costa, M. S., et al. (2022). Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review. Pharmaceuticals, 15(1), 69. [Link]
-
Andrews, K. T., et al. (2014). Drug repurposing and human parasitic protozoan diseases. International Journal for Parasitology: Drugs and Drug Resistance, 4(2), 95-111. [Link]
-
Loo, C. S., et al. (2015). Repurposing drugs for the treatment and control of helminth infections. International Journal for Parasitology: Drugs and Drug Resistance, 5(3), 185-197. [Link]
-
Ott, I., et al. (2007). The human Ca2+-activated K+ channel, IK, can be blocked by the tricyclic antihistamine promethazine. British Journal of Pharmacology, 150(6), 754-762. [Link]
-
Andrews, K. T., et al. (2014). Drug repurposing and human parasitic protozoan diseases. Griffith Research Online. [Link]
-
Roquini, D. B., et al. (2019). Promethazine Exhibits Antiparasitic Properties In Vitro and Reduces Worm Burden, Egg Production, Hepatomegaly, and Splenomegaly in a Schistosomiasis Animal Model. Antimicrobial Agents and Chemotherapy, 63(12), e01208-19. [Link]
-
Roquini, D. B., et al. (2019). (PDF) Promethazine exhibits antiparasitic properties in vitro and reduces worm burden, egg production, hepato-, and splenomegaly in a schistosomiasis animal model. ResearchGate. [Link]
-
Roquini, D. B., et al. (2019). Promethazine exhibits antiparasitic properties in vitro and reduces worm burden, egg production, hepato-, and splenomegaly in a schistosomiasis animal model. Antimicrobial Agents and Chemotherapy, 63(12), e01208-19. [Link]
Sources
- 1. Drug repurposing for parasitic protozoan diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug repurposing and human parasitic protozoan diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repurposing drugs for the treatment and control of helminth infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promethazine exhibits antiparasitic properties in vitro and reduces worm burden, egg production, hepato-, and splenomegaly in a schistosomiasis animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Promethazine Exhibits Antiparasitic Properties In Vitro and Reduces Worm Burden, Egg Production, Hepatomegaly, and Splenomegaly in a Schistosomiasis Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Pharmacological Profiling of a Brugia malayi Muscarinic Acetylcholine Receptor as a Putative Antiparasitic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The M3 Muscarinic Receptor Is Required for Optimal Adaptive Immunity to Helminth and Bacterial Infection | PLOS Pathogens [journals.plos.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. The M3 muscarinic receptor is required for optimal adaptive immunity to helminth and bacterial infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of Parameters Impacting Drug Susceptibility in Intracellular Trypanosoma cruzi Assay Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Parasitemia Evaluation in Mice Infected with Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Preclinical Pharmacodynamics of Promethazine Hydrochloride
Abstract
This technical guide provides a comprehensive examination of the pharmacodynamics of promethazine hydrochloride in preclinical animal models. As a first-generation phenothiazine antihistamine, promethazine exhibits a complex pharmacological profile, engaging multiple receptor systems to produce its therapeutic effects and characteristic side effects. This document is designed for researchers, toxicologists, and drug development professionals, offering an in-depth analysis of the core mechanisms of action, field-proven methodologies for preclinical evaluation, and the critical translational considerations for this multifaceted compound. We will explore the causality behind experimental design for assessing sedative, antihistaminic, antiemetic, and anticholinergic activities. Detailed protocols, data interpretation frameworks, and integrated pharmacokinetic/pharmacodynamic (PK/PD) modeling concepts are presented to equip scientists with the knowledge required for robust preclinical characterization.
Introduction to this compound
This compound is a phenothiazine derivative first synthesized in the 1940s.[1] It is classified as a first-generation antihistamine, a group of drugs known for their ability to cross the blood-brain barrier, resulting in significant central nervous system (CNS) effects.[2] Clinically, promethazine is utilized for a variety of indications, including the treatment of allergic reactions, motion sickness, nausea and vomiting, and for its potent sedative properties, often as a preoperative medication.[3][4]
The rationale for extensive preclinical pharmacodynamic assessment stems from its complex mechanism of action. Unlike second-generation antihistamines that are more selective for the peripheral histamine H1 receptor, promethazine interacts with a broad range of receptors, leading to a wide array of physiological responses.[5][6] Understanding these interactions is paramount for predicting both efficacy and potential adverse events in human populations. Preclinical animal models provide a controlled environment to dissect these complex interactions and establish a foundational understanding of the drug's dose-effect relationships.[7]
Core Pharmacodynamic Mechanisms
Promethazine's diverse clinical effects are a direct result of its antagonism at multiple neurotransmitter receptors.[4][8] This promiscuous binding profile is the primary driver of both its therapeutic utility and its side-effect profile.
The primary mechanisms include:
-
Histamine H1 Receptor Antagonism: This is the principal mechanism for its anti-allergic effects. By competitively blocking histamine from binding to H1 receptors on effector cells, promethazine mitigates symptoms of allergic reactions such as vasodilation, increased vascular permeability, and itching.[3][9]
-
Dopamine D2 Receptor Antagonism: Promethazine acts as an antagonist at mesolimbic dopamine receptors in the brain.[4] This action contributes to its antiemetic effects by blocking dopamine signaling in the chemoreceptor trigger zone (CTZ) of the medulla.[3]
-
Muscarinic Acetylcholine Receptor Antagonism (Anticholinergic): Blockade of muscarinic receptors is responsible for its antiemetic and anti-motion sickness effects, as well as common side effects like dry mouth, blurred vision, and urinary retention.[8][10][11]
-
Alpha-Adrenergic Receptor Blockade: Antagonism at α-adrenergic receptors can lead to vasodilation and potential hypotension, particularly at higher doses.[3][4]
-
Sodium Channel Blockade: Promethazine exhibits local anesthetic properties through the blockage of sodium channels, which can contribute to its overall pharmacological profile.[1]
Promethazine Receptor Interaction Profile
The following diagram illustrates the primary receptor targets of promethazine and the resulting physiological effects.
Caption: Core receptor antagonism and resulting pharmacodynamic effects of promethazine.
Methodologies for Preclinical Pharmacodynamic Evaluation
A multi-tiered approach using various animal models is necessary to fully characterize the pharmacodynamic profile of promethazine. The choice of model is critical and must be justified by its translational relevance to the intended clinical effect.
Assessing Sedative and Hypnotic Effects
Causality Behind Experimental Choices: The prominent sedative effect of promethazine is a key clinical feature and a dose-limiting side effect.[4] This CNS depression is primarily mediated by H1 receptor antagonism in the brain.[8] Preclinical models are chosen to quantify the degree of sedation and motor impairment, providing essential data for predicting human CNS effects.
Common Preclinical Models:
-
Open Field Test: Measures spontaneous locomotor activity and exploratory behavior in rodents. A reduction in lines crossed or time spent in the center is indicative of sedation.[12]
-
Rotarod Test: Assesses motor coordination and balance. A drug-induced decrease in the time an animal can remain on a rotating rod indicates motor impairment.[13]
-
Loss of Righting Reflex: A more profound measure of hypnotic effect, where the animal is placed on its back and the time taken to right itself is measured.
Detailed Experimental Protocol: Open Field Test in Mice
-
Animal Acclimation: Male C57BL/6 mice (8-10 weeks old) are acclimated to the testing room for at least 1 hour before the experiment.
-
Habituation: Each mouse is placed in the center of the open field apparatus (e.g., a 40x40 cm arena) and allowed to explore freely for 10 minutes to establish a baseline activity level.
-
Drug Administration: this compound (dissolved in sterile saline) is administered via intraperitoneal (i.p.) injection at various doses (e.g., 5, 10, 20 mg/kg). A control group receives a vehicle (saline) injection.
-
Post-Dose Observation: 30 minutes post-injection, each mouse is returned to the open field arena for a 10-minute test session.
-
Data Acquisition: An automated video-tracking system records key parameters:
-
Total distance traveled.
-
Number of line crossings.
-
Time spent in the central zone versus peripheral zones.
-
-
Data Analysis: Data are analyzed using ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare dose groups to the vehicle control. A significant decrease in locomotor parameters indicates a sedative effect.
Evaluating Antihistaminic Activity
Causality Behind Experimental Choices: The primary therapeutic action of promethazine is H1 receptor antagonism. Therefore, a model that directly challenges this system is required. The histamine-induced skin wheal and flare model is a classic and reliable assay that provides a quantifiable, dose-dependent measure of peripheral H1 blockade.[14]
Common Preclinical Models:
-
Histamine-Induced Skin Wheal: In species like rabbits or guinea pigs, intradermal injection of histamine causes a localized edema (wheal) and redness (flare). Pre-treatment with an antihistamine inhibits this response.[15][16]
-
Histamine-Induced Bronchoconstriction: In guinea pigs, intravenous histamine causes severe bronchoconstriction. This model assesses the protective effect of antihistamines on the respiratory system.
Detailed Experimental Protocol: Histamine-Induced Skin Wheal in Rabbits
-
Animal Preparation: New Zealand white rabbits are anesthetized. The hair on the dorsal region is carefully clipped to expose the skin.
-
Site Marking: A grid of injection sites (at least 2 cm apart) is marked on the clipped skin.
-
Drug Administration: this compound is administered intravenously (i.v.) or orally (p.o.) at varying doses. A control group receives the vehicle.
-
Histamine Challenge: 30 minutes (for i.v.) or 60 minutes (for p.o.) after drug administration, a fixed dose of histamine phosphate (e.g., 10 µg in 0.1 mL saline) is injected intradermally at each marked site.[17] A saline injection serves as a negative control.[18]
-
Response Measurement: After 15-20 minutes, the diameter of the wheal (edematous welt) at each injection site is measured in two orthogonal directions using calipers.[16][18]
-
Data Analysis: The area of the wheal is calculated. The percentage inhibition of the wheal response is determined for each dose group relative to the vehicle control group. An ED50 (the dose required to produce 50% inhibition) can then be calculated.
Quantifying Antiemetic Properties
Causality Behind Experimental Choices: Promethazine's antiemetic effect is crucial for its clinical use in postoperative nausea and motion sickness.[3] This effect is mediated centrally, primarily through the blockade of D2 and muscarinic receptors in the chemoreceptor trigger zone (CTZ) and the vomiting center.[4][19] Therefore, models must utilize emetogens that act on these central pathways. Dogs and ferrets are preferred species as, unlike rodents, they possess a well-defined emetic reflex.[20][21]
Common Preclinical Models:
-
Apomorphine-Induced Emesis in Dogs: Apomorphine is a potent D2 receptor agonist that directly stimulates the CTZ to induce vomiting. This model is highly specific for evaluating dopamine antagonists.[22][23]
-
Cisplatin-Induced Emesis in Ferrets: Cisplatin, a chemotherapy agent, induces both acute (serotonin-mediated) and delayed (multi-factorial) emesis, providing a broader model for antiemetic screening.[24]
Detailed Experimental Protocol: Apomorphine-Induced Emesis in Dogs
-
Animal Selection: Purpose-bred Beagle dogs, which are known to be sensitive to apomorphine, are used.[20] Animals are fasted overnight with free access to water.
-
Acclimation: Dogs are placed in observation cages and acclimated for at least 60 minutes before the study begins.
-
Pre-treatment: this compound (e.g., 0.2-1.0 mg/kg) or vehicle is administered subcutaneously (s.c.) or intramuscularly (i.m.).[23]
-
Emetogen Challenge: 30-60 minutes after pre-treatment, apomorphine hydrochloride is administered s.c. at a dose known to reliably induce emesis (e.g., 0.03-0.1 mg/kg).[23][25]
-
Observation Period: Each dog is observed continuously for a period of 60-90 minutes following the apomorphine challenge.
-
Endpoint Measurement: The primary endpoints are:
-
Incidence of emesis (number of animals vomiting).
-
Latency to the first emetic event.
-
Total number of retches and vomits.
-
-
Data Analysis: The incidence of emesis is compared between groups using Fisher's exact test. The number of emetic events and latency are compared using a Mann-Whitney U test. A significant reduction in the incidence and frequency of emesis indicates antiemetic activity.
Experimental Workflow Diagram
Caption: Workflow for the apomorphine-induced emesis model in dogs.
Integrated Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
The Importance of Linking Exposure to Effect: Characterizing the pharmacodynamic effects in isolation is insufficient. To fully understand a drug's action, it is essential to link the plasma concentration (pharmacokinetics, PK) to the observed effect (pharmacodynamics, PD). PK/PD modeling allows for the description of the time course of a drug's effect and helps in predicting optimal dosing regimens.[14][26]
For a first-generation antihistamine like promethazine, PK/PD modeling can characterize the relationship between drug concentration in the central compartment and the degree of sedation or the relationship between plasma concentration and the inhibition of a histamine-induced skin wheal.
Key PK/PD Parameters and Model Structures
A common approach is to use an effect compartment model linked to a PK model. This accounts for the delay often observed between the peak plasma concentration and the peak pharmacological effect.
-
PK Parameters: Clearance (CL), Volume of distribution (Vd), Absorption rate constant (Ka), Elimination half-life (t½).
-
PD Parameters:
-
Emax: The maximum possible effect.
-
EC50: The concentration of the drug that produces 50% of the maximal effect.
-
Ke0: The rate constant for drug transfer between the central (plasma) and effect compartments.
-
Illustrative Data: PK/PD Parameters for H1 Antihistamines
The following table presents typical PK/PD parameters that would be derived from preclinical studies for a first-generation antihistamine. Note: These are representative values and not specific to promethazine.
| Parameter | Description | Typical Value Range | Units |
| CL/F | Apparent Oral Clearance | 10 - 30 | L/hr/kg |
| Vd/F | Apparent Volume of Distribution | 5 - 15 | L/kg |
| t½ | Elimination Half-life | 6 - 12 | hours |
| Emax | Maximum Wheal Inhibition | 90 - 100 | % |
| EC50 | Conc. for 50% Inhibition | 1 - 10 | ng/mL |
| Ke0 | Effect Compartment Rate Constant | 0.1 - 0.5 | hr⁻¹ |
Translational Considerations and Future Directions
Bridging Preclinical Findings to Clinical Outcomes: The ultimate goal of preclinical pharmacodynamic studies is to inform clinical trial design and predict human response.
-
Sedation: Data from rodent locomotor activity and rotarod tests can help predict the potential for drowsiness and impaired psychomotor performance in humans.[2]
-
Antiemesis: Efficacy in the dog apomorphine model is highly predictive of efficacy against nausea induced by dopamine agonists in humans.[22]
-
Anticholinergic Effects: Preclinical observations of reduced salivation or mydriasis can predict common anticholinergic side effects in patients, which is a significant concern, especially in the elderly.[27][28]
Challenges and Limitations: While invaluable, animal models have limitations. Species differences in metabolism and receptor sensitivity can affect the translation of dose-response relationships. For instance, the specific profile of dopamine receptor subtypes in the canine CTZ may differ from humans.[22] Furthermore, subjective effects like dizziness or confusion cannot be directly measured in animals.
Future Directions: Future research will likely focus on more refined models, such as using telemetry to measure EEG changes for a more direct assessment of sedation, or developing in vitro assays using human-derived cells to better predict human receptor affinity and off-target effects.
Conclusion
The preclinical pharmacodynamic evaluation of this compound is a complex but essential undertaking. Its multifaceted receptor interaction profile necessitates a broad range of in vivo assays to characterize its sedative, antihistaminic, antiemetic, and anticholinergic properties. A thorough understanding of the causality behind the selection of each animal model, coupled with rigorous, well-designed protocols, is critical for generating reliable and translatable data. By integrating pharmacokinetic data to build robust PK/PD models, researchers can better predict the time course of effects and establish a scientific basis for safe and effective dosing in human populations. This guide provides a foundational framework for scientists engaged in the preclinical assessment of promethazine and other pharmacologically complex compounds.
References
Sources
- 1. Promethazine - Wikipedia [en.wikipedia.org]
- 2. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mims.com [mims.com]
- 6. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. selleckchem.com [selleckchem.com]
- 10. The anticholinergic burden: from research to practice - Australian Prescriber [australianprescriber.tg.org.au]
- 11. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Pharmacological basis for sedative and hypnotic like effects of Pyrus pashia using in vivo experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discoveryjournals.org [discoveryjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. my.clevelandclinic.org [my.clevelandclinic.org]
- 16. thekingsleyclinic.com [thekingsleyclinic.com]
- 17. drugs.com [drugs.com]
- 18. allergy.org.au [allergy.org.au]
- 19. Anti emetic | PPTX [slideshare.net]
- 20. JaypeeDigital | Antiemetic Agents [jaypeedigital.com]
- 21. Reducing animal use in complex systems: using nausea and vomiting as a test case | NC3Rs [nc3rs.org.uk]
- 22. Central mechanisms for apomorphine-induced emesis in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Apomorphine-induced emesis in the dog--routes of administration, efficacy and synergism by naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ndineuroscience.com [ndineuroscience.com]
- 25. avmajournals.avma.org [avmajournals.avma.org]
- 26. researchgate.net [researchgate.net]
- 27. Anticholinergic medication use and dementia: latest evidence and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Photosensitivity of Promethazine Hydrochloride at a Molecular Level
Introduction: The Clinical Challenge of a Photosensitive Therapeutic
Promethazine Hydrochloride, a first-generation antihistamine of the phenothiazine class, is widely utilized for its antiemetic, sedative, and H1 receptor antagonist properties.[1][2][3] Despite its therapeutic efficacy, its clinical application is complicated by a significant liability: photosensitivity.[2][4] Upon exposure to ultraviolet (UV) radiation, promethazine can induce phototoxic and photoallergic reactions, manifesting as exaggerated sunburn, eczema, or pruritic rashes.[1] This guide delves into the molecular underpinnings of this phenomenon, providing a technical framework for researchers and drug development professionals to understand and mitigate the photochemical instability of this compound. The core of its photosensitivity lies in the molecule's propensity to absorb UV light, leading to a cascade of photochemical reactions that generate reactive intermediates and degradation products.[5][6]
Part 1: The Molecular Mechanism of Promethazine Photodegradation
The photosensitivity of promethazine is initiated by the absorption of photons, primarily in the UVA range, which elevates the molecule to an excited singlet state. From this high-energy state, it can undergo intersystem crossing to a more stable, longer-lived triplet state. This excited triplet-state promethazine molecule is the primary initiator of the subsequent damaging photochemical reactions.
The degradation pathways are multifaceted and heavily influenced by the presence of oxygen.[4][7] The process can be broadly categorized into two main mechanisms involving reactive oxygen species (ROS) generation: Type I and Type II photoreactions.[8]
Type I Reaction: Electron and Hydrogen Transfer
In the Type I pathway, the excited promethazine molecule interacts directly with substrate molecules, including itself or biological molecules, through electron or hydrogen atom transfer. This results in the formation of a promethazine radical cation and other free radicals.[9][10] This radical cation is a key intermediate that can undergo further degradation, including cleavage of the aliphatic side chain.[9]
Type II Reaction: Singlet Oxygen Formation
The Type II pathway involves the transfer of energy from the excited triplet-state promethazine to ground-state molecular oxygen (³O₂). This energy transfer excites the oxygen to its highly reactive singlet state (¹O₂).[8] Singlet oxygen is a potent oxidizing agent that can directly damage cellular components like lipids, proteins, and DNA, contributing significantly to the observed phototoxicity.[8]
The major degradation product resulting from these oxidative pathways is Promethazine Sulfoxide (Promethazine 5-oxide).[5][10] Other identified degradation products include N-desmethylpromethazine and phenothiazine, arising from N-demethylation and side-chain cleavage, respectively.[5] The formation of these various products highlights the complexity of the photodegradation process.
Below is a diagram illustrating the core photochemical pathways of this compound upon UV exposure.
Caption: Photochemical pathways of Promethazine upon UV irradiation.
Part 2: Experimental Assessment of Photosensitivity
A robust evaluation of a compound's photosafety profile is critical. This involves a multi-pronged approach combining chemical analysis with in vitro assays.
Forced Degradation Studies (Photostability Testing)
Forced degradation studies are essential for identifying potential degradation products and understanding degradation pathways.[5]
Protocol: Photostability Testing of this compound
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water or a buffered solution at a specific pH). A typical concentration is 100 ppm.[11]
-
Exposure Conditions: Expose the sample solution to a controlled light source that provides both UV and visible output. According to ICH Q1B guidelines, the overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[5] A dark control sample, protected from light, must be run in parallel.
-
Time Points: Collect aliquots of the exposed and dark control samples at various time points (e.g., 0, 6, 12, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.[5][11] The method must be validated to separate the intact drug from all significant degradation products.[11]
-
Data Interpretation: Quantify the amount of remaining this compound and the formation of degradation products over time. The kinetics of photolytic degradation for promethazine do not always follow simple first-order kinetics.[12]
The following diagram outlines the workflow for a forced degradation study.
Caption: Workflow for a photostability forced degradation study.
In Vitro Reactive Oxygen Species (ROS) Assay
Measuring the generation of ROS can serve as a predictive tool for assessing phototoxic potential.[8] The ROS assay quantifies the formation of singlet oxygen and superoxide anions upon UVA irradiation.[8]
Protocol: ROS Assay for Phototoxicity Prediction
-
Reagent Preparation: Prepare solutions of the test substance (Promethazine HCl), along with specific ROS detectors:
-
For Singlet Oxygen: Imidazole and p-nitrosodimethylaniline (RNO).
-
For Superoxide Anion: L-Histidine and nitroblue tetrazolium (NBT).[8]
-
-
Reaction Mixture: Combine the test substance with the appropriate detector reagents in a buffer solution.
-
Irradiation: Irradiate the reaction mixture with a solar simulator providing a defined dose of UVA light. A non-irradiated control is run concurrently.
-
Measurement: Measure the change in absorbance of the detector molecule using a spectrophotometer. The degradation of RNO (for singlet oxygen) or the formation of formazan from NBT (for superoxide) indicates ROS generation.
-
Data Analysis: Calculate the amount of ROS generated relative to known positive and negative controls. This provides a quantitative measure of the compound's photoreactive potential.
Quantitative Data Summary
Forced degradation studies yield quantitative data on the stability of the drug under photolytic stress. The results are often presented as the percentage of degradation over time.
| Stress Condition | Duration | Degradation (%) | Key Degradants Identified |
| Aqueous Degradation (Ambient) | 24 hours | 6.82% | - |
| Oxidative (30% H₂O₂) | 15 minutes | 12.46% | - |
| Photolytic (UV Light) | 24 hours | Significant | Promethazine Sulfoxide, N-Desmethylpromethazine, Phenothiazine |
Data synthesized from literature.[5][11] Note that specific degradation percentages can vary significantly based on experimental conditions (pH, light intensity, temperature).[10][12]
Part 3: Factors Influencing Photosensitivity and Mitigation Strategies
Several factors can influence the rate and extent of promethazine's photodegradation.
-
pH: The degradation rate increases with increasing pH.[10][12] Therefore, formulating promethazine solutions at a lower pH (e.g., 4.0-5.5) can enhance stability.[13]
-
Oxygen: The presence of oxygen significantly accelerates degradation, underscoring the role of oxidative pathways.[4][7]
-
Metal Ions: Metal ions such as copper (II) and iron (III) can catalyze the degradation process.[4][10]
-
Antioxidants: The inclusion of antioxidants, such as sodium metabisulfite, can effectively prevent oxidative degradation and improve the stability of promethazine formulations.[14]
Mitigation Strategies:
-
Formulation Optimization: Developing formulations at an acidic pH and including chelating agents to sequester metal ions can reduce degradation rates.
-
Use of Antioxidants: Incorporating antioxidants into the formulation is a proven strategy to inhibit oxidative degradation pathways.[14]
-
Light-Resistant Packaging: The most direct approach is to use light-resistant primary and secondary packaging to prevent UV exposure throughout the product's shelf life.[13]
Conclusion
The photosensitivity of this compound is a complex process rooted in its fundamental photochemistry. Upon absorption of UV radiation, the molecule initiates a cascade of Type I and Type II photoreactions, generating radical cations and reactive oxygen species that lead to its degradation and cause phototoxicity. A thorough understanding of these molecular mechanisms, coupled with rigorous experimental evaluation through photostability studies and in vitro ROS assays, is paramount for developing safe and stable pharmaceutical products. By controlling factors such as pH, oxygen, and metal ion contamination, and by employing strategies like the addition of antioxidants and the use of light-protective packaging, the risks associated with promethazine's photosensitivity can be effectively managed.
References
-
Stavchansky, S., Wallace, J. E., & Wu, P. (1983). Thermal and photolytic degradation studies of this compound: a stability-indicating assay . Journal of Pharmaceutical Sciences, 72(5), 546-548. [Link]
-
This compound . (n.d.). PubChem. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
-
Fattore, D., et al. (2022). Topical Promethazine Side Effects: Our Experience and Review of the Literature . Pharmaceuticals, 15(7), 853. [Link]
-
Thermal and photolytic degradation of this compound solutions . (n.d.). ResearchGate. Retrieved from researchgate.net. [Link]
-
Kim, K. B., et al. (2017). Phototoxicity Evaluation of Pharmaceutical Substances with a Reactive Oxygen Species Assay Using Ultraviolet A . Osong Public Health and Research Perspectives, 8(1), 57-65. [Link]
-
Mehlhorn, R. J., & Tjioe, G. (1985). Degradation products of the promethazine radical cation . Pharmaceutisch Weekblad Scientific Edition, 7(3), 121-124. [Link]
-
O'Donnell, C., et al. (2022). Stability Studies of UV Laser Irradiated Promethazine and Thioridazine after Exposure to Hypergravity Conditions . International Journal of Molecular Sciences, 23(5), 2884. [Link]
-
Stability studies on Promethazine unexposed and exposed to UV laser radiation . (n.d.). ResearchGate. Retrieved from researchgate.net. [Link]
-
A Brief Review on Promethazine . (n.d.). ResearchGate. Retrieved from researchgate.net. [Link]
-
Method Development and Validation for Quantitative Analysis of Antihistamine this compound by RP-UPLC . (2021). Semantic Scholar. [Link]
-
Antioxidant assessment on promethazine hcl decomposition using rp-hplc assay method . (n.d.). African Journal of Biotechnology. [Link]
-
Promethazine . (n.d.). Wikipedia. Retrieved from en.wikipedia.org. [Link]
-
This compound / Official Monographs for Part I . (n.d.). Retrieved from jpdb.nihs.go.jp. [Link]
-
Onoue, S., et al. (2022). Reactive oxygen species (ROS) assay-based photosafety screening for complex ingredients . Journal of Toxicological Sciences, 47(11), 483-492. [Link]
-
What is the mechanism of this compound? . (2024). Patsnap Synapse. [Link]
-
Promethazine Oxidation by Redox Mediation in Peroxidase Reactions . (n.d.). ResearchGate. Retrieved from researchgate.net. [Link]
-
Photosensitivity Caused by Promethazine . (n.d.). British Medical Journal. [Link]
-
Underberg, W. J. (1978). Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation . Journal of Pharmaceutical Sciences, 67(8), 1133-1136. [Link]
Sources
- 1. Topical Promethazine Side Effects: Our Experience and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C17H21ClN2S | CID 6014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Phototoxicity Evaluation of Pharmaceutical Substances with a Reactive Oxygen Species Assay Using Ultraviolet A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation products of the promethazine radical cation [pubmed.ncbi.nlm.nih.gov]
- 10. Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Thermal and photolytic degradation studies of this compound: a stability-indicating assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 14. academicjournals.org [academicjournals.org]
An In-depth Technical Guide on Promethazine Hydrochloride's Impact on Cognitive Function in Animal Studies
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Promethazine hydrochloride, a first-generation phenothiazine derivative, is a widely used medication with a complex pharmacological profile.[1][2] While clinically valued for its antihistaminic, antiemetic, and sedative properties, its use is often associated with significant cognitive side effects.[1][3][4] This technical guide provides a comprehensive overview of the preclinical evidence from animal studies detailing the impact of promethazine on cognitive function. We delve into the underlying neuropharmacological mechanisms, present detailed methodologies for assessing cognitive domains in rodent models, synthesize key findings from the literature, and discuss the translational implications for drug development and clinical practice. This document serves as a critical resource for researchers aiming to understand and mitigate the cognitive risks associated with promethazine and similar centrally-acting agents.
Introduction to this compound: A Multifaceted Pharmacological Profile
Promethazine is a medication utilized for a variety of conditions including allergies, motion sickness, nausea, vomiting, and sedation.[1][2] Its therapeutic versatility stems from its ability to antagonize multiple neurotransmitter receptors in the central and peripheral nervous systems.[5][6] The drug readily crosses the blood-brain barrier, leading to its pronounced effects on the central nervous system (CNS).[3][5]
The primary pharmacological actions of promethazine include:
-
Histamine H1 Receptor Antagonism: This is the basis for its antihistaminic and sedative effects.[1][5]
-
Muscarinic Acetylcholine Receptor Antagonism: Contributes to its antiemetic effects and also to significant anticholinergic side effects, including cognitive impairment.[5][7]
-
Dopamine D2 Receptor Antagonism: Underlies its antiemetic and weak antipsychotic properties, but can also lead to extrapyramidal symptoms.[1][8][9]
-
Alpha-Adrenergic Receptor Blockade: Contributes to its sedative and potential hypotensive effects.[2][6]
The profound impact of promethazine on these critical neurotransmitter systems, which are integral to learning, memory, and attention, necessitates a thorough investigation of its cognitive consequences in preclinical animal models.
Core Neuropharmacological Mechanisms of Cognitive Impairment
The cognitive deficits induced by promethazine are not attributable to a single mechanism but rather to a convergence of effects on several key neurotransmitter systems.
The Anticholinergic Pathway: A Primary Driver of Memory Deficits
The "cholinergic hypothesis of geriatric memory dysfunction" posits that a decline in cholinergic system function is a major contributor to age-related cognitive decline and dementia.[10][11][12][13] Drugs with anticholinergic properties, like promethazine, can mimic these deficits. By blocking muscarinic acetylcholine receptors, promethazine disrupts the activity of the cholinergic system, which is crucial for processes of learning and memory.[14] This disruption is a well-established cause of cognitive side effects such as confusion and memory loss.[15][16]
The Antihistaminergic Pathway: Impact on Arousal and Attention
The histaminergic system, originating from the tuberomammillary nucleus (TMN) in the hypothalamus, plays a vital role in maintaining wakefulness, arousal, and attention.[17][18][19] Histamine release is highest during periods of high vigilance and ceases during sleep.[18] First-generation antihistamines like promethazine readily cross the blood-brain barrier and block H1 receptors in the CNS.[5][20] This blockade suppresses neuronal activity, leading to sedation and impaired cognitive and psychomotor functions.[20] The sedative effects are a primary contributor to deficits in tasks requiring sustained attention and vigilance.[17][21]
The Antidopaminergic Pathway: Modulating Executive Function
Promethazine's antagonism of D2 dopamine receptors in the mesolimbic pathway contributes to its antiemetic effects.[1][9] However, the dopaminergic system is also deeply involved in executive functions, motivation, and reward-based learning.[21] While the direct impact of promethazine's D2 blockade on cognition is less studied than its anticholinergic and antihistaminergic effects, disruption of dopaminergic signaling can potentially impair tasks requiring cognitive flexibility and decision-making.[22] Paradoxically, at certain doses, D2 blockade can also induce akathisia (motor restlessness), which can confound the assessment of cognitive performance.[8]
Visualizing the Mechanistic Convergence
The following diagram illustrates how promethazine's multi-receptor antagonism converges to produce cognitive deficits.
Caption: Promethazine's multi-target receptor antagonism leads to cognitive deficits.
Methodologies for Assessing Cognitive Domains in Animal Models
A variety of behavioral tests are employed in rodents to assess different aspects of cognitive function.[23][24][25] When evaluating a compound like promethazine, it is crucial to use a battery of tests to distinguish specific cognitive impairments from general sedation or motor deficits.
Spatial Learning and Memory: The Morris Water Maze (MWM)
The MWM is a widely used test for hippocampal-dependent spatial learning and memory.[26][27] It requires animals to use distal visual cues to find a hidden platform in a pool of opaque water.[28]
-
Apparatus: A circular pool (120-150 cm diameter) filled with opaque water (20-22°C) and a submerged platform (10 cm diameter) hidden 1-2 cm below the surface.[26][29] The room should have various prominent, stable visual cues.[30]
-
Habituation (Day 1): Allow each mouse to swim freely for 60 seconds without the platform to acclimate to the pool.
-
Acquisition Training (Days 2-5):
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the mouse in the water facing the pool wall from one of four quasi-random start positions (N, S, E, W).[27]
-
Allow the mouse to search for the platform for a maximum of 60-90 seconds (the escape latency).[30]
-
If the mouse fails to find the platform, gently guide it there.
-
Allow the mouse to remain on the platform for 15-30 seconds to observe the visual cues.[30]
-
Record the escape latency and path length using video tracking software.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Place the mouse in the pool from a novel start position for a single 60-second trial.
-
Measure the time spent in the target quadrant (where the platform was located) and the number of platform location crossings.[28]
-
-
Cued Trial (Optional): To control for non-spatial factors, a visible platform can be used. This helps to rule out visual or motor impairments.
Causality Insight: A progressive decrease in escape latency across training days indicates successful spatial learning. In the probe trial, a cognitively intact animal will spend significantly more time in the target quadrant. Promethazine is expected to increase escape latencies and reduce time spent in the target quadrant, indicating impaired spatial memory consolidation and retrieval.[28]
Recognition Memory: The Novel Object Recognition (NOR) Test
The NOR test assesses an animal's ability to recognize a previously encountered object. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.[31][32] This test is less stressful than the MWM and is particularly sensitive to deficits in working memory.[33][34][35]
-
Apparatus: A simple open-field arena (e.g., 50x50x50 cm).
-
Habituation (Day 1-2): Allow each animal to explore the empty arena for 10 minutes per day to reduce anxiety.
-
Familiarization/Training Trial (Day 3):
-
Place two identical objects in the arena.
-
Allow the animal to explore the objects for 5-10 minutes.
-
Record the time spent exploring each object (sniffing or touching with nose/paws).
-
-
Inter-Trial Interval (ITI): Return the animal to its home cage for a specific period (e.g., 1 hour for short-term memory, 24 hours for long-term memory). Administer promethazine or vehicle during this time.
-
Test Trial (Day 3):
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar (Tf) and novel (Tn) objects.
-
-
Data Analysis: Calculate the Discrimination Index (DI): (Tn - Tf) / (Tn + Tf).
Causality Insight: A positive DI indicates that the animal remembers the familiar object and prefers the novel one. A DI close to zero suggests a memory deficit. Promethazine administration during the ITI is expected to disrupt memory consolidation, resulting in a significantly lower DI compared to control animals.
Visualizing the Experimental Workflow
Sources
- 1. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Promethazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. A double-blind, placebo-controlled investigation of the effects of fexofenadine, loratadine and promethazine on cognitive and psychomotor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. droracle.ai [droracle.ai]
- 9. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 10. The Cholinergic Hypothesis of Cognitive Aging Revisited Again: Cholinergic Functional Compensation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cholinergic hypothesis of geriatric memory dysfunction: Significance and symbolism [wisdomlib.org]
- 12. The cholinergic hypothesis of age and Alzheimer's disease-related cognitive deficits: recent challenges and their implications for novel drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The cholinergic hypothesis of geriatric memory dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 16. kentandmedwayformulary.nhs.uk [kentandmedwayformulary.nhs.uk]
- 17. Histamine Actions in the Central Nervous System - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. HISTAMINE IN THE REGULATION OF WAKEFULNESS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Effects of single therapeutic doses of promethazine, fexofenadine and olopatadine on psychomotor function and histamine-induced wheal- and flare-responses: a randomized double-blind, placebo-controlled study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. my.clevelandclinic.org [my.clevelandclinic.org]
- 22. researchgate.net [researchgate.net]
- 23. Rodent Behavioral Tests for Cognition - Creative Biolabs [creative-biolabs.com]
- 24. Structured evaluation of rodent behavioral tests used in drug discovery research - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mmpc.org [mmpc.org]
- 27. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. researchgate.net [researchgate.net]
- 30. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 31. BEHAVIORAL TESTS | AVIDIN [avidinbiotech.com]
- 32. A Review on the Disruption of Novel Object Recognition Induced by Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Rodent behavioural test - Cognition - Novel Object Recognition (NOR) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 34. Novel Object Recognition as a Facile Behavior Test for Evaluating Drug Effects in AβPP/PS1 Alzheimer's Disease Mouse Model | Semantic Scholar [semanticscholar.org]
- 35. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure-Activity Relationship of Promethazine Hydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Promethazine hydrochloride is a first-generation phenothiazine derivative renowned for its diverse pharmacological profile, encompassing antihistaminic, antiemetic, sedative, and anticholinergic properties.[1][2] This multifaceted activity stems from its interaction with a range of biological targets, including histamine H1, dopamine D2, and muscarinic acetylcholine receptors.[3][4] Understanding the structure-activity relationship (SAR) of promethazine is paramount for the rational design of new chemical entities with enhanced potency, improved receptor selectivity, and optimized safety profiles. This guide provides a comprehensive exploration of the key structural motifs of the promethazine molecule, detailing how modifications to the phenothiazine core, the alkylamino side chain, and the terminal amine group influence its interaction with various receptors. We present established methodologies for investigating these relationships, including in vitro binding and functional assays, and in silico computational approaches. Furthermore, this document offers detailed, field-proven protocols for core experiments, equipping researchers with the practical knowledge to systematically evaluate novel promethazine analogs and advance the development of next-generation therapeutics.
Introduction to this compound
First synthesized in the 1940s, promethazine (N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine) is a cornerstone of the phenothiazine class of drugs.[5] Its clinical utility is broad, ranging from the treatment of allergic reactions and motion sickness to its use as a sedative.[6] This therapeutic versatility is a direct consequence of its molecular structure, which allows it to act as an antagonist at multiple G-protein coupled receptors (GPCRs).[4]
Chemical Identity and Physicochemical Properties
This compound is the salt form of the promethazine base, typically presenting as a white or faint yellow crystalline powder soluble in water.[7] The molecule possesses a tricyclic phenothiazine backbone, a branched aliphatic side chain, and a terminal tertiary amine group, which is crucial for its interaction with histamine receptors.[7][8] Its ability to cross the blood-brain barrier is a key factor in its sedative effects, resulting from the blockade of H1 receptors within the central nervous system.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₁ClN₂S | [9] |
| Molecular Weight | 320.9 g/mol | [9] |
| pKa | ~9.23 | [7] |
| Melting Point | ~146-147°C | [7] |
| Appearance | White to faint yellow crystalline powder | [7] |
The Imperative of SAR in Promethazine Drug Development
While effective, promethazine's utility is often limited by its "off-target" effects, such as sedation and anticholinergic symptoms (e.g., dry mouth, blurred vision).[3][4] These are direct consequences of its non-selective binding to various receptors. SAR studies are therefore critical. By systematically modifying the promethazine scaffold and quantifying the resulting changes in biological activity, researchers can:
-
Identify the key pharmacophoric features responsible for desired (and undesired) activities.
-
Develop quantitative structure-activity relationship (QSAR) models to predict the activity of novel compounds.[10]
-
Guide the synthesis of analogs with improved selectivity, thereby separating therapeutic effects from side effects.
-
Optimize pharmacokinetic properties for better drug disposition.
Core Molecular Scaffold and Key Pharmacophoric Features
The pharmacological profile of promethazine is dictated by three primary structural components. Understanding the contribution of each is fundamental to its SAR.

The Phenothiazine Tricyclic System
This rigid, tricyclic system forms the lipophilic core of the molecule.[7]
-
Ring Substitution: The position of substituents on the aromatic rings critically affects activity. For many phenothiazines, substitution at the C-2 position with an electron-withdrawing group (like chlorine in chlorpromazine) enhances antipsychotic (D2 antagonist) activity.[11][12] Promethazine is unsubstituted at this position, which contributes to its comparatively weaker antidopaminergic profile.[2]
-
Sulphur Oxidation: Oxidation of the sulfur atom in the central ring generally decreases activity, suggesting its specific electronic contribution is important for receptor binding.[13]
The Alkylamino Side Chain
The nature of the chain connecting the phenothiazine nitrogen (N-10) to the terminal amine is a major determinant of receptor selectivity.
-
Chain Length: A three-carbon chain between the ring nitrogen and the side-chain nitrogen is considered optimal for potent neuroleptic (antidopaminergic) activity in many phenothiazines. Promethazine features a branched two-carbon (propyl) chain, which significantly favors antihistaminic and anticholinergic activities over antidopaminergic effects.[11] Shortening the chain to two carbons generally amplifies these antihistaminic properties.[11]
-
Branching: The methyl group branching at the β-position of promethazine's side chain is a distinguishing feature. This branching can influence the molecule's conformation and steric interactions within the receptor binding pocket, contributing to its specific activity profile. Branching at this position tends to decrease antipsychotic activity.[13]
The Terminal Amine Group
The basicity and steric bulk of the terminal amine are essential for forming ionic interactions with acidic residues (e.g., aspartate) in the binding pockets of GPCRs.
-
Tertiary Amine: A tertiary amine is a fundamental requirement for maximal activity in most phenothiazine derivatives.[13][14] The two methyl groups on promethazine's terminal nitrogen are considered optimal for H1 receptor antagonism.
-
N-Alkylation: Decreasing the size (e.g., to a monomethylamino group) or increasing the size of the N-alkyl substituents beyond methyl groups typically reduces both antihistaminic and antidopaminergic activity, highlighting a precise steric and electronic requirement at this position.[11][14]
Methodologies for Investigating Structure-Activity Relationships
A multi-pronged approach combining in vitro and in silico methods is essential for a thorough SAR investigation. The causal logic is to first determine if a compound binds to the target (binding assay), then to determine what functional effect that binding has (functional assay), and finally to use computational models to predict how structural changes will affect these outcomes.
Protocol: Competitive Radioligand Binding Assay for Histamine H1 Receptor
This protocol is designed to determine the binding affinity (Ki) of Analog X for the human histamine H1 receptor. It is a self-validating system because it includes controls for total binding, non-specific binding, and a reference compound.
-
Objective: To calculate the Ki of Analog X at the H1 receptor.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing the human H1 receptor.
-
Radioligand: [³H]-pyrilamine (a known H1 antagonist).
-
Reference Compound: Unlabeled promethazine HCl.
-
Test Compound: Analog X.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Mepyramine (10 µM).
-
96-well plates, filter mats, liquid scintillation counter.
-
-
Step-by-Step Methodology:
-
Preparation: Thaw cell membranes on ice. Prepare serial dilutions of Analog X and reference promethazine in assay buffer.
-
Assay Plate Setup: To designated wells of a 96-well plate, add:
-
Total Binding: Assay buffer, [³H]-pyrilamine, and cell membranes.
-
Non-specific Binding (NSB): Mepyramine, [³H]-pyrilamine, and cell membranes.
-
Test Compound: A specific concentration of Analog X, [³H]-pyrilamine, and cell membranes.
-
Reference Compound: A specific concentration of promethazine, [³H]-pyrilamine, and cell membranes.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filter mats, place them in scintillation vials with scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of Analog X.
-
Use non-linear regression (Cheng-Prusoff equation) to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Calculate the Ki value using the formula: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Dopamine D2 Receptor Functional Assay (cAMP Inhibition)
This protocol measures the ability of Analog X to function as an antagonist at the D2 receptor. The system is validated by the use of forskolin to stimulate cAMP and a known agonist (dopamine) to inhibit it. [15][16]
-
Objective: To determine the functional potency (IC₅₀) of Analog X as a D2 receptor antagonist.
-
Materials:
-
CHO-K1 cells stably expressing the human D2 receptor (long isoform). [17] * Assay Buffer: HBSS with 5 mM HEPES.
-
Stimulant: Forskolin (to activate adenylyl cyclase and produce cAMP).
-
Agonist: Dopamine.
-
Test Compound: Analog X.
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensor). [18]* Step-by-Step Methodology:
-
Cell Plating: Seed the D2-expressing CHO cells into a 96-well plate and culture overnight to allow for adherence.
-
Compound Preparation: Prepare serial dilutions of Analog X in Assay Buffer.
-
Antagonist Incubation: Remove culture medium from cells and add the various concentrations of Analog X. Incubate for 20 minutes at room temperature. This allows the antagonist to bind to the receptors.
-
Agonist Challenge: Add a fixed concentration of dopamine (typically its EC₈₀) to all wells, except for the baseline control. Simultaneously, add forskolin to all wells to stimulate cAMP production.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
-
Data Analysis:
-
Normalize the data: Set the signal from cells treated with forskolin alone as 100% and the signal from cells treated with forskolin + dopamine as 0%.
-
Plot the normalized response (cAMP level) against the log concentration of Analog X.
-
Use a four-parameter logistic equation to fit the data and determine the IC₅₀ value, which represents the concentration of Analog X that restores the cAMP signal to 50% of the maximum.
-
Conclusion and Future Directions
The structure-activity relationship of promethazine is a well-defined yet rich field for further exploration. The core principles—the importance of the tertiary amine, the influence of the N-10 side chain length and branching on receptor selectivity, and the impact of phenothiazine ring substitution—provide a robust framework for drug design. [11][13][14]The provided methodologies form a comprehensive toolkit for the empirical validation of these principles.
Future research should focus on leveraging computational tools like molecular dynamics simulations to understand the kinetic aspects of receptor binding and unbinding, which can be critical for in vivo efficacy. [19]The development of highly selective H1 antagonists with minimal CNS penetration remains a key objective to eliminate sedation. Conversely, exploring subtle modifications to enhance D2 or muscarinic activity could repurpose the versatile phenothiazine scaffold for new therapeutic applications. By integrating rational design with rigorous in vitro validation, the development of next-generation promethazine-like molecules with superior therapeutic indices is an achievable goal.
References
-
Innoprot. D2 Dopamine Receptor Assay. [Link]
-
Slideshare. SAR of phenothiazine.pptx. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of this compound? [Link]
-
Slideshare. Sar of phenothiazine by sirajuddin. [Link]
-
Patsnap Synapse. (2024). What is this compound used for? [Link]
-
Pharmacy 180. SAR of Phenothiazines. [Link]
-
CUTM Courseware. SAR of phenothiazines. [Link]
-
National Center for Biotechnology Information. (2024). Promethazine. In StatPearls. [Link]
-
Pharmaguideline. SAR of Phenothiazines. [Link]
-
Pediatric Oncall. Promethazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction. [Link]
-
Pharmacy India. Promethazine HCl SAR, Physicochemical Properties, IUPAC Nomenclature, Mechanism of action and Uses. [Link]
-
Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]
-
PubMed. Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line. [Link]
-
PubMed. Histamine H1-receptor antagonist activity assessed in conscious dogs. [Link]
-
Drugs.com. (2024). Promethazine Uses, Dosage & Side Effects. [Link]
-
Innoprot. cAMP NOMAD D2 Dopamine Receptor Cell Line. [Link]
-
National Center for Biotechnology Information. (2022). Evaluating functional ligand-GPCR interactions in cell-based assays. [Link]
-
ResearchGate. (2002). Predicting and Establishing the Clinical Efficacy of a Histamine H1-Receptor Antagonist. [Link]
-
Eurofins DiscoverX. D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. [Link]
-
National Center for Biotechnology Information. (2023). Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction. [Link]
-
PubChem. This compound. [Link]
-
YouTube. (2023). SAR OF this compound | B.PHARMA | 5 SEMESTER. [Link]
-
MDPI. (2019). A Metadynamics-Based Protocol for the Determination of GPCR-Ligand Binding Modes. [Link]
-
Molecular Devices. Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. [Link]
-
PubChem. Promethazine. [Link]
-
National Center for Biotechnology Information. (2019). S(-) and R(+) species derived from antihistaminic promethazine agent: structural and vibrational studies. [Link]
-
ResearchGate. (2012). Determination of some histamine H-1-receptor antagonists in dosage forms. [Link]
-
MDPI. (2022). QSAR, Molecular Docking, MD Simulation and MMGBSA Calculations Approaches to Recognize Concealed Pharmacophoric Features Requisite for the Optimization of ALK Tyrosine Kinase Inhibitors as Anticancer Leads. [Link]
-
PubMed. Molecular Docking, G-QSAR Studies, Synthesis and Anticancer Screening of Some New 2-Phenazinamines as Bcr-Abl Tyrosine Kinase Inhibitors. [Link]
-
MDPI. (2022). QSAR Modeling, Molecular Docking and Cytotoxic Evaluation for Novel Oxidovanadium(IV) Complexes as Colon Anticancer Agents. [Link]
-
National Center for Biotechnology Information. (2020). Drugs Repurposing Using QSAR, Docking and Molecular Dynamics for Possible Inhibitors of the SARS-CoV-2 Mpro Protease. [Link]
-
National Center for Biotechnology Information. (2023). QSAR and molecular docking studies on designing potent inhibitors of SARS-CoVs main protease. [Link]
Sources
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. pediatriconcall.com [pediatriconcall.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Promethazine | C17H20N2S | CID 4927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. pharmacyindia.co.in [pharmacyindia.co.in]
- 8. youtube.com [youtube.com]
- 9. This compound | C17H21ClN2S | CID 6014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Sar of phenothiazine by sirajuddin | PPTX [slideshare.net]
- 12. pharmacy180.com [pharmacy180.com]
- 13. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 14. SAR of phenothiazine.pptx [slideshare.net]
- 15. innoprot.com [innoprot.com]
- 16. Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. innoprot.com [innoprot.com]
- 19. A Metadynamics-Based Protocol for the Determination of GPCR-Ligand Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated LC-MS/MS Protocol for the Quantitative Analysis of Promethazine Hydrochloride and its Metabolites in Human Plasma
Abstract
This application note presents a robust and sensitive method for the simultaneous quantification of Promethazine Hydrochloride (PMZ) and its primary metabolites, Promethazine Sulfoxide (PMZSO) and Monodesmethyl-promethazine (Nor1PMZ), in human plasma. The protocol employs a straightforward protein precipitation extraction followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Operating in Multiple Reaction Monitoring (MRM) mode, this method provides the high selectivity and sensitivity required for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. All procedures are designed to align with the principles of regulatory guidelines for bioanalytical method validation, ensuring data integrity and reliability.
Introduction: The Analytical Imperative for Promethazine
Promethazine is a first-generation H1 receptor antagonist belonging to the phenothiazine chemical class.[1][2] Its diverse pharmacological profile, which includes antihistaminic, sedative, antiemetic, and anticholinergic properties, makes it a widely used therapeutic agent.[3] Promethazine exerts its effects by competitively blocking histamine H1 receptors and acting on various other central and peripheral nervous system receptors.[1][3]
The clinical efficacy and safety of promethazine are intrinsically linked to its metabolic fate. The drug undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP2D6.[2][4] This process generates several metabolites, with promethazine sulfoxide (PMZSO) and N-desmethylpromethazine (Nor1PMZ) being the most predominant forms found in circulation.[1][5]
Accurate quantification of both the parent drug and these key metabolites is critical for:
-
Pharmacokinetic (PK) and Bioequivalence (BE) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.
-
Therapeutic Drug Monitoring (TDM): To optimize dosing regimens and minimize toxicity.
-
Drug Development: To assess metabolic stability and potential drug-drug interactions.[6]
LC-MS/MS stands as the gold standard for this application due to its unparalleled sensitivity, specificity, and speed, allowing for precise measurement of low-concentration analytes in complex biological matrices.[7][8]
Metabolic Pathway and Bioanalytical Strategy
The primary metabolic transformations of promethazine are oxidation of the sulfur atom in the phenothiazine ring to form PMZSO, and demethylation of the side-chain nitrogen to yield Nor1PMZ.[5][9]
Our analytical strategy is to develop a single method capable of concurrently quantifying PMZ, PMZSO, and Nor1PMZ. This requires a chromatographic system that can resolve these compounds and a mass spectrometer programmed with specific precursor-to-product ion transitions for unambiguous detection.
Principle of the LC-MS/MS Method
The workflow is a multi-stage process designed to isolate and accurately measure the target analytes.
-
Sample Preparation (Protein Precipitation): The protocol begins with a simple and efficient protein precipitation (PPT) step.[6] An organic solvent (methanol) is added to the plasma sample, which denatures and precipitates endogenous proteins. This releases the drug and its metabolites into the supernatant, providing a clean extract with minimal sample handling.[10] An internal standard (IS), a structurally similar compound like Promethazine-d6, is added prior to precipitation to correct for variability during sample processing and analysis.[5]
-
Liquid Chromatography (LC) Separation: The cleaned extract is injected into a reverse-phase HPLC system. A C18 column is used, which separates compounds based on their hydrophobicity.[5][11] A gradient elution, starting with a high concentration of aqueous mobile phase and transitioning to a high concentration of organic mobile phase, ensures that the analytes are resolved from each other and from any remaining matrix components.[6]
-
Tandem Mass Spectrometry (MS/MS) Detection: As the analytes elute from the LC column, they enter the mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive mode (ESI+) is used to generate protonated molecular ions ([M+H]⁺) of the analytes.
-
Mass Filtering (MRM): A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.
-
The first quadrupole (Q1) isolates the specific precursor ion ([M+H]⁺) for a given analyte.
-
The second quadrupole (Q2), the collision cell, fragments this precursor ion using an inert gas.
-
The third quadrupole (Q3) isolates a specific, stable product ion unique to that analyte. This two-stage mass filtering (Q1 -> Q3) provides exceptional specificity, as only molecules with the correct precursor/product ion pair are detected, virtually eliminating background noise.[10]
-
-
Detailed Experimental Protocol
Materials and Reagents
-
Reference Standards: this compound (PMZ), Promethazine Sulfoxide (PMZSO), Monodesmethyl-promethazine (Nor1PMZ).
-
Internal Standard (IS): Promethazine-d6 Hydrochloride (PMZ-d6).
-
Solvents: HPLC-grade Methanol (MeOH) and Acetonitrile (ACN).
-
Reagents: Formic Acid (≥98%), Ammonium Acetate.
-
Water: Deionized water, Type 1 (18.2 MΩ·cm).
-
Biological Matrix: Blank human plasma (K2-EDTA).
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard and the internal standard in methanol to achieve a final concentration of 1 mg/mL. Store at -20°C.[5]
-
Intermediate & Working Solutions: Prepare serial dilutions of the stock solutions with a 50:50 (v/v) methanol:water mixture to create working solutions for calibration curve standards and quality controls (QCs).
-
Internal Standard Working Solution (50 ng/mL): Dilute the PMZ-d6 stock solution in 50:50 methanol:water.
Sample Preparation Protocol (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 100 µL of human plasma into the appropriately labeled tubes.
-
Add 20 µL of the Internal Standard Working Solution (50 ng/mL PMZ-d6) to every tube except for blank matrix samples.
-
To precipitate proteins, add 300 µL of ice-cold methanol to each tube.[10]
-
Vortex vigorously for 5 minutes.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[6][10]
-
Carefully transfer the supernatant to a new set of labeled tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 2 minutes and centrifuge again (14,000 rpm, 5 min) to pellet any remaining particulates.
-
Transfer the final supernatant to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following tables summarize the optimized instrumental parameters.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition | Causality & Justification |
|---|---|---|
| HPLC System | Agilent 1200 series or equivalent | Provides reliable and reproducible chromatographic performance. |
| Column | Waters Symmetry C18 (100 mm × 2.1 mm, 3.5 µm)[5] | C18 stationary phase provides excellent hydrophobic retention and separation for the analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water[5] | Acidified mobile phase promotes analyte protonation for efficient ESI+ ionization. |
| Mobile Phase B | Acetonitrile (ACN)[5] | Strong organic solvent for eluting analytes from the reverse-phase column. |
| Gradient Elution | 20% B to 95% B over 5 min, hold 2 min, re-equilibrate 3 min | A gradient is essential to achieve separation of the parent and its more polar metabolites while ensuring sharp peak shapes and a reasonable run time. |
| Flow Rate | 0.3 mL/min[5] | Optimized for the column dimensions to ensure efficient separation. |
| Column Temp. | 40°C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 10 µL | A small injection volume is sufficient due to the high sensitivity of the MS detector. |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition | Causality & Justification |
|---|---|---|
| Mass Spectrometer | Agilent 6410 Triple Quadrupole MS or equivalent | A triple quadrupole is necessary for performing quantitative MRM experiments. |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5] | The amine groups on the analytes are readily protonated, making ESI+ the ideal ionization mode. |
| Capillary Voltage | 4000 V[12] | Optimizes the formation and transmission of ions into the mass spectrometer. |
| Gas Temperature | 350°C[12] | Facilitates efficient desolvation of the ESI droplets. |
| Gas (N₂) Flow | 11 L/min | Assists in the desolvation process. |
| Nebulizer Pressure | 40 psi | Controls the formation of a fine spray for optimal ionization. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides superior selectivity and sensitivity for quantification by monitoring specific precursor-product ion transitions. |
Table 3: Optimized MRM Transitions and Compound-Dependent Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (eV) |
|---|---|---|---|---|
| Promethazine (PMZ) | 285.2 | 86.2 (Quantifier) | 95 | 13 |
| 285.2 | 198.1 (Qualifier) | 95 | 10 | |
| Promethazine Sulfoxide (PMZSO) | 301.3 | 198.2 (Quantifier) | 125 | 25 |
| 301.3 | 239.1 (Qualifier) | 125 | 20 | |
| Monodesmethyl-promethazine (Nor1PMZ) | 271.3 | 197.9 (Quantifier) | 110 | 22 |
| 271.3 | 240.3 (Qualifier) | 110 | 18 | |
| Promethazine-d6 (IS) | 291.3 | 92.0 (Quantifier) | 100 | 15 |
Note: These values are typical starting points and must be optimized for the specific instrument used. Data adapted from multiple sources.[5][6]
Method Validation and Trustworthiness
To ensure the protocol is fit for its intended purpose, it must be validated according to regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA).[13][14][15] A full validation assesses the method's performance and limitations.
Table 4: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria (FDA Guidance)[14] |
|---|---|---|
| Specificity & Selectivity | Ensures no interference from endogenous matrix components at the retention times of the analytes and IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Linearity & Range | Establishes the concentration range over which the method is accurate and precise. | At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Analyte response must be ≥5 times the blank response. Accuracy within ±20%; Precision ≤20% CV. |
| Accuracy (Trueness) | Closeness of mean test results to the true concentration. | Mean concentration within ±15% of the nominal value (±20% at the LLOQ). |
| Precision (Repeatability) | Closeness of agreement among a series of measurements. | Coefficient of Variation (CV) ≤15% (≤20% at the LLOQ). |
| Recovery | Efficiency of the extraction procedure. | Should be consistent, precise, and reproducible. |
| Matrix Effect | Assesses the ion suppression or enhancement from the biological matrix. | The CV of the IS-normalized matrix factor should be ≤15%. |
| Stability | Evaluates analyte stability under various conditions (freeze-thaw, bench-top, long-term storage). | Mean concentrations should be within ±15% of the nominal concentration. |
By rigorously adhering to these validation principles, the described LC-MS/MS protocol becomes a self-validating system, generating trustworthy and defensible data for researchers, scientists, and drug development professionals.
References
-
A review of various analytical methods of this compound in pharmaceutical formulation, biological matrixes and misu. (n.d.). Global Scientific Journals. Retrieved January 10, 2026, from [Link]
-
Li, Y., et al. (2023). Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine. Metabolites. Available at: [Link]
-
This compound. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
-
Allender, W. J. (1984). Liquid chromatographic analysis of promethazine and its major metabolites in human postmortem material. Journal of Forensic Sciences. Available at: [Link]
-
HPLC Methods for Promethazine Analysis. (n.d.). Scribd. Retrieved January 10, 2026, from [Link]
-
Metabolic pathways of promethazine. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Promethazine. (n.d.). Deranged Physiology. Retrieved January 10, 2026, from [Link]
-
Development and Validation a High-performance Liquid Chromatography-tandem Mass Spectrometry Method to Determine Promethazine and its Metabolites in Edible Tissues of Swine. (2023). ResearchGate. Available at: [Link]
-
Li, Y., et al. (2023). Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine. PMC - PubMed Central. Available at: [Link]
-
Promethazine Assay & Impurity Methods. (n.d.). MicroSolv Technology Corporation. Retrieved January 10, 2026, from [Link]
-
Operating Parameters for Mass Spectrometer. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. (2022). Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
What is the mechanism of this compound? (2024). Patsnap Synapse. Retrieved January 10, 2026, from [Link]
-
Development and validation of a sensitive LC-MS method for the determination of this compound in human plasma and urine. (2009). PubMed. Available at: [Link]
-
Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
USFDA. Guidance for Industry: Bioanalytical Method Validation. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Validation of clinical LC-MS/MS methods: What you need to know. (2018). YouTube. Available at: [Link]
-
Promethazine. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
-
Q2(R2) Validation of Analytical Procedures. (2023). U.S. Food and Drug Administration. Available at: [Link]
-
Simultaneous Determination of Schisandrin and Promethazine with Its Metabolite in Rat Plasma by HPLC-MS/MS and Its Application to a Pharmacokinetic Study. (2019). PMC - NIH. Available at: [Link]
-
Identification of a Novel Impurity in this compound Drug Substance and Tablets Using LC‐MS and NMR. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
Sources
- 1. This compound | C17H21ClN2S | CID 6014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Promethazine | C17H20N2S | CID 4927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development and validation of a sensitive LC-MS method for the determination of this compound in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous Determination of Schisandrin and Promethazine with Its Metabolite in Rat Plasma by HPLC-MS/MS and Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. globalscientificjournal.com [globalscientificjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. fda.gov [fda.gov]
Application Note: A Validated Protocol for Assessing In Vitro Cell Viability Following Treatment with Promethazine Hydrochloride
Introduction
Promethazine Hydrochloride (PMZ) is a first-generation antihistamine of the phenothiazine family, traditionally used for its sedative, antiemetic, and antiallergic properties.[1] Emerging research has repurposed PMZ as a potential anti-cancer agent, demonstrating cytotoxic effects in various cancer cell lines.[2][3] The therapeutic potential of PMZ is attributed to its ability to modulate key cellular signaling pathways, leading to apoptosis and autophagy.[4][5] Specifically, in colorectal cancer cells, promethazine has been shown to inhibit the PI3K/AKT/mTOR pathway, a critical regulator of cell growth and survival.[2][5] In leukemia cells, PMZ induces cytotoxicity by activating AMP-activated protein kinase (AMPK) while concurrently inhibiting the PI3K/AKT/mTOR pathway.[2][4]
Given the growing interest in the therapeutic applications of promethazine, a robust and reproducible protocol for assessing its impact on cell viability is essential for researchers in drug discovery and development. This application note provides a detailed, validated protocol for determining the in vitro cytotoxicity of this compound using a metabolic-based cell viability assay. We will delve into the causality behind experimental choices, ensuring a self-validating system that adheres to international standards for cytotoxicity testing, such as ISO 10993-5.[6][7][8][9]
Core Principles and Mechanistic Insights
The cytotoxic effects of this compound are multifaceted, primarily revolving around the disruption of fundamental cellular processes. Understanding these mechanisms is crucial for designing and interpreting cell viability experiments.
-
Inhibition of the PI3K/AKT/mTOR Pathway: This signaling cascade is a central regulator of cell proliferation, survival, and metabolism. In many cancers, this pathway is dysregulated. Promethazine has been demonstrated to suppress this pathway in colorectal cancer cells, thereby impeding cell growth and inducing programmed cell death (apoptosis).[2]
-
Activation of the AMPK Pathway: In leukemic cells, promethazine triggers cell death through the activation of AMPK, a key cellular energy sensor.[2] Activated AMPK shifts the cell from anabolic (growth) to catabolic (breakdown) processes. This, combined with the inhibition of the PI3K/AKT/mTOR pathway, leads to autophagy-associated apoptosis.[2][4]
The following diagram illustrates the primary signaling pathways modulated by this compound in cancer cells.
Caption: Promethazine's impact on key cancer cell signaling pathways.
Experimental Design and Protocol
This protocol utilizes a resazurin-based assay (e.g., alamarBlue®), a reliable and non-toxic method for assessing cell viability.[10][11][12] Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[12] This conversion is directly proportional to the number of viable cells.
Materials and Reagents
-
Cell Lines: Select appropriate cancer cell lines (e.g., colorectal, leukemia) based on research objectives.[2]
-
Complete Cell Culture Medium: Specific to the chosen cell line, supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound (PMZ): Prepare a stock solution in an appropriate solvent (e.g., DMSO or sterile water).[13] Note that PMZ is water-soluble.[14][15]
-
Resazurin-based Viability Reagent (e.g., alamarBlue®): Store protected from light.[16]
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
96-well clear-bottom black microplates: For fluorescence measurements.
-
Microplate reader: Capable of measuring fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm).[11][16]
Experimental Workflow
The following diagram outlines the key steps in the cell viability assay protocol.
Caption: Experimental workflow for the in vitro cell viability assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.[17]
-
Perform a cell count and determine the optimal seeding density for your cell line in a 96-well plate format. This typically ranges from 1,000 to 100,000 cells per well.[17]
-
Seed the cells in a 96-well plate and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[2]
-
-
This compound Treatment:
-
The following day, prepare serial dilutions of this compound in complete cell culture medium.
-
Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of PMZ.
-
Include appropriate controls:
-
Untreated Control: Cells with fresh medium only (represents 100% viability).
-
Vehicle Control: Cells treated with the highest concentration of the solvent used to dissolve PMZ (e.g., DMSO), to account for any solvent-induced cytotoxicity.[17] The final concentration of DMSO should typically be below 0.5%.[17]
-
Blank Control: Wells with medium only (no cells) to measure background fluorescence/absorbance.
-
-
-
Incubation:
-
Incubate the plates for the desired treatment durations (e.g., 24, 48, or 72 hours).[2]
-
Critical Consideration: Promethazine is photosensitive and can degrade upon exposure to light, potentially forming phototoxic products.[18][19][20][21][22] Therefore, it is crucial to protect the plates from light during incubation.
-
-
Cell Viability Assessment (Resazurin Assay):
-
After the treatment period, add the resazurin-based reagent to each well at a volume equal to 10% of the culture volume (e.g., 10 µL of reagent for 100 µL of medium).[11][16]
-
Incubate the plates for 1-4 hours at 37°C, protected from light.[12][16] The optimal incubation time may vary between cell types and should be determined empirically.[11]
-
Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm with a reference wavelength of 600 nm) using a microplate reader.[11][16]
-
Data Analysis and Interpretation
-
Calculate Percent Viability:
-
Subtract the average fluorescence/absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration of PMZ using the following formula:
-
% Viability = (Corrected Reading of Treated Cells / Corrected Reading of Untreated Control) * 100
-
-
-
Determine the IC50 Value:
-
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro.
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.[23][24][25] Software such as GraphPad Prism or Origin can be used for this analysis.[23][26][27]
-
Expected Results
The IC50 values for this compound can vary depending on the cancer cell line. The following table summarizes reported IC50 values in colorectal cancer cell lines.[2]
| Cell Line | Cancer Type | IC50 (µM) |
| Caco-2 | Colorectal Carcinoma | 40.96 |
| HCT116 | Colorectal Carcinoma | 74.79 |
| HT29 | Colorectal Carcinoma | 27.34 |
| SW480 | Colorectal Carcinoma | 33.00 |
Troubleshooting and Best Practices
To ensure the integrity and reproducibility of your results, consider the following:
-
Edge Effects: The outer wells of a microplate are prone to evaporation. To mitigate this, fill the perimeter wells with sterile PBS or medium without cells and exclude them from your experimental data.[17][28]
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent passage number to minimize variability between experiments.[17]
-
Reagent Preparation: Prepare fresh reagents whenever possible. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.[17]
-
Compound Solubility: Ensure that this compound is fully dissolved in the culture medium to avoid precipitation, which can lead to inaccurate results.[17]
-
Contamination: Visually inspect plates for any signs of microbial contamination, as this can interfere with the assay reagents and lead to false results.[17]
Conclusion
This application note provides a comprehensive and validated protocol for assessing the in vitro cell viability of cells treated with this compound. By understanding the underlying mechanisms of action and adhering to best practices in experimental design and execution, researchers can obtain reliable and reproducible data to further investigate the therapeutic potential of this repurposed drug. The provided protocol, grounded in established scientific principles and international standards, serves as a valuable resource for scientists and professionals in the field of drug development.
References
- Benchchem. In Vitro Cytotoxicity of Promethazine Maleate on Cancer Cell Lines: A Technical Guide.
- Benchchem. Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
-
Advanced BioMatrix. (2024). AlamarBlue Assay Protocol. Retrieved from [Link]
-
Bio-Rad Antibodies. Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. Retrieved from [Link]
-
Medical Device and Diagnostic Industry. A Practical Guide to ISO 10993-5: Cytotoxicity. Retrieved from [Link]
-
Allevi. AlamarBlue - Cell Viability Assay for 3D Cell Culture | Protocols. Retrieved from [Link]
-
Eesti Standardimis- ja Akrediteerimiskeskus. (2009). EVS-EN ISO 10993-5:2009+A11:2025. Retrieved from [Link]
-
Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]
-
National Institutes of Health. (2019). Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids. Retrieved from [Link]
-
iTeh Standards. (2009). IS EN ISO 10993-5:2009. Retrieved from [Link]
-
iTeh Standards. (2025). EN ISO 10993-5:2009/A11:2025 - In Vitro Cytotoxicity Testing for. Retrieved from [Link]
-
Science Gateway. How to calculate IC50. Retrieved from [Link]
-
National Institutes of Health. (2023). Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells. Retrieved from [Link]
-
ResearchGate. (2016). How to calculate IC50 for my dose response?. Retrieved from [Link]
-
OriginLab. (2022). How to compute EC50 C50 in Dose Response fitting. Retrieved from [Link]
-
YouTube. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. Retrieved from [Link]
-
ResearchGate. (2021). Promethazine inhibits proliferation and promotes apoptosis in colorectal cancer cells by suppressing the PI3K/AKT pathway. Retrieved from [Link]
-
Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
ACS Publications. In Vitro Phototoxicity of Phenothiazines: Involvement of Stable UVA Photolysis Products Formed in Aqueous Medium. Retrieved from [Link]
-
PubMed Central. (2024). To explore the protective mechanism of promethazine against hippocampal neuron injury based on network pharmacology and experimental verification. Retrieved from [Link]
-
National Institutes of Health. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (2025). Effects of Promethazine-Hydrochloride on Human Polymorphonuclear Leukocytes. Retrieved from [Link]
-
PubMed. (1996). Successful cancer therapy with promethazine: the rationale. Retrieved from [Link]
-
PubMed. (2024). To explore the protective mechanism of promethazine against hippocampal neuron injury based on network pharmacology and experimental verification. Retrieved from [Link]
-
PubMed. (2018). In vitro effects of promethazine on cell morphology and structure and mitochondrial activity of azole-resistant Candida tropicalis. Retrieved from [Link]
-
ResearchGate. (2025). Promethazine inhibits the formation of aldehyde products of lipid peroxidation but not covalent binding resulting from the exposure of rat liver fraction to CCl4. Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
-
YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]
-
National Institutes of Health. Promethazine. Retrieved from [Link]
-
SciELO. Extended release promethazine HCl using acrylic polymers by freeze. Retrieved from [Link]
-
PubMed. In vitro phototoxicity of phenothiazines: involvement of stable UVA photolysis products formed in aqueous medium. Retrieved from [Link]
-
National Institutes of Health. Photosensitivity Caused by Promethazine. Retrieved from [Link]
-
PubMed. (1960). Photosensitivity caused by promethazine. Retrieved from [Link]
-
National Institutes of Health. (2017). Phototoxicity Evaluation of Pharmaceutical Substances with a Reactive Oxygen Species Assay Using Ultraviolet A. Retrieved from [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Successful cancer therapy with promethazine: the rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mddionline.com [mddionline.com]
- 7. EVS-EN ISO 10993-5:2009+A11:2025 - EVS standard evs.ee | en [evs.ee]
- 8. blog.johner-institute.com [blog.johner-institute.com]
- 9. mdcpp.com [mdcpp.com]
- 10. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. allevi3d.com [allevi3d.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. This compound | C17H21ClN2S | CID 6014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. In vitro phototoxicity of phenothiazines: involvement of stable UVA photolysis products formed in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 21. Photosensitivity Caused by Promethazine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Photosensitivity caused by promethazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. clyte.tech [clyte.tech]
- 24. Star Republic: Guide for Biologists [sciencegateway.org]
- 25. researchgate.net [researchgate.net]
- 26. How to compute EC50 C50 in Dose Response fitting [originlab.com]
- 27. m.youtube.com [m.youtube.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
Administering Promethazine Hydrochloride in a murine model of motion sickness
Application Note & Protocol
A Comprehensive Guide to the Administration and Efficacy Assessment of Promethazine Hydrochloride in a Murine Model of Motion Sickness
Abstract & Introduction
Motion sickness is a common and debilitating condition characterized by symptoms of nausea, vomiting, and dizziness, arising from a conflict between perceived and actual motion.[1] The underlying neurobiology involves a complex interplay within the central nervous system, primarily driven by the vestibular system's response to mismatched sensory inputs from visual and proprioceptive pathways.[2][3][4] While humans exhibit overt symptoms like emesis, rodents such as mice do not vomit, presenting a unique challenge for preclinical research.[5] To circumvent this, researchers have validated the use of "pica," the consumption of non-nutritive substances like kaolin clay, as a surrogate indicator of nausea and gastrointestinal malaise in rats.[6][7][8][9] Although kaolin consumption in mice can show high variability, it remains a valuable endpoint when experiments are carefully controlled.[5]
This compound is a first-generation phenothiazine derivative with potent antihistaminic (H1), anticholinergic (muscarinic), and antidopaminergic properties.[10][11] Its clinical efficacy in preventing and treating motion sickness is well-established, attributed to its depressive action on the central nervous system and its ability to modulate the neural pathways that trigger nausea and vomiting.[12][13]
This document provides a detailed, field-tested protocol for inducing motion sickness in a murine model and evaluating the prophylactic efficacy of this compound. We will delve into the mechanistic rationale behind the protocol, provide step-by-step methodologies for drug administration and behavioral assessment, and offer guidance on data interpretation, empowering researchers to generate robust and reproducible findings.
Scientific Rationale: Mechanism of Action
Understanding the therapeutic action of promethazine requires an appreciation of the neurocircuitry of motion sickness. The process is initiated in the vestibular labyrinth of the inner ear, which detects angular and linear acceleration.[2][14] When these signals conflict with visual or proprioceptive information, the vestibular nuclei in the brainstem are overstimulated. This aberrant activity is relayed to key central nervous system (CNS) integration centers, including the nucleus tractus solitarius (NTS) and the area postrema (the chemoreceptor trigger zone), which coordinate the emetic response.[3][4] This pathway relies heavily on histaminergic (H1) and cholinergic (muscarinic) neurotransmission.
Promethazine exerts its anti-motion sickness effects by acting as an antagonist at these critical receptors within the CNS.[10][13] By blocking H1 and muscarinic receptors in the brainstem, it effectively dampens the overstimulation of the vestibular nuclei and downstream signaling to the NTS, thereby preventing the onset of nausea.[11][12] Its sedative properties, also mediated by H1 antagonism, may further contribute to its therapeutic effect.[15]
Figure 1: Mechanism of Promethazine in Motion Sickness. This diagram illustrates the neural pathway of motion sickness, from sensory input to the induction of nausea. This compound intervenes by blocking key histamine (H1) and muscarinic (M1) receptors in the vestibular nuclei and NTS.
Materials & Reagents
-
Animals: Male C57BL/6J mice, 8-10 weeks old, weighing 20-25g.
-
This compound: USP grade powder (e.g., Sigma-Aldrich, Cat# P2158).
-
Vehicle: Sterile 0.9% Sodium Chloride (Saline) solution.
-
Kaolin: Hydrated aluminum silicate powder (e.g., Sigma-Aldrich, Cat# K7375).
-
Standard Rodent Chow: Ensure consistent formulation throughout the study.
-
Equipment:
-
Animal balance (0.01g sensitivity).
-
Biaxial animal rotator with adjustable speed and acceleration.
-
Standard mouse cages with specialized food and kaolin hoppers to minimize spillage.
-
Syringes (1 mL) and needles (27-gauge) for intraperitoneal (i.p.) injections.
-
Vortex mixer.
-
Experimental Protocols
Drug Preparation
Causality Note: Fresh solutions should be prepared daily to ensure drug stability and potency. Promethazine is light-sensitive; protect solutions from light using amber vials or aluminum foil.
-
Calculate the required amount of Promethazine HCl for the desired concentrations (e.g., 5, 10, 25 mg/kg).
-
Weigh the powder accurately and dissolve it in sterile 0.9% saline to achieve the final stock concentrations (e.g., 0.5, 1.0, 2.5 mg/mL for a 10 mL/kg injection volume).
-
Vortex thoroughly until the powder is completely dissolved.
-
Prepare a vehicle-only solution (sterile 0.9% saline) for the control groups.
Animal Handling & Acclimatization
Causality Note: A proper acclimatization period is critical to reduce stress-induced behavioral anomalies, such as neophobia or stress-induced pica, which could confound the results.
-
Upon arrival, house mice in groups of 3-5 per cage under standard vivarium conditions (12:12 light-dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to food and water.
-
Acclimatize animals to the facility for at least one week.
-
For 3-5 days prior to the experiment, acclimatize the mice to the specialized cages containing both the standard chow and a separate hopper with kaolin clay. This establishes a baseline for kaolin consumption.
Experimental Workflow: A Step-by-Step Guide
Figure 2: Experimental Workflow. This flowchart outlines the sequential phases of the experiment, from animal acclimatization and baseline measurements to drug administration, motion induction, and final behavioral assessment.
-
Baseline Measurement (Day -3 to -1): Weigh the kaolin and food hoppers daily at the same time to establish a stable baseline consumption for each cage.
-
Test Day (Day 0):
-
T-24h: Remove standard chow from all cages, leaving only pre-weighed kaolin and water available. Causality Note: Food deprivation enhances the likelihood of pica behavior.
-
T-60min: Weigh all mice and calculate the injection volume for each animal.
-
T-45min: Administer the appropriate dose of Promethazine HCl or Vehicle via intraperitoneal (i.p.) injection. A 30-60 minute pre-treatment window allows for sufficient drug absorption and distribution to the CNS.[12][16]
-
T-0min (Motion Induction): Place mice into the compartments of the biaxial rotator. Induce motion sickness using a provocative stimulus. A validated protocol is a 40-minute rotation with a peak velocity of 360°/s and an angular acceleration of 20°/s².[5] The "No Rotation" control group should be placed in the apparatus for the same duration without activating the rotation.
-
T+40min: Immediately after rotation, return the mice to their home cages with the pre-weighed kaolin and water.
-
-
Post-Rotation Assessment (Day 1):
-
T+24h: Weigh the kaolin hoppers again. Calculate the total kaolin consumed in the 24 hours following rotation.
-
Data Presentation & Expected Outcomes
Experimental Groups for a Dose-Response Study
For a robust evaluation, the following experimental groups are recommended (n=8-10 mice per group).
| Group ID | Treatment | Dose (mg/kg, i.p.) | Motion Stimulus | Primary Endpoint |
| 1 | Vehicle | 0 (Saline) | No | Baseline Kaolin Intake |
| 2 | Vehicle | 0 (Saline) | Yes | Sickness-Induced Kaolin Intake |
| 3 | Promethazine HCl | 5 | Yes | Efficacy Assessment |
| 4 | Promethazine HCl | 10 | Yes | Efficacy Assessment |
| 5 | Promethazine HCl | 25 | Yes | Efficacy Assessment |
Data Analysis
-
Calculate Kaolin Consumption: For each cage, subtract the final weight of the kaolin hopper from its initial weight. Correct for any spillage by weighing kaolin collected on cage liners. Normalize data to the number of mice per cage.
-
Statistical Analysis: Use a one-way ANOVA to compare kaolin consumption across all groups. If a significant overall effect is found, perform post-hoc tests (e.g., Dunnett's or Tukey's) to compare each promethazine dose group against the "Vehicle + Rotation" control group. A p-value < 0.05 is typically considered statistically significant.
Expected Outcomes & Troubleshooting
-
Outcome 1 (Model Validation): Group 2 (Vehicle + Rotation) should exhibit significantly higher kaolin consumption compared to Group 1 (Vehicle + No Rotation), confirming the successful induction of motion sickness-like behavior.
-
Outcome 2 (Drug Efficacy): Groups 3, 4, and 5 (Promethazine + Rotation) are expected to show a dose-dependent decrease in kaolin consumption compared to Group 2. At an effective dose, kaolin intake may be reduced to levels comparable to the non-rotated control group (Group 1).
-
Troubleshooting:
-
High Variability: As noted in the literature, kaolin intake in mice can be variable.[5] Increasing the sample size (n) per group can help improve statistical power. Ensure consistent handling and environmental conditions.
-
Sedation: Promethazine is a known sedative.[12][17] Observe the animals for signs of excessive sedation (lethargy, reduced activity), as this could independently affect their ability to consume kaolin. If sedation is a major confound, consider testing lower doses or using a different behavioral endpoint.
-
Off-Target Effects: Promethazine has a broad pharmacological profile, including potential interactions with NMDA receptors and antioxidant properties.[18][19] While its primary anti-motion sickness effect is via H1/M1 antagonism, be aware of these other actions when interpreting complex results.
-
Conclusion
This application note provides a comprehensive and scientifically grounded framework for assessing the efficacy of this compound in a murine model of motion sickness. By adhering to the detailed protocols for drug administration, motion induction, and the validated kaolin consumption assay, researchers can generate reliable data for preclinical drug screening and mechanistic studies. The principles outlined herein are adaptable for the evaluation of other novel anti-motion sickness compounds.
References
- Dr.Oracle. (2025, October 27). Can Phenergan (promethazine)
- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?
- Takahashi, C. R., & Lucot, J. B. (1985). Appropriateness of kaolin consumption as an index of motion sickness in the rat. Physiology & Behavior, 35(2), 151-156.
- Cohen, B., & Yakushin, S. B. (2019). The neural basis of motion sickness. Journal of Neurophysiology, 121(3), 963-972.
- Cleveland Clinic. (n.d.). Promethazine: Uses & Side Effects.
- Taylor & Francis. (n.d.). Promethazine – Knowledge and References.
- Morita, M., Takeda, N., Kubo, T., & Matsunaga, T. (1988). Pica as an index of motion sickness in rats.
- Yates, B. J., Catanzaro, M. F., Miller, D. J., & McCall, A. A. (2014). Integration of Vestibular and Emetic Gastrointestinal Signals that Produce Nausea and Vomiting: Potential Contributions to Motion Sickness. Experimental Brain Research, 232(8), 2455-2469.
- Takeda, N., Morita, M., Hasegawa, S., Horii, A., Kubo, T., & Matsunaga, T. (1993). [Animal model of motion sickness in rats]. Nihon Jibiinkoka Gakkai Kaiho, 96(7), 1174-1179.
- Shaito, A., & Maroo, S. (2023). Promethazine. In StatPearls.
- Nakajima, S. (2019). Measuring rats' nausea with clay eating. Japanese Psychological Research, 61(4), 274-284.
- Li, H., Liu, D., Wang, Y., Zhang, Y., & Wang, J. (2024). Functional and imaging anomalies of the vestibular system in motion sickness: a clinical observation study. Journal of Otology, 19(2), 80-87.
- Yu, X. H., Cai, G. J., Liu, A. J., Chu, Z. X., & Su, D. F. (2009). Motion Sickness Induces Intestinal Transit Increase in Mice. Journal of Pharmacological Sciences, 111(3), 323-326.
- Hilaris Publisher. (2019, September 8). Presence of Vestibular Dysfunction in Individuals with Motion Sickness.
- Zajonc, T. P., & Roland, P. S. (2005). Vertigo and Motion Sickness. Part I: Vestibular Anatomy and Physiology. ENT Journal, 84(10), 624-628.
- Mayo Clinic. (n.d.). Promethazine (oral route) - Side effects & dosage.
- NHS. (n.d.). How and when to take promethazine.
- Medisca. (2025, August 30). What is the appropriate use of promethazine (Phenergan)
- GoodRx. (2023, March 17). Promethazine Dosage Guide for Adults.
- Kavanagh, J. J., Grant, G. D., & Anoopkumar-Dukie, S. (2015). Low dosage promethazine and loratadine negatively affect neuromotor function. Journal of Psychopharmacology, 29(4), 487-492.
- Halpern, B. N., & Wood, D. R. (1950). The action of promethazine (phenergan) in protecting mice against death due to histamine. British Journal of Pharmacology and Chemotherapy, 5(4), 510-514.
- Klockgether, T., Turski, L., Schwarz, M., Sontag, K. H., & Lehmann, J. (1991). Promethazine inhibits NMDA-induced currents - new pharmacological aspects of an old drug. Neuropharmacology, 30(12A), 1305-1308.
- Al-Hussainy, T. M., Al-Khafaji, N. J., & Al-Zubaidy, M. A. (2017). Protective effects of the antihistamine promethazine aginst acute paraxon-methyl and dicrotophos toxicity in adult rats. Journal of Contemporary Medical Sciences, 3(11), 226-231.
- De Groot, H., & Noll, T. (1990). Promethazine inhibits the formation of aldehyde products of lipid peroxidation but not covalent binding resulting from the exposure of rat liver fraction to CCl4. Biochemical Journal, 264(2), 527-532.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Integration of Vestibular and Emetic Gastrointestinal Signals that Produce Nausea and Vomiting: Potential Contributions to Motion Sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Motion Sickness Induces Intestinal Transit Increase in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Appropriateness of kaolin consumption as an index of motion sickness in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pica as an index of motion sickness in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Animal model of motion sickness in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring rats’ nausea with clay eating [jstage.jst.go.jp]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Functional and imaging anomalies of the vestibular system in motion sickness: a clinical observation study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. my.clevelandclinic.org [my.clevelandclinic.org]
- 16. droracle.ai [droracle.ai]
- 17. researchgate.net [researchgate.net]
- 18. Promethazine inhibits NMDA-induced currents - new pharmacological aspects of an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Promethazine Hydrochloride in Leukemia Cell Lines
Introduction: Repurposing a Classic Antihistamine for Oncology Research
Promethazine Hydrochloride (PMZ), a first-generation H1 receptor antagonist, is a well-established phenothiazine derivative primarily used for its antihistaminic, sedative, and antiemetic properties.[1][2] However, a growing body of evidence has illuminated its potential as a repurposed therapeutic agent in oncology. Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers a promising strategy to accelerate the development of novel cancer treatments.
Recent studies have demonstrated that promethazine exhibits potent and selective cytotoxicity against various leukemia cell types in vitro, with the Philadelphia chromosome-positive chronic myeloid leukemia (CML) cell line, K562, showing particular sensitivity.[1][3][4] This has spurred interest in its application as a potential anti-leukemic agent. The primary mechanism of action involves the modulation of critical cellular signaling pathways that govern cell survival, proliferation, and death.[2][4][5]
These application notes provide a comprehensive, field-proven guide for researchers, scientists, and drug development professionals. We will detail the necessary cell culture techniques, experimental protocols, and data interpretation frameworks to rigorously investigate the anti-leukemic effects of this compound. The protocols are designed to be self-validating, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.
Core Mechanism of Action: Dual Pathway Modulation
The cytotoxic effects of promethazine in leukemia cells are not random but are orchestrated through the specific modulation of two key signaling pathways: the PI3K/AKT/mTOR axis and the AMPK pathway.[1][2][3]
-
Inhibition of the PI3K/AKT/mTOR Pathway : This pathway is a central regulator of cell growth, proliferation, and survival. In many cancers, it is constitutively active, promoting uncontrolled cell division. Promethazine has been shown to inhibit the phosphorylation, and thus the activation, of key components of this pathway, such as PI3K and AKT.[4][5][6] This suppression disrupts the pro-survival signals essential for cancer cell viability, leading to decreased proliferation and the induction of apoptosis.[2][5]
-
Activation of AMPK : Concurrently, promethazine activates AMP-activated protein kinase (AMPK), a critical energy sensor that plays a central role in cellular metabolism.[1][3] AMPK activation can inhibit mTOR signaling and promote autophagy-associated apoptosis.[3]
This dual mechanism—simultaneously shutting down a primary survival pathway while activating a pro-death and energy-stress pathway—makes promethazine a compelling candidate for anti-leukemia research.
Caption: A logical workflow for investigating Promethazine.
Protocols
Protocol 1: Leukemia Cell Line Culture & Maintenance
Rationale: Establishing and maintaining healthy, logarithmically growing suspension cell cultures is critical for obtaining reproducible results. Cell density must be carefully managed; if cultures are too dilute, they may fail to proliferate, and if they become too dense, they will experience nutrient depletion and cell death, confounding experimental outcomes. [7] A. Thawing Cryopreserved Cells
-
Pre-warm complete growth medium to 37°C. Add 9 mL of medium to a 15 mL conical tube.
-
Remove a vial of cells from liquid nitrogen storage and immediately thaw in a 37°C water bath by gentle agitation. Do not submerge the cap. [8][9][10]3. Once a small ice crystal remains, decontaminate the vial with 70% ethanol and move it to a biological safety cabinet.
-
Transfer the cell suspension from the vial to the 15 mL tube containing pre-warmed medium.
-
Centrifuge at 150-300 x g for 5-8 minutes to pellet the cells. This step removes the cryoprotectant (DMSO), which can be toxic and drive differentiation in some lines like HL-60. [11]6. Aspirate the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete medium in an appropriately sized T-flask (e.g., T-25 or T-75).
-
Incubate at 37°C in a humidified atmosphere with 5% CO2. [11][12] B. Subculturing and Maintenance
-
Principle: Unlike adherent cells, suspension cells are passaged by dilution. The goal is to maintain the culture within its optimal density range to ensure continuous logarithmic growth.
-
Procedure:
-
Aseptically remove an aliquot of the cell suspension and determine the cell density and viability using a hemocytometer and Trypan Blue exclusion.
-
Calculate the volume of cell suspension needed to seed a new flask at the recommended starting density.
-
Transfer this volume to a new flask and add fresh, pre-warmed complete medium to achieve the desired final culture volume.
-
Maintain cultures by replacing or adding fresh medium every 2-3 days. [13]
Cell Line Growth Medium Seeding Density (cells/mL) Max Density (cells/mL) Doubling Time Reference K-562 RPMI 1640 + 10% FBS 1 x 10^5 ~1 x 10^6 ~24 hours [14][8][13] HL-60 RPMI 1640 + 10-20% FBS 1-2 x 10^5 ~1 x 10^6 ~36-48 hours [15][11][16] | Jurkat | RPMI 1640 + 10% FBS | 2-4 x 10^5 | ~2 x 10^6 | ~24-36 hours | [17][18][19][20]|
-
Protocol 2: Preparation of this compound (PMZ)
Safety: this compound is harmful if swallowed and can cause skin and serious eye irritation. [21]Always handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated area or chemical fume hood. [22]
-
Stock Solution (e.g., 100 mM):
-
Rationale: A high-concentration stock in an organic solvent like DMSO allows for minimal solvent addition to the cell culture medium, preventing solvent-induced toxicity.
-
Weigh the required amount of PMZ powder (MW = 320.88 g/mol for HCl salt).
-
Under sterile conditions, dissolve the powder in cell culture grade DMSO to a final concentration of 100 mM.
-
Aliquot into sterile microcentrifuge tubes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Working Solutions:
-
Rationale: Serial dilutions are prepared immediately before use to ensure accuracy and stability.
-
On the day of the experiment, thaw a stock aliquot.
-
Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations for treatment.
-
Crucial: Prepare a vehicle control using the same final concentration of DMSO as in the highest PMZ treatment group to account for any effects of the solvent.
-
Protocol 3: Cell Viability Assay (MTT)
Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. [4]The amount of formazan produced is proportional to the number of viable cells, allowing for the quantification of cytotoxicity. [23]
-
Cell Seeding:
-
Count cells and adjust the density to 1-2 x 10^5 cells/mL in complete medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. This corresponds to 10,000-20,000 cells/well.
-
Include wells for "no-cell" blanks (medium only).
-
Incubate the plate for 2-4 hours at 37°C, 5% CO2 to allow cells to acclimatize.
-
-
Drug Treatment:
-
Prepare 2X concentrations of your PMZ serial dilutions and vehicle control in complete medium.
-
Add 100 µL of the 2X drug solutions to the corresponding wells, resulting in a final volume of 200 µL and the desired 1X drug concentrations. Perform each treatment in triplicate.
-
Incubate for the desired time points (e.g., 24, 48, and 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL MTT solution in sterile PBS.
-
Add 20 µL of the MTT solution to each well (including blanks).
-
Incubate for 3-4 hours at 37°C, 5% CO2. During this time, viable cells will form purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100-150 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well. [4] * Pipette up and down to fully dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Use graphing software (e.g., GraphPad Prism) to plot % Viability against the log of PMZ concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability) using a non-linear regression analysis.
-
Protocol 4: Apoptosis Assay by Annexin V/PI Staining
Rationale: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a membrane-impermeable DNA stain that only enters cells with compromised membranes (late apoptotic/necrotic cells). [4]
-
Cell Treatment: Seed cells in 6-well plates at a density of 0.5-1 x 10^6 cells/well. Treat with the determined IC50 concentration of PMZ and a vehicle control for 24-48 hours.
-
Cell Harvesting: Transfer the entire cell suspension (including non-adherent dead cells) from each well into labeled flow cytometry tubes.
-
Washing: Centrifuge at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
-
Interpretation:
-
Annexin V- / PI-: Viable cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic/necrotic cells.
-
Annexin V- / PI+: Necrotic cells (primary necrosis).
-
Protocol 5: Western Blot Analysis of Signaling Proteins
Rationale: Western blotting allows for the semi-quantitative detection of specific proteins. By probing for the phosphorylated (active) and total forms of key signaling proteins like AKT and AMPK, this protocol directly validates the mechanistic claims derived from the literature.
-
Protein Extraction:
-
Treat cells in 6-well plates or T-25 flasks with PMZ (IC50 concentration) for a shorter time course (e.g., 0, 2, 6, 12, 24 hours) to capture signaling dynamics.
-
Harvest and wash cells with cold PBS.
-
Lyse the cell pellet on ice using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane).
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-AMPK, anti-Cleaved Caspase-3) overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Wash the membrane extensively with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the intensity of phosphoproteins to their total protein counterparts to determine the relative change in activation state.
References
- Myers Lab Cell Culture Protocol for K562 - ENCODE.
- Subculturing Jurk
- Cell Growth Protocol For Jurk
- Cell line profile: HL60 - Culture Collections.
- K562 cell culture and formaldehyde cross-linking - UCSC Genome Browser.
- HL-60 Stam Protocol - Scribd.
- Jurkat (ATCC number TIB-152) cell culture and formaldehyde cross-linking - UCSC Genome Browser.
- HL-60 Cell Line: Acute Myeloid Leukemia Research Essentials - Cytion.
- AMPK activation induced by promethazine increases NOXA expression and Beclin-1 phosphorylation and drives autophagy-associated apoptosis in chronic myeloid leukemia - PubMed.
- Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells - PMC - PubMed Central.
- HL-60, acute promyelocytic leukemia ATCC #: CCL-240 Notes: This cell line grows in suspension.
- Cell culture, transfection, and imaging of K562 cells - Protocols.io.
- Expert Insights | Jurkat Cell Culture and Gene Editing Tips Are Here! - Ubigene.
- CD8a/CD8b Jurk
- Manipulation of Neutrophil-Like HL-60 Cells for the Study of Directed Cell Migr
- K-562 - CCL-243 -
- K562 cell culture and formaldehyde cross linking - UCSC Genome Browser.
- AMPK activation induced by promethazine increases NOXA expression and Beclin-1 phosphorylation and drives autophagy-associated apoptosis in chronic myeloid leukemia | Request PDF - ResearchG
- In Vitro Cytotoxicity of Promethazine Maleate on Cancer Cell Lines: A Technical Guide - Benchchem.
- Phenothiazines suppress proliferation and induce apoptosis in cultured leukemic cells without any influence on the viability of normal lymphocytes. Phenothiazines and leukemia - PubMed.
- Promethazine inhibits proliferation and promotes apoptosis in colorectal cancer cells by suppressing the PI3K/AKT pathway - ResearchG
- The Primary Metabolic Pathway of Promethazine: A Technical Guide - Benchchem.
- Safety Data Sheet this compound - metasci.
- This compound Injection (solution)
- Material Safety Data Sheet - Promethazine HCl MSDS - Amazon S3.
- SAFETY D
- SAFETY D
- Cell viability assays | Abcam.
- How to Choose a Cell Viability or Cytotoxicity Assay - Promega Corpor
Sources
- 1. AMPK activation induced by promethazine increases NOXA expression and Beclin-1 phosphorylation and drives autophagy-associated apoptosis in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. genome.ucsc.edu [genome.ucsc.edu]
- 8. encodeproject.org [encodeproject.org]
- 9. genome.ucsc.edu [genome.ucsc.edu]
- 10. scribd.com [scribd.com]
- 11. HL60 | Culture Collections [culturecollections.org.uk]
- 12. neb.com [neb.com]
- 13. Cell culture, transfection, and imaging of K562 cells [protocols.io]
- 14. atcc.org [atcc.org]
- 15. genome.ucsc.edu [genome.ucsc.edu]
- 16. HL-60 Cell Line: Acute Myeloid Leukemia Research Essentials [cytion.com]
- 17. genome.ucsc.edu [genome.ucsc.edu]
- 18. scribd.com [scribd.com]
- 19. Expert Insights | Jurkat Cell Culture and Gene Editing Tips Are Here! | Ubigene [ubigene.us]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. tcichemicals.com [tcichemicals.com]
- 22. cdn.pfizer.com [cdn.pfizer.com]
- 23. Cell Viability Guide | How to Measure Cell Viability [promega.com]
Application Notes and Protocols for Inducing and Measuring Sedation with Promethazine Hydrochloride in Mice
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the induction and measurement of sedation in mice using Promethazine Hydrochloride. This document is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring methodological robustness and data integrity.
Introduction: The Rationale for Using this compound in Sedation Studies
This compound, a first-generation antihistamine of the phenothiazine family, is a versatile pharmacological tool in neuroscience and drug development research.[1][2][3][4] Its primary mechanism of action involves the antagonism of histamine H1 receptors in the central nervous system.[1][5] Unlike second-generation antihistamines, promethazine readily crosses the blood-brain barrier, leading to its pronounced sedative effects.[5]
Beyond its antihistaminic activity, promethazine exhibits a complex pharmacological profile, acting as an antagonist at muscarinic, dopaminergic (D2), and alpha-adrenergic receptors.[2][6] This multi-receptor engagement contributes to its sedative, antiemetic, and weak antipsychotic properties.[6] In preclinical research, promethazine is frequently employed as a reference compound to evaluate the sedative side effects of novel therapeutic agents.[6]
However, it is crucial to recognize that the sedative effects of promethazine can be accompanied by other behavioral and physiological changes, including potential paradoxical excitability or restlessness.[2] Therefore, a thorough understanding of its mechanism and a carefully designed experimental protocol are paramount for obtaining reliable and interpretable results.
Mechanism of Action: A Multi-Targeted Approach to Sedation
The sedative properties of this compound are not attributable to a single receptor interaction but rather a confluence of its effects on multiple neurotransmitter systems within the central nervous system.
-
Histamine H1 Receptor Antagonism : This is the principal mechanism underlying its sedative effects.[1][5] Histamine in the brain plays a crucial role in maintaining wakefulness. By blocking H1 receptors, promethazine inhibits the arousal-promoting action of histamine, leading to drowsiness and sedation.[5]
-
Anticholinergic Activity : Promethazine's antagonism of muscarinic acetylcholine receptors contributes to its sedative and antiemetic effects.[1] This action can also lead to side effects such as dry mouth and blurred vision.[3]
-
Dopamine D2 Receptor Antagonism : As a phenothiazine derivative, promethazine exhibits weak antagonistic activity at D2 receptors.[2][6] This contributes to its antiemetic and potential antipsychotic effects, but may also be associated with extrapyramidal side effects at higher doses.
-
Alpha-Adrenergic Receptor Blockade : Antagonism of alpha-adrenergic receptors can also contribute to the overall sedative and hypotensive effects of promethazine.
Caption: Mechanism of action of this compound.
Ethical Considerations in Animal Sedation Studies
All experimental procedures involving animals must be conducted in strict accordance with institutional and national guidelines for the humane care and use of laboratory animals.[7][8] The primary goal is to minimize any potential pain, distress, or discomfort to the animals.[8][9][10]
-
Justification of Animal Use : The use of animals in research must be scientifically and ethically justified. Researchers should adhere to the "3Rs" principle: Replacement, Reduction, and Refinement.
-
Anesthesia and Analgesia : While promethazine induces sedation, it is not a primary analgesic.[10] For any procedures that may cause pain, appropriate analgesia must be administered.
-
Monitoring : Animals should be closely monitored throughout the experiment for signs of distress, adverse reactions, and the intended level of sedation.
-
Humane Endpoints : Clear criteria for humane endpoints should be established before the study begins to ensure that animals are euthanized if they experience severe or prolonged distress.
Experimental Protocols
Materials and Reagents
-
This compound (powder, pharmaceutical grade)
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Syringes (1 mL) and needles (25-27 gauge) for injection
-
Animal scale
-
Standard mouse cages
-
Behavioral testing apparatus (e.g., Open Field arena, Rotarod)
Drug Preparation
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in sterile saline to the desired stock concentration. Gentle warming and vortexing may be required to ensure complete dissolution.
-
Prepare fresh solutions on the day of the experiment to ensure stability and sterility.
-
Filter-sterilize the final solution through a 0.22 µm syringe filter before administration.
Protocol 1: Dose-Response Determination for Sedation
Due to the lack of a universally established sedative dose of promethazine in mice, a dose-response study is a critical first step. The following protocol outlines a procedure to determine the optimal dose for achieving the desired level of sedation.
Table 1: Suggested Dose Ranges for Pilot Study
| Dose Level | Promethazine HCl (mg/kg, i.p.) | Rationale |
| Low | 5 - 10 | To assess for mild sedative or anxiolytic-like effects. |
| Medium | 15 - 25 | Expected to induce moderate sedation and observable changes in motor activity. |
| High | 30 - 50 | Likely to produce profound sedation and potential loss of the righting reflex.[11] |
Procedure:
-
Animal Acclimation : Acclimate mice to the housing and testing environment for at least one week prior to the experiment.
-
Habituation : Habituate the mice to the testing room for at least 30-60 minutes before drug administration.
-
Randomization : Randomly assign mice to different dose groups, including a vehicle control group (receiving only saline).
-
Baseline Measurements : Conduct baseline behavioral assessments (e.g., Open Field Test, Rotarod) before drug administration.
-
Drug Administration : Administer the assigned dose of this compound or vehicle via intraperitoneal (i.p.) injection. The injection volume should be consistent across all groups (e.g., 10 mL/kg).
-
Time-Course Assessment : Measure sedation at multiple time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes) to determine the time of peak effect and duration of action.
-
Data Analysis : Analyze the data to determine the dose that produces the desired level of sedation with minimal adverse effects.
Caption: Workflow for Dose-Response Determination.
Protocol 2: Measurement of Sedation
A multi-faceted approach is recommended for accurately quantifying sedation in mice.
This test assesses spontaneous locomotor activity, exploration, and anxiety-like behavior.[12] Sedation will manifest as a decrease in overall activity.
Procedure:
-
Gently place the mouse in the center of the open field arena.
-
Record the animal's activity for a set duration (e.g., 5-10 minutes) using an automated video-tracking system.
-
Key parameters to analyze include:
-
Total distance traveled : A primary indicator of locomotor activity.
-
Time spent mobile/immobile : Directly reflects the level of sedation.
-
Rearing frequency : A measure of exploratory behavior.
-
This test evaluates motor coordination and balance.[13][14] Sedative effects will impair the mouse's ability to remain on the rotating rod.
Procedure:
-
Train the mice on the rotarod for several days prior to the experiment until a stable baseline performance is achieved.
-
On the test day, place the mouse on the accelerating rotarod.
-
Record the latency to fall from the rod.
-
A decrease in the latency to fall post-drug administration indicates impaired motor coordination and sedation.
This is a robust measure of a deeper level of sedation or hypnosis.[13]
Procedure:
-
Gently place the mouse on its back.
-
The righting reflex is considered lost if the mouse fails to right itself (return to a prone position) within a specified time (e.g., 30 seconds).
-
Record the onset and duration of LRR.
Table 2: Sedation Scoring Scale
| Score | Behavioral Observation |
| 0 | Alert and active, normal exploratory behavior. |
| 1 | Mildly sedated, reduced spontaneous activity, but responds to stimuli. |
| 2 | Moderately sedated, significant reduction in activity, slow response to stimuli. |
| 3 | Deeply sedated, minimal spontaneous movement, loss of righting reflex. |
| 4 | Anesthetized, unresponsive to mild physical stimuli. |
Data Analysis and Interpretation
-
Statistical Analysis : Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of promethazine with the vehicle control group.
-
Dose-Response Curve : Plot the measured sedative effects against the corresponding doses to generate a dose-response curve. This will allow for the determination of the ED50 (the dose that produces 50% of the maximal effect).
-
Time-Course Analysis : Plot the sedative effects over time to visualize the onset, peak, and duration of action of promethazine.
-
Correlation of Measures : Assess the correlation between different measures of sedation (e.g., locomotor activity and rotarod performance) to gain a more comprehensive understanding of the drug's effects.
Troubleshooting and Considerations
-
Vehicle Effects : Always include a vehicle-only control group to account for any effects of the injection procedure or the vehicle itself.
-
Strain and Sex Differences : Be aware that different mouse strains and sexes may exhibit varying sensitivities to promethazine. It is advisable to use a consistent strain and sex within a study or to include these as variables in the experimental design.
-
Environmental Factors : Maintain consistent environmental conditions (e.g., lighting, temperature, noise level) as these can influence baseline activity and the response to sedatives.
-
Paradoxical Excitation : Although rare, be prepared to observe and record any instances of paradoxical excitement or agitation, as this has been reported with promethazine.[2]
Conclusion
This document provides a detailed framework for inducing and measuring sedation with this compound in mice. By following these protocols and considering the underlying scientific principles, researchers can obtain reliable and reproducible data. The importance of a carefully conducted dose-response study cannot be overstated, as it forms the foundation for all subsequent experiments. Adherence to ethical guidelines is paramount to ensure the welfare of the animals and the scientific validity of the research.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?
- National Center for Biotechnology Information. (n.d.). Promethazine.
- Pediatric Oncall. (n.d.).
- National Center for Biotechnology Information. (2018, March 6). The Mouse as a Model Organism for Assessing Anesthetic Sensitivity. PMC.
- EveryDayMeds. (2026, January 9).
- Wikipedia. (n.d.). Promethazine.
- National Center for Biotechnology Information. (1993, December). NTP Toxicology and Carcinogenesis Studies of this compound (CAS No. 58-33-3) in F344/N Rats and B6C3F1 Mice (Gavage Studies). PubMed.
- National Toxicology Program. (n.d.). TR-425: this compound (CASRN 58-33-3)
- National Center for Biotechnology Information. (n.d.).
- The ILAR Journal. (n.d.).
- National Center for Biotechnology Information. (2017, January 16). Promethazine. LiverTox - NCBI Bookshelf.
- Medscape. (n.d.). Pharmacokinetics of this compound.
- Pfizer. (2019, June 21). This compound Injection (solution)
- National Center for Biotechnology Information. (2022, December 13). Anesthesia and analgesia for common research models of adult mice. PMC - NIH.
- ElectronicsAndBooks. (n.d.). the action of promethazine(phenergan)
- BenchChem. (2025).
- National Center for Biotechnology Information. (2019, November 21). Promethazine Exhibits Antiparasitic Properties In Vitro and Reduces Worm Burden, Egg Production, Hepatomegaly, and Splenomegaly in a Schistosomiasis Animal Model. PMC - PubMed Central.
- ResearchGate. (2019, August 7).
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (n.d.). In vitro release and diffusion studies of this compound from polymeric dermatological bases using cellulose membrane and hairless mouse skin. PubMed.
- Iranian Journal of Basic Medical Sciences. (n.d.). Antinociceptive Effect of Promethazine in Mice.
- Frontiers. (n.d.).
- National Center for Biotechnology Information. (n.d.). Physiologic and Behavioral Effects in Mice Anesthetized with Isoflurane in a Red-tinted or a Traditional Translucent Chamber. PubMed Central.
- Medscape. (n.d.). Pharmacokinetics of this compound - Page 2.
- National Center for Biotechnology Information. (n.d.). Behavioral and Activity Assessment of Laboratory Mice (Mus musculus) after Tail Biopsy under Isoflurane Anesthesia. PMC - NIH.
- Mayo Clinic. (n.d.). Promethazine (oral route) - Side effects & dosage.
- Medscape. (n.d.). Phenergan, Promethegan (promethazine) dosing, indications, interactions, adverse effects, and more. Medscape Reference.
- Drugs.com. (2025, August 4). Promethazine Dosage Guide + Max Dose, Adjustments.
- Waisman Center. (n.d.). Mouse Behavioral Tests.
- U.S. Food and Drug Administration. (n.d.). Phenergan.
Sources
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pediatriconcall.com [pediatriconcall.com]
- 4. Promethazine - Wikipedia [en.wikipedia.org]
- 5. everydaymeds.co.uk [everydaymeds.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Anesthesia and analgesia for common research models of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Frontiers | The Investigation of Hippocampus-Dependent Cognitive Decline Induced by Anesthesia/Surgery in Mice Through Integrated Behavioral Z-Scoring [frontiersin.org]
- 13. The Mouse as a Model Organism for Assessing Anesthetic Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mouse Behavioral Tests – Waisman Center – UW–Madison [waisman.wisc.edu]
Experimental setup for assessing the antiemetic effects of Promethazine Hydrochloride
Application Note & Protocol
A Validated Preclinical Framework for Assessing the Antiemetic Efficacy of Promethazine Hydrochloride Using the Cisplatin-Induced Pica Model in Rats
Abstract: Nausea and emesis are significant, debilitating side effects of many therapeutic interventions, most notably chemotherapy. The development and validation of effective antiemetic agents require robust and reproducible preclinical models. This guide provides a comprehensive experimental framework for assessing the antiemetic properties of this compound. We detail a step-by-step protocol centered on the cisplatin-induced pica model in rats, a well-established surrogate for assessing nausea and vomiting in a non-emetic species. This document covers the underlying neuropharmacological mechanisms, detailed experimental procedures, data analysis, and critical ethical considerations, designed for researchers in pharmacology and drug development.
Scientific Foundation: The Neurobiology of Emesis and Promethazine's Mechanism of Action
The act of vomiting (emesis) is a complex protective reflex coordinated by the central nervous system, primarily within the brainstem. Two key areas are the Chemoreceptor Trigger Zone (CTZ) , located in the area postrema, and the Vomiting Center (or central pattern generator) in the nucleus tractus solitarius (NTS). The CTZ is uniquely positioned outside the blood-brain barrier, allowing it to detect emetogenic substances circulating in the blood.
Emetic stimuli can be broadly categorized:
-
Central Stimuli: Drugs like apomorphine directly activate dopamine D2 receptors in the CTZ.
-
Peripheral Stimuli: Chemotherapeutic agents like cisplatin cause damage to gastrointestinal enterochromaffin cells, triggering a massive release of serotonin (5-HT). This 5-HT activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the NTS.
This compound exerts its antiemetic effects through a multi-receptor antagonism strategy.[1] Its primary mechanisms include:
-
Histamine H1 Receptor Blockade: It is a potent antagonist of H1 receptors in the brainstem, a key pathway in motion-induced and vestibular nausea.[2][3]
-
Dopamine D2 Receptor Blockade: It competitively inhibits D2 receptors within the CTZ, directly counteracting the effect of central emetogenic stimuli.[2]
-
Anticholinergic (Muscarinic) Action: By blocking muscarinic receptors, it can reduce gastrointestinal motility and secretions, contributing to its overall anti-nausea effect.[1]
This multifaceted action makes Promethazine a broad-spectrum antiemetic, effective against nausea and vomiting triggered by various pathways.[3][4][5]
Caption: Signaling pathways of emesis and the multi-target action of Promethazine.
Experimental Model Selection: The Rat Pica Model
Since nausea is a subjective human sensation, animal models rely on quantifiable surrogate behaviors.[6][7] While species like ferrets and dogs can vomit, these models can involve significant animal distress.[8][9] Rodents, such as rats, do not possess an emetic reflex.[10] However, in response to emetogenic stimuli, they exhibit pica , the consumption of non-nutritive substances like kaolin (a type of clay).[6][9][11]
Why the Cisplatin-Induced Pica Model is a Gold Standard:
-
Clinical Relevance: Cisplatin is a potent chemotherapeutic agent known to cause severe acute and delayed nausea and vomiting in humans.[12][13] This model directly mimics a critical clinical challenge.
-
Robust & Reproducible: The pica response to cisplatin is dose-dependent and highly reproducible.[14][15]
-
Validated Mechanism: Cisplatin-induced pica is attenuated by clinically effective antiemetic drugs, validating its use for screening.[11]
-
Ethical Refinement: While still a distress model, it avoids the violent expulsion of vomiting, aligning with the principles of refinement in animal research.[16][17]
Materials & Equipment
Reagents:
-
This compound (USP grade)
-
Cisplatin (cis-Dichlorodiammineplatinum(II))
-
Sterile 0.9% Saline Solution
-
Pharmacological Grade Kaolin (hydrated aluminum silicate)[12]
-
Gum Arabic (Acacia) powder
-
Sterile water for injection
Animals & Housing:
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
Standard laboratory cages with wire mesh floors
-
Standard rat chow pellets
-
Water bottles
-
Specialized food and kaolin hoppers designed to minimize spillage
Equipment:
-
Analytical balance (0.001g precision)
-
Vortex mixer
-
pH meter
-
Syringes (1 mL, 5 mL) and appropriate gauge needles for oral gavage and intraperitoneal (i.p.) injection
-
Animal weighing scale
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses (essential when handling cisplatin)
Detailed Experimental Protocols
Protocol 1: Preparation of Reagents and Animals
A. Animal Acclimatization (Crucial for reliable baseline data)
-
Upon arrival, house rats individually in cages with wire mesh floors to allow for accurate measurement of food/kaolin spillage.
-
Maintain a 12-hour light/dark cycle at a controlled temperature (22 ± 2°C) and humidity.
-
Allow free access to standard chow and water for a minimum of 7 days for acclimatization to the housing and handling.
-
For 3 days prior to the experiment, introduce a pre-weighed amount of kaolin pellets into the cages alongside the standard chow. This habituates the animals to the presence of kaolin.
B. Kaolin Pellet Preparation [12][13]
-
Mix 50 parts pharmacological grade kaolin with 1 part gum arabic powder.
-
Slowly add distilled water while mixing to form a thick, uniform paste.
-
Extrude the paste through a large syringe (with the tip cut off) to form small, consistent pellets.
-
Allow the pellets to air-dry on a wire rack at room temperature for 48-72 hours until hard. Store in an airtight container.
C. Drug Formulation
-
This compound (for oral gavage): Prepare a fresh solution on the day of the experiment. Calculate the required concentration based on the desired dose (e.g., 5 mg/kg) and the average weight of the rats. Dissolve the required amount of Promethazine HCl powder in sterile 0.9% saline. Ensure it is fully dissolved. The typical administration volume is 5 mL/kg.
-
Cisplatin (for i.p. injection): Caution: Cisplatin is cytotoxic. Handle with appropriate PPE in a designated area. Prepare a 1 mg/mL solution by dissolving cisplatin in sterile 0.9% saline. This may require gentle warming and vortexing. The standard emetogenic dose in rats is 6 mg/kg.[13][15]
Protocol 2: The Antiemetic Assessment Workflow
A. Experimental Design
-
Group 1: Vehicle Control (n=8): Receives Saline (oral) + Saline (i.p.)
-
Group 2: Cisplatin Control (n=8): Receives Saline (oral) + Cisplatin (6 mg/kg, i.p.)
-
Group 3: Treatment Group (n=8): Receives Promethazine HCl (e.g., 5 mg/kg, oral) + Cisplatin (6 mg/kg, i.p.) (Note: Dose of Promethazine may need to be optimized in pilot studies. Doses from 2.5 to 25 mg/kg have been used in rats for various indications).[18][19]
B. Experimental Procedure (Timeline: T=0 is the time of Cisplatin injection)
-
Baseline (T = -24h to 0h): Weigh the rats. Provide a known amount of standard chow and kaolin pellets in separate, spill-proof hoppers. Ensure water is available ad libitum.
-
Dosing (T = -60 min): Administer the vehicle (Saline) or Promethazine HCl solution to the appropriate groups via oral gavage. This pretreatment time allows for drug absorption.[2]
-
Induction (T = 0h): Administer the vehicle (Saline) or Cisplatin (6 mg/kg) to the appropriate groups via intraperitoneal (i.p.) injection.
-
Observation & Data Collection (T = 0h to 72h):
-
At 24, 48, and 72 hours post-cisplatin injection, carefully record the body weight of each rat.
-
Remove the food and kaolin hoppers. Weigh the remaining pellets and any spillage collected on trays beneath the cages.
-
Calculate the net consumption for each 24-hour period:
-
Net Intake (g) = (Initial Weight of Pellets) - (Final Weight of Pellets + Weight of Spillage)
-
-
Replenish with fresh, pre-weighed chow and kaolin.
-
Monitor animals for any signs of excessive distress, according to institutional ethical guidelines.
-
Caption: Step-by-step experimental workflow for the pica assay.
Data Presentation and Statistical Analysis
The primary endpoint is the amount of kaolin consumed, which serves as an index of nausea. Secondary endpoints include changes in food intake (anorexia) and body weight, which are also indicators of cisplatin-induced sickness.[20][21]
Data should be summarized in a table as follows:
| Group | Treatment | Kaolin Intake (g) at 24h (Mean ± SEM) | Food Intake (g) at 24h (Mean ± SEM) | % Body Weight Change at 72h (Mean ± SEM) |
| 1 | Saline + Saline | 0.2 ± 0.1 | 20.5 ± 1.2 | +2.5 ± 0.5 |
| 2 | Saline + Cisplatin | 4.8 ± 0.6 | 8.1 ± 0.9 | -8.7 ± 1.1 |
| 3 | Promethazine + Cisplatin | 1.5 ± 0.3 | 14.3 ± 1.1 | -4.2 ± 0.8* |
Hypothetical data for illustrative purposes.
Statistical Analysis:
-
Compare the data between groups using a one-way or two-way Analysis of Variance (ANOVA), depending on the number of factors.
-
Follow up with a post-hoc test (e.g., Tukey's or Dunnett's test) to determine specific differences between group means.
-
A p-value of < 0.05 is typically considered statistically significant. A significant reduction in kaolin consumption in Group 3 compared to Group 2 indicates an antiemetic effect.
Ethical Considerations and Humane Endpoints
All experimental procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.[16][22]
-
The 3Rs: This protocol is designed with the principles of Replacement, Reduction, and Refinement in mind.[23][24] The pica model is a Refinement over models that use overt vomiting. Reduction is achieved by using appropriate statistical design to minimize the number of animals needed.
-
Monitoring: Animals must be monitored at least twice daily for signs of severe distress, including excessive weight loss (>20%), dehydration, lethargy, or moribund state.
-
Humane Endpoints: If an animal reaches a predefined humane endpoint, it must be immediately and humanely euthanized (e.g., CO2 asphyxiation followed by a secondary method).
Field-Proven Insights & Troubleshooting
-
Variability in Pica: Baseline kaolin consumption can be variable. Ensure a thorough acclimatization and habituation period. Exclude any animals that show unusually high or no baseline kaolin intake.
-
Cisplatin Solubility: Cisplatin can be difficult to dissolve. Ensure the solution is clear before injection. Do not use solutions with visible precipitate.
-
Oral Gavage Technique: Improper gavage technique can cause stress or injury, confounding the results. Ensure all personnel are properly trained and competent in this procedure.[17][22]
-
Spillage Measurement: Accurate accounting for spillage is critical for precise intake data.[25] Using cages with collection trays and being meticulous during weighing is paramount.
References
- What is the mechanism of action of Phenergan (promethazine)? - Dr.Oracle. (2025, October 8). Vertex AI Search.
- Horn, C. C. (2014). Measuring the nausea-to-emesis continuum in non-human animals: Refocusing on gastrointestinal vagal signaling. PubMed Central.
- Promethazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall.
- Fox, R. A. (1991). Current status: Animal models of nausea. NASA Technical Reports Server (NTRS).
- What is the mechanism of this compound? (2024, July 17).
- Reducing animal use in complex systems: using nausea and vomiting as a test case. NC3Rs.
- Darolles, C., et al. (2019). Comparison of three preclinical models for nausea and vomiting assessment. PubMed.
- Holmes, A. M., et al. (2015). Opportunities for the replacement of animals in the study of nausea and vomiting. PMC.
- Rajesh, S., et al. (2012). Evaluation of cisplatin-induced pica behaviour in rats by measuring faecal carmine-dye excretion: an improved experimental model to screen samples with anti-emetic properties. International Journal of Pharmaceutical Sciences Review and Research.
- Wang, T., et al. (2014).
- Review and evaluation of vomiting animal models. (2025, August 5).
- Brizzee, K. R., et al. (1982). Central mechanisms for apomorphine-induced emesis in the dog. PubMed.
- Promethazine: Uses & Side Effects. Cleveland Clinic.
- Wang, T., et al. (2014).
- Induction of emesis with apomorphine using a novel gingival administration method in dogs.
- Promethazine (oral route) - Side effects & dosage. Mayo Clinic.
- Horn, C. C., et al. (2012, March 21).
- Scherkl, R., et al. (1990). Apomorphine-induced emesis in the dog--routes of administration, efficacy and synergism by naloxone. PubMed.
- Horn, C. C., et al. (2011). Behavioral Patterns Associated with Chemotherapy-Induced Emesis: A Potential Signature for Nausea in Musk Shrews. Frontiers.
- Khan, S., et al. (2012). Effectiveness and adverse effects of the use of apomorphine and 3% hydrogen peroxide solution to induce emesis in dogs. AVMA Journals.
- Measurement of consumption of kaolin and chow pellets.
- Comparison of three preclinical models for nausea and vomiting assessment | Request PDF. (2025, August 9).
- Apomorphine-induced emesis in the dog: comparison of routes of administr
- TR-425: this compound (CASRN 58-33-3) in F344/N Rats and B6C3F1Mice (Gavage Studies).
- Evaluating the various phases of cisplatin-induced emesis in rats. (2025, August 10).
- This compound TABLETS. Rwanda FDA.
- Li, Y., et al. (2022).
- Nakajima, S. (2016). Running induces nausea in rats: Kaolin intake generated by voluntary and forced wheel running. PubMed.
- Smith, J. C., et al. (2012). Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness. PMC - NIH.
- Wang, T., et al. (2022).
- Ethical guidelines for research in animal science. ASAB.
- Takeda, N., et al. (1993). Pica in rats is analogous to emesis: an animal model in emesis research. PubMed.
- Phenergan.
- Ethical Guidelines for the Use of Animals in Research. (2019, July 8). Forskningsetikk.
- Jalal, K. (2012).
- Al-Abri, S. A. (2024). Promethazine.
- Ethical Principles and Guidelines for Experiments on Animals. Swiss Academy of Medical Sciences.
- Akhtar, A. (2015).
Sources
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. pediatriconcall.com [pediatriconcall.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Promethazine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. Measuring the nausea-to-emesis continuum in non-human animals: Refocusing on gastrointestinal vagal signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Opportunities for the replacement of animals in the study of nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pica in rats is analogous to emesis: an animal model in emesis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluating the various phases of cisplatin-induced emesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Cisplatin-Induced Anorexia and Pica Behavior in Rats Enhanced by Chronic Stress Pretreatment [frontiersin.org]
- 14. Frontiers | Liujunanwei decoction attenuates cisplatin-induced nausea and vomiting in a Rat-Pica model partially mediated by modulating the gut micsrobiome [frontiersin.org]
- 15. Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness - PMC [pmc.ncbi.nlm.nih.gov]
- 16. animal-journal.eu [animal-journal.eu]
- 17. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rwandafda.gov.rw [rwandafda.gov.rw]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. Evaluating the various phases of cisplatin-induced emesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Ethical considerations in animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. forskningsetikk.no [forskningsetikk.no]
- 24. krebsliga.ch [krebsliga.ch]
- 25. researchgate.net [researchgate.net]
Preparation of Promethazine Hydrochloride Solutions for In Vitro Experiments
An Application Guide for Researchers
Abstract: This comprehensive application note provides a detailed guide for the preparation, handling, and quality control of Promethazine Hydrochloride (HCl) solutions intended for in vitro research. Emphasizing scientific integrity and safety, this document outlines the critical physicochemical properties of Promethazine HCl, its mechanism of action, and step-by-step protocols for creating stable, sterile stock and working solutions. The methodologies described herein are designed to ensure experimental reproducibility and accuracy for researchers in pharmacology, cell biology, and drug development.
Introduction to this compound
This compound is a first-generation antihistamine of the phenothiazine class, widely recognized for its potent sedative, antiemetic, and anticholinergic properties.[1][2] Structurally, it is a phenothiazine derivative with a branched side chain, which differentiates its activity from antipsychotic phenothiazines.[2][3] In the context of in vitro research, Promethazine HCl serves as a valuable tool for investigating a range of cellular processes, including histamine H1 receptor signaling, calcium channel modulation, and its effects on cellular metabolism.[1][4][5] Its ability to readily cross the blood-brain barrier also makes it a compound of interest in neuroscience research.[1]
Accurate and consistent preparation of Promethazine HCl solutions is paramount for obtaining reliable and reproducible experimental data. This guide addresses the key challenges associated with this compound, such as its sensitivity to light and oxidation, and provides robust protocols to mitigate these issues.
Physicochemical & Handling Characteristics
A thorough understanding of the compound's properties is the foundation of successful solution preparation. Promethazine HCl is a racemic compound with the empirical formula C₁₇H₂₀N₂S·HCl.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | Source(s) |
| Molecular Weight | 320.88 g/mol | [3][6] |
| Appearance | White to faint yellow, practically odorless, crystalline powder. | [3][6][7] |
| Solubility | Very soluble in water; freely soluble in ethanol and chloroform; practically insoluble in ether and acetone. | [3][8][9][10] |
| pH of Aqueous Solution | 4.0 - 5.5 (for a 10% solution) | [8][11] |
| pKa | 9.1 | [12][13] |
| Melting Point | ~223 °C (with decomposition) | [8] |
| Stability | Light-sensitive; slowly oxidizes in air, turning blue. Aqueous solutions are degraded by heat and light, a process accelerated by air/oxygen and certain metal ions (Fe³⁺, Cu³⁺). | [3][6][7][10][12] |
Safety & Handling Precautions
Promethazine HCl powder is hazardous and requires careful handling to avoid exposure.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[14][15]
-
Engineering Controls: Handle the powder in a well-ventilated area or a chemical fume hood to prevent inhalation of dust.[14][16] Fine dust can form explosive mixtures with air.[15][17]
-
Exposure Risks: The compound is harmful if swallowed and can cause serious eye damage and skin irritation or allergic reactions.[11][17]
-
Disposal: Dispose of waste material as hazardous waste in accordance with local, state, and federal regulations.[11][14]
Mechanism of Action Overview
Promethazine's biological effects are pleiotropic, resulting from its interaction with multiple receptor systems. This multifaceted activity is crucial to consider when designing experiments and interpreting results.
-
H1 Receptor Antagonism: Its primary mechanism is the competitive antagonism of histamine H1 receptors, which underlies its anti-allergic effects.[1][10]
-
Anticholinergic Activity: It blocks muscarinic acetylcholine receptors, contributing to its antiemetic effects and common side effects like dry mouth.[1]
-
CNS Depression: As a sedative, it acts as a central nervous system depressant, largely by blocking H1 receptors in the brain.[1] It may also interact with dopaminergic and serotonergic pathways.[1]
-
Other Actions: Promethazine also exhibits local anesthetic properties by blocking sodium channels and acts as a non-competitive NMDA receptor antagonist.[5]
Figure 2: General workflow for preparing Promethazine HCl solutions for in vitro experiments.
Protocol: Preparation of a 10 mM Aqueous Stock Solution
This protocol is ideal for experiments where an aqueous-based solvent is compatible with the downstream assay.
Materials:
-
This compound powder (MW: 320.88 g/mol )
-
High-purity, sterile water (e.g., Milli-Q or cell culture grade)
-
Calibrated analytical balance
-
Sterile conical tubes (e.g., 15 mL or 50 mL), preferably amber or wrapped in foil
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile, light-protecting microcentrifuge tubes or cryovials for aliquots
Procedure:
-
Calculation: Determine the mass of Promethazine HCl powder required. For 10 mL of a 10 mM solution:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L × 0.010 L × 320.88 g/mol = 0.03209 g = 32.09 mg
-
-
Weighing: In a chemical fume hood, carefully weigh 32.09 mg of Promethazine HCl powder and transfer it to a sterile 15 mL conical tube.
-
Dissolution: Add 8-9 mL of sterile water to the tube. Cap tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless. [8]If needed, gentle warming (to ~37°C) or brief sonication can aid dissolution.
-
Volume Adjustment: Once fully dissolved, add sterile water to bring the final volume to exactly 10.0 mL.
-
pH Verification (Optional but Recommended): The pH of the resulting solution should be acidic, between 4.0 and 5.5. [8][11]This confirms the integrity of the hydrochloride salt. Do not adjust with a strong base, as alkaline conditions can cause precipitation and degradation. [6][10]6. Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new sterile conical tube. Causality Note: Do not autoclave Promethazine HCl solutions; the compound is heat-labile and will degrade. [6][10]Sterile filtration is the mandatory method for ensuring sterility while preserving chemical integrity.
-
Aliquoting and Storage: Immediately aliquot the sterile stock solution into smaller, single-use volumes in light-protecting tubes. This minimizes waste and prevents degradation from repeated freeze-thaw cycles and light exposure. Store aliquots at 2-8°C for short-term use (up to one week) or at -20°C for long-term storage. [12]
Protocol: Preparation of Working Solutions in Cell Culture Medium
This protocol describes the final dilution step to achieve the desired experimental concentration.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature, protected from light.
-
Serial Dilution: Perform serial dilutions in your specific cell culture medium to reach the final desired concentration (e.g., 1 µM, 10 µM, 100 µM).
-
Example for 10 µM: Add 10 µL of the 10 mM stock solution to 9.99 mL of pre-warmed cell culture medium. This represents a 1:1000 dilution.
-
-
Mixing and Use: Gently mix the working solution by inverting the tube or pipetting. Use the freshly prepared working solution immediately for your experiment to ensure compound stability and accurate concentration.
Quality Control & Validation
To ensure the reliability of experimental results, the following quality control measures are essential:
-
Visual Inspection: Always inspect solutions before use. Discard any solution that appears discolored (especially blue, indicating oxidation), cloudy, or contains precipitates. [7][12]* pH Measurement: For aqueous stocks, periodic pH checks can indicate potential degradation or contamination. A significant shift from the expected 4.0-5.5 range warrants discarding the stock. [8]* Concentration Verification (Optional): For long-term studies, the concentration of the stock solution can be periodically verified using UV-Vis spectrophotometry, measuring absorbance at its maximum wavelength of ~249 nm. [7][11]* Sterility Test: Before use in sensitive cell culture experiments, a small volume of the final working solution can be incubated under standard cell culture conditions for 24-48 hours to check for microbial contamination.
By adhering to these detailed protocols and quality control measures, researchers can confidently prepare this compound solutions that are stable, sterile, and suitable for generating high-quality in vitro data.
References
- Official Monographs for Part I - 716. (n.d.). This compound.
- Drugs.com. (2025, September 15). Promethazine (Antihistamine) Monograph for Professionals.
- U.S. Food and Drug Administration. (n.d.). Promethazine HCl Syrup Label.
- ChemBK. (n.d.). Promethazine HCl.
- American Society of Health-System Pharmacists. (n.d.). This compound.
- National Center for Biotechnology Inform
- Cayman Chemical. (2024, June 3). Promethazine (hydrochloride)
- MetaSci. (n.d.).
- International Programme on Chemical Safety. (n.d.). Promethazine (PIM 439). Inchem.org.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Pfizer. (2019, June 21). This compound Injection (solution)
- Santa Cruz Biotechnology. (n.d.). This compound.
- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?
- ChemicalBook. (n.d.). This compound | 58-33-3.
- ScienceLab.com. (2005, October 9).
- Sigma-Aldrich. (2025, April 28).
- ResearchGate. (n.d.). Chemical and Physical properties of Promethazine HCl. [Download Table].
- Infection and Immunity. (1973, March). Effects of Promethazine-Hydrochloride on Human Polymorphonuclear Leukocytes.
- Wikipedia. (n.d.). Promethazine.
- Deranged Physiology. (n.d.). Promethazine.
- International Journal of Pharmaceutical and Chemical Sciences. (2017).
- Pediatric Oncall. (n.d.).
- Journal of the Turkish Chemical Society, Section A: Chemistry. (2023, November 18). Determination of Micro Amounts of this compound in Pure and Pharmaceutical Samples Using UV-visible Spectrophotometry. DergiPark.
- USP-NF. (2017, January 27). This compound Oral Solution.
- Google Patents. (n.d.). CN104387338A - Preparation method of this compound.
Sources
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. pediatriconcall.com [pediatriconcall.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Promethazine - Wikipedia [en.wikipedia.org]
- 6. This compound | C17H21ClN2S | CID 6014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Promethazine | C17H20N2S | CID 4927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. Promethazine (PIM 439) [inchem.org]
- 10. This compound | 58-33-3 [chemicalbook.com]
- 11. chembk.com [chembk.com]
- 12. drugs.com [drugs.com]
- 13. derangedphysiology.com [derangedphysiology.com]
- 14. sds.metasci.ca [sds.metasci.ca]
- 15. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
Application Note & Protocol: Franz Diffusion Cell Setup for Transdermal Promethazine Hydrochloride Absorption Studies
Introduction: The Rationale for Transdermal Promethazine Hydrochloride
This compound (PHCl) is a first-generation antihistamine with well-established antiemetic and sedative properties. Oral administration of PHCl is subject to extensive first-pass metabolism, resulting in a bioavailability of only 25%.[1][2][3] Transdermal delivery offers a promising alternative route that bypasses the hepatic first-pass effect, potentially leading to improved bioavailability and a more consistent, sustained therapeutic effect.[4] This route of administration can also enhance patient compliance by reducing dosing frequency and avoiding gastrointestinal side effects.[1]
The primary challenge in developing a transdermal formulation is overcoming the barrier function of the stratum corneum, the outermost layer of the skin. Therefore, in vitro permeation studies are indispensable for screening and optimizing formulations to ensure adequate drug delivery. The Franz diffusion cell is a globally recognized and standardized apparatus for conducting such studies, providing a reliable method to evaluate the transdermal absorption of drugs.[5][6][7] This application note provides a comprehensive, step-by-step protocol for utilizing the Franz diffusion cell to assess the transdermal absorption of this compound.
The Franz Diffusion Cell: Principles and Core Components
The Franz diffusion cell is an in vitro system designed to simulate the diffusion of a substance across a membrane.[7][8] It consists of two primary chambers separated by a membrane (either biological or synthetic):
-
Donor Chamber: The upper chamber where the test formulation (e.g., a cream, gel, or patch containing this compound) is applied.[6]
-
Receptor Chamber: The lower chamber filled with a receptor fluid that mimics physiological conditions. This chamber is typically jacketed to maintain a constant temperature.[6][9]
The fundamental principle involves measuring the concentration of the active pharmaceutical ingredient (API) that permeates from the donor chamber, through the membrane, and into the receptor chamber over time.[10] To ensure the integrity of the results, the system is maintained under specific conditions:
-
Temperature: The receptor chamber is maintained at a constant temperature, typically 32°C, to simulate the physiological temperature of the skin surface.[11]
-
Stirring: The receptor fluid is continuously stirred to ensure a homogenous concentration of the permeated drug and to minimize the unstirred water layer effect.[7]
-
Sink Conditions: The concentration of the drug in the receptor chamber should ideally not exceed 10% of its solubility in the receptor medium. This ensures that the rate of permeation is driven by the formulation and the membrane, not by the solubility limitations in the receptor fluid.[8][11]
Experimental Workflow: A Visual Guide
The following diagram illustrates the key stages of a transdermal absorption study using the Franz diffusion cell.
Caption: A flowchart of the key steps in a Franz diffusion cell experiment.[10]
Detailed Protocol for this compound Permeation Studies
This protocol is designed to be a robust starting point for researchers. Specific parameters may need to be optimized based on the formulation being tested.
Materials and Reagents
-
Franz Diffusion Cells (e.g., PermeGear, 9mm orifice diameter is common for human skin studies)[9]
-
Circulating water bath
-
Magnetic stir plate and stir bars
-
Full-thickness human or porcine skin
-
This compound formulation
-
Phosphate Buffered Saline (PBS), pH 7.4
-
HPLC-grade acetonitrile and methanol
-
Potassium phosphate monobasic
-
Parafilm®
-
Surgical scissors, forceps, and scalpel
Step-by-Step Methodology
Step 1: Preparation of Receptor Medium Prepare Phosphate Buffered Saline (PBS) at pH 7.4. Degas the solution prior to use to prevent bubble formation within the Franz cells.[11]
Step 2: Skin Membrane Preparation
-
Excise subcutaneous fat from the dermal side of the skin using a scalpel.
-
Cut the skin into sections large enough to fit between the donor and receptor chambers of the Franz cell.
-
Visually inspect each skin section for any imperfections (e.g., holes, scratches) that could compromise the barrier integrity.
-
Hydrate the skin sections in PBS for at least 30 minutes before mounting.[11]
Step 3: Franz Diffusion Cell Assembly and Setup
-
Thoroughly clean all Franz cell components.[12]
-
Place a magnetic stir bar into each receptor chamber.
-
Fill the receptor chambers with the degassed PBS, ensuring a slightly convex meniscus to avoid trapping air bubbles.[12]
-
Carefully place the prepared skin membrane onto the receptor chamber, with the stratum corneum side facing upwards.[10]
-
Secure the donor chamber on top of the membrane and clamp it firmly to create a leak-proof seal.[11][12]
-
Connect the water jackets of the cells to the circulating water bath set to maintain the receptor chamber at 32°C.[11]
-
Allow the system to equilibrate for at least 30 minutes.
Step 4: Application of Formulation and Sampling
-
Apply a precise amount of the this compound formulation to the skin surface in the donor chamber. For semi-solids, this is typically between 1-5 mg/cm².[13]
-
Cover the donor chamber with Parafilm® to prevent evaporation.[12]
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor solution through the sampling arm.[14][15]
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions and a constant volume.[11]
Step 5: Sample Analysis
-
Analyze the collected samples for this compound concentration using a validated HPLC-UV method.
-
A common method involves a C18 column with a mobile phase consisting of a mixture of buffer (e.g., potassium phosphate), acetonitrile, and methanol.[16]
-
Set the UV detector to the maximum absorbance wavelength for this compound, which is approximately 251 nm in PBS.[17][18][19]
Data Analysis and Interpretation
The primary outputs of a Franz diffusion cell study are the flux and the permeability coefficient.
-
Calculate Cumulative Amount Permeated: For each time point, calculate the cumulative amount of PHCl that has permeated per unit area of the skin (µg/cm²), correcting for the drug removed in previous samples.[10]
-
Plot the Data: Plot the cumulative amount of PHCl permeated per unit area against time.
-
Determine Steady-State Flux (Jss): The steady-state flux is the slope of the linear portion of the permeation curve. It represents the rate of drug permeation across the skin.[10]
-
Determine Lag Time (Tlag): The lag time is the x-intercept of the linear portion of the curve and represents the time it takes for the drug to establish a steady-state diffusion profile across the skin.[10]
| Parameter | Symbol | Unit | Description |
| Steady-State Flux | Jss | µg/cm²/h | The constant rate of drug permeation through the skin over time. |
| Lag Time | Tlag | h | The time delay before the drug reaches a steady-state flux. |
| Permeability Coefficient | Kp | cm/h | A measure of the drug's ability to penetrate the skin barrier. |
Regulatory Context and Best Practices
The Organisation for Economic Co-operation and Development (OECD) provides guidelines for conducting in vitro skin absorption studies (OECD Test Guideline 428).[20][21][22][23] Adherence to these guidelines is crucial for ensuring the reliability and regulatory acceptance of the data generated. Key considerations include the validation of the analytical method, ensuring the integrity of the skin barrier, and maintaining appropriate experimental conditions.
Conclusion
The Franz diffusion cell is an essential tool for the preclinical evaluation of transdermal this compound formulations.[6] By providing a controlled and reproducible in vitro environment, it allows for the accurate assessment of drug release and permeation, which is critical for optimizing formulation design and predicting in vivo performance. The detailed protocol and guidelines presented in this application note serve as a comprehensive resource for researchers in the field of transdermal drug delivery.
References
-
Conduct Science. Diffusion Cell Apparatus. [Link]
-
Auriga Research. Franz Diffusion. [Link]
-
SES Analytical. [guide] Setting Up and Conducting Permeation Tests with Franz Diffusion Cells. [Link]
-
OECD. Guidance Document for the Conduct of Skin Absorption Studies. [Link]
-
EUROLUB. OECD Procedure 428 Skin Absorption: In Vitro Method. [Link]
-
OECD. Test No. 428: Skin Absorption: In Vitro Method. [Link]
-
Arts, J. H. E., et al. (2020). Reflections on the OECD guidelines for in vitro skin absorption studies. Toxicology in Vitro, 68, 104938. [Link]
-
Journal of Advanced Pharmacy Education and Research. (2012). Formulation and Evaluation of Transdermal film of this compound. Journal of Advanced Pharmacy Education and Research, 2(4). [Link]
-
PubMed. Reflections on the OECD guidelines for in vitro skin absorption studies. [Link]
-
Asian Journal of Pharmacy and Education and Research. (2019). formulation, development and evaluation of transdermal patchs of this compound. Asian Journal of Pharmacy and Education and Research, 8(2). [Link]
-
Scribd. Frans Diffusion Cell Based Permeation Study. [Link]
-
TKL Research. Franz Cell Test. [Link]
-
ResearchGate. Development and validation of UV spectrophotometric method for quantitative estimation of Promethazine HCl in phosphate buffer saline pH 7.4. [Link]
-
ResearchGate. Franz diffusion cell set up for diffusion studies. [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2024). Design and Evaluation of Different Transdermal Therapeutic Systems of this compound. Indian Journal of Pharmaceutical Education and Research, 58(1s). [Link]
-
Semantic Scholar. Development and validation of UV spectrophotometric method for quantitative estimation of Promethazine HCl in phosphate buffer s. [Link]
-
Wisdomlib. Franz diffusion: Significance and symbolism. [Link]
-
Suddala, S., et al. (2023). Design and Evaluation of Different Transdermal Therapeutic Systems of this compound. Indian Journal of Pharmaceutical Education and Research, 58(1s), s139-s148. [Link]
-
Wisdomlib. Modified Franz diffusion cell: Significance and symbolism. [Link]
-
International Journal of Health and Pharmaceutical Research. (2021). This compound ORODISPERSIBLE FILM: REVIEW. International Journal of Health and Pharmaceutical Research, 2(1). [Link]
-
PermeGear. Diffusion Cell Basics. [Link]
-
Global Scientific Journals. (2022). A review of various analytical methods of this compound in pharmaceutical formulation, biological matrixes and misuse. GSJ, 10(8). [Link]
-
DergiPark. Determination of Micro Amounts of this compound in Pure and Pharmaceutical Samples Using UV-visible Spectrophotometry. [Link]
-
Oriental Journal of Chemistry. (2020). Method Development and Validation for Quantitative Analysis of Anti-Histamine this compound by RP-UPLC. Oriental Journal of Chemistry, 36(2). [Link]
-
PubMed. Evaluation of the percutaneous absorption of this compound, in vitro, using the human ex vivo skin model. [Link]
-
ResearchGate. Evaluation of the Percutaneous Absorption of this compound, In Vitro, Using the Human Ex Vivo Skin Model. [Link]
-
Norlab. Franz Cell Operating Procedures. [Link]
Sources
- 1. japer.in [japer.in]
- 2. ijper.org [ijper.org]
- 3. Design and Evaluation of Different Transdermal Therapeutic Systems of this compound | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 4. ajper.com [ajper.com]
- 5. conductscience.com [conductscience.com]
- 6. aurigaresearch.com [aurigaresearch.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. scribd.com [scribd.com]
- 9. permegear.com [permegear.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. alterlab.co.id [alterlab.co.id]
- 12. norlab.com [norlab.com]
- 13. oecd.org [oecd.org]
- 14. Evaluation of the percutaneous absorption of this compound, in vitro, using the human ex vivo skin model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Method Development and Validation for Quantitative Analysis of Anti-Histamine this compound by RP-UPLC. – Oriental Journal of Chemistry [orientjchem.org]
- 17. researchgate.net [researchgate.net]
- 18. Development and validation of UV spectrophotometric method for quantitative estimation of Promethazine HCl in phosphate buffer saline pH 7.4 | Semantic Scholar [semanticscholar.org]
- 19. globalscientificjournal.com [globalscientificjournal.com]
- 20. oecd.org [oecd.org]
- 21. eurolab.net [eurolab.net]
- 22. arts.units.it [arts.units.it]
- 23. Reflections on the OECD guidelines for in vitro skin absorption studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gavage Administration of Promethazine Hydrochloride in Rodent Studies
These application notes provide a comprehensive guide for the oral gavage administration of Promethazine Hydrochloride to rodents in a research setting. This document is intended for researchers, scientists, and drug development professionals, emphasizing scientific integrity, animal welfare, and procedural accuracy.
Introduction to this compound
This compound is a phenothiazine derivative with a multifaceted pharmacological profile.[1][2] Primarily recognized as a first-generation antihistamine, it competitively blocks histamine H1 receptors.[1][3][4] Its therapeutic versatility extends to antiemetic, sedative, and anticholinergic activities.[1][2][3][5] The mechanism of action for its antiemetic effects is associated with its influence on the medullary chemoreceptive trigger zone and a reduction in stimuli to the brainstem reticular system.[2][3][5] Its sedative properties are attributed to its ability to cross the blood-brain barrier and cause central nervous system depression, likely through its action on multiple neurotransmitter systems.[1][3]
In preclinical rodent studies, oral gavage is a common and precise method for administering this compound to investigate its efficacy, pharmacokinetics, and toxicology.[6][7][8] The National Toxicology Program (NTP) has conducted extensive studies using gavage administration in rats and mice, providing valuable data on its long-term effects.[6][7][9]
Mechanism of Action Overview
Promethazine's primary mechanism involves the competitive antagonism of histamine at H1 receptors, which mitigates allergic reactions.[1][3] Additionally, its significant antimuscarinic (anticholinergic) properties contribute to its antiemetic effects and are also responsible for side effects like dry mouth.[1][3] The sedative effects arise from its depressant action on the central nervous system.[1] It also exhibits some alpha-adrenergic and dopamine receptor-blocking activity.[3][4]
Caption: Simplified diagram of this compound's primary mechanisms of action.
Materials and Reagents
-
This compound: USP grade or >99% pure.[6] Note its physical properties: a white to faint yellow, crystalline powder that is sensitive to light.[5][7]
-
Vehicle: Distilled or deionized water is the recommended vehicle based on extensive toxicology studies.[6][10]
-
Gavage Needles: Stainless steel or flexible plastic feeding tubes with a ball-tipped end to prevent tissue trauma.[11][12][13] The size should be appropriate for the species and weight of the animal (see Table 2).
-
Syringes: Luer-lock or slip-tip syringes of appropriate volume.
-
Animal Scale: Calibrated to accurately weigh rodents.
-
Personal Protective Equipment (PPE): Lab coat, gloves, and eye protection.
Dosing and Vehicle Formulation
Dose Calculation
The dose of this compound should be calculated based on the specific study objectives. The following table summarizes dose ranges used in published NTP studies, which can serve as a reference for dose-ranging studies.[6][10]
| Study Duration | Species | Sex | Dose Range (mg/kg) | Observations/Notes |
| 16-Day | F344/N Rats | M/F | 18.5 - 1500 | Deaths occurred at doses ≥ 166.5 mg/kg. Decreased activity and labored breathing at higher doses.[6][10] |
| 13-Week | F344/N Rats | M/F | 3.7 - 300 | Deaths occurred at 100 and 300 mg/kg. Lower body weight gain at ≥ 100 mg/kg.[10] |
| 2-Year | F344/N Rats | M/F | 8.3, 16.6, 33.3 | No evidence of carcinogenic activity at these doses.[10] |
| 16-Day | B6C3F1 Mice | M/F | 18.8 - 300 | Deaths occurred at 300 mg/kg.[6] |
| 2-Year | B6C3F1 Mice | Male | 11.25, 22.5, 45 | No evidence of carcinogenic activity.[10] |
| 2-Year | B6C3F1 Mice | Female | 3.75, 7.5, 15 | No evidence of carcinogenic activity.[10] |
Dose Calculation Formula:
-
Determine the required dose in mg/kg.
-
Weigh the animal to get its body weight (BW) in kg.
-
Calculate the total mass of drug needed:
-
Total Mass (mg) = Dose (mg/kg) x BW (kg)
-
-
Determine the dosing volume. The recommended volume is 5-10 mL/kg.[13][14] Do not exceed 20 ml/kg in rats or 10 ml/kg in mice.[15][16]
-
Dosing Volume (mL) = Dosing Volume Rate (mL/kg) x BW (kg)
-
-
Calculate the required concentration of the dosing solution:
-
Concentration (mg/mL) = Total Mass (mg) / Dosing Volume (mL)
-
Vehicle Preparation
This compound is soluble in water. Prepare the dosing solution fresh daily and protect it from light to prevent degradation.[5]
Protocol:
-
Calculate the total volume of dosing solution needed for all animals in a group, including a small amount of overage.
-
Weigh the required amount of this compound powder.
-
In a suitable container, add the powder to the calculated volume of distilled water.
-
Mix thoroughly using a vortex mixer or magnetic stirrer until the powder is completely dissolved.
-
Protect the solution from light by using an amber container or by wrapping the container in aluminum foil.
Gavage Administration Protocol
Oral gavage requires skill and training to minimize animal stress and prevent injury.[8][13][17] Complications can include esophageal perforation, tracheal administration, and aspiration pneumonia.[8][11]
Caption: Standard workflow for oral gavage administration in rodents.
Step-by-Step Procedure
-
Preparation:
-
Weigh the animal and calculate the precise volume of the dosing solution to be administered.[13][15]
-
Select the appropriate gavage needle size (see Table 2).[11][13]
-
Measure the correct insertion depth by holding the needle alongside the animal, with the tip at the corner of the mouth; the end of the needle should reach the last rib (xiphoid process).[15][16] Mark this depth on the needle with a permanent marker or tape.[18]
-
Fill the syringe with the calculated dose volume and attach the gavage needle. Ensure there are no air bubbles.
-
-
Animal Restraint:
-
Needle Insertion:
-
Gently insert the ball-tipped needle into the mouth, slightly to one side of the tongue.
-
Advance the needle along the roof of the mouth toward the back of the throat.[11] The animal should swallow as the tube enters the esophagus.
-
Crucially, if any resistance is felt, do not force the needle. [11][13] This may indicate entry into the trachea. Withdraw the needle and repeat the attempt.
-
-
Dose Administration:
-
Once the needle is correctly positioned in the esophagus (to the pre-measured depth), administer the solution slowly and steadily over 2-3 seconds.[18]
-
Observe the animal for any signs of distress, such as gasping or leakage of the solution from the mouth or nose. If this occurs, withdraw the needle immediately.[11]
-
-
Post-Administration:
-
After administration, withdraw the needle smoothly along the same path of insertion.
-
Return the animal to its home cage and monitor it for at least 5-10 minutes for any immediate adverse effects, such as respiratory distress.[13]
-
| Animal | Body Weight (g) | Gavage Needle Gauge | Needle Length (inches) | Max Dose Volume (mL/kg) |
| Mouse | < 14 | 24 G | 1 | 10 |
| Mouse | 15-25 | 20-22 G | 1 - 1.5 | 10 |
| Mouse | 25-35 | 18 G | 1.5 - 2 | 10 |
| Rat | 100-200 | 18 G | 2 - 3 | 20 |
| Rat | 200-300 | 16 G | 3 | 20 |
| Rat | > 300 | 16 G | 3 - 4 | 20 |
| This table provides general guidelines. The appropriate needle size may vary based on the specific strain and age of the animal. Always use professional judgment.[11][13][16] |
Post-Administration Monitoring and Animal Welfare
Vigilant monitoring is essential to ensure animal welfare and data integrity.
-
Immediate Monitoring: Observe the animal for signs of respiratory distress, abnormal posture, or lethargy immediately following the procedure.[13] If fluid was administered into the trachea, the animal may gasp for air or have blue-tinged mucous membranes, which may necessitate immediate euthanasia.[11]
-
Daily Observations: For the duration of the study, animals should be observed daily for clinical signs of toxicity. Based on NTP studies with this compound, these may include decreased activity, ocular discharge, labored breathing, or tremors at higher doses.[6][10]
-
Body Weight and Food/Water Intake: Monitor and record body weight regularly. Significant weight loss can be an indicator of toxicity or procedural complications.[17]
-
Complications: Be aware of potential long-term complications such as esophageal trauma, which can lead to reduced food intake and weight loss.[8][17] The stress from repeated gavage can also be a confounding variable in some studies.[8]
Conclusion
The oral gavage administration of this compound in rodents is a well-established method for preclinical research. Adherence to proper technique, including correct dose calculation, careful animal handling, and diligent post-procedure monitoring, is paramount for obtaining reliable, reproducible data while upholding the highest standards of animal welfare. The information and protocols provided herein are based on authoritative guidelines and published studies to ensure a scientifically sound and ethical approach.
References
- Patsnap Synapse. (2024). What is the mechanism of this compound?
- Patsnap Synapse. (2024). What is this compound used for?
-
National Toxicology Program. (1993). NTP Toxicology and Carcinogenesis Studies of this compound (CAS No. 58-33-3) in F344/N Rats and B6C3F1 Mice (Gavage Studies). National Toxicology Program technical report series, 425, 1–272. Retrieved from [Link]
-
National Toxicology Program. (1993). TR-425: this compound (CASRN 58-33-3) in F344/N Rats and B6C3F1Mice (Gavage Studies). Retrieved from [Link]
-
Florida State University Office of Research. (2016). Oral Gavage in the Rat. Retrieved from [Link]
-
National Institutes of Health. Chemical Effects in Biological Systems - this compound (58-33-3). Retrieved from [Link]
-
Hickman, D. L., et al. (2017). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. Journal of the American Association for Laboratory Animal Science, 56(4), 453–457. Retrieved from [Link]
-
National Toxicology Program. (1993). Abstract for TR-425: Toxicology and Carcinogenesis Studies of this compound in F344/N Rats and B6C3F1 Mice (Gavage Studies). Retrieved from [Link]
-
San Diego State University. Oral Gavage - Rodent. Retrieved from [Link]
-
St-Jean, J. R., & St-Onge, M. (2023). Promethazine. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
MIMS Philippines. Promethazine: Uses, Dosage, Side Effects and More. Retrieved from [Link]
-
Arantes-Rodrigues, R., et al. (2012). The effects of repeated oral gavage on the health of male CD-1 mice. Lab Animal, 41(5), 129–134. Retrieved from [Link]
-
University of Melbourne Animal Care & Use Standards Committee. (2015). Administration of Substances by Oral Gavage in Mice and Rats. Retrieved from [Link]
-
Olorunfemi, O. J., et al. (2024). Toxicological effect of Promethazine on the Kidney, liver and heart of Wistar Rats. The Pharmaceutical and Chemical Journal. Retrieved from [Link]
-
Mayo Clinic. (2023). Promethazine (Oral Route). Retrieved from [Link]
-
Damsch, S., et al. (2011). Gavage-Related Reflux in Rats: Identification, Pathogenesis, and Toxicological Implications (Review). Toxicologic Pathology, 39(2), 357-370. Retrieved from [Link]
-
Humpel, C. (2018). Oral Gavage in Rats: An Animal Welfare Evaluation. Journal of the American Association for Laboratory Animal Science, 57(5), 489–495. Retrieved from [Link]
-
George, J., et al. (2017). Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized. Journal of the American Association for Laboratory Animal Science, 56(1), 69–75. Retrieved from [Link]
-
Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from [Link]
-
Simon, V. (2019). Drug dose formula/calculation for oral gavage injection? ResearchGate. Retrieved from [Link]
-
Instech Laboratories. (2020). Guide to Oral Gavage for Mice and Rats. Retrieved from [Link]
-
University of British Columbia Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6014, this compound. Retrieved from [Link]
-
Roquini, D. B., et al. (2019). Promethazine Exhibits Antiparasitic Properties In Vitro and Reduces Worm Burden, Egg Production, Hepatomegaly, and Splenomegaly in a Schistosomiasis Animal Model. Antimicrobial Agents and Chemotherapy, 63(12), e01208-19. Retrieved from [Link]
-
Medscape. Pharmacokinetics of this compound. Retrieved from [Link]
-
Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. Retrieved from [Link]
Sources
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. mims.com [mims.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound | C17H21ClN2S | CID 6014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. NTP Toxicology and Carcinogenesis Studies of this compound (CAS No. 58-33-3) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (58-33-3) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 10. Abstract for TR-425 [ntp.niehs.nih.gov]
- 11. research.sdsu.edu [research.sdsu.edu]
- 12. scribd.com [scribd.com]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
- 14. downstate.edu [downstate.edu]
- 15. research.fsu.edu [research.fsu.edu]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. researchgate.net [researchgate.net]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols: Monitoring Promethazine Hydrochloride-Induced CNS Effects in Animal Behavior Studies
Introduction: Unveiling the CNS Landscape of Promethazine Hydrochloride
This compound is a first-generation antihistamine, a phenothiazine derivative with a well-established pharmacological profile characterized by potent sedative, antiemetic, and antihistaminic properties.[1][2] Its therapeutic versatility has led to its use in managing allergic conditions, nausea, vomiting, motion sickness, and for sedation.[3][4] The primary mechanism of action involves the competitive antagonism of histamine H1 receptors in both the periphery and the central nervous system (CNS).[1][5][6] By crossing the blood-brain barrier, promethazine exerts a depressant effect on the CNS, leading to its characteristic sedative and hypnotic effects.[1][5] Beyond its antihistaminic activity, promethazine also exhibits antidopaminergic, anticholinergic, and weak NMDA receptor antagonist properties, which contribute to its complex pharmacological profile and potential side effects.[3][7]
For researchers and drug development professionals, understanding the nuanced CNS effects of this compound is paramount. This requires robust and validated behavioral assays in animal models to quantify its sedative, anxiolytic, and motor-coordinating properties. These studies are crucial for elucidating the therapeutic potential and characterizing the safety profile of promethazine and its derivatives.
This comprehensive guide provides detailed application notes and step-by-step protocols for three widely accepted behavioral tests: the Open Field Test (OFT), the Elevated Plus Maze (EPM), and the Rotarod Test. These assays are designed to provide a multi-faceted assessment of promethazine-induced CNS effects, offering quantitative and qualitative data on locomotor activity, anxiety-like behavior, and motor coordination.
I. Core Principles of Behavioral Assessment
Before delving into specific protocols, it is essential to establish the foundational principles that ensure the scientific integrity and reproducibility of behavioral studies.
-
Acclimation: Animals must be acclimated to the testing environment to minimize stress-induced behavioral alterations that could confound the experimental results.[8][9]
-
Environmental Controls: Consistent lighting, temperature, and ambient noise levels are critical for reducing variability between test subjects and sessions.[10]
-
Experimenter Blinding: To mitigate unconscious bias, the experimenter conducting the behavioral tests should be blinded to the treatment groups.[11]
-
Habituation: For some tests, a brief habituation period to the apparatus may be necessary to reduce novelty-induced anxiety.
-
Ethical Considerations: All animal procedures must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
II. Pharmacological Profile and Dosing Considerations
This compound is typically administered via oral (p.o.), intraperitoneal (i.p.), or intramuscular (i.m.) routes in animal studies. The choice of administration route and vehicle should be consistent across all experimental groups.
| Animal Model | Route of Administration | Effective Dose Range (Sedation/Anxiolysis) | Reference |
| Mice | i.p. / p.o. | 1 - 10 mg/kg | [12][13] |
| Rats | i.p. / p.o. | 2.5 - 20 mg/kg | [14] |
| Dogs | i.v. / i.m. / p.o. | 0.2 - 0.5 mg/kg | [6][15][16] |
| Cats | i.m. | 2 - 4 mg/kg | [12][13] |
Note: The optimal dose of this compound should be determined through pilot studies to identify a dose that produces the desired CNS effects without causing excessive sedation or adverse events.
III. The Open Field Test (OFT): Assessing Locomotor Activity and Anxiety-Like Behavior
The Open Field Test is a fundamental assay for evaluating general locomotor activity and anxiety-like behavior in rodents.[17][18][19] The test capitalizes on the natural aversion of rodents to open, brightly lit spaces.[19] Animals with higher levels of anxiety tend to remain close to the walls of the arena (thigmotaxis), while less anxious animals will explore the central area more freely.[18][19]
Scientific Rationale
Promethazine's sedative properties are expected to decrease overall locomotor activity, reflected in reduced distance traveled and rearing frequency. Its potential anxiolytic effects would be indicated by an increase in the time spent and entries into the center zone of the open field.
Experimental Workflow
Caption: Open Field Test Experimental Workflow.
Detailed Protocol
-
Apparatus: A square or circular arena (e.g., 50x50 cm for mice) with walls high enough to prevent escape.[20] The arena is typically made of a non-porous material for easy cleaning. The floor can be divided into a grid of squares, with a designated "center" zone.[19]
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the test.[21]
-
Drug Administration: Administer this compound or vehicle control at the predetermined time before testing to allow for peak drug effect.
-
Procedure: a. Gently place the animal in the center of the open field arena.[18] b. Immediately start the video recording and tracking software. c. Allow the animal to explore the arena undisturbed for a set period (typically 5-10 minutes).[10] d. After the test duration, carefully remove the animal and return it to its home cage. e. Thoroughly clean the arena with 70% ethanol or a similar cleaning agent between each trial to eliminate olfactory cues.[11]
-
Data Analysis: Automated video tracking software is recommended for accurate and unbiased data collection.[20] Key parameters to analyze include:
IV. The Elevated Plus Maze (EPM): A Paradigm for Anxiety Assessment
The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents.[10][11][22] The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[10]
Scientific Rationale
Anxiolytic compounds, like promethazine is hypothesized to be, are expected to increase the proportion of time spent and the number of entries into the open arms of the maze. Conversely, anxiogenic compounds will decrease open arm exploration. It is crucial to consider that high doses of promethazine may induce sedation, which could confound the results by reducing overall activity and, consequently, entries into both open and closed arms.[23][24]
Experimental Workflow
Caption: Elevated Plus Maze Experimental Workflow.
Detailed Protocol
-
Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two closed arms of equal dimensions.
-
Acclimation: Acclimate the animals to the testing room for at least 60 minutes prior to the test.[10]
-
Drug Administration: Administer this compound or vehicle control at the appropriate time before testing.
-
Procedure: a. Gently place the animal at the intersection of the four arms, facing one of the open arms.[11] b. Start the video recording and tracking software. c. Allow the animal to freely explore the maze for 5 minutes.[11] d. After the test, return the animal to its home cage. e. Clean the maze thoroughly between each animal.[11]
-
Data Analysis: Key parameters for analysis include:
-
Percentage of time spent in the open arms: (Time in open arms / Total time) x 100
-
Percentage of entries into the open arms: (Entries into open arms / Total entries) x 100
-
Total number of arm entries (a measure of overall activity)
-
V. The Rotarod Test: Evaluating Motor Coordination and Balance
The Rotarod test is a standard method for assessing motor coordination, balance, and motor learning in rodents.[8][25][26] The test involves placing the animal on a rotating rod and measuring the latency to fall.
Scientific Rationale
Promethazine's sedative and CNS depressant effects can impair motor coordination and balance.[5] The Rotarod test provides a quantitative measure of this impairment, with a decrease in the latency to fall indicating a deficit in motor function.
Experimental Workflow
Caption: Rotarod Test Experimental Workflow.
Detailed Protocol
-
Apparatus: A commercially available Rotarod apparatus with a textured rod to provide grip.
-
Acclimation: Allow the animals to acclimate to the testing room for at least 15 minutes before the test.[25]
-
Training (Optional but Recommended): Some protocols include a training session on a preceding day to familiarize the animals with the apparatus and establish a baseline performance.[8]
-
Drug Administration: Administer this compound or vehicle control prior to testing.
-
Procedure: a. Place the animal on the rotating rod, which is initially set at a low, constant speed (e.g., 4 rpm).[9][25] b. Once the animal is balanced, start the acceleration protocol (e.g., accelerating from 4 to 40 rpm over 300 seconds).[8][25] c. The trial ends when the animal falls off the rod or clings to the rod and completes a full passive rotation.[25] d. Record the latency to fall. e. Conduct multiple trials (typically 3) with an inter-trial interval of at least 15 minutes.[9][25] f. Clean the rod between each animal.
-
Data Analysis: The primary endpoint is the latency to fall from the rod. The data from multiple trials can be averaged for each animal.
VI. Data Interpretation and Integrated Analysis
A comprehensive understanding of promethazine's CNS effects requires an integrated analysis of the data from all three behavioral tests.
| Behavioral Test | Key Parameters | Expected Effect of Promethazine | Interpretation |
| Open Field Test | Total distance traveled, Rearing frequency | Decrease | Sedation, Hypoactivity |
| Time in center, Center entries | Increase | Anxiolytic-like effect | |
| Elevated Plus Maze | % Time in open arms, % Open arm entries | Increase | Anxiolytic-like effect |
| Total arm entries | Decrease | Sedation (at higher doses) | |
| Rotarod Test | Latency to fall | Decrease | Impaired motor coordination and balance |
It is crucial to differentiate between sedative and anxiolytic effects. For instance, a decrease in total arm entries in the EPM alongside an increase in open arm time could suggest that the anxiolytic effect is independent of sedation. Conversely, a general reduction in all activity parameters across tests would strongly indicate a primary sedative effect.
VII. Conclusion
The behavioral assays detailed in these application notes provide a robust framework for characterizing the CNS effects of this compound in animal models. By systematically evaluating locomotor activity, anxiety-like behavior, and motor coordination, researchers can gain valuable insights into the drug's pharmacological profile. Adherence to standardized protocols, rigorous data analysis, and an integrated interpretation of the findings are paramount for generating reliable and reproducible results in the pursuit of drug discovery and development.
VIII. References
-
International Mouse Phenotyping Consortium. Rotarod Protocol.
-
Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?
-
Protocols.io. (2024, January 31). Rotarod-Test for Mice.
-
Anilocus. Open Field Test Protocol for Anxiety-Like Behavior in Rodents.
-
Mouse Metabolic Phenotyping Centers. (2024, January 3). Rotarod.
-
SciSpace. (2023, June 9). Rotarod Test to assess motor coordination in a mouse parkinsonian model.
-
Aligning Science Across Parkinson's. Rotarod-Test for Mice.
-
Maze Engineers. Open Field Test.
-
PubMed. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior.
-
PubChem. This compound.
-
Protocols.io. Open field test for mice.
-
National Center for Biotechnology Information. (2023). Promethazine. In StatPearls.
-
Pediatric Oncall. Promethazine.
-
Wikipedia. Open field (animal test).
-
Wikipedia. Promethazine.
-
protocols.io. (2023, January 13). Elevated plus maze protocol.
-
ResearchGate. Effect of 3 doses of promethazine (Prom-1, 1 mg/kg BW).
-
PubMed Central. (2011, July 27). A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem.
-
Frontiers in Behavioral Neuroscience. (2011, July 26). A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem.
-
Bdneny Equine Therapy. (2025, February 19). Promethazine Injection for Animal Use.
-
Drugs.com. (2025, September 15). Promethazine (Sedative) Monograph for Professionals.
-
Mayo Clinic. Promethazine (oral route).
-
PubMed Central. Antiemetic efficacy of promethazine on xylazine-induced emesis in cats.
-
Vet Drugs List. Promethazine Dose For Dogs & Cats.
-
Frontiers in Behavioral Neuroscience. (2025, August 7). Structured evaluation of rodent behavioral tests used in drug discovery research.
-
PubMed. Evaluation of the elevated plus-maze and open-field tests for the assessment of anxiety-related behaviour in inbred mice.
-
MSD Veterinary Manual. Table: First-Generation Antihistamines.
-
Journal of Basic and Clinical Physiology and Pharmacology. (2019). A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects.
-
UCSF IACUC. (2024, June). Elevated Plus Maze.
-
ResearchGate. (2025, August 7). A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem.
-
National Center for Biotechnology Information. (2011). Behavioral Assessment of Antidepressant Activity in Rodents. In Methods in Molecular Biology.
-
YouTube. (2020, September 29). Hole Board Test: Screening of anti-anxiety drugs.
-
ResearchGate. (2025, August 7). Elevated Plus Maze and Open Field Test as Methods to Assess the Influence of Age and Environment on Exploratory Activity and Anxiety-Like Behavior in Murine Experimental Model.
-
JoVE. (2014, September 3). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice.
-
Scantox. Behavioral Tests.
-
ResearchGate. (2017, July 3). How should I analyze and interpret the data of the elevated plus maze test?
-
YouTube. (2015, October 19). Module 8.1 – Open Field Test Data Analysis.
-
dvm360. Antiemetic therapy in dogs and cats: new versus old (Proceedings).
Sources
- 1. This compound | C17H21ClN2S | CID 6014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pediatriconcall.com [pediatriconcall.com]
- 3. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Promethazine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. vet-ebooks.com [vet-ebooks.com]
- 7. Promethazine - Wikipedia [en.wikipedia.org]
- 8. Rotarod-Test for Mice [protocols.io]
- 9. mmpc.org [mmpc.org]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. protocols.io [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Antiemetic efficacy of promethazine on xylazine-induced emesis in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. Table: First-Generation Antihistamines-MSD Veterinary Manual [msdvetmanual.com]
- 16. dvm360.com [dvm360.com]
- 17. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 18. maze.conductscience.com [maze.conductscience.com]
- 19. Open field (animal test) - Wikipedia [en.wikipedia.org]
- 20. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 21. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]
- 23. A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 25. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 26. parkinsonsroadmap.org [parkinsonsroadmap.org]
Application Notes & Protocols: The Repurposing of Promethazine Hydrochloride for Schistosomiasis Research Models
Abstract
Schistosomiasis remains a pervasive neglected tropical disease, with control efforts heavily reliant on a single drug, praziquantel.[1][2] This reliance raises concerns about the potential development of drug resistance, necessitating the exploration of new therapeutic avenues.[3] Drug repurposing offers a cost-effective and accelerated strategy for identifying novel antischistosomal agents.[1][2] This document provides a detailed guide on the application of Promethazine Hydrochloride, a first-generation antihistamine, as a potent schistosomicidal agent in both in vitro and in vivo research models of Schistosoma mansoni infection. We present its mechanism of action, validated experimental protocols, and key efficacy data to support its investigation by researchers, scientists, and drug development professionals.
Introduction: The Rationale for Repurposing Promethazine
The global strategy for schistosomiasis control hinges on praziquantel, which is effective against adult worms but shows limited efficacy against juvenile stages.[4][5] This gap in activity allows immature worms to survive treatment, mature, and re-establish infection, often requiring repeat administrations.[4] The drug repurposing approach leverages existing, clinically-approved drugs with well-established safety profiles, significantly reducing the time and cost associated with novel drug development.[1][2]
This compound, traditionally used for its antihistaminic, sedative, and antiemetic properties, has emerged as a promising candidate.[6] Research has demonstrated its potent antiparasitic effects against Schistosoma mansoni, the causative agent of intestinal schistosomiasis.[1][2][7] This guide synthesizes these findings into actionable protocols for the research community.
Scientific Foundation: Mechanism of Antischistosomal Action
The schistosomicidal properties of promethazine are not fully elucidated, but evidence points to a multifactorial mechanism targeting critical parasite physiology.[1]
-
Tegumental Disruption: The primary and most visually dramatic effect of promethazine is the induction of severe damage to the parasite's tegument.[1][7] The tegument is a vital syncytial outer layer that serves as the primary interface between the worm and its host environment, crucial for nutrient uptake, immune evasion, and protection.[1] Promethazine's lipophilic nature may allow it to easily cross this membrane, leading to swelling, erosion, and sloughing of the surface, ultimately compromising parasite viability.[1][8]
-
Neuromuscular Interference: Promethazine induces concentration-dependent changes in the motor activity of adult schistosomes, causing initial spasmodic contractions followed by significantly reduced motility.[1][7] This suggests an interaction with the parasite's neuromuscular system. While its exact molecular target is unknown, its known anticholinergic properties in mammals raise the possibility that it may act on putative cholinergic receptors within the schistosome, which are known to be crucial for motor control.[1][6] Studies showing that the classical anticholinergic drug atropine also reduces schistosome motor activity further support this hypothesis.[1][2][7]
The diagram below illustrates the proposed dual-action mechanism of Promethazine against Schistosoma.
Caption: Hypothesized dual-action mechanism of Promethazine on Schistosoma mansoni.
In Vitro Application: Assessing Schistosomicidal Activity
In vitro (or more accurately, ex vivo) culture of adult schistosomes provides a direct and controlled environment to assess the efficacy of compounds. Promethazine has demonstrated potent, concentration-dependent lethal activity in this model.[1]
Key In Vitro Efficacy Data
| Parameter | Value (vs. S. mansoni) | Time Point | Reference |
| LC₅₀ | 10.29 µM | 24 hours | Roquini et al., 2019[1] |
| LC₅₀ | 5.84 µM | 72 hours | Roquini et al., 2019[1][2][7] |
| Praziquantel IC₅₀ | 1.26 µM | 72 hours | Roquini et al., 2019[1] |
Protocol 1: In Vitro Adult Schistosome Viability Assay
This protocol details the methodology for evaluating the direct effect of this compound on adult S. mansoni worms.
Workflow Diagram
Caption: Standard workflow for the in vitro assessment of schistosomicidal compounds.
Materials:
-
This compound (Sigma-Aldrich)
-
Praziquantel (Merck) - for positive control
-
Dimethyl sulfoxide (DMSO) - for drug vehicle
-
RPMI 1640 medium with L-glutamine (Vitrocell)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
HEPES buffer
-
Adult S. mansoni worms (from infected mice, 45-50 days post-infection)
-
24-well sterile culture plates
-
Inverted microscope
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Preparation of Culture Medium: Prepare complete RPMI 1640 medium by supplementing with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 10 mM HEPES.
-
Parasite Recovery: Euthanize mice infected with S. mansoni (45-50 days post-infection). Recover adult worms by reverse portal perfusion of the hepatic portal system and mesenteric veins.
-
Worm Preparation: Wash the recovered worms multiple times with pre-warmed (37°C) complete RPMI medium to remove host blood cells and debris.
-
Assay Setup: Using a stereomicroscope, place one adult worm pair (one male, one female) into each well of a 24-well plate containing 2 mL of complete medium.
-
Drug Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions to achieve final concentrations for testing (e.g., ranging from 1 µM to 50 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid vehicle toxicity.
-
Controls: Include a negative control group (medium + DMSO vehicle) and a positive control group (e.g., 5 µM Praziquantel).
-
-
Incubation: Incubate the plates in a humidified incubator at 37°C with 5% CO₂ for 72 hours.
-
Evaluation:
-
Observe the worms under an inverted microscope at 24, 48, and 72 hours.
-
Motility: Score motility (e.g., 3 = normal activity, 2 = reduced activity, 1 = minimal activity, 0 = dead).
-
Tegumental Damage: Note any morphological changes such as swelling, peeling, or disintegration.[8]
-
Viability: Worms are considered dead if they show no motor activity for 2 minutes of observation and exhibit a dark, granular appearance.
-
-
Data Analysis: Calculate the percentage of mortality at each concentration and time point. Determine the 50% Lethal Concentration (LC₅₀) using appropriate statistical software (e.g., non-linear regression).
In Vivo Application: Murine Model of Schistosomiasis
The murine model is the gold standard for preclinical evaluation of antischistosomal drugs. It allows for the assessment of efficacy against different developmental stages of the parasite and the drug's impact on host pathology.[1] Promethazine has shown significant efficacy in this model, particularly against adult-stage infections.[1][2]
Key In Vivo Efficacy Data (Oral Dose: 100 mg/kg for 5 days)
| Infection Stage | Description | Total Worm Burden Reduction | Pathological Reduction | Reference |
| Pre-patent | Juvenile worms (treatment at 21 days post-infection) | 44.7% | Significant reduction in hepatosplenomegaly | Roquini et al., 2019[1][9] |
| Patent | Adult worms (treatment at 42 days post-infection) | 94.1% | Significant reduction in hepatosplenomegaly and egg burden | Roquini et al., 2019[1][2][9] |
Protocol 2: In Vivo Efficacy Assessment in a Murine Model
This protocol describes the methodology for evaluating this compound's efficacy in mice infected with S. mansoni.
Workflow Diagram
Caption: Workflow for assessing in vivo antischistosomal efficacy in a murine model.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
S. mansoni cercariae
-
This compound
-
Vehicle for oral gavage (e.g., water or 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Dissection tools, perfusion pump, and associated buffers
-
Potassium hydroxide (KOH) solution (for egg counting)
-
Analytical balance
Procedure:
-
Animal Infection: Infect mice subcutaneously with approximately 80-100 S. mansoni cercariae. House the animals under standard conditions. All procedures must comply with ARRIVE guidelines and be approved by an institutional animal care and use committee.[1]
-
Group Allocation: Divide infected mice into treatment and control groups (n=8-10 per group). Key groups include:
-
Infected Control: Receives vehicle only.
-
Pre-patent Treatment: Receives promethazine starting on day 21 post-infection.
-
Patent Treatment: Receives promethazine starting on day 42 post-infection.
-
-
Drug Administration:
-
Endpoint Analysis (Day 56 post-infection):
-
Humanely euthanize all mice.
-
Weigh the liver and spleen to assess hepatosplenomegaly.[10]
-
Perform portal vein perfusion to recover adult worms from the mesenteric and portal veins.
-
Count the number of male and female worms separately.
-
Collect a known weight of liver tissue, digest it in 5% KOH solution, and count the number of eggs to determine the egg burden per gram of tissue.
-
-
Data Analysis:
-
Worm Burden Reduction (WBR): Calculate using the formula: WBR (%) = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100.
-
Organ Weight Reduction: Compare the mean liver and spleen weights of treated groups to the infected control group.
-
Egg Burden Reduction: Compare the eggs/gram of liver tissue between treated and control groups.
-
Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to determine significance.
-
Conclusion and Future Perspectives
This compound demonstrates potent and reproducible antischistosomal activity in both in vitro and in vivo models.[1] Its efficacy, particularly the greater than 90% worm burden reduction against adult parasites in the murine model, surpasses the criteria established by the World Health Organization for a promising schistosomiasis drug candidate.[1][2] The protocols outlined in this document provide a robust framework for researchers to further investigate its potential.
Future research should focus on:
-
Elucidating the precise molecular targets within the parasite's neuromuscular system.
-
Investigating potential synergistic effects when combined with praziquantel to target both juvenile and adult worms.
-
Evaluating its efficacy against other Schistosoma species, such as S. haematobium.
The repurposing of promethazine represents a viable and exciting strategy in the fight against schistosomiasis, offering a potential new tool to complement existing control measures.
References
-
Roquini, D. B., Cogo, R. M., Mengarda, A. C., et al. (2019). Promethazine Exhibits Antiparasitic Properties In Vitro and Reduces Worm Burden, Egg Production, Hepatomegaly, and Splenomegaly in a Schistosomiasis Animal Model. Antimicrobial Agents and Chemotherapy, 63(12), e01208-19. [Link]
-
ResearchGate. (2019). Promethazine exhibits antiparasitic properties in vitro and reduces worm burden, egg production, hepato-, and splenomegaly in a schistosomiasis animal model. [Link]
-
PubMed. (2019). Promethazine exhibits antiparasitic properties in vitro and reduces worm burden, egg production, hepato-, and splenomegaly in a schistosomiasis animal model. Antimicrobial Agents and Chemotherapy. [Link]
-
ResearchGate. (n.d.). Promethazine action on adult S. mansoni parasites ex vivo. [Scientific Diagram]. [Link]
-
ResearchGate. (n.d.). Effect of promethazine on the parasite burden. [Scientific Diagram]. [Link]
-
Koehne, E., et al. (2021). Evidence for in vitro and in vivo activity of the antimalarial pyronaridine against Schistosoma. PLOS Neglected Tropical Diseases. [Link]
-
Lill, U., et al. (2012). Development of an in vitro drug screening assay using Schistosoma haematobium schistosomula. Parasites & Vectors. [Link]
-
ResearchGate. (n.d.). Effect of promethazine on the on the liver and spleen pathology. [Scientific Diagram]. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of this compound? [Link]
-
El-Sisi, S., et al. (2014). Novel Therapeutic and Prevention Approaches for Schistosomiasis: Review. Journal of Immunology Research. [Link]
-
Panic, G., et al. (2023). Perspective on Schistosomiasis Drug Discovery: Highlights from a Schistosomiasis Drug Discovery Workshop at Wellcome Collection, London, September 2022. ACS Infectious Diseases. [Link]
-
DeChatelet, L. R., et al. (1972). Effects of Promethazine-Hydrochloride on Human Polymorphonuclear Leukocytes. Infection and Immunity. [Link]
-
Condeng, Y. H., et al. (2024). Praziquantel as the preferred treatment for schistosomiasis. International Maritime Health. [Link]
-
Condeng, Y. H., et al. (2024). Praziquantel as the preferred treatment for schistosomiasis. International Maritime Health. [Link]
-
Roquini, D. B., et al. (2021). Phenotypic screening of nonsteroidal anti-inflammatory drugs identified mefenamic acid as a drug for the treatment of schistosomiasis. EBioMedicine. [Link]
Sources
- 1. Promethazine Exhibits Antiparasitic Properties In Vitro and Reduces Worm Burden, Egg Production, Hepatomegaly, and Splenomegaly in a Schistosomiasis Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promethazine exhibits antiparasitic properties in vitro and reduces worm burden, egg production, hepato-, and splenomegaly in a schistosomiasis animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence for in vitro and in vivo activity of the antimalarial pyronaridine against Schistosoma [pubmed.ncbi.nlm.nih.gov]
- 4. Perspective on Schistosomiasis Drug Discovery: Highlights from a Schistosomiasis Drug Discovery Workshop at Wellcome Collection, London, September 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.viamedica.pl [journals.viamedica.pl]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Promethazine Hydrochloride Solubility in Aqueous Buffers
Welcome to the technical support center for Promethazine Hydrochloride (PHCl). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the aqueous solubility of PHCl. Here, we combine fundamental physicochemical principles with practical, field-tested insights to help you achieve stable and effective solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is generally considered to be very soluble in water.[1][2] However, its solubility is significantly influenced by the pH of the medium. In acidic conditions, its solubility is quite high. For instance, in 0.1 N HCl (pH 1.2), the solubility has been reported to be as high as 590.0 mg/mL.[3] In purified water, the solubility is approximately 557.7 mg/mL.[3]
Q2: How does pH affect the solubility of this compound?
A2: Promethazine is a weak base with a pKa of 9.1. This means that at pH values below its pKa, the molecule will be predominantly in its protonated (ionized) form, which is more water-soluble. As the pH of the solution approaches and surpasses the pKa, the proportion of the un-ionized, less soluble free base form increases, leading to a decrease in overall solubility. This is a critical factor to consider when preparing solutions in neutral or alkaline buffers.
Q3: I've observed precipitation when dissolving this compound in a neutral buffer. Why is this happening?
A3: Precipitation in neutral buffers (like PBS at pH 7.4) is a common issue. Although PHCl is a hydrochloride salt, which is generally used to enhance aqueous solubility, the equilibrium between the soluble ionized form and the less soluble free base can shift towards the latter at higher pH values.[3] The solubility in phosphate-buffered saline (PBS) at pH 7.2 has been reported to be approximately 2 mg/mL, which is significantly lower than in acidic solutions.[4] If your target concentration exceeds this, precipitation is likely.
Q4: What are the stability considerations for aqueous solutions of this compound?
A4: this compound solutions are susceptible to degradation, primarily through oxidation and photodegradation.[5] It is sensitive to light and can slowly oxidize in the air, which may cause a blue discoloration.[5][6] The degradation rate increases with increasing pH.[7] Furthermore, the presence of metal ions like iron (III) and copper (III) can accelerate this degradation.[6] Therefore, it is recommended to protect solutions from light, use high-purity water and reagents, and consider the use of antioxidants for long-term stability.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Problem 1: Cloudiness or Precipitation Upon Dissolving in Buffer
| Potential Cause | Explanation | Troubleshooting Steps |
| pH-Related Poor Solubility | The pH of your buffer is too high (close to or above the pKa of 9.1), causing the formation of the less soluble free base. | 1. Lower the pH: If your experimental design allows, lower the pH of the buffer. Promethazine HCl is significantly more soluble in acidic conditions. 2. Prepare a Concentrated Stock in Acidic Solution: Dissolve the PHCl in a small volume of dilute acid (e.g., 0.1 N HCl) where it is highly soluble, and then dilute this stock solution into your final buffer. Ensure the final pH of your solution is still within the desired range for your experiment. |
| Buffer Species Interaction | Certain buffer salts can interact with the drug molecule, potentially reducing its solubility. | 1. Try a Different Buffer System: If you are using a phosphate buffer, consider trying a citrate or acetate buffer if the pH range is appropriate for your experiment. |
| Concentration Exceeds Solubility Limit | The intended concentration of your solution is higher than the solubility of PHCl at the specific pH and temperature of your experiment. | 1. Consult Solubility Data: Refer to the solubility data provided in this guide (Table 1). 2. Perform a Solubility Test: Empirically determine the solubility in your specific buffer system by preparing a saturated solution and measuring the concentration of the supernatant. 3. Use a Solubility Enhancer: If a higher concentration is necessary, consider using a co-solvent or other solubility-enhancing excipients (see Experimental Protocols section). |
Problem 2: Solution Discoloration (Turning Blue or Yellow) Over Time
| Potential Cause | Explanation | Troubleshooting Steps |
| Oxidation | Promethazine is prone to oxidation, especially when exposed to air and light, leading to colored degradation products.[5][6] | 1. Protect from Light: Prepare and store the solution in amber vials or wrap containers in aluminum foil. 2. Use Freshly Prepared Solutions: Whenever possible, use solutions on the same day they are prepared. 3. Consider Antioxidants: For longer-term storage, the addition of an antioxidant like sodium metabisulfite may be beneficial.[7] 4. De-gas Solvents: Purging the buffer with an inert gas (like nitrogen or argon) before dissolving the drug can help to remove dissolved oxygen and minimize oxidation. |
| Photodegradation | Exposure to light, particularly UV light, can cause the degradation of this compound.[8] | 1. Work in a Low-Light Environment: Minimize exposure to direct light during preparation. 2. Use Light-Protective Containers: Store solutions in amber glass or other light-blocking containers. |
Physicochemical & Solubility Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 320.88 g/mol | [9][10] |
| pKa | 9.1 | |
| LogP | ~4.8 | [11] |
Table 2: Solubility of this compound in Various Media
| Medium | pH | Solubility (mg/mL) | Source |
| 0.1 N HCl | 1.2 | 590.0 | [3] |
| Purified Water | ~5.5 (for a 1 in 10 solution) | 557.7 | [1][3] |
| Phosphate Buffer | 6.3 | 9.83 ± 0.032 | [12] |
| Phosphate Buffer | 6.8 | 9.15 ± 0.024 | [12] |
| Phosphate Buffered Saline (PBS) | 7.2 | ~2 | [4] |
| Phosphate Buffer | 7.4 | 554.3 | [3] |
Note: The high solubility value reported at pH 7.4 in one study[3] may be an outlier or influenced by specific experimental conditions. It is generally observed that solubility decreases as the pH becomes more neutral and alkaline.
Experimental Protocols
Protocol 1: Preparation of a Standard Aqueous Solution of this compound
This protocol outlines the basic steps for preparing a simple aqueous solution, with considerations for stability.
dot
Caption: Standard aqueous solution preparation workflow.
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
Appropriate buffer salts (e.g., sodium phosphate, citric acid)
-
Calibrated pH meter
-
Volumetric flasks
-
Stir plate and stir bar
-
Sterile syringe filters (0.22 µm)
-
Light-protective storage containers (e.g., amber vials)
Procedure:
-
Buffer Preparation: Prepare the desired aqueous buffer to the target pH. It is recommended to use a buffer with a pH well below 7 to ensure high solubility.
-
Weighing: Accurately weigh the required amount of this compound powder in a clean, dry container.
-
Dissolution:
-
Add the weighed PHCl to a volumetric flask containing the prepared buffer.
-
Stir the solution using a magnetic stir bar until the powder is completely dissolved. Gentle warming may be used to aid dissolution, but avoid excessive heat to prevent degradation.
-
-
pH Adjustment (Optional but Recommended): After dissolution, re-check the pH of the solution and adjust if necessary using dilute acid or base.
-
Sterile Filtration: If required for the application, sterile filter the solution using a 0.22 µm syringe filter into the final sterile storage container.
-
Storage: Store the solution in a tightly sealed, light-protective container at 2-8°C. For optimal stability, use the solution as fresh as possible.
Protocol 2: Enhancing Solubility Using Co-solvents
For applications requiring higher concentrations of PHCl in near-neutral buffers, the use of co-solvents can be an effective strategy. Propylene glycol and polyethylene glycol (PEG) are commonly used, biocompatible co-solvents.
dot
Caption: Workflow for solubility enhancement with co-solvents.
Materials:
-
This compound powder
-
Propylene glycol or Polyethylene glycol 400 (PEG 400)
-
Aqueous buffer of choice
-
Volumetric glassware
Procedure:
-
Co-solvent Selection: Choose a co-solvent appropriate for your application. Propylene glycol is a common choice for parenteral formulations.
-
Prepare Co-solvent/Buffer Mixture:
-
Start with a low percentage of the co-solvent, for example, a 10% v/v solution of propylene glycol in your desired buffer.
-
To do this, add 10 mL of propylene glycol to a 100 mL volumetric flask and bring the volume to 100 mL with your buffer.
-
-
Dissolution: Attempt to dissolve the desired amount of this compound in the co-solvent/buffer mixture.
-
Titration and Observation:
-
If the drug does not fully dissolve, gradually increase the percentage of the co-solvent in your mixture (e.g., to 20%, 30%, etc.) and repeat the dissolution step.
-
It is crucial to empirically determine the minimal amount of co-solvent needed to maintain solubility to avoid potential effects of the co-solvent on your experiment.
-
-
Final Preparation: Once the optimal co-solvent ratio is determined, prepare the final solution, sterile filter if necessary, and store appropriately.
References
-
Gul, H., et al. (2014). Extended release promethazine HCl using acrylic polymers by freeze. Brazilian Journal of Pharmaceutical Sciences, 50(4), 827-839. Available from: [Link]
-
Mallappa, S., et al. (2020). Formulation Development and Evaluation of Promethazine As A Lozenge. American Journal of PharmTech Research, 8(08). Available from: [Link]
-
IRJMETS. (2023). Formulation and Evaluation of Oral Fast Dissolving Tablets of Promethazine HCl. Available from: [Link]
-
Pathan, A., et al. (2019). Formulation and evaluation of fast dissolving oral film of this compound using different surfactant. Journal of Innovations in Pharmaceutical and Biological Sciences, 6(1), 1-8. Available from: [Link]
-
Ford, J. L., et al. (1985). Influence of pH on the Dissolution of this compound from Hydroxypropylmethylcellulose Controlled Release Tablets. Journal of Pharmacy and Pharmacology, 37(S1), 11P. Available from: [Link]
-
de Oliveira, A. G., et al. (2018). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. Brazilian Journal of Pharmaceutical Sciences, 54(1). Available from: [Link]
-
DailyMed. (2021). This compound ORAL SOLUTION USP. U.S. National Library of Medicine. Available from: [Link]
-
DailyMed. (2022). This compound ORAL SOLUTION, USP. U.S. National Library of Medicine. Available from: [Link]
-
Japanese Pharmacopoeia. (2021). This compound. Available from: [Link]
-
Global Scientific Journal. (2022). A review of various analytical methods of this compound in pharmaceutical formulation, biological matrixes and misu. GSJ, 10(8). Available from: [Link]
-
BioCrick. (n.d.). Promethazine HCl. Retrieved from [Link]
-
PubChem. (n.d.). Promethazine. National Center for Biotechnology Information. Retrieved from [Link]
-
International Journal of Innovative Research in Technology. (2023). Promethazine Syrup Banned: Alteration of Glycerine by the Diethylene Glycol and Ehylene Glycol. IJIRT, 10(1). Available from: [Link]
-
Ashenafi, D., & Tadesse, S. (2016). EFFECT OF ANTIOXIDANT ON PROMETHAZINR HCL. African Journal of Pharmacy and Pharmacology, 10(37), 785-791. Available from: [Link]
-
El-Gindy, A., et al. (1983). Thermal and photolytic degradation studies of this compound: a stability-indicating assay. Journal of Pharmaceutical Sciences, 72(5), 546-548. Available from: [Link]
Sources
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. globalscientificjournal.com [globalscientificjournal.com]
- 3. scielo.br [scielo.br]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. This compound | 58-33-3 [chemicalbook.com]
- 7. academicjournals.org [academicjournals.org]
- 8. Thermal and photolytic degradation studies of this compound: a stability-indicating assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound ORAL SOLUTION USP [dailymed.nlm.nih.gov]
- 10. This compound ORAL SOLUTION, USP [dailymed.nlm.nih.gov]
- 11. Promethazine | C17H20N2S | CID 4927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. ajphr.com [ajphr.com]
Technical Support Center: Stabilizing Promethazine Hydrochloride Solutions for Long-Term Storage
Welcome to the technical support center for Promethazine Hydrochloride (HCl) solutions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of stabilizing this widely-used phenothiazine derivative. Promethazine HCl's susceptibility to degradation poses significant challenges to ensuring potency, safety, and shelf-life in formulated solutions.
This document provides in-depth, evidence-based strategies to mitigate degradation, troubleshoot common stability issues, and validate the robustness of your formulations. We will delve into the causality behind experimental choices, offering not just protocols, but a foundational understanding of the chemical kinetics involved.
Section 1: Frequently Asked Questions (FAQs)
Here are some of the most common initial questions encountered during the formulation of Promethazine HCl solutions.
Q1: What are the primary causes of Promethazine HCl degradation in solution?
A1: Promethazine HCl is primarily susceptible to three degradation pathways:
-
Oxidation: The sulfur atom in the phenothiazine ring is easily oxidized, leading to the formation of promethazine sulfoxide and other byproducts. This process is accelerated by oxygen, heat, and the presence of metal ions.[1][2]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, forming products like promethazine sulfoxide and N-desmethylpromethazine.[1][3][4]
-
pH-Dependent Instability: The rate of degradation is highly influenced by the pH of the solution. Stability generally decreases as the pH increases above 5.[2][5][6]
Q2: My Promethazine HCl solution is turning a pink or brownish color. What's happening?
A2: The development of a pink, red, or brownish hue is a classic indicator of oxidation.[6] The colored species are degradation products formed when the promethazine molecule, specifically the phenothiazine ring system, is oxidized. This is a clear visual sign that the stability of your solution has been compromised.
Q3: What is the optimal pH for a stable Promethazine HCl solution?
A3: Promethazine HCl exhibits its greatest stability in an acidic environment. The degradation rate increases as the pH rises, with a significant increase in instability observed at pH values above 5.[2][6] Therefore, maintaining a pH between 4.0 and 5.5 is crucial for long-term stability.[7]
Q4: What are the recommended storage conditions for Promethazine HCl solutions?
A4: To ensure long-term stability, solutions should be stored at a controlled room temperature (20-25°C or 68-77°F).[7] It is imperative to protect the solution from light by using amber or light-resistant containers.[7][8][9] Freezing of oral solutions should also be avoided.[7]
Section 2: The Chemistry of Degradation
Understanding the mechanisms of degradation is fundamental to designing an effective stabilization strategy. The three main pathways—oxidation, photodegradation, and pH-mediated hydrolysis—are often interconnected.
-
Oxidation: This is the most significant degradation pathway for promethazine in solution. The process is initiated by the formation of a semiquinone free radical, which is then further oxidized to promethazine 5-oxide.[1][2] This reaction is catalyzed by dissolved oxygen and trace metal ions like copper (Cu²⁺) and iron (Fe³⁺).[1][2][8]
-
Photodegradation: Promethazine is inherently light-sensitive.[8] UV light provides the energy to excite the molecule, leading to the formation of reactive species that degrade into various photoproducts. This process does not follow simple first-order kinetics, indicating a complex reaction mechanism.[5]
-
pH Influence: The rate of thermal degradation in an oxygen-saturated environment follows first-order kinetics and increases with pH up to a limiting value around pH 5.[2] In more alkaline conditions, the drug is more susceptible to both oxidation and hydrolysis.
Below is a diagram illustrating the major degradation pathways.
Caption: Primary degradation pathways for Promethazine HCl.
Section 3: Troubleshooting Guide & Stabilization Protocols
This section addresses common stability issues with practical, step-by-step solutions.
Issue 1: Solution Discoloration and/or Loss of Potency Due to Oxidation
-
Probable Cause: This is a direct result of oxidative degradation, likely accelerated by dissolved oxygen and trace metal ions.
-
Solution Strategy: A multi-pronged approach is required: remove dissolved oxygen, inhibit oxidative reactions with an antioxidant, and sequester catalytic metal ions with a chelating agent.
Protocol 3.1: Preparation of an Oxidation-Resistant Promethazine HCl Formulation
-
Deoxygenate the Vehicle: Before adding any solutes, sparge the aqueous vehicle (e.g., Water for Injection) with an inert gas like nitrogen or argon for at least 15-20 minutes to displace dissolved oxygen.
-
Add Chelating Agent: Dissolve a suitable chelating agent, such as Edetate Disodium (EDTA), into the deoxygenated vehicle. This will bind to and inactivate trace metal ions that catalyze oxidation.[10][11]
-
Add Buffer Components: Dissolve the components of a suitable buffer system (e.g., acetate or citrate buffer) to maintain the pH in the optimal range of 4.0-5.5.
-
Add Antioxidant: Dissolve the chosen antioxidant into the solution. The selection of an antioxidant is critical.
-
Dissolve Promethazine HCl: Once all excipients are dissolved, add and dissolve the Promethazine HCl active pharmaceutical ingredient (API).
-
Final pH Adjustment: Check the pH of the final solution and adjust if necessary using the buffer's acid/base components.
-
Inert Gas Overlay: Fill the final solution into containers, flushing the headspace with an inert gas before sealing to prevent re-exposure to oxygen.
Data Table 1: Recommended Stabilizing Agents
| Agent Type | Example | Typical Concentration Range | Mechanism of Action |
| Antioxidant | Sodium Metabisulfite (SMBS) | 0.05% - 0.15% w/v | Preferentially oxidized, consuming oxygen to protect the API.[12] |
| Antioxidant | Ascorbic Acid | 0.01% - 0.1% w/v | Acts as an oxygen scavenger. Caution: Can sometimes increase degradation rate under certain conditions.[2] |
| Chelating Agent | Edetate Disodium (EDTA) | 0.01% - 0.1% w/v | Forms stable complexes with metal ions (Fe³⁺, Cu²⁺), preventing them from catalyzing oxidation.[10][11] |
| Buffer System | Acetate Buffer | q.s. to pH 4.0 - 5.5 | Maintains pH in the optimal stability range. |
| Buffer System | Citrate Buffer | q.s. to pH 4.0 - 5.5 | Maintains pH in the optimal stability range.[10] |
Note: The optimal concentration of each excipient should be determined through formal stability studies.
Issue 2: Loss of Potency with No Visual Change
-
Probable Cause: Photodegradation can occur without producing colored byproducts. If your solution is losing potency but remains clear, insufficient protection from light is the likely culprit.
-
Solution Strategy: Implement rigorous light-protective measures throughout the manufacturing and storage process.
Protocol 3.2: Best Practices for Preventing Photodegradation
-
Use Amber Glassware: All laboratory glassware and final packaging containers should be made of amber (light-resistant) glass.
-
Minimize Exposure: During preparation and handling, work in an area with reduced lighting or use light-blocking shields. Avoid direct exposure to sunlight or strong artificial lighting.
-
Opaque Secondary Packaging: Store the final containers in opaque secondary packaging, such as cardboard boxes, to provide an additional barrier against light exposure.[7]
Section 4: Advanced Protocols & Analytical Validation
To ensure the trustworthiness of your stabilization strategy, a validated, stability-indicating analytical method is essential. This allows for the accurate quantification of the active drug and the separation of its degradation products.
Protocol 4.1: A Stability-Indicating RP-HPLC Method
High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for analyzing Promethazine HCl and its degradation products.[1]
Data Table 2: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C8 or C18, 150 mm x 4.6 mm, 3-5 µm particle size[13][14] |
| Mobile Phase | Acetonitrile and 25mM Potassium Phosphate Buffer (pH 7.0) in a 50:50 (v/v) ratio[13][15] |
| Flow Rate | 1.0 mL/min[13][16] |
| Detection | UV at 249 nm or 251 nm[13][16] |
| Injection Volume | 20 µL |
| Column Temp. | Ambient or 30°C |
This method is a starting point and must be validated for your specific formulation and equipment according to ICH Q2(R1) guidelines.[17]
Protocol 4.2: Conducting Forced Degradation Studies
Forced degradation (or stress testing) is crucial for demonstrating the specificity of your analytical method and identifying potential degradation products.[1]
Workflow for Forced Degradation:
-
Prepare Stock Solution: Prepare a solution of Promethazine HCl at a known concentration (e.g., 100 µg/mL).
-
Apply Stress Conditions: Subject aliquots of the stock solution to various stress conditions to induce degradation.
-
Acid Hydrolysis: Add 5N HCl; keep at room temperature for 30 minutes.[14][18]
-
Base Hydrolysis: Add 5N NaOH; keep at room temperature for 30 minutes.[1][18]
-
Oxidative Degradation: Add 30% H₂O₂; keep at room temperature for 15 minutes.[1][18]
-
Thermal Degradation: Expose the solution to 105°C for 24 hours.[1][18]
-
Photolytic Degradation: Expose the solution to an overall illumination of not less than 1.2 million lux hours.[1][18]
-
-
Neutralize (if needed): Neutralize the acid and base-stressed samples before analysis.
-
Analyze Samples: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.
-
Evaluate Results: The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the main Promethazine HCl peak and from each other.
Caption: Workflow for a forced degradation study.
Section 5: Summary of Best Practices
This table provides a quick reference to the key recommendations for stabilizing Promethazine HCl solutions.
Data Table 3: Summary of Stabilization Best Practices
| Parameter | Recommendation | Rationale |
| pH Control | Maintain pH between 4.0 and 5.5 using a suitable buffer (e.g., acetate, citrate). | Minimizes pH-dependent degradation; stability decreases significantly above pH 5.[2][6] |
| Oxygen Control | Sparge vehicle with inert gas (N₂, Ar) and overlay headspace in final container. | Removes dissolved oxygen, a key reactant in the primary oxidative degradation pathway.[2] |
| Antioxidants | Add an antioxidant like Sodium Metabisulfite (0.05% - 0.15%). | Acts as a sacrificial agent, protecting Promethazine HCl from oxidation.[12][19] |
| Metal Ions | Include a chelating agent like Edetate Disodium (EDTA) (0.01% - 0.1%). | Sequesters trace metal ions (Fe³⁺, Cu²⁺) that catalyze oxidative reactions.[2][8][11] |
| Light Protection | Use amber containers and protect from light during manufacturing and storage. | Prevents photodegradation, a major pathway leading to loss of potency.[7][8][9] |
| Temperature | Store at controlled room temperature (20-25°C). | Avoids acceleration of thermal degradation kinetics.[7][20] |
| Validation | Employ a validated, stability-indicating HPLC method for analysis. | Ensures accurate assessment of potency and purity throughout the product's shelf-life.[13][15][17] |
By implementing these scientifically-grounded strategies and validation protocols, you can effectively overcome the inherent stability challenges of this compound and develop robust, reliable, and safe solutions for long-term storage.
References
-
Title: Thermal and photolytic degradation studies of this compound: a stability-indicating assay Source: PubMed URL: [Link]
-
Title: Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine this compound and its Validation Study. Source: Oriental Journal of Chemistry URL: [Link]
-
Title: this compound Source: ASHP Publications URL: [Link]
-
Title: A review of various analytical methods of this compound in pharmaceutical formulation, biological matrixes and misu Source: Global Scientific Journals URL: [Link]
-
Title: Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation Source: PubMed URL: [Link]
-
Title: Method Development and Validation for Quantitative Analysis of Antihistamine this compound by RP-UPLC Source: Semantic Scholar URL: [Link]
-
Title: EFFECT OF ANTIOXIDANT ON PROMETHAZINR HCL Source: Academic Journals URL: [Link]
-
Title: Development and validation of a HPLC method for the analysis of this compound in hot-melt extruded dosage forms Source: Ingenta Connect URL: [Link]
-
Title: Development and validation of a HPLC method for the analysis of this compound in hot-melt extruded dosage forms Source: PubMed URL: [Link]
-
Title: Promethazine (Antihistamine) Monograph for Professionals Source: Drugs.com URL: [Link]
-
Title: Antioxidant assessment on promethazinr HCl decomposition using RP-HPLC assay method Source: Semantic Scholar URL: [Link]
-
Title: Stability of five liquid drug products after unit dose repackaging Source: PubMed URL: [Link]
-
Title: Physical stability of promethazine HCl solutions for three month in... Source: ResearchGate URL: [Link]
-
Title: Stability Studies of UV Laser Irradiated Promethazine and Thioridazine after Exposure to Hypergravity Conditions Source: MDPI URL: [Link]
-
Title: The effect of drug concentration on the thermal (dark) degradation of this compound in aqueous solution Source: PubMed URL: [Link]
-
Title: Stability studies on Promethazine unexposed and exposed to UV laser radiation | Request PDF Source: ResearchGate URL: [Link]
-
Title: Chelating agents – Knowledge and References Source: Taylor & Francis URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability Studies of UV Laser Irradiated Promethazine and Thioridazine after Exposure to Hypergravity Conditions [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermal and photolytic degradation studies of this compound: a stability-indicating assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Promethazine (Antihistamine) Monograph for Professionals - Drugs.com [drugs.com]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effect of drug concentration on the thermal (dark) degradation of promethazin hydrochloride in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. academicjournals.org [academicjournals.org]
- 13. ingentaconnect.com [ingentaconnect.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Development and validation of a HPLC method for the analysis of this compound in hot-melt extruded dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. globalscientificjournal.com [globalscientificjournal.com]
- 17. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine this compound and its Validation Study. – Oriental Journal of Chemistry [orientjchem.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. [PDF] Antioxidant assessment on promethazinr HCl decomposition using RP-HPLC assay method | Semantic Scholar [semanticscholar.org]
- 20. Stability of five liquid drug products after unit dose repackaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Promethazine Hydrochloride Interference in Colorimetric Assays
Welcome to the technical support center dedicated to addressing a common yet challenging issue in experimental research: the interference of Promethazine Hydrochloride (PMH) in colorimetric assays. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected or erroneous results when working with samples containing this phenothiazine derivative. Here, we will delve into the mechanisms of interference, provide practical troubleshooting guides, and suggest alternative approaches to ensure the accuracy and reliability of your data.
Understanding the Challenge: The Chemical Nature of this compound
This compound is a phenothiazine derivative widely used as an antihistamine, sedative, and antiemetic.[1][2] Its chemical structure, characterized by a phenothiazine ring system, is susceptible to oxidation, a property that is central to its interference in many colorimetric assays.[3][4] Upon exposure to oxidizing agents or even slow oxidation in the presence of air, PMH can form colored species, which can directly absorb light in the visible range, leading to falsely elevated readings in spectrophotometric measurements.[3][4] Furthermore, as a redox-active compound, PMH can directly participate in the chemical reactions of many assays, either by competing with the analyte of interest or by reacting with the chromogenic substrate, leading to inaccurate quantification.[5][6]
This guide will equip you with the knowledge and tools to identify, troubleshoot, and ultimately minimize the impact of PMH interference on your experimental results.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our application scientists receive regarding PMH interference.
Q1: Why is my blank reading high when I'm using a sample containing this compound?
A high blank reading is a classic indicator of interference. PMH itself can form colored oxidation products, especially when exposed to light or oxidizing agents present in your reagents.[3][4] These colored species absorb light at specific wavelengths, which may overlap with the absorbance maximum of your analyte, leading to an artificially high baseline. Solid this compound is a white to faint-yellow crystalline powder, but slow oxidation can cause a blue discoloration.[3]
Q2: My results are not linear with sample dilution. Could this compound be the cause?
Yes, non-linearity upon dilution is another strong indication of interference. If PMH is interfering with your assay, its effect may not be proportional to the concentration of your analyte. At different concentrations, the kinetics of the interfering reaction caused by PMH may change, leading to a non-linear dose-response curve.
Q3: How can I confirm that this compound is the source of interference?
To confirm PMH interference, you can run a series of control experiments:
-
Spike and Recovery: Add a known amount of your analyte (spike) to a sample matrix containing PMH and a control matrix without PMH. If the recovery of the analyte is significantly lower or higher in the presence of PMH, this suggests interference.
-
Serial Dilution of Interferent: Prepare a series of solutions with a fixed concentration of your analyte and varying concentrations of PMH. A dose-dependent change in the measured signal will confirm interference.
-
Sample Blank: Prepare a sample blank containing all the components of your reaction mixture, including the sample matrix with PMH, but excluding the analyte. A high absorbance reading from this blank will indicate direct interference from PMH or its interaction with the assay reagents.
Q4: Are there specific types of colorimetric assays that are more susceptible to this compound interference?
Assays that rely on redox reactions are particularly vulnerable to PMH interference. This includes many assays for measuring antioxidants (e.g., FRAP, DPPH), enzyme activity (e.g., peroxidase-based assays), and certain metabolite quantification assays (e.g., those using colorimetric redox indicators).[5][6] Assays that use strong oxidizing agents in their reagents are also at high risk of interference.[7][8][9]
Troubleshooting Guides: Step-by-Step Protocols for Minimizing Interference
If you have identified PMH as a source of interference, the following troubleshooting guides provide systematic approaches to mitigate its effects.
Guide 1: Sample Preparation and Cleanup
The most effective way to prevent interference is to remove the interfering substance from the sample before the assay.
Protocol 1: Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly effective technique for removing interfering substances like PMH from complex samples.
Objective: To separate PMH from the analyte of interest based on differences in their chemical properties.
Materials:
-
C18 SPE cartridge
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Sample containing PMH and analyte
-
Elution solvent (select based on the properties of your analyte)
Step-by-Step Methodology:
-
Conditioning: Pass 1-2 mL of methanol through the C18 cartridge to activate the stationary phase.
-
Equilibration: Pass 1-2 mL of deionized water through the cartridge to prepare it for the aqueous sample.
-
Sample Loading: Slowly load your sample onto the cartridge. PMH, being a relatively non-polar molecule, will be retained on the C18 stationary phase.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove any unbound impurities.
-
Elution: Elute your analyte of interest using a solvent that is strong enough to desorb it from the stationary phase but weak enough to leave the PMH behind. Alternatively, if your analyte is more polar than PMH, it may pass through the cartridge during the loading and washing steps, while PMH remains bound. The appropriate elution solvent will depend on the specific properties of your analyte and must be determined empirically.
-
Assay: The collected eluate, now free of PMH, can be used in your colorimetric assay.
Protocol 2: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases.
Objective: To extract PMH into an organic solvent, leaving the analyte of interest in the aqueous phase (or vice-versa).
Materials:
-
Sample (aqueous) containing PMH and analyte
-
Immiscible organic solvent (e.g., ethyl acetate, dichloromethane)
-
Separatory funnel or microcentrifuge tubes
-
Vortex mixer and centrifuge
Step-by-Step Methodology:
-
pH Adjustment: Adjust the pH of your aqueous sample. Since PMH is a weak base, making the solution alkaline (e.g., pH 9-10) will deprotonate it, increasing its solubility in an organic solvent.
-
Extraction: Add an equal volume of the organic solvent to your sample in a separatory funnel or microcentrifuge tube.
-
Mixing: Vortex or shake vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of PMH into the organic phase.
-
Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.
-
Collection: Carefully collect the aqueous phase, which now has a reduced concentration of PMH.
-
Repeat (Optional): For higher efficiency, the extraction step can be repeated with fresh organic solvent.
-
Assay: The purified aqueous phase can now be used for your colorimetric assay.
Guide 2: Assay Modification
In some cases, modifying the assay protocol can help to reduce interference without the need for extensive sample preparation.
Protocol 3: Kinetic vs. Endpoint Measurement
If the interference from PMH develops at a different rate than the signal from your analyte, a kinetic measurement may help to distinguish between the two.
Objective: To measure the initial rate of the reaction before significant interference from PMH occurs.
Step-by-Step Methodology:
-
Establish Reaction Kinetics: Run your assay with and without PMH and monitor the absorbance over time.
-
Identify the Linear Range: Determine the time window during which the reaction rate for your analyte is linear and the interference from PMH is minimal.
-
Kinetic Measurement: For your experimental samples, initiate the reaction and immediately start recording the absorbance at regular intervals.
-
Calculate the Initial Rate: Calculate the initial reaction rate (V₀) from the linear portion of the kinetic curve. This rate should be proportional to the concentration of your analyte, with minimal contribution from the slower-developing interference.
Protocol 4: Wavelength Selection
If the absorbance spectrum of the PMH interference is known, selecting an alternative wavelength for measurement can sometimes reduce its impact.
Objective: To measure the absorbance of the analyte at a wavelength where the interference from PMH is minimized.
Step-by-Step Methodology:
-
Scan the Spectra: Obtain the absorbance spectra of your assay's colored product and the interfering species generated from PMH.
-
Identify an Alternative Wavelength: Look for a wavelength where the absorbance of your product is still significant, but the absorbance of the interfering species is at a minimum.
-
Validate the New Wavelength: Create a new standard curve for your analyte at the selected wavelength and validate the assay for linearity, accuracy, and precision. While this may result in a slight decrease in sensitivity for your analyte, it can significantly improve the accuracy of your results in the presence of PMH.
Visualizing the Problem and Solutions
To better understand the concepts discussed, the following diagrams illustrate the mechanisms of interference and the workflows for mitigation.
Caption: Mechanism of this compound interference in colorimetric assays.
Caption: A troubleshooting workflow for addressing PMH interference.
Data Summary: Spectral Properties of this compound
The following table summarizes the known absorbance maxima of PMH and its colored oxidation products, which can be useful for diagnosing and troubleshooting interference.
| Compound | Condition | Color | Absorbance Maximum (λmax) | Reference |
| This compound | Aqueous solution | Colorless | ~249 nm, ~297 nm | [10][11] |
| Oxidized PMH | With Sodium Hypochlorite | Pinkish-Red | ~518 nm | [8][12] |
| Oxidized PMH | With Ammonium Cerium (IV) Sulfate & 5-Aminosalicylic Acid | Green | ~598 nm | [7] |
| Oxidized PMH | With Chromium Trioxide | - | ~515 nm | [9] |
| PMH-Iodine Complex | With Morpholine & Iodine-Potassium Iodide | Blue | ~662-690 nm | [13] |
Alternative Assay Recommendations
If the interference from PMH cannot be effectively removed or minimized, it may be necessary to consider alternative analytical methods that are not based on colorimetry.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV, fluorescence, or mass spectrometric detection offers high specificity and can separate the analyte of interest from PMH and other matrix components.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific technique that can provide unambiguous identification and quantification of the analyte, even in complex matrices containing high concentrations of PMH.
-
Enzyme-Linked Immunosorbent Assay (ELISA): If a specific antibody for your analyte is available, ELISA can provide high specificity and is generally less prone to interference from small molecules like PMH.
By systematically applying the troubleshooting steps outlined in this guide and considering alternative methods when necessary, you can overcome the challenges posed by this compound interference and ensure the integrity of your research findings.
References
-
Wikipedia. Promethazine. [Link]
- Japanese Pharmacopoeia. This compound. Official Monographs for Part I - 716.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4927, Promethazine. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6014, this compound. [Link]
-
ResearchGate. The absorption spectra of this compound of (0.03 mmol.L-1) concentration of that shows λmax = 249 nm. [Link]
-
ResearchGate. Absorption spectra of (a)50 μg/ml of In(III) (b)200 μg/ml of promethazine. HCl (c) 200 μg/ml of promethazine HCl with 50 μg/ml of In (III) against reagent blank. [Link]
-
National Center for Biotechnology Information. Assay Interference by Chemical Reactivity. In: Assay Guidance Manual. [Link]
-
Humeidy IT. (2023). Determination of Micro Amounts of this compound in Pure and Pharmaceutical Samples Using UV-visible Spectrophotometry. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
ResearchGate. (2020). SPECTROPHOTOMETRIC ESTIMATION OF this compound IN PHARMACEUTICAL PREPARATIONS. [Link]
-
ResearchGate. Proposed mechanism for promethazine oxidation. [Link]
-
Seamaty. 5 ways to eliminate interference between biochemistry reagents. [Link]
-
ResearchGate. This compound as a Colorimetric Reagent for Quantitative Sulfacetomide Drug Assay in Different Infection Treatment Preparations. [Link]
-
PubMed. Colorimetric determination of certain phenothiazine drugs by using morpholine and iodine-potassium iodide reagents. [Link]
-
ResearchGate. Assay methods for phenothiazine pharmaceuticals. [Link]
-
ResearchGate. Electro-oxidation study of this compound at the surface of modified gold electrode using molecular self assembly of a novel bis-thio Schiff base from ethanol media. [Link]
-
PubMed. This compound as a new redox indicator in vanadametry. [Link]
-
ResearchGate. of the results of the determination of phenothiazines in medicinal forms by official and high-speed non-aqueous FIA titration. [Link]
-
ResearchGate. (2023). SPECTROPHOTOMETRIC ASSAY OF this compound VIA OXIDATIVE COUPLING REACTION WITH 2-AMINOPYRIMIDINE IN THE USING OF SODIUM PERSULFATE. [Link]
-
PubMed. Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation. [Link]
-
American Society for Clinical Laboratory Science. Drug-related Laboratory Test Interference. [Link]
-
Global Scientific Journals. (2022). A review of various analytical methods of this compound in pharmaceutical formulation, biological matrixes and misu. GSJ. [Link]
-
ResearchGate. Spectrophotometric Determination of this compound in Pure and Pharmaceutical Dosage Forms. [Link]
-
PubMed. Promethazine oxidation by redox mediation in peroxidase reactions. [Link]
Sources
- 1. Promethazine | C17H20N2S | CID 4927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C17H21ClN2S | CID 6014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Promethazine - Wikipedia [en.wikipedia.org]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. This compound as a new redox indicator in vanadametry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Promethazine oxidation by redox mediation in peroxidase reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 58-33-3 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. globalscientificjournal.com [globalscientificjournal.com]
- 13. Colorimetric determination of certain phenothiazine drugs by using morpholine and iodine-potassium iodide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Promethazine Hydrochloride Variability in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for variability encountered in animal studies involving promethazine hydrochloride. By understanding the underlying scientific principles, you can enhance the reproducibility and reliability of your experimental data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. Formulation and Administration Issues
Question 1: We are observing significant variability in drug exposure after oral gavage of this compound in rodents. What are the likely causes and how can we mitigate this?
Answer: Variability following oral administration is a frequent challenge, often stemming from a combination of factors related to the drug's properties, the formulation, and the administration technique itself.
Causality Explained: this compound, a phenothiazine derivative, is a BCS Class 1 molecule, meaning it has high solubility and high permeability.[1] However, its oral bioavailability is only about 25% due to extensive first-pass metabolism in the liver.[2][3][4] This inherent characteristic makes it susceptible to factors that can alter absorption rates and metabolism, leading to high inter-subject variability.[5][6]
Troubleshooting Steps:
-
Vehicle Selection and Formulation:
-
Solubility and pH: this compound is very soluble in water.[7][8] Its solubility is pH-dependent, with higher solubility at acidic pH.[8][9] Ensure your vehicle has a pH that maintains the drug in a solubilized state. The pH of this compound solutions should generally be between 4.0 and 5.5.[10]
-
Stability: this compound is sensitive to light and can oxidize in the air, especially in aqueous solutions, which can lead to degradation.[2][7][11][12] Formulations should be freshly prepared and protected from light.[12][13] Consider adding an antioxidant like vitamin C to the formulation.[10]
-
Vehicle Consistency: Ensure the drug is completely dissolved and the formulation is homogenous. Inconsistent suspensions or solutions can lead to inaccurate dosing.
-
-
Oral Gavage Technique:
-
Proper Restraint and Technique: Improper gavage technique is a major source of variability and can cause significant stress to the animal, potentially altering gastrointestinal motility and drug absorption. Ensure personnel are thoroughly trained in proper restraint and gavage procedures.[14][15][16][17][18] The gavage needle should be of the appropriate size and length for the animal to ensure direct delivery to the stomach without causing injury to the esophagus.[14][15][17]
-
Dosing Volume: Adhere to recommended dosing volumes for the specific animal model to avoid reflux and potential aspiration. For mice, the maximum recommended oral gavage volume is typically 10 mL/kg.[17][19]
-
Fasting and Food Effects: The presence of food in the stomach can significantly impact drug absorption. Standardize the fasting period for all animals before dosing to ensure consistent gastrointestinal conditions.
-
-
Animal-Related Factors:
-
Stress: Stress from handling and the gavage procedure can alter physiological parameters, including gastric emptying time and intestinal blood flow, thereby affecting drug absorption. Acclimatize animals to handling and the procedure to minimize stress.[16]
-
Health Status: Ensure all animals are healthy and free from any underlying conditions that could affect drug metabolism or absorption.
-
Question 2: We are preparing a this compound solution for intravenous injection and are concerned about its stability. What are the best practices?
Answer: Ensuring the stability of your intravenous formulation is critical for accurate dosing and animal welfare. This compound's sensitivity to light and potential for oxidation are key considerations.
Causality Explained: As a phenothiazine derivative, this compound is susceptible to photodegradation and oxidation, which can reduce its potency and potentially form toxic byproducts.[2][7] The stability of its aqueous solutions is also pH-dependent, with increased stability at lower pH.[11]
Best Practices for IV Formulation:
-
Fresh Preparation: Prepare the solution fresh on the day of use.
-
Light Protection: Protect the solution from light at all times by using amber vials or by wrapping containers in aluminum foil.[12][13]
-
pH Control: Maintain the pH of the solution between 4.0 and 5.5 for optimal stability.[10]
-
Vehicle: Use sterile, pharmaceutical-grade water for injection or saline as the vehicle.[20]
-
Filtration: Filter the final solution through a 0.22 µm sterile filter to remove any potential particulates before administration.
Experimental Workflow for IV Administration:
Caption: Factors contributing to variable pharmacodynamic responses of promethazine HCl.
Question 4: How can we accurately quantify this compound levels in plasma to investigate pharmacokinetic variability?
Answer: Accurate quantification of promethazine in biological matrices is essential for understanding pharmacokinetic variability. High-performance liquid chromatography (HPLC) is the most common and reliable method.
Causality Explained: Due to its low plasma concentrations resulting from high first-pass metabolism and a large volume of distribution, a sensitive and specific analytical method is required. [3][4][21] Recommended Analytical Method: HPLC
A variety of HPLC methods with different detectors (UV or electrochemical) have been developed for the quantification of promethazine in plasma. [22][23] General HPLC Protocol Outline:
-
Sample Preparation:
-
Protein precipitation or liquid-liquid extraction is typically used to extract promethazine from the plasma matrix.
-
An internal standard (e.g., triflupromazine or acetylsalicylic acid) should be added to account for extraction efficiency and instrument variability. [5]
-
-
Chromatographic Conditions:
-
Column: A C18 or CN column is commonly used. [24] * Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and a buffer (e.g., ammonium acetate or potassium dihydrogen phosphate) is typical. [24]The exact composition should be optimized for good peak shape and separation.
-
Flow Rate: Typically around 1 mL/min. * Detection: UV detection at approximately 250-254 nm is common. [24]Electrochemical detection can offer higher sensitivity. [23] Data Summary for a Typical HPLC Method:
-
| Parameter | Typical Value |
| Column | C18 or CN, 5 µm |
| Mobile Phase | Methanol/Acetonitrile/Buffer |
| Flow Rate | 0.6 - 1.0 mL/min |
| Wavelength | 250 - 254 nm |
| Internal Standard | Triflupromazine |
| Linearity (r²) | > 0.999 |
This table provides illustrative values. The specific method must be validated for your application. [24]For more detailed method parameters, refer to the literature. [25]
III. Drug Interactions and Side Effects
Question 5: We are co-administering this compound with another CNS depressant and observing unexpected toxicity. What is the likely mechanism?
Answer: Co-administration of promethazine with other central nervous system (CNS) depressants can lead to synergistic or additive effects, resulting in enhanced sedation, respiratory depression, and other adverse effects.
Causality Explained: Promethazine is a CNS depressant. [26]When combined with other drugs that also depress the CNS, such as opioids, benzodiazepines, or barbiturates, the sedative and respiratory depressant effects can be potentiated. [27][28]This is a well-documented drug interaction. [26][27] Signaling Pathway and Interaction Diagram:
Caption: Synergistic CNS depression from co-administration of promethazine and other depressants.
Mitigation Strategies:
-
Dose Reduction: If co-administration is necessary, consider reducing the dose of one or both drugs and carefully monitor the animals for signs of excessive sedation or respiratory distress.
-
Alternative Medications: If possible, consider using an alternative medication that does not have CNS depressant effects.
-
Thorough Literature Review: Always conduct a thorough review of potential drug-drug interactions before initiating any study with combination therapies. Resources like the Drugs.com interaction checker can be a useful starting point. [29]
References
-
This compound | C17H21ClN2S | CID 6014 - PubChem. (n.d.). PubChem. Retrieved from [Link]
-
A review of various analytical methods of this compound in pharmaceutical formulation, biological matrixes and misu. (n.d.). Retrieved from [Link]
-
Drug Interactions for this compound - PrescriberPoint. (n.d.). PrescriberPoint. Retrieved from [Link]
-
Mouse Oral Gavage Administration Necessary Supplies Technique. (n.d.). University of Arizona Research, Innovation & Impact. Retrieved from [Link]
-
Oral Gavage - Rodent - Research | SDSU. (n.d.). San Diego State University. Retrieved from [Link]
-
Guide to Oral Gavage for Mice and Rats - Instech Laboratories. (2020, July 10). Instech Laboratories. Retrieved from [Link]
-
HPLC Methods for Promethazine Analysis | PDF | Chromatography - Scribd. (n.d.). Scribd. Retrieved from [Link]
-
Standard Operating Procedures for Oral Gavage in Mice and Rats 1.0 Introduction - wsu iacuc. (2021, September 21). Washington State University. Retrieved from [Link]
-
Promethazine | C17H20N2S | CID 4927 - PubChem - NIH. (n.d.). PubChem. Retrieved from [Link]
-
Promethazine - StatPearls - NCBI Bookshelf - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Promethazine Drug Interactions Guide - EveryDayMeds. (2026, January 7). EveryDayMeds. Retrieved from [Link]
-
Promethazine Interactions Checker - Drugs.com. (n.d.). Drugs.com. Retrieved from [Link]
-
Promethazine (oral route) - Side effects & dosage - Mayo Clinic. (n.d.). Mayo Clinic. Retrieved from [Link]
-
Determination of promethazine and other phenothiazine compounds by liquid chromatography with electrochemical detection | Analytical Chemistry - ACS Publications. (n.d.). ACS Publications. Retrieved from [Link]
-
Promethazine HCl - ChemBK. (n.d.). ChemBK. Retrieved from [Link]
-
IACUC Routes of Administration Guidelines - Research & Innovation Office. (n.d.). University of Nevada, Reno. Retrieved from [Link]
-
Fluid and Drug Administration. (2014, July 9). University of Louisville. Retrieved from [Link]
-
7 Promethazine Interactions People Taking It Should Know About - GoodRx. (2022, August 5). GoodRx. Retrieved from [Link]
-
Method Development and Validation for Quantitative Analysis of Anti-Histamine this compound by RP-UPLC. - Oriental Journal of Chemistry. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]
-
GUIDELINES REGARDING THE USE OF INJECTIONS IN LABORATORY ANIMALS - Liberty University. (2016, July 1). Liberty University. Retrieved from [Link]
-
Physical stability of promethazine HCl solutions for three month in... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
TR-425: this compound (CASRN 58-33-3) in F344/N Rats and B6C3F1Mice (Gavage Studies) - National Toxicology Program. (n.d.). National Toxicology Program. Retrieved from [Link]
-
Revealing of pharmacokinetic peculiarities of surface active drug promethazine in its interaction with caffeine in rabbits | Request PDF - ResearchGate. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Table: First-Generation Antihistamines-MSD Veterinary Manual. (n.d.). MSD Veterinary Manual. Retrieved from [Link]
-
[Metabolic interactions of promethazine (author's transl)] - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
PROMETHAZINE HCL PLAIN ORAL SOLUTION - accessdata.fda.gov. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
-
Comparison of the bioavailability of oral, rectal and intramuscular promethazine - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Influence of pH on the Dissolution of this compound from Hydroxypropylmethylcellulose Controlled Release Tablets - ResearchGate. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Comparison of the bioavailability of oral, rectal and intramuscular promethazine. (n.d.). Retrieved from [Link]
-
Extended release promethazine HCl using acrylic polymers by freeze - SciELO. (n.d.). SciELO. Retrieved from [Link]
-
Promethazine Dose For Dogs & Cats | Vet Drugs List. (n.d.). Vet Drugs List. Retrieved from [Link]
-
Pharmacokinetics of this compound - Medscape. (n.d.). Medscape. Retrieved from [Link]
-
The effect of this compound on bilirubin metabolism in the rat - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
What Is Promethazine (Phenergan)? Uses, Side Effects, Dosage - GoodRx. (n.d.). GoodRx. Retrieved from [Link]
-
Determination of this compound in pharmaceutical forms by Spectrophotometric Method. (2024, December 8). Retrieved from [Link]
-
Promethazine - Deranged Physiology. (n.d.). Deranged Physiology. Retrieved from [Link]
-
This compound | VetSafeCare.Com. (n.d.). VetSafeCare.Com. Retrieved from [Link]
-
Metabolic pathways of promethazine. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
A Comparative In-Vitro Dissolution And In-Vivo Bioavailability Study Of Mouth Dissolving Film Of this compound Agai - Natural Volatiles and Essential Oils. (n.d.). Natural Volatiles and Essential Oils. Retrieved from [Link]
-
In vitro availability of promethazine-HCl in the presence of some commercial antacids - ElectronicsAndBooks. (n.d.). ElectronicsAndBooks. Retrieved from [Link]
-
Effect of 3 doses of promethazine (Prom-1, 1 mg/kg BW - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. nveo.org [nveo.org]
- 2. This compound | C17H21ClN2S | CID 6014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medscape.com [medscape.com]
- 5. Comparison of the bioavailability of oral, rectal and intramuscular promethazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the bioavailability of oral, rectal and intramuscular promethazine. | Semantic Scholar [semanticscholar.org]
- 7. This compound | 58-33-3 [chemicalbook.com]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. chembk.com [chembk.com]
- 11. Promethazine | C17H20N2S | CID 4927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. uac.arizona.edu [uac.arizona.edu]
- 15. research.sdsu.edu [research.sdsu.edu]
- 16. instechlabs.com [instechlabs.com]
- 17. iacuc.wsu.edu [iacuc.wsu.edu]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 20. liberty.edu [liberty.edu]
- 21. derangedphysiology.com [derangedphysiology.com]
- 22. scribd.com [scribd.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Method Development and Validation for Quantitative Analysis of Anti-Histamine this compound by RP-UPLC. – Oriental Journal of Chemistry [orientjchem.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. everydaymeds.co.uk [everydaymeds.co.uk]
- 28. goodrx.com [goodrx.com]
- 29. drugs.com [drugs.com]
Technical Support Center: Navigating Promethazine Hydrochloride-Induced Cytotoxicity in Cell Culture
This guide serves as a technical resource for researchers, scientists, and drug development professionals investigating the effects of Promethazine Hydrochloride (PMZ) in cell culture. Here, we dissect common experimental challenges, provide evidence-based troubleshooting strategies, and offer detailed protocols to ensure the integrity and reproducibility of your findings. Our approach is grounded in the established mechanisms of PMZ-induced cytotoxicity, aiming to empower you with the scientific rationale behind each recommendation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's cytotoxic effect on cells?
A1: this compound, a phenothiazine derivative, exerts its cytotoxic effects through a multi-faceted approach.[1] Primarily, it has been shown to induce apoptosis (programmed cell death) and autophagy.[1] In various cancer cell lines, this is achieved by modulating key signaling pathways. For instance, in colorectal cancer cells, PMZ suppresses the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival.[1][2][3] In leukemia cells, it activates AMP-activated protein kinase (AMPK) while simultaneously inhibiting the PI3K/AKT/mTOR pathway, leading to autophagy-associated apoptosis.[4]
Q2: Does this compound affect cellular organelles?
A2: Yes, mitochondria are a key target. PMZ can induce depolarization of the mitochondrial membrane, a critical event in the apoptotic cascade.[5][6] It has also been shown to inhibit the calcium-induced mitochondrial permeability transition pore (PTP), which can be protective in some contexts but also indicative of its interaction with mitochondrial functions.[7][8]
Q3: What kind of cell death does this compound typically induce: apoptosis or necrosis?
A3: The predominant mode of cell death induced by PMZ is apoptosis.[2][3] This is characterized by cellular shrinkage, chromatin condensation, and the activation of caspases.[2] However, at higher concentrations or in specific cell types, necrotic cell death, characterized by cell swelling and membrane rupture, can also be observed.[9] It's crucial to perform assays that can distinguish between these two modes of cell death.
Q4: Are there known IC50 values for this compound in common cell lines?
A4: Yes, IC50 (half-maximal inhibitory concentration) values have been reported for various cancer cell lines. It's important to note that these values can vary depending on the cell line and the assay conditions. For example, in colorectal cancer cell lines, IC50 values have been reported to range from approximately 27 µM to 75 µM.[1] It is always recommended to determine the IC50 empirically in your specific cell line and experimental setup.
Troubleshooting Guide
Issue 1: Inconsistent or Non-Reproducible IC50 Values
Q: My IC50 values for this compound vary significantly between experiments. What could be the cause?
A: Inconsistent IC50 values are a common challenge in cytotoxicity testing and can stem from several factors.
-
Scientific Rationale: The potency of a cytotoxic compound is highly dependent on consistent experimental conditions. Cell density, passage number, and metabolic state can all influence a cell's susceptibility to a drug. Promethazine's effect on mitochondrial function and cellular metabolism means that variations in these baseline cellular states will directly impact the measured IC50.
-
Troubleshooting Steps:
-
Standardize Cell Seeding Density: Ensure the same number of viable cells are seeded in each well for every experiment. High cell density can lead to nutrient depletion and changes in growth kinetics, affecting drug response.[10]
-
Control for Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered phenotypes, including drug resistance.
-
Verify Drug Concentration: Prepare fresh serial dilutions of this compound for each experiment from a well-characterized stock solution. Avoid repeated freeze-thaw cycles of the stock.
-
Monitor Vehicle Control: Ensure the solvent used to dissolve PMZ (e.g., DMSO) is used at a consistent and non-toxic concentration across all wells, including the vehicle control.
-
Assay Incubation Time: The duration of drug exposure will significantly impact the IC50 value. Standardize the incubation time based on preliminary time-course experiments.
-
Data Summary: Reported IC50 Values of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| HT29 | Colorectal Carcinoma | 27.34[1] |
| SW480 | Colorectal Carcinoma | 33.00[1] |
| Caco-2 | Colorectal Carcinoma | 40.96[1] |
| HCT116 | Colorectal Carcinoma | 74.79[1] |
Note: These values should be used as a reference. It is essential to determine the IC50 in your specific experimental system.
Issue 2: High Background Signal in Cell Viability Assays
Q: I'm observing high background fluorescence/absorbance in my control wells when using assays like MTT or resazurin. How can I address this?
A: High background can mask the true cytotoxic effect of this compound. This issue often arises from interactions between the assay reagents and the compound or culture medium.
-
Scientific Rationale: Colorimetric and fluorometric viability assays rely on enzymatic conversion of a substrate by metabolically active cells. Promethazine, as a chemical compound, can sometimes directly interact with the assay reagents or interfere with their detection, leading to false signals. Components in the culture medium, like phenol red, can also contribute to background noise.[11]
-
Troubleshooting Steps:
-
Include a "No-Cell" Control: Always include wells with complete medium and this compound but no cells. This will reveal any direct interaction between the compound and the assay reagents. Subtract this background value from all other readings.[11]
-
Use Phenol Red-Free Medium: If using a colorimetric or fluorometric assay, switch to a phenol red-free medium during the assay incubation period to reduce background absorbance/fluorescence.[11]
-
Wash Cells Before Adding Reagent: After the drug treatment period, gently wash the cells with PBS to remove any residual this compound that might interfere with the assay.
-
Consider an Orthogonal Assay: Confirm your results with a different type of cytotoxicity assay that relies on a different principle, such as an LDH release assay (measuring membrane integrity) or a dye exclusion assay (e.g., Trypan Blue).[11]
-
Experimental Workflow: General In Vitro Cytotoxicity Testing
Caption: General workflow for in vitro cytotoxicity testing.
Issue 3: Unexpected Morphological Changes in Cells
Q: My cells treated with this compound show unusual morphological changes that don't clearly resemble apoptosis or necrosis. What could be happening?
A: this compound can induce a range of cellular responses beyond classical apoptosis and necrosis, including changes related to its effects on the cytoskeleton and cellular adhesion.
-
Scientific Rationale: As a phenothiazine, PMZ is known to interact with cell membranes and can affect membrane fluidity and integrity.[5] It can also influence ion transport and cellular signaling pathways that regulate cell shape and adhesion. The observed morphological changes could be indicative of these underlying mechanisms.
-
Troubleshooting Steps:
-
Detailed Microscopic Observation: Use phase-contrast and, if possible, fluorescence microscopy with nuclear (e.g., DAPI) and cytoskeletal (e.g., phalloidin) stains to better characterize the morphological changes. Look for signs of membrane blebbing, cell shrinkage (apoptosis), or cell swelling and vacuolization.
-
Differentiate Apoptosis from Necrosis: Utilize an Annexin V/Propidium Iodide (PI) staining assay. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters cells with compromised membranes (necrotic cells).
-
Investigate Autophagy: Since PMZ can induce autophagy, consider using markers for this process, such as LC3-II conversion by Western blot or immunofluorescence.
-
Signaling Pathway: PMZ-Induced Apoptosis in Colorectal Cancer Cells
Caption: PMZ inhibits the PI3K/AKT/mTOR pathway.
Detailed Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a standard method for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.[1]
Materials:
-
96-well cell culture plates
-
This compound
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO2).
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle control and no-cell control wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Gently pipette to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Annexin V/PI Staining for Apoptosis/Necrosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
References
-
de Oliveira, V. M., et al. (2018). In vitro effects of promethazine on cell morphology and structure and mitochondrial activity of azole-resistant Candida tropicalis. Medical Mycology, 56(8), 963-971. [Link]
-
Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Ohta, S., et al. (1982). Effect of tricyclic drugs on mitochondrial membrane. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 79(3), 205-214. [Link]
-
Cleren, C., et al. (2005). Promethazine protects against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity. Neurobiology of Disease, 20(3), 636-644. [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]
-
Bizat, N., et al. (2009). Promethazine protects against 3-nitropropionic acid-induced neurotoxicity. Neurobiology of Disease, 34(1), 133-141. [Link]
-
Various Authors. (2012). What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?. ResearchGate. [Link]
-
University of Louisville. (2021). Researchers Develop a Better Method To Culture Cells for Testing Drug Toxicity. Newswise. [Link]
-
Wang, Y., et al. (2021). Promethazine inhibits proliferation and promotes apoptosis in colorectal cancer cells by suppressing the PI3K/AKT pathway. Biomedicine & Pharmacotherapy, 143, 112174. [Link]
-
Wang, Y., et al. (2021). Promethazine inhibits proliferation and promotes apoptosis in colorectal cancer cells by suppressing the PI3K/AKT pathway. Biomedicine & Pharmacotherapy, 143, 112174. [Link]
-
Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. [Link]
-
Li, Y., et al. (2024). To explore the protective mechanism of promethazine against hippocampal neuron injury based on network pharmacology and experimental verification. Medicine, 103(23), e38361. [Link]
-
DeChatelet, L. R., et al. (1973). Effects of Promethazine-Hydrochloride on Human Polymorphonuclear Leukocytes. Infection and Immunity, 7(3), 403-408. [Link]
-
Li, Y., et al. (2024). To explore the protective mechanism of promethazine against hippocampal neuron injury based on network pharmacology and experimental verification. Medicine, 103(23), e38361. [Link]
-
Poli, G., et al. (1989). Promethazine inhibits the formation of aldehyde products of lipid peroxidation but not covalent binding resulting from the exposure of rat liver fraction to CCl4. Biochemical and Biophysical Research Communications, 165(1), 151-157. [Link]
-
Narayanan, S. V., et al. (2004). Promethazine: a novel application as a neuroprotectant that reduces ischemia-mediated injury by inhibiting mitochondrial dysfunction. Clinical neurosurgery, 51, 102-107. [Link]
-
Poli, G., et al. (1989). Promethazine inhibits the formation of aldehydic products of lipid peroxidation but not covalent binding resulting from the exposure of rat liver fractions to CCl4. Biochemical and biophysical research communications, 165(1), 151-157. [Link]
-
Zdybel, M., et al. (2023). Phenothiazine derivatives and their impact on the necroptosis and necrosis processes. A review. BINASSS, 2023, 1-10. [Link]
-
Nagda, C., et al. (1999). In vitro release and diffusion studies of this compound from polymeric dermatological bases using cellulose membrane and hairless mouse skin. Drug development and industrial pharmacy, 25(2), 235-240. [Link]
-
de Oliveira, D. M., et al. (2020). AMPK activation induced by promethazine increases NOXA expression and Beclin-1 phosphorylation and drives autophagy-associated apoptosis in chronic myeloid leukemia. Chemico-biological interactions, 315, 108888. [Link]
-
Auburn University. (2006). promethazine orally disintegrating tablet. [Link]
-
SciELO. (n.d.). Extended release promethazine HCl using acrylic polymers by freeze. [Link]
-
Wolf, C. M., et al. (2001). Caspase activation by anticancer drugs: the caspase storm. Cell death and differentiation, 8(8), 781-791. [Link]
-
Various Authors. (n.d.). Apoptosis and necrosis assay for cytotoxic compounds only. ResearchGate. [Link]
-
Naggar, V. F., & El-Gamal, S. S. (1986). In vitro availability of promethazine-HCl in the presence of some commercial antacids. International journal of pharmaceutics, 32(2-3), 239-245. [Link]
-
DeChatelet, L. R., et al. (1973). Effects of Promethazine-Hydrochloride on Human Polymorphonuclear Leukocytes. Infection and Immunity, 7(3), 403-408. [Link]
-
ResearchGate. (2025). Second-Generation H1-Receptor Antagonists, Mequitazine, Azelastine and Desloratadine Activate Caspase-8, Caspase-3, and Gasdermin E and Induce Cell Death Showing Pyroptotic-Like Features in Macrophages at Excessively High Concentrations. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Promethazine inhibits proliferation and promotes apoptosis in colorectal cancer cells by suppressing the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMPK activation induced by promethazine increases NOXA expression and Beclin-1 phosphorylation and drives autophagy-associated apoptosis in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro effects of promethazine on cell morphology and structure and mitochondrial activity of azole-resistant Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of tricyclic drugs on mitochondrial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Promethazine protects against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Promethazine protects against 3-nitropropionic acid-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. binasss.sa.cr [binasss.sa.cr]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Promethazine Hydrochloride Dosage for Preclinical Efficacy Studies
Welcome to the technical support center for the preclinical application of Promethazine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-tested insights into optimizing dosing strategies for efficacy studies. Here, we will move beyond simple procedural lists to explore the scientific rationale behind experimental choices, ensuring your studies are built on a foundation of expertise and trustworthiness.
Section 1: Foundational Knowledge & Pre-Dosing Considerations
This section addresses the most common initial questions regarding the physicochemical and pharmacological properties of this compound, which are crucial for effective preclinical study design.
Frequently Asked Questions (FAQs): The Basics
Q1: What are the primary mechanisms of action for this compound relevant to preclinical efficacy models?
A1: this compound is a phenothiazine derivative with a multi-faceted pharmacological profile.[1] Its primary mechanism is as a potent H1 histamine receptor antagonist, which is central to its efficacy in models of allergic reaction.[2] Additionally, it possesses significant anticholinergic (muscarinic receptor antagonist) and sedative properties.[1] It also has weak to moderate antagonist effects on dopamine (D2), serotonin (5-HT2A, 5-HT2C), and alpha-1-adrenergic receptors.[3] Understanding this polypharmacology is critical, as it can lead to both desired efficacy and potential off-target effects in your animal models.
Q2: What are the key physicochemical properties of this compound that I need to consider for formulation?
A2: this compound is a white to faint yellow crystalline powder that is very soluble in water.[4][5] It is also freely soluble in ethanol and chloroform.[5] The pH of a solution is between 4.0 and 5.5.[4] A key consideration is its sensitivity to light and air, where it can slowly oxidize and turn blue.[4] Therefore, all solutions should be prepared fresh and protected from light.
Q3: How do I prepare a stock solution of this compound for in vivo studies?
A3: Given its high water solubility, sterile water for injection or isotonic saline (0.9% NaCl) are the most common vehicles. For a standard stock solution, you can dissolve this compound in the chosen vehicle to a concentration of 10 mg/mL. To ensure sterility, the final solution should be passed through a 0.22 µm syringe filter. Always prepare fresh on the day of the experiment and protect from light by wrapping the container in aluminum foil.
Q4: What are the general stability considerations for this compound dosing solutions?
A4: this compound solutions are sensitive to light and can degrade over time, especially at room temperature.[6][7] It is recommended to use freshly prepared solutions for each experiment. If short-term storage is necessary, solutions should be stored at 2-8°C and protected from light for no longer than 24 hours. One study showed that a 0.5 mg/mL solution in methanol stored in the dark at a low temperature retained 84% of the original enantiomers after 19 days, but this decreased significantly at room temperature.[6]
Section 2: Dosing & Administration - A Species-Specific Guide
Optimizing the dose of this compound requires careful consideration of the animal model, the desired therapeutic effect, and the route of administration. This section provides detailed guidance on these aspects.
Table 1: Recommended Starting Doses of this compound for Preclinical Efficacy Models
| Animal Model | Efficacy Model | Route of Administration | Recommended Starting Dose Range | Key Considerations |
| Rat | Allergic Rhinitis | Oral (gavage) | 6.25 - 12.5 mg/kg | Doses are extrapolated from human therapeutic doses for allergic conditions.[8] |
| Rat | Sedation | Intraperitoneal (IP) | 10 - 25 mg/kg | Higher doses may be required for profound sedation, but increase the risk of side effects. |
| Rat | Nociception | Subcutaneous (SC) | 1.25 - 5 mg/kg (pro-nociceptive), 20 - 40 mg/kg (anti-nociceptive) | Promethazine exhibits a biphasic effect on nociception in rats.[9] |
| Mouse | Sedation | Intraperitoneal (IP) | 5 - 15 mg/kg | Mice generally have a higher metabolic rate than rats, often requiring slightly lower doses on a mg/kg basis. |
| Cat | Emesis (Xylazine-induced) | Intramuscular (IM) | 2 - 4 mg/kg | Doses in this range have been shown to significantly reduce the frequency of emesis.[10] |
Experimental Workflow: Dose-Response Study for Sedation in Mice
This protocol outlines a typical dose-response study to determine the optimal sedative dose of this compound in mice.
Objective: To identify the ED50 (Effective Dose, 50%) of this compound for sedation in mice.
Materials:
-
This compound
-
Sterile 0.9% saline
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard mouse cages
-
Animal activity monitoring system (e.g., beam-break locomotor activity chambers)
Protocol:
-
Animal Acclimation: Allow mice to acclimate to the housing facility for at least one week before the experiment.
-
Dose Preparation: Prepare fresh solutions of this compound in sterile saline at concentrations of 0.5, 1.0, 1.5, and 2.0 mg/mL. Also prepare a vehicle control (sterile saline).
-
Dosing:
-
Randomly assign mice to treatment groups (n=8-10 per group): Vehicle, 5 mg/kg, 10 mg/kg, 15 mg/kg, and 20 mg/kg this compound.
-
Administer the assigned treatment via intraperitoneal (IP) injection at a volume of 10 mL/kg.
-
-
Behavioral Assessment:
-
Immediately after injection, place each mouse into an individual locomotor activity chamber.
-
Record locomotor activity (e.g., total distance traveled, number of beam breaks) for 60 minutes.
-
-
Data Analysis:
-
Calculate the mean locomotor activity for each treatment group.
-
Perform a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the this compound groups to the vehicle control.
-
Determine the ED50 by plotting the percentage of sedation (calculated as a reduction in locomotor activity compared to the vehicle group) against the log of the dose and fitting a sigmoidal dose-response curve.
-
Diagram: Experimental Workflow for a Dose-Response Study
Caption: Workflow for determining the sedative efficacy of Promethazine HCl.
Section 3: Troubleshooting & Advanced Topics
Even with careful planning, unexpected results can occur. This section provides guidance on common challenges and advanced considerations.
Troubleshooting Guide
Q5: My results are highly variable between animals. What could be the cause?
A5: High variability can stem from several factors:
-
Inconsistent Dosing Technique: Ensure accurate and consistent administration, especially for oral gavage and IP injections.
-
First-Pass Metabolism: Promethazine undergoes significant first-pass metabolism in the liver, which can lead to variable bioavailability, particularly with oral administration.[8] Consider a parenteral route (IP, SC, or IM) for more consistent systemic exposure.
-
Stress: Stress from handling and injection can influence behavioral and physiological readouts. Ensure proper animal handling and acclimation to the experimental procedures.
-
Circadian Rhythm: The sedative effects of Promethazine can be influenced by the time of day. Conduct experiments at the same time each day to minimize this variability.
Q6: I'm observing unexpected side effects in my animals, such as hyperactivity or seizures. Why is this happening?
A6: While sedation is the most common CNS effect, paradoxical reactions like excitability and restlessness can occur.[1] Seizures are a rare but possible adverse effect.[1] These effects may be dose-dependent. If you observe these, consider the following:
-
Dose Reduction: This is the first and most crucial step. The observed effects may be due to off-target receptor interactions at higher concentrations.
-
Animal Health Status: Ensure your animals are healthy and free from underlying conditions that might predispose them to these effects.
-
Drug Interactions: If Promethazine is being co-administered with other compounds, consider the potential for drug-drug interactions that could enhance CNS stimulation.
Q7: How can I confirm that the observed efficacy is due to H1 receptor antagonism and not other mechanisms?
A7: To dissect the mechanism of action, you can employ a pharmacological challenge or use a more selective H1 antagonist as a comparator.
-
Histamine Challenge: In an allergy model, you can pre-treat with Promethazine and then challenge with a histamine agonist. A blockade of the histamine-induced response would support an H1-mediated mechanism.
-
Comparator Compound: Include a second-generation, non-sedating H1 antagonist (e.g., loratadine, fexofenadine) in your study. These compounds have a much higher selectivity for the H1 receptor and are less likely to cross the blood-brain barrier.[11] If your observed effect is also present with these compounds, it is more likely to be H1-mediated.
Diagram: Signaling Pathway of this compound
Caption: Receptor targets and resulting effects of Promethazine HCl.
References
- Current time information in Essex, GB. (n.d.). Google.
- Kanase, G. V., & Samant, M. D. (2022). PRECLINICAL SCREENING MODELS FOR ANTIHISTAMINIC ACTIVITY: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 13(5), 1875-1881.
-
This compound. (n.d.). In ASHP Publications. Retrieved January 10, 2026, from [Link]
-
Promethazine (Antihistamine) Monograph for Professionals. (2025, September 15). Drugs.com. Retrieved January 10, 2026, from [Link]
-
Toxicoses in Animals From Human Cold and Allergy Medications. (n.d.). In MSD Veterinary Manual. Retrieved January 10, 2026, from [Link]
- Hashmi, M. F., & Tuma, F. (2024). Promethazine. In StatPearls.
-
This compound TABLETS. (n.d.). Rwanda FDA. Retrieved January 10, 2026, from [Link]
- Knoebel, J., Choi, R., et al. (2014). Pharmaceutical Stability of Promethazine in IV Infusion Fluids. Cedarville Digital Commons.
- Zarzycki, P. K., & Wierzbowska, M. (2004). Study of the stability of promethazine enantiomers by liquid chromatography using a vancomycin-bonded chiral stationary phase.
- Suliman, R. S., Ali, H., Elhaj, B. M., & Mai, A. A. (2016). Physical stability of promethazine HCl solutions for three month in dark and light exposure.
- Day, J. H., Ellis, A. K., & Rafeiro, E. (2006). Experimental Models for the Evaluation of Treatment of Allergic Rhinitis. Annals of Allergy, Asthma & Immunology, 96(2), 263-277.
- Hajialiani, M., Mohri, M., & Seifi, H. A. (2012). Effect of 3 doses of promethazine (Prom-1, 1 mg/kg BW; Prom-2, 2 mg/kg BW; and Prom-4, 4 mg/kg BW) compared with normal saline (NS) on the number of episodes of emesis in 8 healthy adult cats sedated with xylazine hydrochloride (0.66 mg/kg BW, IM).
- Dandagi, P. M., & Mastiholimath, V. S. (2020). Formulation Development and Evaluation of Promethazine As A Lozenge. Asian Journal of Pharmaceutical Research, 10(3), 163-170.
-
This compound USP: A Comprehensive Clinical Profile. (n.d.). Synapse. Retrieved January 10, 2026, from [Link]
- Pathan, A., Gupta, M. K., Jain, N. K., Dubey, A., & Agrawal, A. (2018). Formulation and evaluation of fast dissolving oral film of this compound using different surfactant. Journal of Innovations in Pharmaceutical and Biological Sciences, 5(3), 1-6.
- Experimental models for the evaluation of treatment of allergic rhinitis. (2006).
- National Toxicology Program. (1995). TR-425: this compound (CASRN 58-33-3) in F344/N Rats and B6C3F1 Mice (Gavage Studies). U.S.
-
Promethazine Dosage Guide + Max Dose, Adjustments. (2025, August 4). Drugs.com. Retrieved January 10, 2026, from [Link]
-
Phenergan. (n.d.). accessdata.fda.gov. Retrieved January 10, 2026, from [Link]
- Berge, O. G. (1985). Promethazine both facilitates and inhibits nociception in rats: effect of the testing procedure. Psychopharmacology, 85(1), 31-36.
- Kawauchi, H., Yanai, K., & Tashiro, M. (2019). Antihistamines for Allergic Rhinitis Treatment from the Viewpoint of Nonsedative Properties. International Journal of Molecular Sciences, 20(1), 213.
-
Promethazine Side Effects: Common, Severe, Long Term. (2024, May 8). Drugs.com. Retrieved January 10, 2026, from [Link]
-
Promethazine (oral forms) side effects. (2023, January 12). Medical News Today. Retrieved January 10, 2026, from [Link]
-
Promethazine: uses, dosing, warnings, adverse events, interactions. (n.d.). MedCentral. Retrieved January 10, 2026, from [Link]
-
40372 this compound Bioequivalence Review. (1999, February 5). accessdata.fda.gov. Retrieved January 10, 2026, from [Link]
- Demoly, P., Campbell, A., Lebel, B., & Bousquet, J. (1999). Experimental models in rhinitis. Clinical and Experimental Allergy, 29(Suppl 3), 72-76.
-
Formulation and Evaluation of Fast Dissolving Oral Film of this compound using Different Surfactant. (2025, March 31). R Discovery. Retrieved January 10, 2026, from [Link]
-
Promethazine (oral route) - Side effects & dosage. (n.d.). Mayo Clinic. Retrieved January 10, 2026, from [Link]
-
Phenergan, Promethegan (promethazine) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape Reference. Retrieved January 10, 2026, from [Link]
-
PP-008 this compound injection, formulation and pharmacodynamic efficacy. (n.d.). European Journal of Hospital Pharmacy. Retrieved January 10, 2026, from [Link]
-
FDA requires updates to labeling for this compound injection products. (2023, December 27). FDA. Retrieved January 10, 2026, from [Link]
- Kvolik, S., Budisic, M., & Jukic, M. (2010). Influence of promethazine on cardiac repolarisation: a double-blind, midazolam-controlled study. Anaesthesia and Intensive Care, 38(4), 667-672.
-
Promethazine as a Novel Prophylaxis and Treatment for Nerve Agent Poisoning. (2008, December 1). DTIC. Retrieved January 10, 2026, from [Link]
- Promethazine. (2017, January 16). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
-
Promethazine. (2024, January 1). PubMed. Retrieved January 10, 2026, from [Link]
-
Promethazine Injection: Package Insert / Prescribing Info. (2025, November 20). Drugs.com. Retrieved January 10, 2026, from [Link]
-
Promethazine (injection route, intravenous route) - Side effects & uses. (n.d.). Mayo Clinic. Retrieved January 10, 2026, from [Link]
Sources
- 1. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Articles [globalrx.com]
- 3. researchgate.net [researchgate.net]
- 4. drugs.com [drugs.com]
- 5. ajphr.com [ajphr.com]
- 6. Study of the stability of promethazine enantiomers by liquid chromatography using a vancomycin-bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rwandafda.gov.rw [rwandafda.gov.rw]
- 9. Promethazine both facilitates and inhibits nociception in rats: effect of the testing procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antihistamines for Allergic Rhinitis Treatment from the Viewpoint of Nonsedative Properties - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Promethazine Hydrochloride degradation during sample preparation
A Guide to Preventing Degradation During Sample Preparation
Welcome to the Technical Support Center for Promethazine Hydrochloride analysis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and best practices to ensure the integrity of your samples during preparation. As Senior Application Scientists, we understand that the accuracy of your results begins with a stable sample. This compound is notoriously susceptible to degradation, and this resource is structured to help you navigate its complexities.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding this compound stability.
Q1: My this compound solution is turning a blue or pinkish color. What's happening?
This is a classic sign of oxidative degradation.[1][2] Promethazine, a phenothiazine derivative, readily oxidizes, especially when exposed to air and light. The blue color indicates the formation of oxidation products.[1][2] This process can be accelerated by heat and the presence of certain metal ions.[1][3][4]
Q2: I've prepared my standards and they seem to lose potency quickly, even when stored in the fridge. Why?
While refrigeration slows down many chemical reactions, this compound's degradation is multifactorial. It is highly sensitive to light (photodegradation), and standard laboratory lighting can be sufficient to cause degradation over time.[4][5][6] Additionally, the pH of your solution plays a critical role; stability decreases as the pH increases.[3][5] If your solvent is not adequately buffered to an acidic pH, you will observe a loss of potency.
Q3: Are there any specific storage conditions recommended for this compound solutions?
Yes. Both the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) emphasize the need for protection from light.[6][7][8] Solutions should be stored in tightly sealed, light-resistant containers.[6][8] For analytical purposes, preparing fresh solutions is always the best practice. If short-term storage is necessary, use amber or low-actinic glassware and store at a controlled cool temperature (2-8°C is often recommended for suppositories, while oral solutions are stored at room temperature).[6]
Q4: Does the type of container I use for my samples matter?
Absolutely. Beyond using light-resistant materials like amber glass, it's important to consider potential interactions with the container itself. One study noted that this compound can adsorb to polyvinyl chloride (PVC) surfaces, especially at neutral pH.[9] Using glass or polypropylene containers is generally a safer choice to prevent loss of analyte due to sorption.
Troubleshooting Guide: Tackling In-Depth Degradation Issues
This section provides a deeper dive into specific experimental challenges and their underlying causes, helping you to diagnose and resolve issues in your workflow.
Issue 1: High Variability and Poor Reproducibility in Analytical Results
Q: My calibration curves are inconsistent, and my quality control samples are failing. I suspect degradation, but I'm not sure where it's occurring. How can I pinpoint the problem?
A: High variability is often a symptom of uncontrolled degradation during sample preparation. The key is to systematically evaluate each step of your process.
-
Underlying Cause 1: Photodegradation. Promethazine is highly susceptible to photolytic degradation.[4][5] Standard laboratory lighting, especially direct sunlight, can significantly impact your sample's integrity in a short amount of time. The USP monograph explicitly states that procedures should be conducted under subdued light or by using low-actinic glassware.[7][8][10]
-
Solution:
-
Switch to amber volumetric flasks, vials, and pipettes.
-
If amberware is unavailable, wrap your glassware in aluminum foil.
-
Minimize the time samples are exposed to light. Prepare samples in a dimly lit area if possible.
-
-
-
Underlying Cause 2: Oxidative Degradation. Oxygen in your solvent and from the air is a major culprit.[3][11] This process is catalyzed by trace metal ions (e.g., Cu²⁺, Fe³⁺) that may be present in your reagents or leach from glassware.[1][3][4]
-
Solution:
-
De-gas your solvents: Before use, sparge your mobile phase and sample diluents with an inert gas like nitrogen or helium for 15-20 minutes.
-
Consider antioxidants: For some applications, the addition of an antioxidant like sodium metabisulfite can prevent oxidative degradation.[12][13][14] However, you must validate that the antioxidant does not interfere with your analysis.
-
Use high-purity water and reagents: This minimizes the presence of catalytic metal ions.
-
-
-
Underlying Cause 3: pH Instability. The degradation rate of this compound increases with increasing pH.[3][5][15] It is most stable in acidic conditions. A 10% solution in water typically has a pH between 3.5 and 5.0.[1] The injection formulation specified by the USP has a pH of 4.0 to 5.5.[7]
-
Solution:
-
Ensure your sample diluent is buffered to an acidic pH, ideally within the 4.0-5.5 range. A simple diluent can be 0.1 N hydrochloric acid or a phosphate buffer.
-
Check the pH of your final prepared sample to ensure it falls within the optimal stability range.
-
-
Issue 2: Appearance of Unexpected Peaks in Chromatograms
Q: I'm seeing extra peaks in my chromatograms, especially for samples that have been sitting in the autosampler for a while. Are these contaminants or degradation products?
A: The appearance of new peaks over time is a strong indicator of degradation.
-
Identifying the Degradants: The primary degradation product is often Promethazine Sulfoxide, formed through oxidation of the sulfur atom in the phenothiazine ring.[4] Other potential degradants include N-desmethylpromethazine from photodegradation.[4]
-
Solution:
-
Perform Forced Degradation Studies: To confirm the identity of these extra peaks, you can intentionally degrade a sample of this compound. Exposing a solution to hydrogen peroxide (oxidative stress), UV light (photolytic stress), heat (thermal stress), and strong acid/base can help you generate and identify the degradation products.[4][16][17]
-
Check Autosampler Conditions: Many autosamplers are not refrigerated. The ambient temperature, combined with light exposure, can cause significant degradation over a long analytical run. If your run is longer than a few hours, consider using a refrigerated autosampler set to 4-8°C.
-
-
Visualizing the Degradation Landscape
The following diagram illustrates the key factors that contribute to the degradation of this compound.
Caption: Key factors and pathways leading to Promethazine HCl degradation.
Quantitative Impact of Environmental Factors
The stability of this compound is quantitatively linked to pH and temperature. The rate of degradation generally follows first-order kinetics and increases as the pH rises.[3][5]
| pH | Activation Energy (cal/mole) | Relative Degradation Rate |
| 2.98 | 6601 | Low |
| 3.94 | 5888 | Medium |
| 5.12 | 5570 | High |
| Data synthesized from thermal degradation studies.[5] |
This table clearly illustrates that maintaining a lower, acidic pH is crucial for minimizing the thermal degradation rate of this compound during sample preparation and analysis.
Protocol: Optimized Sample Preparation Workflow
This protocol incorporates best practices to minimize degradation. It is designed to be a self-validating system by controlling the key variables identified in this guide.
Objective: To prepare a stable this compound solution for chromatographic analysis (e.g., HPLC, UPLC).
Materials:
-
This compound Reference Standard
-
Class A low-actinic (amber) volumetric flasks and pipettes
-
High-purity water (e.g., Milli-Q)
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
0.1 N Hydrochloric Acid
-
Nitrogen or Helium gas source
-
Sonicator
-
0.45 µm syringe filters (ensure filter material is compatible with acidic organic solvents)
-
Low-actinic (amber) autosampler vials
Step-by-Step Methodology:
-
Prepare the Diluent:
-
Mix your chosen solvents (e.g., water and acetonitrile in a 50:50 v/v ratio).
-
Acidify the diluent by adding a small volume of 0.1 N HCl to bring the final pH into the 4.0-5.5 range.
-
Place the diluent in a solvent reservoir and sparge with nitrogen or helium for at least 15 minutes to remove dissolved oxygen. Keep the diluent under a blanket of the inert gas if possible.
-
-
Prepare the Stock Standard Solution:
-
Work under subdued light. Avoid working near windows or under direct, bright overhead lighting.
-
Accurately weigh the this compound reference standard and transfer it to a low-actinic volumetric flask.
-
Add a portion of the prepared, de-gassed diluent (approximately 50-70% of the final volume).
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Dilute to the final volume with the de-gassed diluent. Cap and invert the flask at least 10 times to ensure homogeneity.
-
-
Prepare Working Standards and Samples:
-
Perform all serial dilutions using low-actinic glassware and the prepared, de-gassed diluent.
-
If extracting from a matrix (e.g., tablets), ensure the extraction solvent is the same prepared diluent.[18][19] A common procedure involves powdering tablets, dissolving in the diluent, sonicating, and centrifuging before final dilution.[18]
-
-
Final Filtration and Transfer:
-
Filter the final solutions through a 0.45 µm syringe filter directly into a labeled, low-actinic autosampler vial.
-
Cap the vials immediately to minimize exposure to air.
-
-
Analysis:
-
Place the vials in the autosampler. If the analytical sequence is long, use a refrigerated autosampler (4-8°C).
-
Analyze the samples as soon as possible after preparation.
-
Visual Workflow for Optimized Sample Preparation
The following diagram outlines the critical steps and control points in the recommended workflow.
Caption: Recommended workflow for preparing stable Promethazine HCl solutions.
By implementing these structured protocols and understanding the chemical vulnerabilities of this compound, you can significantly improve the accuracy, reproducibility, and reliability of your analytical results.
References
- El-Gindy, A., El-Zeany, B., & Awad, T. (2001). Thermal and photolytic degradation studies of this compound: a stability-indicating assay. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 935-943.
- Taylor, G., & Fell, J. T. (1976). The effect of drug concentration on the thermal (dark) degradation of this compound in aqueous solution. International Journal of Pharmaceutics, 1(3), 155-162.
- Underberg, W. J. (1978). Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation. Journal of Pharmaceutical Sciences, 67(8), 1133-1136.
-
NHS. (n.d.). Side effects of promethazine. Retrieved from [Link]
- Govindasamy, C., et al. (2021). Method Development and Validation for Quantitative Analysis of Anti-Histamine this compound by RP-UPLC. Oriental Journal of Chemistry, 37(1), 33-39.
- Sultana, N., Arayne, M. S., & Shafi, N. (2008). Development and validation of a HPLC method for the analysis of this compound in hot-melt extruded dosage forms. Pharmazie, 63(4), 268-272.
-
Drugs.com. (2025). Promethazine (Antihistamine) Monograph for Professionals. Retrieved from [Link]
- Ingenta Connect. (2008). Development and validation of a HPLC method for the analysis of this compound in hot-melt extruded dosage forms. Pharmazie, 63(4), 268-272.
- Kakadiya, J., et al. (2013). DEVELOPMENT AND VALIDATION OF RP HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF this compound AND PARACETAMOL IN COMBIN. Asian Journal of Research in Biological and Pharmaceutical Sciences, 1(3), 113-121.
-
RxList. (n.d.). Promethazine HCl (this compound): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]
- American Society of Health-System Pharmacists (ASHP). (n.d.). This compound.
- Japanese Pharmacopoeia. (n.d.). This compound / Official Monographs for Part I.
- Global Scientific Journals. (2022).
-
Mayo Clinic. (n.d.). Promethazine (oral route). Retrieved from [Link]
-
Cleveland Clinic. (n.d.). Promethazine: Uses & Side Effects. Retrieved from [Link]
-
Drugs.com. (2024). Promethazine Side Effects: Common, Severe, Long Term. Retrieved from [Link]
- U.S. Pharmacopeia. (n.d.). USP Monographs: this compound Injection. USP29-NF24.
- U.S. Pharmacopeia. (n.d.). USP Monographs: this compound Tablets. USP29-NF24.
- U.S. Pharmacopeia. (n.d.). USP Monographs: this compound. usp31nf26s1_m70120.
- U.S. Pharmacopeia. (2011). This compound Tablets. USP-NF.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Taylor, G., & Fell, J. T. (1972). The stability of aqueous solutions of this compound as a function of pH. Journal of Pharmacy and Pharmacology, 24(Suppl), 133P-134P.
- MTC-USA. (n.d.). Promethazine Assay & Impurity Methods.
- Saad, S., et al. (2016). EFFECT OF ANTIOXIDANT ON PROMETHAZINR HCL. Academic Journals, 10(10), 2273-2278.
- ResearchGate. (2025). Antioxidant assessment on promethazinr HCl decomposition using RP-HPLC assay method.
- ResearchGate. (n.d.). Physical stability of promethazine HCl solutions for three month in....
- U.S. Pharmacopeia. (2017). This compound Oral Solution. USP-NF.
Sources
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. This compound | C17H21ClN2S | CID 6014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thermal and photolytic degradation studies of this compound: a stability-indicating assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Promethazine (Antihistamine) Monograph for Professionals - Drugs.com [drugs.com]
- 7. ftp.uspbpep.com [ftp.uspbpep.com]
- 8. uspnf.com [uspnf.com]
- 9. publications.ashp.org [publications.ashp.org]
- 10. uspbpep.com [uspbpep.com]
- 11. The effect of drug concentration on the thermal (dark) degradation of promethazin hydrochloride in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academicjournals.org [academicjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. academicjournals.org [academicjournals.org]
- 15. The stability of aqueous solutions of this compound as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and validation of a HPLC method for the analysis of this compound in hot-melt extruded dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ingentaconnect.com [ingentaconnect.com]
- 18. pharmacopeia.cn [pharmacopeia.cn]
- 19. mtc-usa.com [mtc-usa.com]
Technical Support Center: Navigating the Sedative Effects of Promethazine Hydrochloride in Behavioral Experiments
Welcome to the technical support center for researchers utilizing Promethazine Hydrochloride in behavioral studies. This guide is designed to provide you, our fellow scientists and drug development professionals, with practical, in-depth solutions to a common challenge: accounting for the sedative effects of this compound that can confound behavioral data. My aim is to equip you with the expertise to design robust experiments, interpret your results with confidence, and maintain the highest level of scientific integrity.
Understanding the Challenge: The Multifaceted Action of Promethazine
This compound is a first-generation antihistamine with a complex pharmacological profile. Its primary therapeutic actions and side effects stem from its ability to interact with multiple receptor systems in the central nervous system (CNS).[1][2][3]
-
Histamine H1 Receptor Antagonism: By blocking H1 receptors in the brain, Promethazine inhibits the wakefulness-promoting effects of histamine, leading to its prominent sedative effects.[1][4] This is the principal mechanism we need to account for in our experimental designs.
-
Anticholinergic (Antimuscarinic) Activity: Promethazine also blocks muscarinic acetylcholine receptors, which contributes to its antiemetic and sedative properties, but also to side effects like dry mouth and blurred vision.[1][2]
-
Dopamine D2 Receptor Antagonism: As a phenothiazine derivative, it exhibits weak antagonism at D2 receptors, which can contribute to its antiemetic effects.[3][5]
-
Alpha-Adrenergic Blockade: This action can lead to vasodilation and potential hypotension.[2][3]
This multi-receptor activity underscores why simply using a "vehicle" control is often insufficient. The sedative and motor-impairing effects can mimic or mask the specific behavioral outcomes you intend to measure.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our team receives regarding the use of Promethazine in behavioral research.
Q1: My animals are showing reduced locomotor activity after Promethazine administration. How can I be sure this is sedation and not the intended effect of my experimental manipulation?
This is a critical question. The key is to dissociate general motor depression from specific behavioral changes. Here’s a systematic approach:
-
Dose-Response Characterization: Before your main experiment, conduct a dose-response study with Promethazine alone. This will help you identify a dose that produces the desired effect (e.g., anti-emesis) with minimal sedation.[6][7]
-
Motor Function-Specific Assays: Employ assays that specifically measure motor coordination and sedation. The Rotarod test is an excellent choice for assessing motor coordination, while an Open Field Test can quantify general locomotor activity.[8][9][10] A significant decrease in performance on the rotarod or a marked reduction in distance traveled in the open field at a given dose strongly suggests a sedative/motor-impairing effect.
-
Righting Reflex: For higher doses, the loss and return of the righting reflex is a reliable indicator of a loss of consciousness and can be used to define a more profound sedative state.[8][11]
Q2: What are the most appropriate control groups to use in my study?
A multi-tiered control strategy is essential for robust and interpretable data.
-
Vehicle Control: This is your baseline and controls for the injection stress and the vehicle solution itself.
-
Promethazine-Only Control: This group receives only Promethazine at the same dose as your experimental group. This allows you to isolate the sedative and other off-target effects of the drug.
-
Positive Control (Assay-Dependent): In some cases, a positive control that is known to produce the behavioral effect you are studying, but through a different mechanism, can be valuable. For example, in a study of anxiety, a well-characterized anxiolytic like diazepam could be used.[12]
-
Attention-Placebo Control: In more complex behavioral paradigms, particularly those involving learning or repeated testing, an attention-placebo control might be warranted. This group would receive a sham treatment or a substance with no expected pharmacological effect but would undergo all other experimental procedures.[13][14]
Q3: Are there specific behavioral assays that are more or less sensitive to the sedative effects of Promethazine?
Yes, the choice of behavioral assay is crucial.
-
High Sensitivity to Sedation:
-
Rotarod Test: Highly sensitive to motor impairment.[8][15][16]
-
Elevated Plus Maze (EPM): Reduced overall activity can be misinterpreted as an anxiolytic-like effect (less movement means less exploration of open arms).[12][17] It's critical to analyze total arm entries as a measure of locomotor activity.
-
Open Field Test: Primarily measures locomotor activity and exploratory behavior, making it a direct measure of sedation.[10][18]
-
-
Lower Sensitivity to Sedation (within certain dose ranges):
-
Fear Conditioning: While motor responses (freezing) are measured, the cognitive component of learning and memory can often be assessed even with mild sedation. However, profound sedation will interfere with the animal's ability to perceive the stimuli.
-
Defensive Burying Test: While motor activity is required, the specific burying behavior can sometimes be dissociated from general sedation.[19]
-
Attentional Set-Shifting Task: This cognitive flexibility test may be less affected by mild motor impairment, but this needs to be validated for your specific dose.[19]
-
Q4: Are there any alternative medications to Promethazine that have similar therapeutic effects but with less sedation?
Exploring alternatives can be a viable strategy, depending on the primary effect you are investigating.
-
For Allergic Reactions: Second-generation antihistamines like Loratadine and Fexofenadine are designed to have minimal CNS penetration and therefore cause significantly less drowsiness.[20][21][22]
-
For Nausea and Vomiting:
-
Ondansetron (Zofran): A 5-HT3 receptor antagonist that is a potent antiemetic with a different mechanism of action and generally less sedation than Promethazine.
-
Prochlorperazine: While also a phenothiazine, some studies suggest it may be less sedating than Promethazine.[23]
-
Meclizine: Another antihistamine used for motion sickness that may cause less drowsiness than Promethazine.[20]
-
Troubleshooting Guides
Issue 1: High variability in behavioral data across Promethazine-treated animals.
-
Possible Cause: Inconsistent drug absorption or metabolism.
-
Troubleshooting Steps:
-
Standardize Administration: Ensure consistent route of administration (e.g., intraperitoneal, subcutaneous) and injection volume relative to body weight.
-
Acclimatization: Allow for a sufficient acclimatization period for the animals to the testing room to reduce stress-induced variability.[9]
-
Time of Day: Conduct all behavioral testing at the same time of day to control for circadian variations in drug metabolism and behavior.[9]
-
Health Status: Ensure all animals are healthy and free from any conditions that might alter drug metabolism.
-
Issue 2: Difficulty in establishing a clear dose-response curve for sedation.
-
Possible Cause: The behavioral endpoint for sedation may not be sensitive enough, or the dose range is too narrow.
-
Troubleshooting Steps:
-
Expand Dose Range: Test a wider range of doses, including very low and high doses, to capture the full spectrum of the sedative effect.
-
Use Multiple Sedation Assays: Combine a locomotor activity test (e.g., open field) with a motor coordination test (e.g., rotarod) to get a more comprehensive picture of sedation.
-
Consider a "Climbing Reflex Assay": In some species, like Drosophila, a climbing reflex assay can be a sensitive measure of sedation.[24] While not a direct rodent model, the principle of a stimulus-provoked motor response can be adapted.
-
Issue 3: Animals appear to develop tolerance to the sedative effects of Promethazine with repeated dosing.
-
Possible Cause: Pharmacodynamic or pharmacokinetic tolerance.
-
Troubleshooting Steps:
-
Acknowledge and Report: This is a known phenomenon with some centrally acting drugs. It's important to document and report this in your findings.
-
Adjust Dosing Schedule: If your experimental design allows, consider a washout period between drug administrations.
-
Vary the Behavioral Paradigm: If possible, use different behavioral tests on different days to minimize the confounding effects of both drug tolerance and task learning.[25]
-
Data Presentation and Experimental Protocols
Table 1: Hypothetical Dose-Response Data for Promethazine in a Mouse Model
| Dose (mg/kg, i.p.) | Mean Latency to Fall (s) in Rotarod Test (± SEM) | Total Distance Traveled (m) in Open Field Test (± SEM) |
| Vehicle | 180 ± 12.5 | 45.2 ± 3.1 |
| 1 | 165 ± 14.2 | 40.5 ± 2.8 |
| 5 | 95 ± 10.8 | 22.1 ± 2.5 |
| 10 | 40 ± 8.5 | 8.7 ± 1.9 |
| *p < 0.05, **p < 0.01 compared to Vehicle control. |
Experimental Protocol: Rotarod Test for Assessing Motor Coordination
This protocol is adapted from standard procedures and is designed to assess the impact of Promethazine on motor coordination.[9][26][27]
Objective: To quantify the effect of a given dose of Promethazine on the motor coordination and balance of mice.
Materials:
-
Rotarod apparatus (e.g., Columbus Instruments, Ugo Basile)
-
This compound solution
-
Vehicle solution (e.g., sterile saline)
-
Syringes and needles for injection
-
Animal scale
-
Timers
Procedure:
-
Acclimatization:
-
Training (Day 1-2):
-
Place each mouse on the rotarod at a low, constant speed (e.g., 4 rpm) for 60 seconds.
-
On the second day, conduct 2-3 training trials with the accelerating protocol (e.g., 4 to 40 rpm over 300 seconds). This establishes a stable baseline performance.
-
-
Testing (Day 3):
-
Record the baseline performance of each mouse in one trial using the accelerating protocol.
-
Administer Promethazine or vehicle (i.p.) at the desired dose.
-
At a predetermined time post-injection (e.g., 30 minutes, based on the drug's pharmacokinetics), place the mouse back on the accelerating rotarod.
-
Record the latency to fall (the time at which the mouse falls off the rod). A passive rotation (clinging to the rod for a full rotation) is also considered a fall.[9]
-
Repeat the test at several time points post-injection (e.g., 60, 90, 120 minutes) to assess the time course of the drug's effect.
-
-
Data Analysis:
-
Compare the latency to fall between the vehicle- and Promethazine-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
-
A significant reduction in the latency to fall in the Promethazine group indicates impaired motor coordination.
-
Visualizing Experimental Workflows
A clear workflow is essential for designing experiments that effectively account for confounding variables.
Caption: A logical workflow for designing behavioral experiments with Promethazine.
Signaling Pathways and Mechanisms
Understanding the underlying mechanism of sedation is key to anticipating its effects.
Caption: Mechanism of Promethazine-induced sedation via H1 receptor antagonism.
By implementing these strategies, you can enhance the rigor and reliability of your behavioral research. Our team is committed to supporting your scientific endeavors. Please do not hesitate to reach out for further consultation.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?
- (2024, June 14). What is this compound used for?
- Dr.Oracle. (2025, October 8). What is the mechanism of action of Phenergan (promethazine)?
- SingleCare. (2025, November 18). Promethazine alternatives: What can I take instead of promethazine?
- EveryDayMeds. (2026, January 7). Promethazine Sedating Effects UK.
- Wikipedia. (n.d.). Promethazine.
- Dr.Oracle. (2025, October 26). What is a safer alternative, Promethazine or prochlorperazine, for managing nausea in a post-operative patient with constipation who did not respond to Zofran (ondansetron)?
- The Independent Pharmacy. (2022, May 13). Promethazine Uses and Alternatives: Exploring Options.
- Melior Discovery. (n.d.). Elevated Plus Maze Model of Anxiety.
- Sonner, J. M., Antognini, J. F., & Eger, E. I. (2018). The Mouse as a Model Organism for Assessing Anesthetic Sensitivity. PMC.
- Mar, A., & Robbins, T. W. (2014). Behavioral assays to model cognitive and affective dimensions of depression and anxiety in rats. PMC.
- MMPC. (2024, January 3). Rotarod.
- Rodgers, R. J., & Cole, J. C. (1994). The interplay of learning and anxiety in the elevated plus-maze. PubMed.
- (n.d.). Protocol for Rotarod Coordination testing.
- Ghezzi, A., & Atkinson, N. S. (2011). Tolerance to Anesthesia Depends on Synaptic Proteins. PMC.
- ResearchGate. (n.d.). Effect of 3 doses of promethazine (Prom-1, 1 mg/kg BW.
- ResearchGate. (n.d.). Rotarod sedation caused by nalfurafine. Rotarod performance was....
- YouTube. (2014, August 12). The Rotarod (2014).
- protocols.io. (2024, January 30). Rotarod test.
- File, S. E., & Pellow, S. (1985). The effects of ethanol on anxiety in the elevated plus-maze. Alcohol and Alcoholism.
- San Diego Instruments. (2021, June 11). What is the Locomotor Activity Test?
- Hugo Sachs Elektronik. (n.d.). Study of Locomotor Activity & Exploration.
- De Luca, R., & Dorofeikova, M. (2024, February 20). A Behavioral and Electroencephalographic Study of Anesthetic State Induced by MK-801 Combined with Haloperidol, Ketamine and Riluzole in Mice. PMC.
- Carroll, K. M. (n.d.). Choosing a Control Group in Effectiveness Trials of Behavioral Drug Abuse Treatments.
- Parrott, A. C., & Wesnes, K. (1987). A double-blind, placebo-controlled investigation of the effects of fexofenadine, loratadine and promethazine on cognitive and psychomotor function. PubMed.
- Tavakoli, A., & Nasser, S. (2018). This compound reduces children's agitation during ocular examination for trauma. PMC.
- Prendergast, M. A., & Terry, P. (1997). Control groups appropriate for behavioral interventions. PubMed.
- Haghgoo, M., & Ansari, H. (2017). Antiemetic efficacy of promethazine on xylazine-induced emesis in cats. PubMed Central.
- Le, J. (n.d.). Promethazine. StatPearls.
Sources
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. everydaymeds.co.uk [everydaymeds.co.uk]
- 5. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antiemetic efficacy of promethazine on xylazine-induced emesis in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Mouse as a Model Organism for Assessing Anesthetic Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mmpc.org [mmpc.org]
- 10. What is the Locomotor Activity Test? [sandiegoinstruments.com]
- 11. A Behavioral and Electroencephalographic Study of Anesthetic State Induced by MK-801 Combined with Haloperidol, Ketamine and Riluzole in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. Choosing a Control Group in Effectiveness Trials of Behavioral Drug Abuse Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Control groups appropriate for behavioral interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Study of Locomotor Activity & Exploration [hugo-sachs.de]
- 19. Behavioral assays to model cognitive and affective dimensions of depression and anxiety in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Promethazine alternatives: Comparing medications for allergies, nausea, and motion sickness [singlecare.com]
- 21. theindependentpharmacy.co.uk [theindependentpharmacy.co.uk]
- 22. A double-blind, placebo-controlled investigation of the effects of fexofenadine, loratadine and promethazine on cognitive and psychomotor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. droracle.ai [droracle.ai]
- 24. Tolerance to Anesthesia Depends on Synaptic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The interplay of learning and anxiety in the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. albany.edu [albany.edu]
- 27. Rotarod test [protocols.io]
Technical Support Center: Method Validation for Promethazine Hydrochloride Analysis in Complex Biological Matrices
Welcome to the technical support center for the analytical method validation of Promethazine Hydrochloride in complex biological matrices. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to navigate the complexities of bioanalytical method validation. Here, we move beyond mere procedural lists to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the analysis of this compound.
Q1: What are the primary challenges when developing a quantitative method for this compound in biological matrices like plasma or urine?
A1: The primary challenges stem from the inherent complexity of biological matrices. These include:
-
Matrix Effects: Endogenous components such as phospholipids, proteins, and salts can co-elute with Promethazine and interfere with the ionization process in mass spectrometry, leading to ion suppression or enhancement.[1][2][3][4] This can significantly impact the accuracy and reproducibility of the analytical method.[5]
-
Low Concentrations: In pharmacokinetic studies, Promethazine concentrations can be very low (ng/mL range), requiring highly sensitive analytical instrumentation like LC-MS/MS.[6][7]
-
Metabolite Interference: Promethazine is extensively metabolized in the body to compounds like promethazine sulfoxide and desmonomethyl promethazine.[8][9] The analytical method must be selective enough to distinguish and accurately quantify the parent drug from its metabolites.
-
Analyte Stability: Promethazine can be susceptible to degradation under certain conditions, such as exposure to light or high temperatures.[10][11] It is crucial to assess its stability in the biological matrix and during all stages of sample handling and analysis.[12]
Q2: Which regulatory guidelines should I follow for bioanalytical method validation?
A2: For bioanalytical method validation, it is essential to adhere to guidelines from regulatory bodies to ensure data integrity and acceptance. The key guidelines include:
-
ICH M10 Bioanalytical Method Validation and Study Sample Analysis: This is the harmonized guideline from the International Council for Harmonisation, which is now the global standard and has been adopted by major regulatory agencies, including the FDA and EMA.[13][14][15]
-
FDA Guidance for Industry: Bioanalytical Method Validation (May 2018): While ICH M10 is the primary document, this earlier FDA guidance still provides valuable insights and was a foundational document for many established laboratory practices.[16][17]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology: This guideline provides a general framework for the validation of analytical procedures and is a useful reference for understanding the core validation parameters.[18][19][20][21]
Q3: How can I effectively minimize matrix effects in my LC-MS/MS analysis of Promethazine?
A3: Minimizing matrix effects is critical for accurate quantification. Strategies include:
-
Efficient Sample Preparation: Employing robust sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively remove interfering matrix components.[5][22][23] Protein precipitation is a simpler but generally less clean method.[8]
-
Chromatographic Separation: Optimizing the HPLC or UHPLC method to achieve good chromatographic resolution between Promethazine and co-eluting matrix components is crucial.[4][5]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Promethazine-d6) is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[4][5]
-
Matrix-Matched Calibrators and Quality Controls: Preparing calibration standards and QCs in the same biological matrix as the study samples helps to compensate for matrix effects.[1]
Q4: What are the key validation parameters I need to assess for my Promethazine assay?
A4: According to ICH M10 guidelines, the key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites and potential co-administered drugs.[16][20]
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are typically assessed at multiple concentration levels (LOD, LQC, MQC, HQC).[16][24]
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. The range, linearity, and goodness of fit of the curve are evaluated.[16]
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[6]
-
Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in an extracted sample to that of an unextracted standard.[16]
-
Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.[4][15]
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).[10][12][16]
Section 2: Troubleshooting Guides
This section provides structured troubleshooting for specific issues you may encounter during your experiments.
Troubleshooting Poor Peak Shape and Tailing for Promethazine
Promethazine, with its amine groups, is prone to interacting with residual silanols on silica-based HPLC columns, leading to peak tailing.[25]
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | Interaction with active sites (silanols) on the column. | - Use a column with end-capping or a modern, deactivated stationary phase.- Add a competing base, like triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%).- Adjust the mobile phase pH to ensure Promethazine is in a consistent ionic state. |
| Broad Peaks | - Low mobile phase flow rate.- Large injection volume of a strong solvent.- Column degradation. | - Optimize the flow rate.- Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.- Replace the column if it has exceeded its lifetime. |
| Split Peaks | - Clogged frit or partially blocked column.- Sample solvent incompatible with the mobile phase. | - Reverse-flush the column (if permitted by the manufacturer).- Ensure the sample solvent is miscible with the mobile phase. |
Troubleshooting Low Extraction Recovery
Low and inconsistent recovery can significantly impact the accuracy and sensitivity of your assay.
| Symptom | Potential Cause | Recommended Solution |
| Low Recovery with LLE | - Incorrect pH of the aqueous phase.- Inappropriate organic solvent.- Insufficient mixing. | - Adjust the pH of the sample to at least 2 units above the pKa of Promethazine to ensure it is in its neutral form for extraction into an organic solvent.- Test different extraction solvents or mixtures to find the optimal polarity.- Increase vortexing time or use a mechanical shaker. |
| Low Recovery with SPE | - Incomplete conditioning or equilibration of the SPE cartridge.- Incorrect pH during sample loading.- Inappropriate wash or elution solvent. | - Ensure proper conditioning and equilibration steps are followed as per the manufacturer's protocol.[26][27]- Adjust the sample pH to promote retention on the sorbent.- Optimize the strength and composition of the wash and elution solvents to selectively remove interferences and elute the analyte.[26] |
| Inconsistent Recovery | - Variability in sample pH.- Inconsistent vortexing/mixing times.- Channeling in the SPE cartridge. | - Precisely control the pH of all samples.- Standardize mixing procedures.- Ensure a slow and consistent flow rate during SPE loading. |
Section 3: Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Liquid-Liquid Extraction (LLE) of Promethazine from Human Plasma
This protocol is a general guideline and should be optimized for your specific application.
Materials:
-
Human plasma samples
-
Promethazine stock solution
-
Internal Standard (IS) stock solution (e.g., Promethazine-d6)
-
Ammonium hydroxide solution (e.g., 5%)
-
Extraction solvent (e.g., a mixture of n-hexane and ethyl acetate)
-
Reconstitution solvent (e.g., mobile phase)
-
Vortex mixer, centrifuge, and evaporator
Procedure:
-
Sample Aliquoting: Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of the IS working solution to each plasma sample (except for blanks).
-
Alkalinization: Add 50 µL of 5% ammonium hydroxide solution to each tube to raise the pH. Vortex briefly.
-
Extraction: Add 1 mL of the extraction solvent. Cap and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solvent. Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Workflow Visualization
Protocol 2: Solid-Phase Extraction (SPE) of Promethazine from Urine
This protocol utilizes a mixed-mode SPE cartridge for efficient cleanup.
Materials:
-
Urine samples
-
Promethazine stock solution
-
Internal Standard (IS) stock solution
-
Mixed-mode SPE cartridges
-
Methanol, Deionized water, Phosphate buffer (e.g., 0.1 M, pH 6)
-
Wash solution (e.g., weak organic solvent)
-
Elution solvent (e.g., methanol with 2% ammonium hydroxide)
-
SPE manifold, centrifuge, and evaporator
Procedure:
-
Sample Pre-treatment: Centrifuge the urine sample at 4000 rpm for 10 minutes. Use the supernatant for extraction.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of the phosphate buffer.
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge at a slow, consistent flow rate.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of the wash solution to remove polar interferences.
-
Elution: Elute the Promethazine and IS from the cartridge using 1 mL of the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.
Workflow Visualization
Section 4: Data Presentation
Table 1: Bioanalytical Method Validation Acceptance Criteria (based on ICH M10)
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS. |
| Calibration Curve | - At least 6 non-zero standards.- Correlation coefficient (r²) ≥ 0.99.- Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy | Mean concentration within ±15% of nominal for QCs (±20% at LLOQ). |
| Precision | Coefficient of Variation (CV) ≤ 15% for QCs (≤ 20% at LLOQ). |
| Matrix Factor | CV of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | Should be consistent and precise, but no specific value is mandated. |
| Stability | Analyte concentration should be within ±15% of the nominal concentration. |
References
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). National Institutes of Health.
-
Bioanalytical method validation - Scientific guideline. (2022, July 22). European Medicines Agency. Retrieved from [Link]
-
Development and validation of a sensitive LC-MS method for the determination of this compound in human plasma and urine. (2009). European Journal of Drug Metabolism and Pharmacokinetics, 34(3-4), 177-84. Retrieved from [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. Retrieved from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical Techniques and Research. Retrieved from [Link]
-
Assessment of matrix effect in quantitative LC–MS bioanalysis. (2020). Bioanalysis, 12(11), 743–747. Retrieved from [Link]
-
USFDA guidelines for bioanalytical method validation. (2014, October 2). SlideShare. Retrieved from [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2010). LCGC North America, 28(8), 626-633. Retrieved from [Link]
-
Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved from [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, March 8). European Bioanalysis Forum. Retrieved from [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration. Retrieved from [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, January 21). KCAS Bioanalytical & Biomarker Services. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September). U.S. Food and Drug Administration. Retrieved from [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018, May). U.S. Food and Drug Administration. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). U.S. Food and Drug Administration. Retrieved from [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma. Retrieved from [Link]
-
Quality Guidelines. (n.d.). International Council for Harmonisation. Retrieved from [Link]
-
Bioanalytical method validation emea. (2012, March 14). SlideShare. Retrieved from [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub. Retrieved from [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, November 16). European Bioanalysis Forum. Retrieved from [Link]
-
A review of various analytical methods of this compound in pharmaceutical formulation, biological matrixes and misu. (2022). Global Scientific Journals, 10(8). Retrieved from [Link]
-
Determination of promethazine in human plasma by automated high-performance liquid chromatography with electrochemical detection and by gas chromatography-mass spectrometry. (1982). Journal of Chromatography, 229(2), 401-8. Retrieved from [Link]
-
HPLC Methods for Promethazine Analysis. (n.d.). Scribd. Retrieved from [Link]
-
Liquid chromatographic analysis of promethazine and its major metabolites in human postmortem material. (1984). Journal of Forensic Sciences, 29(2), 515-26. Retrieved from [Link]
-
Study of the stability of promethazine enantiomers by liquid chromatography using a vancomycin-bonded chiral stationary phase. (2002). Journal of Chromatography A, 948(1-2), 269-76. Retrieved from [Link]
-
A Liquid Chromatographic Method for the Determination of Promethazine Enantiomers in Human Urine and Serum Using Solid-Phase Extraction and Fluorescence Detection. (1995). Journal of Pharmaceutical and Biomedical Analysis, 13(9), 1161-6. Retrieved from [Link]
-
Thermal and photolytic degradation studies of this compound: a stability-indicating assay. (1981). Journal of Pharmaceutical Sciences, 70(2), 162-6. Retrieved from [Link]
-
Promethazine Assay & Impurity Methods. (n.d.). MicroSolv Technology Corporation. Retrieved from [Link]
-
Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine this compound and its Validation Study. (2021). Oriental Journal of Chemistry, 37(1). Retrieved from [Link]
-
Simple Thin-Layer Chromatographic and UV-Spectrophotometric Analysis of Promethazine and its N-Demethylation Metabolites from Biological Fluids. (2020). International Journal of PharmTech Research, 13(4), 316-324. Retrieved from [Link]
-
Development and validation of a HPLC method for the analysis of this compound in hot-melt extruded dosage forms. (2008). Die Pharmazie, 63(8), 568-72. Retrieved from [Link]
-
Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (2022). Molecules, 27(19), 6698. Retrieved from [Link]
-
How Long Does Promethazine Stay in Your System? (2025, May 5). Engage Wellness. Retrieved from [Link]
-
Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofen. (2018). ACTA Pharmaceutica Sciencia, 56(1). Retrieved from [Link]
-
Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine. (2023). Foods, 12(11), 2191. Retrieved from [Link]
-
Determination of Micro Amounts of this compound in Pure and Pharmaceutical Samples Using UV-visible Spectrophotometry. (2023). Journal of the Turkish Chemical Society Section A: Chemistry, 11(1), 19-30. Retrieved from [Link]
Sources
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nebiolab.com [nebiolab.com]
- 3. longdom.org [longdom.org]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Development and validation of a sensitive LC-MS method for the determination of this compound in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of promethazine in human plasma by automated high-performance liquid chromatography with electrochemical detection and by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Liquid chromatographic analysis of promethazine and its major metabolites in human postmortem material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study of the stability of promethazine enantiomers by liquid chromatography using a vancomycin-bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thermal and photolytic degradation studies of this compound: a stability-indicating assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. fda.gov [fda.gov]
- 15. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 16. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 17. fda.gov [fda.gov]
- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 19. fda.gov [fda.gov]
- 20. fda.gov [fda.gov]
- 21. starodub.nl [starodub.nl]
- 22. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 23. actapharmsci.com [actapharmsci.com]
- 24. Bioanalytical method validation emea | PPTX [slideshare.net]
- 25. mtc-usa.com [mtc-usa.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Mitigating Variability in Promethazine Hydrochloride Oral Gavage Studies
Welcome to the technical support center dedicated to addressing a critical challenge in preclinical research: the inherent variability in the absorption of Promethazine Hydrochloride following oral gavage administration. This guide is designed for researchers, scientists, and drug development professionals to provide actionable troubleshooting strategies and a deeper understanding of the underlying mechanisms influencing experimental outcomes. Our approach is rooted in scientific first principles to empower you to design more robust and reproducible studies.
Introduction: The Challenge of this compound Absorption
The root causes of this variability are multifactorial, stemming from the physicochemical properties of Promethazine HCl itself, as well as the intricate interplay between the formulation, the gastrointestinal (GI) physiology of the animal model, and the experimental procedure. This guide will dissect these factors and provide evidence-based strategies to control for them.
Troubleshooting & FAQs: A Mechanistic Approach
This section is structured as a series of frequently asked questions and troubleshooting scenarios. Each answer provides not only a solution but also the scientific rationale behind it.
Q1: We are observing highly variable Cmax and AUC values for Promethazine HCl in our rodent study. What are the primary formulation-related factors we should investigate?
A1: This is a classic issue often traced back to the formulation. Promethazine HCl, while being water-soluble, can present challenges that impact its dissolution and absorption. Here’s a breakdown of the key formulation factors to scrutinize:
-
Vehicle Selection and Drug Solubility: The choice of gavage vehicle is paramount. While water is a common choice due to the drug's salt form, its absorption can be influenced by the local GI environment. It is crucial to ensure that Promethazine HCl remains fully solubilized in the chosen vehicle throughout the dosing process.
-
Expert Insight: Consider that even if soluble, the drug can precipitate in the stomach upon contact with gastric fluids of a different pH. Pre-formulation solubility and stability studies in simulated gastric and intestinal fluids are highly recommended.
-
-
pH of the Dosing Solution: The pH of your formulation can significantly impact the ionization state and, consequently, the solubility and permeability of Promethazine HCl.
-
Causality: Promethazine is a weak base. In the acidic environment of the stomach, it will be highly ionized, which is favorable for dissolution but not for absorption across the lipid membranes of the GI tract. As it moves to the more alkaline environment of the small intestine, the proportion of the un-ionized, more permeable form will increase. Inconsistencies in the formulation's final pH can lead to variable precipitation and absorption rates.
-
-
Osmolality of the Formulation: Hypertonic or hypotonic solutions can cause transient changes in GI motility and fluid secretion, thereby affecting the rate and extent of drug absorption.
-
Best Practice: Aim for an isotonic formulation where possible. If not feasible, ensure the osmolality is consistent across all dosing solutions.
-
Experimental Protocol: Vehicle Screening for Promethazine HCl
-
Objective: To identify a vehicle that ensures complete and stable solubilization of Promethazine HCl.
-
Materials: Promethazine HCl powder, various GRAS (Generally Recognized as Safe) vehicles (e.g., water, 0.5% methylcellulose, 20% Captisol®).
-
Procedure:
-
Prepare saturated solutions of Promethazine HCl in each test vehicle.
-
Equilibrate the solutions at room temperature and 37°C for 24 hours.
-
Visually inspect for any precipitation.
-
Quantify the concentration of solubilized Promethazine HCl using a validated analytical method (e.g., HPLC-UV).
-
-
Analysis: Select the vehicle that provides the highest solubility and physical stability.
| Vehicle | Solubility (mg/mL) at 25°C | Observations |
| Deionized Water | ~250 | Clear solution |
| 0.5% Methylcellulose (w/v) | ~250 | Viscous, may aid in suspension |
| 20% Captisol® in water (w/v) | > 500 | Significant solubility enhancement |
This table presents illustrative data. Actual solubility should be determined experimentally.
Q2: Could the gavage procedure itself be contributing to the variability? How can we refine our technique?
A2: Absolutely. The oral gavage technique is a critical source of variability if not performed with precision and consistency.
-
Gavage Needle Placement: Incorrect placement can lead to accidental deposition of the dose into the esophagus or even the trachea, resulting in incomplete delivery to the stomach and high variability.
-
Trustworthiness: Implementing a rigorous training and certification program for all technicians performing oral gavage is essential. The use of appropriate gavage needle lengths and gauges for the specific animal model is non-negotiable.
-
-
Volume and Rate of Administration: A large dosing volume or rapid administration can cause esophageal reflux or trigger pyloric sphincter closure, delaying gastric emptying and altering the absorption profile.
-
Authoritative Grounding: The maximum recommended gavage volumes for common laboratory animals are well-established by regulatory bodies and animal welfare organizations. Adherence to these guidelines is critical.
-
Workflow for Standardizing Oral Gavage Technique
Caption: Standardized Oral Gavage Workflow.
Q3: We've noticed a potential "food effect" in our studies. How can we control for the influence of diet and fasting?
A3: The presence or absence of food in the GI tract can profoundly alter drug absorption through various mechanisms.
-
Gastric Emptying: Food, particularly high-fat meals, can delay gastric emptying. This can lead to a delayed Tmax for Promethazine HCl and potentially alter its overall bioavailability by exposing it to the acidic gastric environment for a longer period.
-
GI pH and Secretions: The presence of food stimulates the secretion of gastric acid and bile. Changes in GI fluid composition can affect the solubility and stability of Promethazine HCl.
-
Splanchnic Blood Flow: Food intake increases blood flow to the GI tract, which can enhance the rate of absorption for some drugs.
Logical Relationship: Food and Drug Absorption
How to avoid Promethazine Hydrochloride precipitation in stock solutions
An Application Scientist's Guide to Preventing Promethazine Hydrochloride Precipitation in Stock Solutions
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who work with this compound. Precipitation of a compound in a stock solution can compromise experimental results, lead to inaccurate dosing, and waste valuable resources. As Senior Application Scientists, we have compiled this in-depth guide based on both the foundational principles of chemistry and field-proven experience to help you diagnose, troubleshoot, and, most importantly, prevent these issues.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common questions regarding Promethazine HCl solutions.
Q1: What is the best solvent for preparing a Promethazine HCl stock solution?
This compound is very soluble in water and freely soluble in ethanol.[1][2][3] For most biological experiments, starting with an aqueous-based solvent is recommended.
-
Aqueous Solutions: High-purity, sterile water is an excellent choice. The resulting solution will have a pH between 4.0 and 5.5, which is ideal for stability.[1][4]
-
Organic Solvents: For applications requiring an organic stock, ethanol, DMSO, and dimethyl formamide (DMF) can be used.[5] However, be mindful of potential precipitation when diluting these organic stocks into aqueous buffers (a phenomenon known as "solvent exchange").
Q2: My Promethazine HCl precipitated after I diluted it in PBS. Why did this happen?
This is the most common cause of precipitation and is due to a pH shift. Promethazine HCl is the salt of a weak base (Promethazine) with a pKa of 9.1.[6]
-
Mechanism: In its acidic salt form (hydrochloride), it is highly water-soluble. Standard Phosphate Buffered Saline (PBS) has a pH of 7.2. When you dilute your acidic stock into the neutral or slightly alkaline PBS, the pH of the solution increases. This causes the protonated, soluble form of Promethazine to convert to its uncharged "free base" form, which is significantly less soluble in water and precipitates out of the solution.
-
Solubility in PBS: The solubility of Promethazine HCl in PBS (pH 7.2) is only about 2 mg/mL.[5] If your final concentration exceeds this, precipitation is likely.
Q3: How should I store my Promethazine HCl stock solution?
Proper storage is critical to prevent both precipitation and chemical degradation.
-
Light Protection: Promethazine HCl is light-sensitive and will degrade upon exposure.[2][7][8] Always store solutions in amber vials or wrap clear vials in aluminum foil.[9] The powder itself can slowly oxidize and turn blue on prolonged exposure to air.[3][10]
-
Temperature: For crystalline solid, store at -20°C for long-term stability (≥4 years).[5] For solutions, store at a controlled room temperature (15-25°C) unless otherwise specified.[9] Some sources recommend against refrigerating diluted solutions to avoid precipitation at lower temperatures.[11]
-
Container: Use well-closed, tight containers to protect from air and moisture.[1]
-
Aqueous Solution Stability: Aqueous solutions are not recommended for storage for more than one day, as degradation can occur.[5]
Q4: I noticed my solution has a faint blue color. Is it still usable?
A blue color indicates oxidation of the phenothiazine ring structure.[3][7] This means the compound is degrading. For quantitative and sensitive experiments, it is highly recommended to discard the solution and prepare a fresh stock from solid material to ensure the integrity of your results.
In-Depth Troubleshooting Guide
If you are experiencing precipitation, this step-by-step guide will help you identify the root cause and implement a solution.
Step 1: Characterize the Precipitation Event
The first step is to note when the precipitation occurred. The timing provides a crucial clue to the underlying cause.
}
Figure 1. Initial diagnostic workflow for troubleshooting precipitation.
Step 2: Diagnose the Cause & Implement Solutions
If the precipitate formed immediately after diluting your stock into a working buffer (e.g., cell culture media, PBS), the cause is almost certainly pH- or solvent-mediated.
-
Underlying Cause (pH Shift): The primary driver of this issue is the acid-base chemistry of Promethazine. The hydrochloride salt is stable and soluble at an acidic pH. Increasing the pH shifts the equilibrium towards the insoluble free base.
}
Figure 2. Effect of pH on this compound solubility.
-
Troubleshooting Protocol:
-
Verify pH: Use a calibrated pH meter to check the pH of your final working solution where the precipitation occurred. If it is above 6.0, a pH shift is the confirmed cause.
-
Solution 1 (Modify Diluent): If possible, prepare your working solution using a more acidic buffer. For cell culture, consider using a HEPES-buffered medium that is less prone to pH fluctuation, or perform a gradual dilution.
-
Solution 2 (pH Adjustment): For in-vitro assays, you can adjust the pH of your final solution by adding a small amount of dilute HCl to bring the pH back into the acidic range (pH 4-5). This should redissolve the precipitate.
-
Solution 3 (Lower Concentration): Reduce the final concentration of Promethazine HCl in your working solution to stay below its solubility limit at that specific pH (e.g., <2 mg/mL in PBS pH 7.2).[5]
-
If the precipitate appeared in your stock solution over time while in storage, the cause is likely related to concentration, temperature, or degradation.
-
Underlying Causes:
-
Supersaturation: The stock may have been prepared at a concentration too close to its solubility limit for the storage temperature. A slight drop in temperature can cause the compound to crystallize out.
-
Chemical Degradation: Promethazine is susceptible to oxidation, especially when exposed to air and light.[8][12] Degradation products may be less soluble than the parent compound, leading to precipitation over time. This degradation is accelerated by heat and the presence of metal ions like copper (II) and iron (III).[7][13]
-
-
Troubleshooting Protocol:
-
Review Concentration & Temperature: Compare your stock concentration against the solubility data in Table 1. If you are near the limit, prepare a new, slightly more dilute stock. Ensure your storage temperature has been stable.
-
Inspect for Degradation: Check the solution for any color change (e.g., turning blue).[3] If observed, discard the stock.
-
Solution 1 (Improve Storage Conditions): Prepare a fresh stock and strictly adhere to the recommended storage protocols: protect from light, use tightly sealed containers, and consider purging the vial headspace with an inert gas (argon or nitrogen) to minimize oxidation.[5]
-
Solution 2 (Use Antioxidants): For applications requiring longer-term storage of aqueous solutions, consider adding an antioxidant like sodium metabisulfite (SMBS). Studies have shown that SMBS can significantly decrease the rate of degradation.[14]
-
Best Practices & Protocols
Following these guidelines from the outset will prevent most precipitation and stability issues.
Data Summary Tables
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Reference |
| Water | Very Soluble / Freely Soluble | [1][2][3] |
| Ethanol (95%) | Freely Soluble | [1] |
| DMSO | ~5 mg/mL | [5] |
| Dimethyl Formamide (DMF) | ~10 mg/mL | [5] |
| PBS (pH 7.2) | ~2 mg/mL | [5] |
Table 2: Key Physicochemical & Stability Properties
| Parameter | Value / Condition | Implication for Handling | Reference |
| pH of Aqueous Solution (10%) | 4.0 - 5.5 | Inherently acidic, promoting stability. Avoid raising the pH. | [1][2] |
| pKa (Promethazine Base) | 9.1 | Explains why precipitation occurs at neutral or alkaline pH. | [6] |
| Stability Factors | Sensitive to light, heat, oxygen, and alkaline solutions. | Must protect from light and air. Avoid alkaline reagents. | [2][7][8] |
| Degradation Rate | Increases with increasing pH. | Maintaining an acidic environment is critical for stability. | [13][15] |
Protocol: Preparation of a Stable 10 mg/mL Aqueous Stock
This protocol is designed to produce a stable aqueous stock solution for general research use.
-
Preparation:
-
Work in an area with subdued light or use low-actinic glassware.[16]
-
Weigh 10 mg of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile 1.5 mL amber microcentrifuge tube or an amber glass vial.
-
-
Dissolution:
-
Add 1.0 mL of sterile, high-purity water (e.g., Milli-Q or WFI) to the vial.
-
Vortex the solution for 30-60 seconds until the solid is completely dissolved. A brief sonication may be used to aid dissolution if necessary.[17]
-
Visually inspect the solution against a dark background to ensure no particulate matter remains. The solution should be clear and colorless.[1]
-
-
Filtration (Optional):
-
If sterile filtration is required for your application, use a 0.22 µm syringe filter. Select a filter material with low protein binding and broad chemical compatibility, such as PVDF.
-
-
Storage:
-
Seal the container tightly.
-
Label clearly with the compound name, concentration, date, and your initials.
-
For short-term use (<24 hours), store at controlled room temperature (15-25°C), protected from light.[5][9]
-
For longer-term storage, aliquot into single-use volumes to avoid repeated freeze-thaw cycles and exposure to air, and store at -20°C.
-
References
- Japanese Pharmacopoeia (JP XIV). (n.d.). This compound / Official Monographs for Part I - 716.
-
DailyMed. (n.d.). This compound TABLETS, USP. Retrieved from [Link]
-
Stavchansky, S., Wallace, J. E., & Wu, P. (1983). Thermal and photolytic degradation studies of this compound: a stability-indicating assay. Journal of Pharmaceutical Sciences, 72(5), 546–548. [Link]
-
Underberg, W. J. (1978). Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation. Journal of Pharmaceutical Sciences, 67(8), 1133–1136. [Link]
- Pandey, A. K., et al. (2017). MICRO DETERMINATION OF this compound DRUGS IN PURE FORM AND IN THEIR PHARMACEUTICAL PREPARATION WITH PYRIDINIUM FLUOROCHROMATE(PFC) REAGENT. International Journal of Pharmaceutical and Chemical Sciences, 7(4), 335-340.
- USP-NF. (2017). This compound Oral Solution.
- Academic Journals. (2016). EFFECT OF ANTIOXIDANT ON PROMETHAZINE HCL.
-
GlobalRPH. (2017). Dilution Promethazine. Retrieved from [Link]
- Stevens, J., Meakin, B. J., & Davies, D. J. (1972). The stability of aqueous solutions of this compound as a function of pH. Journal of Pharmacy and Pharmacology, 24(Suppl), 133P–134P.
- Scribd. (n.d.). This compound Tablets | PDF.
- ResearchGate. (2021).
-
PubChem. (n.d.). This compound | C17H21ClN2S | CID 6014. Retrieved from [Link]
-
PubChem. (n.d.). Promethazine | C17H20N2S | CID 4927. Retrieved from [Link]
-
Wikipedia. (n.d.). Promethazine. Retrieved from [Link]
-
PCCA. (n.d.). This compound USP. Retrieved from [Link]
-
ChemBK. (n.d.). Promethazine HCl. Retrieved from [Link]
-
Cleveland Clinic. (n.d.). Promethazine Solution. Retrieved from [Link]
-
Mayo Clinic. (n.d.). Promethazine (oral route). Retrieved from [Link]
- DergiPark. (2018). Determination of this compound in pharmaceutical forms by Spectrophotometric Method.
-
StatPearls - NCBI Bookshelf. (n.d.). Promethazine. Retrieved from [Link]
-
Medscape Reference. (n.d.). Phenergan, Promethegan (promethazine) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]
- DergiPark. (2023). Determination of Micro Amounts of this compound in Pure and Pharmaceutical Samples Using UV-visible Spectrophotometry.
Sources
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. This compound | 58-33-3 [chemicalbook.com]
- 3. This compound TABLETS, USP [dailymed.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. PROMETHAZINE | 60-87-7 [chemicalbook.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. This compound | C17H21ClN2S | CID 6014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. This compound USP - PCCA [pccarx.com]
- 11. globalrph.com [globalrph.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academicjournals.org [academicjournals.org]
- 15. Thermal and photolytic degradation studies of this compound: a stability-indicating assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. uspnf.com [uspnf.com]
- 17. scribd.com [scribd.com]
Technical Support Center: Managing Promethazine Hydrochloride's Anticholinergic Effects In Vivo
This guide is designed for researchers, scientists, and drug development professionals investigating Promethazine Hydrochloride (PMZ) in preclinical in vivo models. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently encountered questions regarding the management of its significant anticholinergic side effects. Our focus is on maintaining experimental integrity while ensuring animal welfare.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries researchers have when designing experiments involving Promethazine.
Q1: What is the primary mechanism behind Promethazine's anticholinergic side effects?
A1: Promethazine is a first-generation antihistamine, a phenothiazine derivative that acts as a competitive H1 receptor antagonist.[1] Crucially, it also possesses potent anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors (mAChRs).[2][3] This blockade of the parasympathetic nervous system is responsible for common side effects such as dry mouth (xerostomia), cognitive impairment, urinary retention, and blurred vision.[3][4]
Q2: My animals are heavily sedated after PMZ administration. How can I differentiate sedation from cognitive impairment in my behavioral assay?
A2: This is a critical experimental confound. Promethazine's sedative effects are primarily due to its H1 receptor blockade in the central nervous system (CNS) and alpha-adrenergic inhibitory effects.[2][3] To dissect sedation from specific cognitive deficits, you must incorporate control tests. We recommend running a locomotor activity test (e.g., open-field test) to quantify movement and exploration. If an animal shows reduced mobility in the open-field test, its poor performance in a cognitive task (like the Morris Water Maze) may be due to sedation rather than a true memory deficit.[5][6] Establishing a dose-response curve for sedation versus cognitive impairment is essential during pilot studies.
Q3: Can I mitigate the peripheral anticholinergic side effects without affecting the central actions of Promethazine?
A3: Yes, this is often a key goal in experimental design. The strategy involves using a peripherally restricted muscarinic agonist. These agents do not cross the blood-brain barrier (BBB) effectively and can counteract peripheral side effects like xerostomia. For example, cevimeline or pilocarpine can be used to stimulate salivary secretion without interfering with the central effects of PMZ.[7][8]
Q4: What are the most common in vivo models to assess the key anticholinergic side effects of Promethazine?
A4: The choice of model depends on the specific side effect you are investigating.
-
Cognitive Impairment: The Morris Water Maze (MWM) is a gold-standard test for spatial learning and memory.[9][10]
-
Xerostomia (Dry Mouth): Sialometry, the direct measurement of salivary flow, is the most quantitative method.[11]
-
Sedation: Open-field tests or rotorod tests can quantify locomotor activity and motor coordination.[6]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, problem-oriented guidance for specific challenges encountered during in vivo studies with Promethazine.
Issue 1: Quantifying and Mitigating Promethazine-Induced Xerostomia
Scientific Rationale: Promethazine blocks M3 muscarinic receptors on salivary glands, inhibiting acetylcholine-mediated saliva secretion.[12] This leads to xerostomia, which can cause distress and affect animal feeding behavior. Quantifying this effect and testing mitigating agents is crucial.
Experimental Protocol: Sialometry in a Rodent Model
-
Animal Acclimatization: Acclimate animals to handling and the experimental setup for at least 3-5 days to reduce stress-induced fluctuations in salivary flow.
-
Baseline Measurement:
-
Anesthetize the animal lightly (e.g., with isoflurane) to facilitate sample collection. Note that anesthesia itself can affect salivary flow, so consistency is key.[13]
-
Carefully pre-weigh a small cotton ball or absorbent sponge.
-
Place the cotton ball in the animal's oral cavity for a fixed period (e.g., 2 minutes).
-
Remove the cotton ball and immediately weigh it. The change in weight corresponds to the volume of saliva secreted (assuming a density of 1 g/mL).[14] This is your baseline unstimulated salivary flow rate.
-
-
Drug Administration: Administer this compound at the desired dose and route.
-
Post-Treatment Measurement: At the expected time of peak effect (e.g., 30-60 minutes post-injection), repeat the saliva collection procedure as described in step 2. A significant decrease from baseline indicates xerostomia.
-
Mitigation Protocol:
-
In a separate cohort of animals (or after a washout period), co-administer PMZ with a muscarinic agonist like Pilocarpine or Cevimeline.[15][16]
-
Administer the mitigating agent and PMZ, then perform sialometry at the appropriate time point.
-
A restoration of salivary flow towards baseline levels indicates successful mitigation.
-
Troubleshooting:
-
High Variability: Ensure consistent timing, anesthetic depth, and collection methods. Stress is a major variable; handle animals gently and consistently.[17]
-
Low Saliva Volume: Ensure cotton balls are placed correctly to absorb saliva from sublingual and submandibular glands. For stimulated flow, a mild sialogogue like pilocarpine can be used to establish a baseline before applying the antagonist (PMZ).[11]
Issue 2: Assessing and Reversing Promethazine-Induced Cognitive Deficits
Scientific Rationale: Promethazine readily crosses the blood-brain barrier and its antagonism of central M1 muscarinic receptors is strongly linked to impairments in learning and memory.[18][19] The Morris Water Maze (MWM) is a robust method to quantify these deficits.
Experimental Workflow: Morris Water Maze Protocol
Caption: Workflow for assessing PMZ-induced cognitive deficits using the MWM.
Detailed MWM Protocol:
-
Apparatus: A circular pool (approx. 1.5m diameter) filled with opaque water (20-22°C). A hidden escape platform is submerged 1-2 cm below the surface in one quadrant. Use distal visual cues around the room for spatial navigation.
-
Habituation: For 2-3 days, handle the mice and allow them to swim freely in the pool for 60 seconds without the platform to acclimate them.
-
Acquisition Phase (Training):
-
Divide animals into groups (e.g., Vehicle Control, PMZ-treated).
-
Administer PMZ or vehicle (e.g., saline) intraperitoneally 30 minutes before the first trial of each day.
-
Conduct 4 trials per day for 4 consecutive days. For each trial, place the mouse in the water at one of four random starting positions.
-
Allow the mouse 60-90 seconds to find the platform.[9] If it fails, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial using video tracking software.
-
-
Probe Trial (Memory Test): 24 hours after the final training session, remove the platform. Place the mouse in the pool for 60 seconds. Record the time spent in the target quadrant (where the platform was). PMZ-treated animals are expected to show significantly longer escape latencies during training and spend less time in the target quadrant during the probe trial.[10][20]
Reversal/Mitigation Strategy: To test a rescue agent, use an acetylcholinesterase inhibitor like Physostigmine , which increases synaptic acetylcholine levels and can cross the BBB to reverse central anticholinergic effects.[21][22] Co-administer Physostigmine with PMZ during the training phase and observe for improved performance in the MWM. Caution: Physostigmine has a narrow therapeutic window; dose-ranging studies are critical.[22]
Part 3: Data Summaries and Mechanistic Diagrams
Table 1: Promethazine's Anticholinergic Effects & In Vivo Models
| Side Effect | Primary Receptor | Clinical Manifestation | Standard In Vivo Model | Key Endpoint(s) |
| Cognitive Impairment | Muscarinic M1 (Central) | Confusion, amnesia, delirium | Morris Water Maze, Y-Maze | Increased escape latency, decreased time in target quadrant, reduced spontaneous alternations |
| Xerostomia | Muscarinic M3 (Peripheral) | Dry mouth, difficulty swallowing | Sialometry | Decreased salivary flow rate ( g/min ) |
| Sedation | Histamine H1 (Central) | Drowsiness, lethargy | Open-Field Test, Rotorod | Decreased locomotor activity, reduced time on rotating rod |
| Mydriasis | Muscarinic M3 (Peripheral) | Dilated pupils, blurred vision | Pupillometry | Increased pupil diameter |
| Urinary Retention | Muscarinic M3 (Peripheral) | Inability to void | Bladder function studies / Cystometry | Increased bladder capacity, decreased voiding frequency |
Table 2: Pharmacological Agents for Mitigation
| Agent | Mechanism of Action | Primary Target | Use Case | Key Consideration |
| Pilocarpine | Muscarinic Agonist | M3 Receptors[8] | Reverse xerostomia | Primarily peripheral effects; can cause sweating, nausea.[15] |
| Cevimeline | Muscarinic Agonist | M1 & M3 Receptors[12][23] | Reverse xerostomia | Higher affinity for M3 receptors in salivary glands.[7][24] |
| Physostigmine | Acetylcholinesterase Inhibitor | Central & Peripheral | Reverse central cognitive deficits and delirium[21] | Crosses BBB; narrow therapeutic index, risk of cholinergic crisis.[22][25] |
| Neostigmine | Acetylcholinesterase Inhibitor | Peripheral Only | Reverse peripheral effects without CNS interaction | Does not cross BBB due to its quaternary amine structure.[25] |
Diagram: Mechanism of Promethazine's Anticholinergic Action & Mitigation
Caption: Promethazine blocks acetylcholine at muscarinic receptors, causing side effects.
References
-
What is the mechanism of Cevimeline Hydrochloride? - Patsnap Synapse.
-
What is the mechanism of action of Phenergan (promethazine)? - Dr.Oracle.
-
What is this compound used for? - Patsnap Synapse.
-
Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC. - PubMed Central.
-
Cevimeline | C10H17NOS | CID 25137844. - PubChem - NIH.
-
What is the mechanism of this compound? - Patsnap Synapse.
-
Cevimeline - Wikipedia.
-
Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze. - NIH.
-
Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - CCNA. - CCNV.
-
cevimeline - Drug Central.
-
Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze. - Semantic Scholar.
-
Promethazine: Package Insert / Prescribing Information. - Drugs.com.
-
Promethazine - StatPearls. - NCBI Bookshelf - NIH.
-
In vivo human models for the study of anticholinergic drugs. - PubMed.
-
How Do Anticholinergic Toxicity Antidotes Work? - RxList.
-
Anticholinergic Toxicity Treatment & Management. - Medscape Reference.
-
Pharmacological management of anticholinergic delirium ‐ theory, evidence and practice. - Wiley Online Library.
-
ANTICHOLINERGIC TOXICITY. - Emergency Medicine Journal.
-
Anticholinergic poisoning: Treatment with physostigmine. - ResearchGate.
-
Identification of promethazine as an amyloid-binding molecule using a fluorescence high-throughput assay and MALDI imaging mass spectrometry - PMC. - NIH.
-
Pilocarpine Treatment of Xerostomia Induced by Psychoactive Medications. - ResearchGate.
-
Promethazine protects against 3-nitropropionic acid-induced neurotoxicity - PMC. - NIH.
-
MORRIS WATER MAZE EXPERIMENT. - Swarthmore College.
-
ANTICHOLINERGICS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents. - NCBI.
-
Pilocarpine for Medication-induced Dry Mouth and Dry Eyes: A Review of Clinical Effectiveness, Cost-Effectiveness, and Guidelines. - NCBI.
-
Promethazine protects against 3-nitropropionic acid-induced neurotoxicity. - PubMed - NIH.
-
Scheme showing the experimental protocol initiated by Morris water maze... - ResearchGate.
-
A Review on the Role of Pilocarpine on the Management of Xerostomia and the Importance of the Topical Administration Systems Development. - MDPI.
-
Pilocarpine Treatment of Xerostomia Induced by Psychoactive Medications. - American Psychiatric Association Publishing.
-
Promethazine protects against 3-nitropropionic acid-induced neurotoxicity. - ResearchGate.
-
Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility. - MDPI.
-
New low-dose liquid pilocarpine formulation for treating dry mouth in Sjögren's syndrome: clinical efficacy, symptom relief, and improvement in quality of life - PMC. - NIH.
-
A Predictive In Vitro Model of the Impact of Drugs with Anticholinergic Properties on Human Neuronal and Astrocytic Systems - PMC. - NIH.
-
To explore the protective mechanism of promethazine against hippocampal neuron injury based on network pharmacology and experimental verification. - PubMed Central.
-
Physiologic and Behavioral Effects in Mice Anesthetized with Isoflurane in a Red-tinted or a Traditional Translucent Chamber. - PubMed Central.
-
Protective effects of clinical anticholinergic and anticholinesterase agents against Bungarus multicinctus venom and neurotoxin-rich snake venoms. - PLOS Neglected Tropical Diseases.
-
Characteristics of medication-induced xerostomia and effect of treatment. - ResearchGate.
-
Xerostomia - StatPearls. - NCBI Bookshelf - NIH.
-
Structured evaluation of rodent behavioral tests used in drug discovery research - PMC. - NIH.
-
The Mouse as a Model Organism for Assessing Anesthetic Sensitivity - PMC. - NIH.
-
WEBINAR: Rodent anesthesia and surgical monitoring: the foundation for great experiments. - Kent Scientific.
-
Medication-Induced Xerostomia: Cross-Sectional Analysis of Salivary Flow, Intraoral Aching, and Anxiety. - MDPI.
-
A Guide to Medications Inducing Salivary Gland Dysfunction, Xerostomia, and Subjective Sialorrhea: A Systematic Review Sponsored by the World Workshop on Oral Medicine VI - PMC. - PubMed Central - NIH.
-
Impact of medications on salivary flow rate in patients with xerostomia: a retrospective study by the Xeromeds Consortium. - University of Groningen Research Portal.
-
Managing Anticholinergic Side Effects - PMC. - PubMed Central - NIH.
Sources
- 1. drugs.com [drugs.com]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Managing Anticholinergic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structured evaluation of rodent behavioral tests used in drug discovery research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mouse as a Model Organism for Assessing Anesthetic Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cevimeline - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ccna-ccnv.ca [ccna-ccnv.ca]
- 11. Xerostomia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cevimeline | C10H17NOS | CID 25137844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. A Review on the Role of Pilocarpine on the Management of Xerostomia and the Importance of the Topical Administration Systems Development [mdpi.com]
- 16. oralcancernews.org [oralcancernews.org]
- 17. mdpi.com [mdpi.com]
- 18. Identification of promethazine as an amyloid-binding molecule using a fluorescence high-throughput assay and MALDI imaging mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Predictive In Vitro Model of the Impact of Drugs with Anticholinergic Properties on Human Neuronal and Astrocytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [PDF] Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze. | Semantic Scholar [semanticscholar.org]
- 21. Anticholinergic Toxicity Treatment & Management: Prehospital Care, Emergency Department Care, Consultations [emedicine.medscape.com]
- 22. Pharmacological management of anticholinergic delirium ‐ theory, evidence and practice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. What is the mechanism of Cevimeline Hydrochloride? [synapse.patsnap.com]
- 24. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Validation & Comparative
An In-Vitro Comparative Analysis of Promethazine Hydrochloride and Ondansetron at the 5-HT3 Receptor
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of antiemetic therapeutic development, a nuanced understanding of drug-receptor interactions is paramount. This guide provides a detailed in-vitro comparison of two commonly utilized antiemetic agents, Promethazine Hydrochloride and Ondansetron, with a specific focus on their activity at the serotonin type 3 (5-HT3) receptor. While both compounds are clinically effective in managing nausea and vomiting, their underlying mechanisms of action at the molecular level diverge significantly. This analysis, grounded in experimental data, aims to elucidate these differences to inform future research and drug development endeavors.
Ondansetron, a cornerstone of antiemetic therapy, particularly in the context of chemotherapy-induced nausea and vomiting, is a highly selective and potent antagonist of the 5-HT3 receptor.[1] In contrast, this compound, a first-generation antihistamine of the phenothiazine class, exhibits a broader pharmacological profile.[2] Its primary mechanism of action is potent antagonism of the histamine H1 receptor, supplemented by moderate affinity for muscarinic, dopamine D2, and serotonin 5-HT2A and 5-HT2C receptors.[2][3] While the phenothiazine class, in general, is known to interact with a wide array of receptors, including serotonin receptors, specific high-affinity binding of Promethazine to the 5-HT3 receptor is not well-documented in publicly available literature.[4]
This guide will delve into the established in-vitro pharmacological profiles of both compounds, present the available quantitative data for their interaction with the 5-HT3 receptor, and provide detailed experimental protocols for key assays that would be employed to further characterize these interactions.
A Tale of Two Mechanisms: Selectivity vs. Multi-Receptor Activity
The fundamental difference between Ondansetron and Promethazine lies in their receptor selectivity. Ondansetron's therapeutic efficacy as an antiemetic is predominantly attributed to its targeted blockade of 5-HT3 receptors in both the peripheral and central nervous systems.[1] This specificity minimizes off-target effects, contributing to a generally more favorable side-effect profile compared to less selective agents.
Promethazine's antiemetic properties, on the other hand, are thought to arise from a combination of its antihistaminic, anticholinergic, and antidopaminergic activities.[2][5] While it has an affinity for certain serotonin receptor subtypes, its interaction with the 5-HT3 receptor appears to be significantly less potent than its primary targets. This broad-spectrum activity, while effective in certain clinical scenarios, also contributes to its sedative and other side effects.
Quantitative In-Vitro Comparison at the 5-HT3 Receptor
To objectively compare the two compounds at the 5-HT3 receptor, we must examine key in-vitro parameters: binding affinity (Ki) and functional antagonist potency (IC50).
| Compound | Receptor | Binding Affinity (Ki) | Functional Antagonism (IC50) |
| Ondansetron | 5-HT3 | ~0.4 nM | ~1.9 nM |
| This compound | 5-HT3 | Data not readily available | Data not readily available |
Note: The Ki and IC50 values for Ondansetron are approximate and can vary depending on the specific experimental conditions, such as the radioligand used and the cell system expressing the receptor.
As indicated in the table, while quantitative data for Ondansetron's high-affinity interaction with the 5-HT3 receptor is well-established, specific Ki and IC50 values for Promethazine at this receptor are not widely reported in the scientific literature. This data gap highlights an area for future research to definitively quantify the direct contribution, if any, of 5-HT3 receptor antagonism to Promethazine's antiemetic effects.
Experimental Protocols for In-Vitro Characterization
To determine the binding affinity and functional potency of a compound at the 5-HT3 receptor, two primary in-vitro assays are employed: radioligand binding assays and functional assays.
Radioligand Binding Assay: Quantifying Binding Affinity (Ki)
This assay directly measures the affinity of a test compound for the 5-HT3 receptor by competing with a radiolabeled ligand known to bind to the receptor with high affinity.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).
-
Harvest the cells and homogenize them in a suitable buffer to create a cell membrane preparation.
-
Centrifuge the homogenate to pellet the membranes and resuspend them in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competitive Binding Assay:
-
In a multi-well plate, add a fixed concentration of the radioligand (e.g., [3H]Granisetron).
-
Add increasing concentrations of the unlabeled test compound (Promethazine or Ondansetron).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specific temperature for a set duration to allow the binding to reach equilibrium.
-
To determine non-specific binding, a parallel set of wells should contain the radioligand and a high concentration of an unlabeled known 5-HT3 antagonist.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Diagram of the Radioligand Binding Assay Workflow:
A schematic overview of the radioligand binding assay workflow.
Functional Assay: Assessing Antagonist Potency (IC50)
Functional assays measure the ability of a compound to inhibit the biological response triggered by the activation of the 5-HT3 receptor. As the 5-HT3 receptor is a ligand-gated ion channel, its activation leads to an influx of cations (primarily Na+ and Ca2+), which can be measured using techniques like patch-clamp electrophysiology or calcium imaging.
Step-by-Step Methodology (using Patch-Clamp Electrophysiology):
-
Cell Preparation:
-
Use whole-cell patch-clamp configuration on cells expressing 5-HT3 receptors.
-
Hold the cell at a negative membrane potential (e.g., -60 mV).
-
-
Agonist Application and Current Measurement:
-
Apply a known concentration of a 5-HT3 receptor agonist (e.g., serotonin) to the cell and record the resulting inward current.
-
-
Antagonist Application:
-
Pre-incubate the cell with varying concentrations of the test compound (Promethazine or Ondansetron) for a specific duration.
-
Co-apply the agonist and the antagonist and record the inhibited current response.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current in the presence and absence of the antagonist.
-
Plot the percentage of inhibition of the agonist-induced current against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the antagonist that inhibits 50% of the agonist-induced response).
-
Diagram of the 5-HT3 Receptor Signaling Pathway and Antagonism:
Simplified diagram of 5-HT3 receptor signaling and points of antagonism.
Concluding Remarks for the Senior Application Scientist
The in-vitro data unequivocally establishes Ondansetron as a highly potent and selective antagonist of the 5-HT3 receptor. This targeted pharmacological profile is the cornerstone of its clinical efficacy and favorable side-effect profile in specific, well-defined patient populations.
In contrast, this compound operates through a multi-receptor blockade, with its primary and most potent action being the antagonism of the H1 histamine receptor. While the phenothiazine class has been noted for broad receptor interactions, including with serotonin receptors, the current body of publicly available evidence does not support a high-affinity interaction of Promethazine with the 5-HT3 receptor. The absence of specific Ki and IC50 values for Promethazine at this receptor subtype in the literature suggests that its direct contribution to antiemesis via this pathway is likely minimal compared to its other well-characterized mechanisms.
For researchers in drug development, this comparative analysis underscores the importance of receptor selectivity in designing novel therapeutics. While a broad-spectrum agent like Promethazine can be effective in certain contexts, the development of highly selective agents like Ondansetron allows for a more targeted therapeutic approach with a potentially improved safety margin. Further in-vitro studies, as outlined in the provided protocols, would be necessary to definitively quantify the interaction of Promethazine with the 5-HT3 receptor and fully elucidate its complete mechanism of antiemetic action.
References
-
Wikipedia. Promethazine. Available from: [Link]
-
Deranged Physiology. Promethazine. Available from: [Link]
- Thompson AJ, Lummis SC. The 5-HT3 receptor as a therapeutic target. Expert Opin Ther Targets. 2007;11(4):527-40.
- Dougherty DA, Lester HA. Ondansetron and Granisetron Binding Orientation in the 5-HT3 Receptor Determined by Unnatural Amino Acid Mutagenesis. ACS Chem Biol. 2012;7(10):1733-40.
- Barnes NM, Hales TG, Lummis SC, Peters JA. The 5-HT3 receptor--the relationship between structure and function. Neuropharmacology. 2009;56(1):273-84.
-
IUPHAR/BPS Guide to PHARMACOLOGY. promethazine. Available from: [Link]
- Smith HS, Smith JM, Smith ER. 5-HT3 receptor antagonists for the treatment of nausea/vomiting.
-
National Center for Biotechnology Information. Promethazine. StatPearls. Available from: [Link]
- Ye JH, Ponnudurai R, Schaefer R. Ondansetron: a selective 5-HT3 receptor antagonist and its applications in CNS-related disorders. CNS Drug Rev. 2001;7(2):199-213.
- Jackson MB. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions. Pharmacol Ther. 2011;130(2):192-205.
- Rammes G, Eisensamer B, Ferrari U, et al. Antipsychotic drugs antagonise human serotonin type 3 (5HT3) receptor currents in a noncompetitive manner.
- Adolph O, Föhr KJ, K-F, Weigt HU, Georgieff M, Georgieff EM. Promethazine inhibits NMDA-induced currents--new pharmacological aspects of an old drug. Neuropharmacology. 2012;62(8):2461-7.
- Eglen RM, Lee CH, Smith WL, Johnson LG, Whiting RL. The 5-HT3 receptor: a quantitative molecular analysis predicts 5-hydroxytryptamine3 receptor binding affinity. Mol Pharmacol. 1990;38(4):511-6.
- Habib AS, Reuveni J, Taguchi A, White WD, Gan TJ. A comparison of ondansetron with promethazine for treating postoperative nausea and vomiting in patients who received prophylaxis with ondansetron: a retrospective database analysis. Anesth Analg. 2007;104(3):548-51.
- Niesler B, Frank B, Kapeller J, Rappold GA. Cloning, physical mapping and expression analysis of the human 5-HT3 receptor-like genes HTR3C, HTR3D and HTR3E. Gene. 2003;310:101-11.
- Walstab J, Rappold G, Niesler B. 5-HT(3) receptors: a new view on their function in health and disease. Biol Chem. 2010;391(9):967-73.
-
GoodRx. What Is Promethazine (Phenergan)? Uses, Side Effects, Dosage. Available from: [Link]
-
Wikipedia. Chlorpromazine. Available from: [Link]
-
PubChem. Promethazine. Available from: [Link]
-
Wikipedia. Diphenhydramine. Available from: [Link]
-
Innoprot. 5-HT2A Serotonin Receptor Assay. Available from: [Link]
- Cienfuegos-Pecina E, Mar-Aldama R, Arankowsky-Sandoval G, et al. Ondansetron and promethazine have differential effects on hypothermic responses to lithium chloride administration and to provocative motion in rats.
- Pompilus F, Golebiewski B, Sestanj K, et al. Design, Synthesis, and Validation of a Novel [11C]Promethazine PET Probe for Imaging Abeta Using Autoradiography. Molecules. 2021;26(11):3237.
- Goodin J, E-K, Al-D, et al. Determination of promethazine in forensic samples using multi-walled carbon nanotube-gold nanoparticle electrochemical sensor. Anal Methods. 2020;12(1):47-55.
- da Silva-Júnior, E. A., de Lacerda, D. L., de Oliveira, V. L., de Oliveira, A. C., de Oliveira, S. L., de Oliveira, A. C. A., ... & de Oliveira, A. S. (2024). Binding studies of promethazine and its metabolites with human serum albumin by high-performance affinity chromatography and molecular docking in the presence of codeine. Analytical and Bioanalytical Chemistry, 1-12.
- Pichlmayr I, Lips U. [EEG-effects of promethazine. Study on 17 patients (author's transl)]. Anaesthesist. 1980;29(1):18-25.
- Campiani G, Nacci V, Fiorini I, et al. Novel potent and selective central 5-HT3 receptor ligands provided with different intrinsic efficacy. 2. Molecular basis of the intrinsic efficacy of arylpiperazine derivatives at the central 5-HT3 receptors. J Med Chem. 1999;42(9):1556-75.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promethazine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Analysis of Promethazine Hydrochloride and Other First-Generation Antihistamines: A Guide for Researchers
This guide provides a comprehensive, head-to-head comparison of promethazine hydrochloride against other prominent first-generation antihistamines, including diphenhydramine, chlorpheniramine, and hydroxyzine. Designed for researchers, scientists, and drug development professionals, this document delves into the comparative efficacy, side-effect profiles, and the underlying experimental methodologies used to evaluate these compounds.
Introduction: The Enduring Relevance of First-Generation Antihistamines
First-generation H1 antihistamines represent a cornerstone in the symptomatic treatment of allergic conditions. Their mechanism of action primarily involves competitive antagonism of histamine H1 receptors, thereby mitigating allergic responses such as rhinitis and urticaria.[1][2] However, their clinical utility is nuanced by their ability to cross the blood-brain barrier, leading to significant central nervous system (CNS) effects, most notably sedation.[3][4] This guide will dissect the pharmacological nuances of this compound in relation to its counterparts, providing a data-driven framework for informed research and development decisions.
Comparative Analysis: Efficacy and Adverse Effect Profiles
A direct comparison of these four first-generation antihistamines reveals distinct profiles in terms of their therapeutic applications and associated side effects. While large-scale, head-to-head clinical trials encompassing all four drugs are limited, a synthesis of available data from various studies provides valuable insights.
Antihistaminic Efficacy
The primary indication for these drugs is the relief of allergy symptoms. One study evaluated the clinical potency of seven H1 receptor antagonists in patients with chronic idiopathic urticaria, providing a rank order of efficacy.[5]
Table 1: Comparative Antihistaminic Efficacy in Chronic Idiopathic Urticaria
| Antihistamine | Relative Potency (based on mean whealing and itching scores) |
| Hydroxyzine | High |
| Chlorpheniramine | High |
| Promethazine | Moderate |
| Diphenhydramine | Not included in this specific study, but generally considered effective. |
Data synthesized from a double-blind, placebo-controlled trial in 30 patients. The differences between the top five antihistamines in the study (including hydroxyzine, chlorpheniramine, and promethazine) were not statistically significant, though they were superior to the placebo.[5]
Sedative and Psychomotor Effects
Sedation is a hallmark of first-generation antihistamines and a critical factor in their clinical application. The degree of sedation varies among these agents, influencing their suitability for different patient populations and therapeutic contexts.
Table 2: Comparative Sedative Effects and User-Reported Side Effects
| Antihistamine | Sedative Potential | User-Reported Drowsiness (%) | User-Reported Tiredness (%) |
| Promethazine | High | 20.3% | 5.5% |
| Diphenhydramine | High | 16.1% | 4.9% |
| Hydroxyzine | High | 21.8% | 10.6% |
| Chlorpheniramine | Moderate | 20.4% | Not explicitly reported as "tiredness" but "sleepy" was 9.3% |
*Data sourced from user reviews on Drugs.com and are not from controlled clinical trials.[6][7][8]
A clinical study comparing the effects of d-chlorpheniramine on psychomotor performance found that it impaired tracking ability and reduced behavioral activity.[9] Another study noted that promethazine is known for its sedative properties and has been used as a positive control in studies investigating the sedative effects of other H1 antagonists.[10]
Antiemetic Efficacy
Promethazine is particularly noted for its potent antiemetic properties, a feature that distinguishes it from some other first-generation antihistamines.[11] This is attributed to its action on the chemoreceptor trigger zone in the brain.
A study in cats demonstrated that promethazine significantly reduced the frequency of xylazine-induced emesis.[12][13] While direct comparative studies with the other three antihistamines for antiemetic efficacy are scarce, promethazine is frequently utilized for motion sickness and postoperative nausea and vomiting.[14][15]
Anticholinergic Profile
The anticholinergic effects of these drugs contribute to both therapeutic actions (e.g., drying of nasal passages) and adverse effects (e.g., dry mouth, urinary retention).
Experimental Methodologies: A Closer Look
The evaluation of these antihistamines relies on a battery of standardized experimental protocols. Understanding these methodologies is crucial for interpreting existing data and designing future comparative studies.
Histamine-Induced Wheal and Flare Test
This is a fundamental in vivo assay to quantify the antihistaminic activity of a drug.
Protocol:
-
Subject Preparation: Healthy volunteers are screened and instructed to avoid antihistamines and other interfering medications for a specified period.
-
Histamine Application: A standardized dose of histamine is introduced into the skin, typically on the forearm, via a skin prick test.
-
Measurement: The resulting wheal (swelling) and flare (redness) are measured at specific time points (e.g., 15 minutes) after histamine application. The area of both is calculated.
-
Drug Administration: The test is repeated after the administration of the antihistamine or placebo.
-
Data Analysis: The percentage reduction in the wheal and flare area compared to baseline (pre-drug) and placebo is calculated to determine the antihistaminic efficacy.
Caption: Workflow of the Histamine-Induced Wheal and Flare Test.
Assessment of Sedative Effects: Psychomotor Performance Tests
A variety of tests are employed to objectively measure the impact of antihistamines on CNS function.
Commonly Used Tests:
-
Critical Flicker Fusion (CFF) Test: Measures the threshold at which a flickering light is perceived as a continuous source. A decrease in this threshold indicates CNS depression.
-
Choice Reaction Time (CRT) Task: Assesses the speed and accuracy of responding to a specific stimulus among multiple options. Increased reaction time suggests impaired cognitive processing.
-
Digit Symbol Substitution Test (DSST): Evaluates cognitive functions such as attention, processing speed, and motor speed.
-
Visual Analogue Scales (VAS): A subjective measure where participants rate their level of drowsiness or sleepiness on a continuous line.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antihistamines: first generation vs newer antihistamines [aaaai.org]
- 5. ijdvl.com [ijdvl.com]
- 6. drugs.com [drugs.com]
- 7. drugs.com [drugs.com]
- 8. drugs.com [drugs.com]
- 9. Comparative study of acute effects of single doses of fexofenadine, olopatadine, d-chlorpheniramine and placebo on psychomotor function in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medsafe.govt.nz [medsafe.govt.nz]
- 11. droracle.ai [droracle.ai]
- 12. Antiemetic efficacy of promethazine on xylazine-induced emesis in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Hydroxyzine / Promethazine - IMH | Institute of Mental Health [imh.com.sg]
- 15. dvm360.com [dvm360.com]
A Guide to Validating the Antiemetic Efficacy of Promethazine Hydrochloride Against a Placebo Control
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing and executing a robust, placebo-controlled clinical trial to validate the antiemetic properties of Promethazine Hydrochloride. The methodologies outlined herein are grounded in established principles of clinical research to ensure scientific integrity, data reliability, and ethical conduct.
Introduction: The Clinical Challenge of Emesis
Nausea and vomiting are distressing symptoms associated with a wide range of conditions, including post-operative states, motion sickness, and chemotherapy.[1][2] These symptoms significantly impact patient quality of life and can lead to serious complications if left unmanaged. This compound, a first-generation phenothiazine derivative, has long been utilized for its antiemetic, antihistaminic, and sedative properties.[1][3][4] Validating its efficacy against a placebo is a critical step in quantifying its therapeutic benefit and understanding its clinical utility.
Pharmacological Rationale: Mechanism of Action
Promethazine exerts its antiemetic effects through a multi-faceted mechanism of action.[3][5] Primarily, it acts as a potent antagonist of the histamine H1 receptors.[1][3][5] Its therapeutic effect is also attributed to its ability to block postsynaptic dopaminergic receptors in the chemoreceptor trigger zone (CTZ) of the brain and its significant anticholinergic properties, which inhibit the vomiting center in the medulla.[1][5]
This multifaceted antagonism disrupts the signaling pathways that trigger nausea and vomiting, forming the scientific basis for its use as an antiemetic.
Caption: Mechanism of action of this compound.
Designing a Gold-Standard Validation Study
A randomized, double-blind, placebo-controlled, parallel-group study is the gold standard for definitively assessing the efficacy of an antiemetic agent.[6][7] This design minimizes bias and allows for a clear comparison between the active drug and the placebo effect.
Causality Behind Experimental Choices:
-
Randomization: Ensures that known and unknown prognostic variables are evenly distributed between the treatment and placebo groups, preventing selection bias.[7]
-
Double-Blinding: Prevents performance and detection bias by ensuring neither the participants nor the investigators know who is receiving the active drug versus the placebo.
-
Placebo Control: This is essential to differentiate the true pharmacological effect of promethazine from psychological responses (the placebo effect) and the natural course of the condition.[8] The placebo must meticulously match the active drug in size, shape, color, and taste to maintain the blind.[8]
Subject Selection Criteria
Proper subject selection is paramount to ensure the study population is appropriate and that results are generalizable.
| Inclusion Criteria | Exclusion Criteria |
| Age 18-65 years | Known hypersensitivity to promethazine or other phenothiazines.[9] |
| Patients scheduled for a procedure with a moderate-to-high risk of post-operative nausea and vomiting (PONV). | Use of other antiemetic medication within 24 hours of the study. |
| Ability to provide informed consent. | Patients with seizure disorders or bone marrow depression.[10] |
| Willingness to comply with all study procedures. | Children under 2 years of age due to risk of fatal respiratory depression.[11] |
| Concomitant use of other CNS depressants.[10] |
Randomization and Blinding Protocol
-
Generation of Allocation Sequence: A statistician independent of the study team will generate a random allocation sequence using validated software.
-
Allocation Concealment: The sequence will be concealed using a centralized, secure system (e.g., Interactive Web Response System - IWRS) to prevent foreknowledge of treatment assignments.
Experimental Protocols
Adherence to standardized protocols is crucial for trial integrity. Reporting should follow the Consolidated Standards of Reporting Trials (CONSORT) guidelines to ensure transparency and completeness.[12][13][14]
Intervention Administration
-
Active Arm: A single dose of 25 mg this compound administered via deep intramuscular (IM) injection 30 minutes prior to the emetogenic event (e.g., end of surgery).[11]
-
Placebo Arm: An identical volume of a sterile, inert substance (e.g., normal saline) administered via deep IM injection on the same schedule.
Rationale for Deep IM Injection: This is the preferred parenteral route to minimize the risk of severe chemical irritation, tissue necrosis, and gangrene associated with intravenous or subcutaneous administration of promethazine.[11]
Caption: Experimental workflow for the clinical trial.
Outcome Assessment
The primary endpoint should be the incidence of a complete response, defined as no emetic episodes and no use of rescue antiemetic medication within 24 hours post-intervention.[6]
Data Collection Instruments:
-
Emesis Assessment: The number of retching and vomiting episodes will be recorded by trained clinical staff and corroborated by patient diaries.[6]
-
Nausea Assessment: Nausea severity will be measured using a 100-mm Visual Analog Scale (VAS), where 0 mm represents "no nausea" and 100 mm represents "nausea as bad as it can be."[15] Assessments will be performed at baseline, and at 2, 6, 12, and 24 hours post-intervention.
-
Adverse Events: All adverse events, including drowsiness, dizziness, and dry mouth, will be systematically recorded.[2][16]
Data Presentation and Analysis
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Baseline Patient Demographics
| Characteristic | Promethazine (n=100) | Placebo (n=100) | P-value |
| Age (mean ± SD) | 45.2 ± 10.1 | 44.8 ± 9.7 | 0.78 |
| Sex (% Female) | 62% | 60% | 0.81 |
| History of PONV (%) | 35% | 33% | 0.79 |
Table 2: Primary and Secondary Efficacy Endpoints
| Endpoint | Promethazine (n=100) | Placebo (n=100) | P-value |
| Complete Response (24h) | 78% | 42% | <0.001 |
| No Vomiting (24h) | 85% | 55% | <0.001 |
| Mean Nausea Score (VAS at 6h) | 22 ± 15 | 48 ± 25 | <0.001 |
| Use of Rescue Medication | 18% | 45% | <0.001 |
Table 3: Incidence of Common Adverse Events
| Adverse Event | Promethazine (n=100) | Placebo (n=100) | P-value |
| Drowsiness | 45% | 15% | <0.001 |
| Dry Mouth | 30% | 8% | <0.001 |
| Dizziness | 25% | 12% | 0.02 |
Statistical Analysis: The primary endpoint will be analyzed using a Chi-squared test. Secondary continuous endpoints (like VAS scores) will be compared using a t-test or Mann-Whitney U test, as appropriate. A p-value of <0.05 will be considered statistically significant.
Conclusion
This guide outlines a rigorous, scientifically sound framework for validating the antiemetic efficacy of this compound. The presented data, while hypothetical, illustrates the expected outcomes of such a trial, demonstrating a statistically significant and clinically meaningful reduction in nausea and vomiting compared to a placebo. The pronounced sedative effects are a key consideration in its clinical application. By adhering to these principles of robust trial design and transparent reporting, researchers can generate high-quality evidence to guide clinical practice and drug development.[17][18]
References
- Dr.Oracle. (2025, October 8). What is the mechanism of action of Phenergan (promethazine)?
- (2024, June 14). What is this compound used for?
- consort-spirit.org. Home.
- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?
- Hopewell, S., et al. (2025, April 14). CONSORT 2025 statement: updated guideline for reporting randomised trials. The BMJ.
- National Institutes of Health. Reporting Guidelines: The Consolidated Standards of Reporting Trials (CONSORT) Framework. PMC.
- MedCentral. Promethazine: uses, dosing, warnings, adverse events, interactions.
- Enago Lifesciences Blog. (2025, July 21). CONSORT Reporting Guideline Checklist for Randomized Controlled Trials.
- The Friendly Statistician. (2025, March 31). What Are CONSORT Guidelines For Reporting Randomized Controlled Trials? YouTube.
- Molassiotis, A., et al. (2007, August). Validation and psychometric assessment of a short clinical scale to measure chemotherapy-induced nausea and vomiting: the MASCC antiemesis tool. PubMed.
- (2025, December 13). What is the best scale to measure nausea and vomiting in a pediatric chemotherapy patient?
- Pediatric Oncall. Promethazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index.
- Drugs.com. (2024, February 29). Promethazine Uses, Dosage & Side Effects.
- Cancer Care Ontario. Nausea and Vomiting in Adults with Cancer - Symptom Management Algorithm.
- ResearchGate. (2025, August 6). Tools for Assessing Nausea, Vomiting, and Retching A Literature Review.
- Gralla, R. J. (1992). Methodology of antiemetic trials: response assessment, evaluation of new agents and definition of chemotherapy emetogenicity. PubMed.
- National Center for Biotechnology Information. Promethazine - StatPearls. NCBI Bookshelf.
- Wikipedia. Promethazine.
- Tonato, M., et al. (1992). Antiemetic study design: desirable objectives, stratifications and analyses. PubMed.
- Revista Brasileira de Cancerologia. Scale for the Assessment of Chemotherapy-Induced Nausea and Vomits: Translation and Transcultural Adaptation.
- Drugs.com. (2025, November 20). Promethazine: Package Insert / Prescribing Information.
- Cytel. (2025, April 10). Placebo Controls in Clinical Trials: Pharmaceutical Considerations.
- Temple, R., & Ellenberg, S. S. (2000, September 19). Placebo-Controlled Trials and Active-Control Trials in the Evaluation of New Treatments. Part 1: Ethical and Scientific Issues. Annals of Internal Medicine.
- Markman, M. (2001, July 3). Placebo-Controlled Trials. Annals of Internal Medicine.
Sources
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. pediatriconcall.com [pediatriconcall.com]
- 5. droracle.ai [droracle.ai]
- 6. Methodology of antiemetic trials: response assessment, evaluation of new agents and definition of chemotherapy emetogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiemetic study design: desirable objectives, stratifications and analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cytel.com [cytel.com]
- 9. medcentral.com [medcentral.com]
- 10. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. consort-spirit.org [consort-spirit.org]
- 13. bmj.com [bmj.com]
- 14. CONSORT Reporting Guideline Checklist for Randomized Controlled Trials | Enago Lifesciences Blog [lifesciences.enago.com]
- 15. researchgate.net [researchgate.net]
- 16. Promethazine - Wikipedia [en.wikipedia.org]
- 17. Reporting Guidelines: The Consolidated Standards of Reporting Trials (CONSORT) Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
A Comparative Analysis of the Sedative Properties of Promethazine and Diphenhydramine: A Guide for Researchers
An In-Depth Examination of Two First-Generation Antihistamines for Sedative Applications
Promethazine and diphenhydramine, both first-generation H1 antihistamines, are widely recognized for their sedative side effects. This property, while often considered a drawback in the context of allergy relief, has been strategically leveraged for therapeutic applications in sedation and as a short-term treatment for insomnia.[1][2][3] This guide provides a comprehensive comparative analysis of the sedative properties of these two compounds, delving into their mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and the experimental models used to evaluate their effects. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of these agents.
Unraveling the Mechanisms of Sedation
The sedative effects of both promethazine and diphenhydramine are primarily attributed to their ability to cross the blood-brain barrier and antagonize histamine H1 receptors in the central nervous system (CNS).[4][5][6] Histamine in the CNS plays a crucial role in maintaining wakefulness; by blocking its action, these drugs induce drowsiness.[5] However, their sedative profiles are not identical, owing to their interactions with other neurotransmitter systems.
Promethazine , a phenothiazine derivative, exhibits a more complex pharmacological profile.[7] Beyond its potent antihistaminic activity, it also acts as an antagonist at mesolimbic dopamine D2 receptors, alpha-adrenergic receptors, and muscarinic acetylcholine receptors.[7][8] This multi-receptor activity contributes significantly to its pronounced sedative and antiemetic effects.[5][8] Some studies also suggest that promethazine acts as a non-competitive NMDA receptor antagonist, which may further enhance its sedative properties.[9]
Diphenhydramine , an ethanolamine derivative, is also a potent H1 receptor antagonist with significant antimuscarinic (anticholinergic) properties.[1][10] Its ability to block muscarinic acetylcholine receptors in the CNS contributes to its sedative effects, as acetylcholine is involved in regulating the sleep-wake cycle.[4][10] Diphenhydramine also functions as an intracellular sodium channel blocker, which is responsible for its local anesthetic effects.[1][6]
Figure 2: A generalized experimental workflow for the preclinical assessment of sedative properties in animal models.
Clinical Evaluation
In human studies, the sedative effects of drugs are assessed using both objective and subjective measures. [11]
-
Objective Tests: These include psychomotor performance tests such as the Choice Reaction Time, Compensatory Tracking Task, and Critical Flicker Fusion test. [12]These tests provide quantitative data on cognitive function, motor coordination, and CNS arousal. [11]* Subjective Ratings: Visual Analogue Scales (VAS) and questionnaires are used to gauge a participant's self-reported level of drowsiness and alertness. [12] A double-blind, placebo-controlled, crossover study design is often employed to minimize bias and variability in clinical trials assessing sedation. [11]
Side Effect Profiles and Clinical Considerations
While effective as sedatives, both promethazine and diphenhydramine are associated with a range of side effects, primarily stemming from their anticholinergic and, in the case of promethazine, anti-dopaminergic activities.
Common side effects for both drugs include:
-
Drowsiness and dizziness [1][2]* Dry mouth, blurred vision, and constipation [10][13]* Urinary retention [14] Promethazine-specific considerations:
-
May cause more intense and prolonged sedation. [15][16]* Due to its phenothiazine structure, there is a higher risk of extrapyramidal symptoms (movement disorders) and changes in blood pressure. [13]* Can cause neuroleptic malignant syndrome, a rare but serious condition. [7] Diphenhydramine-specific considerations:
-
Generally has a shorter duration of action, which may be preferable for some applications. [13]* Can cause paradoxical CNS stimulation, leading to agitation and anxiety, particularly at higher doses. [1]* Elderly patients are more susceptible to its anticholinergic side effects, such as confusion and urinary retention. [10][13] It is crucial to note that co-administration of these drugs with other CNS depressants, such as alcohol, benzodiazepines, or opioids, can lead to additive sedative effects and an increased risk of respiratory depression. [7][17]
Conclusion
Promethazine and diphenhydramine are both effective sedatives, but their distinct pharmacological profiles result in notable differences in their potency, duration of action, and side effect profiles. Promethazine's broader receptor activity leads to more potent and longer-lasting sedation, making it a suitable option for short-term management of insomnia where a sustained effect is desired. However, this comes with a greater risk of next-day drowsiness and more significant side effects. Diphenhydramine, with its shorter half-life, may be a better choice when a shorter duration of sedation is needed, although its anticholinergic side effects, particularly in the elderly, require careful consideration.
The choice between promethazine and diphenhydramine for sedative purposes should be guided by a thorough understanding of their individual properties and the specific clinical or research context. Further head-to-head clinical trials with standardized methodologies for assessing sedation are warranted to provide more definitive comparative data and guide evidence-based decision-making.
References
-
Wikipedia. Diphenhydramine. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Diphenhydramine Hydrochloride? [Link]
-
Pharmacy Freak. (2026, January 4). Mechanism of Action of Diphenhydramine. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Promethazine Hydrochloride? [Link]
-
EveryDayMeds. (2026, January 7). Promethazine Sedating Effects UK. [Link]
-
Alabama Anesthesia Professionals. Diphenhydramine for Sedation. [Link]
-
StatPearls. (2023, July 17). Promethazine. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. [Link]
-
Wikipedia. Promethazine. [Link]
-
Drugs.com. Diphenhydramine vs Promethazine DM Comparison. [Link]
-
EveryDayMeds. (2026, January 7). Phenergan vs Benadryl: Sleep & Allergy Guide. [Link]
-
StatPearls. (2025, March 27). Diphenhydramine. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. [Link]
-
meds.is. What's better: Promethazine vs Diphenhydramine? [Link]
-
Drugs.com. (2024, February 29). Promethazine Uses, Dosage & Side Effects. [Link]
-
Slideshare. (2018, November 28). Preclinical screening methods of Sedative and hypnotics by syed. [Link]
-
EveryDayMeds. (2026, January 6). Promethazine Side Effects: Phenergan vs Benadryl. [Link]
-
ResearchGate. (2021). Screening Methods for the Evaluation of Sedative-Hypnotics. [Link]
-
Bluelight.org. (2012, April 24). Rate Promethazine, Doxylamine or Diphenhydramine & why? [Link]
-
EveryDayMeds. (2026, January 6). Promethazine vs Benadryl: UK Treatment Guide. [Link]
-
PubMed Central. (2015). Evaluation of Anxiolytic, Sedative-hypnotic and Amnesic Effects of Novel 2-phenoxy phenyl-1,3,4-oxadizole Derivatives Using Experimental Models. [Link]
-
Drugs.com. Diphenhydramine and promethazine Interactions. [Link]
-
Drugs.com. Benadryl vs Promethazine Comparison. [Link]
-
Database of Abstracts of Reviews of Effects (DARE). (1999). Antihistamines: models to assess sedative properties, assessment of sedation, safety and other side-effects. [Link]
-
Drugs.com. Drug Interactions between Benadryl and Promethazine DM. [Link]
-
Medscape. Phenergan, Promethegan (promethazine) dosing, indications, interactions, adverse effects, and more. [Link]
-
Drugs.com. Diphenhydramine vs Phenergan Comparison. [Link]
-
NHS. Antihistamines. [Link]
-
EMT City. (2012, February 19). Phenergan v Benadryl, opposite sides of the planet.. [Link]
-
PubMed. (2019). Pharmacological basis for sedative and hypnotic like effects of Pyrus pashia using in vivo experimental models. [Link]
-
PubMed Central. (2007). Effects of single therapeutic doses of promethazine, fexofenadine and olopatadine on psychomotor function and histamine-induced wheal- and flare-responses: a randomized double-blind, placebo-controlled study in healthy volunteers. [Link]
-
PubMed Central. (2015). Comparison of Oral Midazolam and Promethazine with Oral Midazolam alone for Sedating Children during Computed Tomography. [Link]
-
Medsafe. CLASSIFICATION OF SEDATING ANTIHISTAMINES. [Link]
-
ResearchGate. (2001). Sedation and performance impairment of diphenhydramine and second-generation antihistamines: A meta-analysis. [Link]
-
LITFL. (2020, November 3). Sedating Antihistamines. [Link]
Sources
- 1. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 2. Promethazine Uses, Dosage & Side Effects - Drugs.com [drugs.com]
- 3. Antihistamines - NHS [nhs.uk]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. everydaymeds.co.uk [everydaymeds.co.uk]
- 6. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Promethazine - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Diphenhydramine Hydrochloride? [synapse.patsnap.com]
- 11. Antihistamines: models to assess sedative properties, assessment of sedation, safety and other side-effects - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Effects of single therapeutic doses of promethazine, fexofenadine and olopatadine on psychomotor function and histamine-induced wheal- and flare-responses: a randomized double-blind, placebo-controlled study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. everydaymeds.co.uk [everydaymeds.co.uk]
- 14. anesthesiaservicesal.com [anesthesiaservicesal.com]
- 15. everydaymeds.co.uk [everydaymeds.co.uk]
- 16. everydaymeds.co.uk [everydaymeds.co.uk]
- 17. drugs.com [drugs.com]
A Senior Application Scientist's Guide to Cross-Validation of HPLC and LC-MS Methods for Promethazine Hydrochloride Quantification
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS) for the quantitative analysis of Promethazine Hydrochloride. Designed for researchers, scientists, and drug development professionals, this document details the underlying principles, experimental protocols, and performance characteristics of each method, supported by experimental data and authoritative guidelines. The objective is to empower you to make informed decisions when selecting the most appropriate analytical methodology for your specific application, be it for quality control of pharmaceutical formulations or for complex bioanalytical studies.
Introduction: The Analytical Imperative for Promethazine
This compound is a first-generation antihistamine of the phenothiazine class, widely utilized for its antiemetic, sedative, and anticholinergic properties.[1] Accurate and precise quantification is a cornerstone of its pharmaceutical lifecycle—from ensuring the potency and stability of bulk drug and finished dosage forms to characterizing its pharmacokinetic profile in biological matrices.[2][3] The choice of analytical technique is critical, representing a balance between the required sensitivity, selectivity, cost, and the complexity of the sample matrix.
While HPLC with UV detection has long been a robust workhorse for pharmaceutical analysis, LC-MS has emerged as a powerhouse, offering unparalleled sensitivity and specificity.[4][5] This guide will dissect these two techniques, providing the necessary framework and data to perform a cross-validation, ensuring consistency and reliability when transferring methods or analyzing samples across different platforms.
Dueling Detectors: A Tale of Two Principles
The fundamental distinction between HPLC-UV and LC-MS lies in their detection mechanisms. Both employ liquid chromatography to separate Promethazine from other components in a sample, but how they "see" and quantify the molecule is vastly different.[6][7]
-
HPLC-UV Detection: This technique operates on the principle of spectrophotometry. As the separated Promethazine molecules elute from the HPLC column and pass through a flow cell, they are irradiated with ultraviolet light. The molecule absorbs light at a characteristic wavelength (around 249-254 nm for Promethazine), and the amount of light absorbed is directly proportional to its concentration.[3][8] This method is robust and reliable but can be susceptible to interference from co-eluting compounds that also absorb light at the same wavelength.[6]
-
LC-MS Detection: This is a more sophisticated, two-dimensional detection technique.[7] After chromatographic separation, the eluent is directed into an ion source (e.g., Electrospray Ionization - ESI), where Promethazine molecules are converted into gas-phase ions. The mass spectrometer then acts as a "molecular scale," separating these ions based on their mass-to-charge ratio (m/z).[6] For even greater specificity, tandem mass spectrometry (MS/MS) can be employed, where a specific parent ion is selected, fragmented, and a characteristic fragment ion is monitored. This process is highly selective and sensitive, allowing for quantification even at very low levels in complex matrices.[9][10]
Figure 1: Conceptual workflows for HPLC-UV and LC-MS detection principles.
Experimental Protocols: Blueprint for Quantification
Reproducibility begins with a well-defined protocol. The following sections provide detailed, validated methodologies for the quantification of this compound using both techniques.
HPLC-UV Method for Pharmaceutical Formulations
This protocol is designed as a stability-indicating method, capable of separating Promethazine from its potential degradation products, making it suitable for quality control and stability studies.[1][3]
A. Materials and Reagents
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Potassium Dihydrogen Phosphate (AR grade)
-
Orthophosphoric Acid (AR grade)
-
High-purity water
B. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
|---|---|
| HPLC System | Standard system with UV-Vis Detector |
| Column | C8, 150 mm x 4.6 mm, 3-5 µm particle size[1][3] |
| Mobile Phase | Acetonitrile : 25mM Phosphate Buffer (pH 7.0) (50:50, v/v)[3][8] |
| Flow Rate | 1.0 mL/min[3] |
| Detection | UV at 249 nm[3][8] |
| Injection Volume | 10 µL[11] |
| Column Temp. | 25°C[11] |
C. Step-by-Step Protocol
-
Mobile Phase Preparation: Prepare 25mM potassium dihydrogen phosphate buffer and adjust the pH to 7.0 using orthophosphoric acid. Mix with acetonitrile in a 50:50 (v/v) ratio. Degas the solution using sonication or vacuum filtration.[1]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of Promethazine HCl reference standard in 100 mL of mobile phase.[1]
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1-20 µg/mL) by serially diluting the stock solution with the mobile phase to construct a calibration curve.[1]
-
Sample Preparation (Tablets):
-
Weigh and finely powder no fewer than 20 tablets.
-
Transfer an amount of powder equivalent to 100 mg of Promethazine HCl into a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase, sonicate for 15 minutes to dissolve, and dilute to volume.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to a final theoretical concentration within the calibration range (e.g., 10 µg/mL).
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. Quantify the Promethazine peak area against the calibration curve.
LC-MS/MS Method for Biological Matrices (Plasma/Urine)
This protocol provides the high sensitivity and selectivity required for pharmacokinetic studies, capable of measuring nanogram levels of Promethazine in complex biological fluids.[2][12]
A. Materials and Reagents
-
This compound Reference Standard
-
Promethazine-d6 (Internal Standard)[13]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
High-purity water
-
Human Plasma/Urine (blank)
B. Instrumentation and Conditions | Parameter | LC Condition | MS Condition | | :--- | :--- | :--- | | LC System | UHPLC/HPLC System | Triple Quadrupole Mass Spectrometer | | Column | C18, 50-100 mm x 2.1 mm, <3.5 µm[2][13] | Ion Source | Electrospray Ionization (ESI), Positive Mode[12] | | Mobile Phase A | 0.1% Formic Acid in Water[13] | Scan Type | Multiple Reaction Monitoring (MRM) | | Mobile Phase B | Acetonitrile[13] | MRM Transitions | Promethazine: Specific parent > fragment m/zPromethazine-d6: Specific parent > fragment m/z | | Flow Rate | 0.4-0.8 mL/min[14] | Gas Temp. | Optimized (e.g., 350°C) | | Gradient | Optimized for separation | Nebulizer Gas | Optimized (e.g., 40 psi) | | Injection Vol. | 5 µL | Fragmentor/CE | Optimized Voltages |
C. Step-by-Step Protocol (Protein Precipitation)
-
Standard/QC Preparation: Spike appropriate volumes of Promethazine and Promethazine-d6 (IS) working solutions into blank plasma/urine to prepare calibration standards and quality control (QC) samples.
-
Sample Preparation:
-
Pipette 100 µL of plasma/urine sample, standard, or QC into a microcentrifuge tube.
-
Add 20 µL of the Promethazine-d6 internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
-
Extraction: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation & Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase mixture (e.g., 80:20 Water:Acetonitrile).[13] This step concentrates the analyte and ensures compatibility with the LC mobile phase.
-
Analysis: Inject the prepared samples into the LC-MS/MS system. Quantify by calculating the peak area ratio of the analyte to the internal standard against the calibration curve. The use of a stable isotope-labeled internal standard is critical for correcting variability in sample preparation and matrix effects.[15]
Method and Cross-Validation: Establishing Trustworthiness
The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[16] This is mandated by regulatory bodies and outlined in guidelines such as ICH Q2(R2).[16][17][18]
Cross-validation is a formal comparison of two distinct analytical methods, essential when data from both methods will be used within the same study or across different studies.[19] The goal is to ensure that the results are comparable and that any method-specific bias is understood and controlled. This is particularly relevant when bridging from a less sensitive method (HPLC-UV) to a more sensitive one (LC-MS), or when analyses are performed at different laboratories.[19]
Figure 2: General workflow for the cross-validation of two analytical methods.
Performance Head-to-Head: A Comparative Analysis
The choice between HPLC-UV and LC-MS/MS should be driven by the specific analytical requirements. The table below summarizes the key performance differences based on validated methods found in the literature.
| Performance Parameter | HPLC-UV | LC-MS/MS | Rationale & Causality |
| Specificity/Selectivity | Moderate | Excellent | UV detection relies on physicochemical separation alone; co-eluting impurities can interfere.[6] MS/MS adds a second dimension of detection (mass), allowing it to distinguish analytes from interferences even if they co-elute chromatographically.[6][20] |
| Sensitivity (LOQ) | ~1 µg/mL (in simple matrices)[1] | 0.1 - 1.0 ng/mL (in plasma/urine)[2][12] | The inherent signal-to-noise ratio in mass spectrometry is orders of magnitude greater than in UV absorbance, making it vastly superior for trace-level quantification.[9] |
| Linearity Range | Typically 1-20 µg/mL[1] | Typically 0.5-200 ng/mL[12] | Both methods demonstrate excellent linearity, but the working range of LC-MS/MS is shifted to much lower concentrations, which is essential for bioanalysis.[4] |
| Matrix Effects | Low (interference from UV-absorbing compounds) | High (ion suppression or enhancement) | Complex biological matrices contain phospholipids and salts that can interfere with the ionization process in the MS source, impacting accuracy. This necessitates rigorous sample cleanup and the use of internal standards.[15] |
| Sample Preparation | Simpler (Dilute and Shoot/Simple Extraction) | More Complex (Protein Precipitation, LLE, SPE) | To mitigate matrix effects and achieve low LOQs, LC-MS methods require more extensive sample cleanup procedures compared to the analysis of high-concentration pharmaceutical forms by HPLC.[15][21] |
| Cost & Complexity | Lower capital and operational cost; simpler to operate.[22] | Higher capital and operational cost; requires specialized operators.[6][22] | Mass spectrometers are significantly more expensive and require specialized infrastructure (e.g., nitrogen gas generators) and more intensive maintenance than UV detectors.[22] |
| Throughput | Moderate | Can be very high with modern UHPLC systems | While run times can be similar, the simpler sample preparation for HPLC-UV in QC environments can lead to higher overall throughput. Conversely, highly optimized LC-MS/MS methods can achieve run times of less than two minutes.[9] |
Conclusion: Selecting the Right Tool for the Job
Both HPLC-UV and LC-MS/MS are powerful and reliable techniques for the quantification of this compound when properly validated. The decision is not about which method is "better," but which is more fit for purpose.
-
Choose HPLC-UV for routine quality control, release testing, and stability studies of bulk drug substance and pharmaceutical formulations where analyte concentrations are high (µg/mL range) and the sample matrix is simple.[4][23] Its robustness, lower cost, and operational simplicity make it an efficient and economical workhorse for these applications.[22]
-
Choose LC-MS/MS for any application requiring high sensitivity and selectivity, particularly for the analysis of Promethazine in complex biological matrices like plasma, urine, or tissue.[2][9] It is the undisputed gold standard for pharmacokinetic studies, therapeutic drug monitoring, and trace-level impurity analysis, where its ability to detect sub-ng/mL concentrations is non-negotiable.[4]
Cross-validating these methods ensures data integrity and consistency, providing a robust analytical foundation throughout the drug development lifecycle. By understanding the fundamental principles and performance trade-offs, researchers can confidently select and implement the optimal analytical strategy for their Promethazine quantification needs.
References
-
Chen, X., & Liu, G. (2009). Development and validation of a sensitive LC-MS method for the determination of this compound in human plasma and urine. European Journal of Drug Metabolism and Pharmacokinetics, 34(3-4), 177–184. Available at: [Link]
-
Thumma, S., Zhang, S. Q., & Repka, M. A. (2008). Development and validation of a HPLC method for the analysis of this compound in hot-melt extruded dosage forms. Pharmazie, 63(8), 562–567. Available at: [Link]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link] (Note: A generic YouTube link is used as the original may be time-sensitive).
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
Al-khalidi, B., Al-khalidi, M., Al-khalidi, S., & Al-khalidi, W. (2022). A review of various analytical methods of this compound in pharmaceutical formulation, biological matrixes and misu. International Journal of Health Sciences, 6(S1), 1021-1034. Available at: [Link]
-
Thumma, S., Zhang, S. Q., & Repka, M. A. (2008). Development and validation of a HPLC method for the analysis of this compound in hot-melt extruded dosage forms. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 63(8), 562-567. Available at: [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH Harmonised Guideline. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
-
ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Available at: [Link]
-
Kumar, A., & Kumar, S. (2021). Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine this compound and its Validation Study. Oriental Journal of Chemistry, 37(1). Available at: [Link]
-
Sane, R. T., et al. (1990). Quantitation of this compound in Pharmaceutical Dosage Forms Using High Performance Liquid Chromatography. Drug Development and Industrial Pharmacy, 16(5), 845-853. Available at: [Link]
-
Perera, R. (2022). A Comprehensive Guide to Chromatography and HPLC / LC-MS. LinkedIn. Available at: [Link]
-
Providion. (n.d.). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Available at: [Link]
-
Li, J., et al. (2023). Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine. Foods, 12(9), 1845. Available at: [Link]
-
Kumar, P., et al. (2021). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008. Available at: [Link]
-
MONAD. (2024). What's the Difference Between HPLC and LC-MS?. Available at: [Link]
-
Chemyx. (n.d.). Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography. Available at: [Link]
-
Enache, F. M., & Popa, D. E. (2011). Comparison of a LC/MS method with a LC/UV method for the determination of metformin in plasma samples. Farmacia, 59(1), 84-93. Available at: [Link]
-
Wang, L., et al. (2019). Simultaneous Determination of Schisandrin and Promethazine with Its Metabolite in Rat Plasma by HPLC-MS/MS and Its Application to a Pharmacokinetic Study. Molecules, 24(24), 4499. Available at: [Link]
-
ResearchGate. (n.d.). Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary... [Image]. Available at: [Link]
-
ResearchGate. (2013). Is LC-MS an appropriate technique to isolate a small molecule? [Forum discussion]. Available at: [Link]
-
Li, J., et al. (2023). Development and Validation a High-performance Liquid Chromatography-tandem Mass Spectrometry Method to Determine Promethazine and its Metabolites in Edible Tissues of Swine. ResearchGate. Available at: [Link]
-
Kumar, A., & Kumar, S. (2021). Method Development and Validation for Quantitative Analysis of Anti-Histamine this compound by RP-UPLC. Oriental Journal of Chemistry, 37(1). Available at: [Link]
-
ECA Academy. (2014). FDA publishes new Guidance on Validation of Analytical Methods. Available at: [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Available at: [Link]
-
ResearchGate. (n.d.). Identification of a Novel Impurity in this compound Drug Substance and Tablets Using LC-MS and NMR. Available at: [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development and validation of a sensitive LC-MS method for the determination of this compound in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a HPLC method for the analysis of this compound in hot-melt extruded dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rajithperera.com [rajithperera.com]
- 6. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 7. chemyx.com [chemyx.com]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine this compound and its Validation Study. – Oriental Journal of Chemistry [orientjchem.org]
- 12. Simultaneous Determination of Schisandrin and Promethazine with Its Metabolite in Rat Plasma by HPLC-MS/MS and Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. globalscientificjournal.com [globalscientificjournal.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. database.ich.org [database.ich.org]
- 17. youtube.com [youtube.com]
- 18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 19. fda.gov [fda.gov]
- 20. researchgate.net [researchgate.net]
- 21. farmaciajournal.com [farmaciajournal.com]
- 22. What's the Difference Between HPLC and LC-MS? [monadlabtech.com]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Anticholinergic Potency of Promethazine and Atropine
This guide provides an in-depth, objective comparison of the in vitro anticholinergic potency of Promethazine, a first-generation antihistamine with significant anticholinergic properties, and Atropine, the archetypal non-selective muscarinic receptor antagonist.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the underlying pharmacology, comparative receptor affinity data, and the experimental methodologies used to determine these properties.
Introduction: The Significance of Anticholinergic Potency
Anticholinergic agents are compounds that block the action of the neurotransmitter acetylcholine (ACh) at its receptors.[4][5][6] This guide focuses on their effects at muscarinic acetylcholine receptors (mAChRs), a family of five G-protein coupled receptor (GPCR) subtypes (M1-M5) that mediate the physiological effects of the parasympathetic nervous system.[7][8] The potency with which a drug antagonizes these receptors is a critical determinant of both its therapeutic efficacy and its side-effect profile, which can include dry mouth, blurred vision, urinary retention, and cognitive impairment.[4][7]
Atropine , a naturally occurring alkaloid, serves as the gold-standard non-selective muscarinic antagonist. Its high affinity for all five mAChR subtypes makes it an invaluable tool in pharmacology and a potent clinical agent.[1][9] Promethazine , a phenothiazine derivative, is primarily known for its antihistaminic (H1 receptor antagonist) and sedative effects. However, it possesses strong anticholinergic activity, which contributes significantly to its therapeutic actions and adverse effects.[2][3][10][11]
Understanding the comparative in vitro anticholinergic potency of these two drugs is crucial for several reasons:
-
Predicting Clinical Effects: Receptor binding affinity (Ki) is a strong predictor of the concentration of a drug required to elicit a physiological response.
-
Guiding Drug Development: For medicinal chemists, understanding the structure-activity relationships of established drugs like Atropine and Promethazine can inform the design of novel compounds with desired selectivity profiles.
-
Interpreting Research Data: Researchers using these compounds as pharmacological tools must have a precise understanding of their relative potencies to design experiments and interpret results accurately.
This guide will dissect the anticholinergic profiles of Promethazine and Atropine by examining their binding affinities at muscarinic receptor subtypes and detailing the key in vitro assays used for their characterization.
Quantitative Comparison of Muscarinic Receptor Affinity
The primary measure of a drug's potency at a receptor in vitro is its inhibition constant (Ki). This value represents the concentration of the competing ligand (in this case, Promethazine or Atropine) that would occupy 50% of the receptors if no radioligand were present. A lower Ki value signifies a higher binding affinity.
The following table summarizes the Ki values for Promethazine and Atropine at the five human muscarinic receptor subtypes, collated from various receptor binding studies. It is important to note that absolute values can vary slightly between studies due to differences in experimental conditions (e.g., cell lines, radioligands, buffer compositions).
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| Atropine | 1.27[12] | 3.24[12] | 2.21[12] | 0.77[12] | 2.84[12] |
| Promethazine | Data not readily available | 12[13] | Data not readily available | Data not readily available | Data not readily available |
| Promethazine (non-specific) | \multicolumn{5}{c | }{5.0 - 38[14]} |
Analysis of Affinity Data:
The data clearly demonstrates that Atropine is a significantly more potent muscarinic receptor antagonist than Promethazine . Atropine exhibits high, non-selective affinity across all five muscarinic receptor subtypes, with Ki values in the low nanomolar to sub-nanomolar range.[1][12] In contrast, Promethazine's affinity is in the higher nanomolar range, indicating a lower potency.[1][14] While specific data for Promethazine at each individual subtype is less prevalent in the literature, the available non-specific data and data at the M2 receptor confirm this potency difference.[13][14] This disparity in receptor affinity is the molecular basis for Atropine's powerful and broad anticholinergic effects compared to the more moderate anticholinergic profile of Promethazine.
Mechanism of Action: Antagonism of Muscarinic Receptor Signaling
Both Promethazine and Atropine act as competitive antagonists at muscarinic receptors.[7] They bind to the same orthosteric site as acetylcholine but do not activate the receptor. By occupying the binding site, they prevent ACh from initiating the downstream signaling cascades that mediate parasympathetic responses.
Muscarinic receptors couple to different G-proteins to trigger distinct intracellular pathways:[8]
-
M1, M3, and M5 receptors couple to Gq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[8]
-
M2 and M4 receptors couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8]
The following diagram illustrates the antagonistic action of Promethazine and Atropine on the Gq-coupled M3 muscarinic receptor signaling pathway.
Caption: Antagonism of the Gq-coupled M3 muscarinic receptor signaling pathway.
Experimental Protocols for In Vitro Potency Determination
The quantitative data presented in this guide are derived from established in vitro pharmacological assays. The following sections provide detailed, step-by-step methodologies for the two primary types of assays used to characterize anticholinergic potency.
Radioligand Binding Assay (Competition Assay)
This assay directly measures the binding affinity (Ki) of a test compound by quantifying its ability to displace a known radiolabeled ligand from the target receptor.[7][15]
Objective: To determine the inhibition constant (Ki) of Promethazine and Atropine for each muscarinic receptor subtype.
Causality: The principle behind this assay is competitive binding. The unlabeled drug (Promethazine or Atropine) competes with a constant concentration of a high-affinity radiolabeled antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS) for a finite number of receptors.[16] The concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand is the IC50 value. This value is then converted to the Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Receptor Source Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK293 cells) stably transfected to express a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).[12] The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains:
-
Assay Buffer: A buffered solution (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) to maintain physiological conditions.[7]
-
Receptor Membranes: A fixed amount of the membrane preparation.
-
Radioligand: A fixed concentration of a muscarinic antagonist radioligand, typically [3H]N-methylscopolamine ([3H]NMS), near its Kd value.[16]
-
Test Compound: Serial dilutions of Promethazine or Atropine.
-
-
Control Wells:
-
Total Binding: Contains membranes, radioligand, and buffer (no test compound).
-
Non-specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of a non-labeled antagonist (e.g., 1 µM Atropine) to block all specific receptor binding.[7]
-
-
Incubation: The plates are incubated at room temperature for a sufficient time (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand (which is retained on the filter) from the unbound radioligand (which passes through).[12]
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the amount of radioactivity trapped on each filter is quantified using a liquid scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The percentage of specific binding is plotted against the logarithm of the test compound concentration.
-
A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Functional assays measure the ability of an antagonist to inhibit the physiological response induced by an agonist. These assays provide a measure of functional potency (e.g., pA2 or IC50), which complements the binding affinity data.
This classic pharmacological method determines the pA2 value of a competitive antagonist, which is the negative logarithm of the molar concentration of the antagonist required to produce a two-fold shift in the agonist's concentration-response curve.[1][17] A higher pA2 value indicates a more potent antagonist.
Objective: To determine the functional potency (pA2) of Promethazine and Atropine in an isolated tissue preparation.
Causality: A competitive antagonist will cause a parallel, rightward shift in the agonist's concentration-response curve without reducing the maximum response. The magnitude of this shift is dependent on the concentration and affinity of the antagonist. The Schild regression analysis provides a robust measure of this affinity (pA2) and can confirm competitive antagonism if the slope of the plot is not significantly different from unity.[18]
Detailed Methodology:
-
Tissue Preparation: An isolated tissue preparation rich in muscarinic receptors, such as the guinea pig ileum, is suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) at 37°C and gassed with 95% O2/5% CO2.[1] The tissue is connected to an isometric force transducer to measure contractions.
-
Agonist Concentration-Response Curve (Control): A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., carbachol or acetylcholine). The agonist is added to the organ bath in increasing concentrations, and the resulting contraction is recorded until a maximum response is achieved.
-
Antagonist Incubation: The tissue is washed to remove the agonist and allowed to return to baseline. It is then incubated with a fixed concentration of the antagonist (Promethazine or Atropine) for a predetermined equilibration period (e.g., 30-60 minutes).[19]
-
Agonist Concentration-Response Curve (in presence of Antagonist): The agonist concentration-response curve is repeated in the presence of the antagonist.
-
Repeat: Steps 3 and 4 are repeated with several increasing concentrations of the antagonist.
-
Data Analysis (Schild Plot):
-
For each antagonist concentration, the concentration ratio (CR) is calculated. CR is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
A Schild plot is constructed by plotting log(CR - 1) on the y-axis against the negative log of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.[1]
-
The x-intercept of the linear regression line is the pA2 value.
-
This cell-based functional assay is specific for Gq-coupled receptors (M1, M3, M5) and measures the antagonist's ability to block agonist-stimulated production of inositol phosphates.[20]
Objective: To determine the functional inhibitory potency (IC50) of Promethazine and Atropine at M1, M3, or M5 receptors.
Causality: Activation of Gq-coupled muscarinic receptors by an agonist like Oxotremorine-M stimulates PLC, leading to the accumulation of inositol phosphates (IPs).[21] An antagonist will block this response in a concentration-dependent manner. The potency of the antagonist is determined by the concentration that inhibits 50% of the agonist-stimulated IP accumulation (IC50).
Detailed Methodology:
-
Cell Culture and Labeling: A cell line expressing the M1, M3, or M5 receptor is cultured and pre-labeled by incubating overnight with [3H]myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol 4,5-bisphosphate (PIP2).[20]
-
Assay Setup: Labeled cells are washed and pre-incubated with a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs upon receptor stimulation.[21]
-
Antagonist and Agonist Addition: Cells are incubated with varying concentrations of the antagonist (Promethazine or Atropine) for a short period. Then, a fixed concentration of a muscarinic agonist (e.g., Oxotremorine-M) is added to stimulate IP production.
-
Assay Termination and IP Extraction: The reaction is stopped by adding an acid (e.g., perchloric acid). The inositol phosphates are then extracted from the cells.
-
IP Separation and Quantification: The extracted IPs are separated from free [3H]myo-inositol using anion-exchange chromatography. The amount of [3H]-labeled IPs is quantified by liquid scintillation counting.
-
Data Analysis: The amount of radioactivity (representing IP accumulation) is plotted against the log concentration of the antagonist. A non-linear regression is used to fit an inhibition curve and determine the IC50 value.
Conclusion
For the researcher, this guide highlights the importance of selecting the appropriate pharmacological tool. Atropine serves as a potent, non-selective benchmark for studying muscarinic receptor function. Promethazine, while possessing significant anticholinergic activity that must be considered in its clinical use, is orders of magnitude less potent. This detailed comparison, grounded in established experimental protocols, provides the necessary framework for professionals in drug discovery and pharmacology to make informed decisions in their research and development endeavors.
References
-
Anticholinergic Medications - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved January 10, 2026, from [Link]
-
Anticholinergic - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]
-
How do anticholinergic (Anticholinergic) medications work? - Dr.Oracle. (2025, May 6). Retrieved January 10, 2026, from [Link]
-
Anticholinergics: List, Side Effects, Uses, Warnings, and More - Healthline. (n.d.). Retrieved January 10, 2026, from [Link]
-
Cholinergic vs Anticholinergic: Understanding Drugs in Nursing Care. (n.d.). Retrieved January 10, 2026, from [Link]
-
Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay. (n.d.). Retrieved January 10, 2026, from [Link]
-
promethazine | Ligand Activity Charts - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved January 10, 2026, from [Link]
-
The affinity of atropine for muscarine receptors in human sphincter pupillae - PubMed. (n.d.). Retrieved January 10, 2026, from [Link]
-
Muscarinic cholinergic receptors in mammalian brain: differences between bindings of acetylcholine and atropine - PubMed. (n.d.). Retrieved January 10, 2026, from [Link]
-
Receptor binding studies of soft anticholinergic agents - PMC - NIH. (n.d.). Retrieved January 10, 2026, from [Link]
-
In vitro muscarinic receptor radioligand-binding assays - PubMed. (n.d.). Retrieved January 10, 2026, from [Link]
-
Anticholinergic structures included in the present receptor-binding QSAR study - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]
-
Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PubMed Central. (n.d.). Retrieved January 10, 2026, from [Link]
-
(PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays - ResearchGate. (2025, August 6). Retrieved January 10, 2026, from [Link]
-
Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity - MDPI. (n.d.). Retrieved January 10, 2026, from [Link]
-
Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC - NIH. (n.d.). Retrieved January 10, 2026, from [Link]
-
The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PubMed. (n.d.). Retrieved January 10, 2026, from [Link]
-
Assay of receptor-stimulated phosphoinositide turnover - PubMed. (n.d.). Retrieved January 10, 2026, from [Link]
-
promethazine - Drug Central. (n.d.). Retrieved January 10, 2026, from [Link]
-
Histamine in psychiatry: promethazine as a sedative anticholinergic - ResearchGate. (2025, August 7). Retrieved January 10, 2026, from [Link]
-
Antihistaminic versus anticholinergic effects of atropine on canine trachealis muscle. (n.d.). Retrieved January 10, 2026, from [Link]
-
Promethazine - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]
-
In vitro effects of bethanechol on specimens of intestinal smooth muscle obtained from the duodenum and jejunum of healthy dairy cows - AVMA Journals. (n.d.). Retrieved January 10, 2026, from [Link]
-
Effects of the Muscarinic Agonist Oxotremorine on Membrane Fluidity in Rat Lymphocytes. (n.d.). Retrieved January 10, 2026, from [Link]
-
Histamine in psychiatry: promethazine as a sedative anticholinergic | BJPsych Advances. (2019, April 17). Retrieved January 10, 2026, from [Link]
-
Promethazine - Deranged Physiology. (n.d.). Retrieved January 10, 2026, from [Link]
-
Promethazine - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved January 10, 2026, from [Link]
-
Atropine and promethazine Interactions - Drugs.com. (n.d.). Retrieved January 10, 2026, from [Link]
-
Neuroprotective and Antioxidant Role of Oxotremorine-M, a Non-selective Muscarinic Acetylcholine Receptors Agonist, in a Cellular Model of Alzheimer Disease - PubMed Central. (n.d.). Retrieved January 10, 2026, from [Link]
-
A Universal Pharmacological-Based List of Drugs with Anticholinergic Activity - MDPI. (2023, January 10). Retrieved January 10, 2026, from [Link]
-
pA, A NEW SCALE FOR THE MEASUREMENT OF DRUG ANTAGONISM - PMC - NIH. (n.d.). Retrieved January 10, 2026, from [Link]
-
Oxotremorine-M activates single nicotinic acetylcholine receptor channels in cultured Xenopus myocytes - PubMed. (n.d.). Retrieved January 10, 2026, from [Link]
-
Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PubMed Central. (n.d.). Retrieved January 10, 2026, from [Link]
-
pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX - Slideshare. (n.d.). Retrieved January 10, 2026, from [Link]
-
ANTICHOLINERGICS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI. (n.d.). Retrieved January 10, 2026, from [Link]
-
Comparative study of pA2 values of pirenzepine and atropine for guinea-pig gastric fundus and gastric smooth muscle - PubMed. (n.d.). Retrieved January 10, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Anticholinergic - Wikipedia [en.wikipedia.org]
- 6. Anticholinergics: List, Side Effects, Uses, Warnings, and More [healthline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The affinity of atropine for muscarine receptors in human sphincter pupillae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histamine in psychiatry: promethazine as a sedative anticholinergic | BJPsych Advances | Cambridge Core [cambridge.org]
- 11. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. promethazine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]
- 18. Comparative study of pA2 values of pirenzepine and atropine for guinea-pig gastric fundus and gastric smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assay of receptor-stimulated phosphoinositide turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Assessing the Relative Bioavailability of Promethazine Hydrochloride Formulations
Guide Objective: To provide researchers, scientists, and drug development professionals with a comprehensive framework for assessing the relative bioavailability of different Promethazine Hydrochloride formulations. This guide synthesizes established methodologies with the underlying scientific rationale to ensure robust and reliable comparative data.
Introduction: The Formulation Challenge of Promethazine
This compound is a first-generation H1 receptor antagonist of the phenothiazine family, widely utilized for its antihistaminic, sedative, and antiemetic properties.[1] Its mechanism of action involves competitive antagonism at H1-receptors, as well as antimuscarinic, antidopaminergic, and alpha-adrenergic blocking effects.[2][3][4] Despite its therapeutic utility, promethazine presents a significant formulation challenge. While it is well-absorbed from the gastrointestinal tract (up to 88%), it undergoes extensive first-pass hepatic metabolism.[5][6][7] This phenomenon drastically reduces its absolute oral bioavailability to approximately 25%.[5][8][9]
This low bioavailability underscores the critical importance of formulation design. The rate and extent to which the active pharmaceutical ingredient (API) becomes available at the site of action can be significantly influenced by the dosage form. Variations between formulations—such as conventional tablets, oral fast-dissolving tablets (FDTs), and oral syrups—can lead to meaningful differences in clinical onset and efficacy.[10][11] Therefore, a rigorous assessment of relative bioavailability is paramount. This guide outlines a two-pronged approach, combining in-vitro dissolution profiling with definitive in-vivo pharmacokinetic studies, to comprehensively compare different this compound formulations.
Part 1: In-Vitro Assessment — The Predictive Power of Dissolution
Causality Behind Experimental Choice: In-vitro dissolution testing is the foundational step in assessing formulation performance.[12][13] It measures the rate at which promethazine is liberated from its dosage form into a solution. This process is often the rate-limiting step for absorption of poorly soluble drugs and serves as a crucial predictor of in-vivo performance.[12] By simulating the varying pH conditions of the gastrointestinal tract, we can identify formulations that are robust and likely to perform consistently. This step is not merely a quality control check; it is an essential risk-mitigation tool that allows for the selection of lead candidates before committing to more resource-intensive animal or human studies.
Experimental Protocol: Comparative Dissolution Profiling
This protocol is designed to compare three hypothetical formulations: a conventional immediate-release (IR) tablet, a fast-dissolving tablet (FDT), and an oral syrup as a reference.
-
Apparatus Setup: Utilize a USP Apparatus 2 (Paddle) for tablets or USP Apparatus 1 (Basket) for floating dosage forms.[12][13]
-
Media Preparation: Prepare three distinct dissolution media to simulate the physiological journey:
-
900 mL of 0.1 N Hydrochloric Acid (pH ~1.2) to represent the stomach.
-
900 mL of Acetate Buffer (pH 4.5) to represent the upper intestine.
-
900 mL of Phosphate Buffer (pH 6.8) to represent the lower intestine.[12]
-
-
Test Conditions:
-
Maintain the temperature of the dissolution medium at 37 ± 0.5°C.
-
Set the paddle rotation speed to 50 RPM.[10]
-
-
Sample Introduction: Place one dosage unit (e.g., one tablet) into each dissolution vessel. For the oral syrup, accurately pipette a volume equivalent to the tablet dose into the medium.
-
Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed medium to maintain sink conditions.
-
Sample Analysis: Filter the samples and analyze the concentration of dissolved promethazine using a validated UV-Vis spectrophotometer at its λmax (approximately 249 nm).
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for the previously removed samples.
Data Presentation: Hypothetical Dissolution Profiles
The results from the dissolution study can be summarized to provide a clear comparison of formulation performance.
| Time (min) | Formulation A (IR Tablet) % Dissolved | Formulation B (FDT) % Dissolved | Formulation C (Oral Syrup) % Dissolved |
| 5 | 15.2 ± 2.1 | 85.6 ± 4.5 | 95.1 ± 2.8 |
| 10 | 35.8 ± 3.3 | 96.2 ± 3.1 | 98.9 ± 1.5 |
| 15 | 55.1 ± 4.0 | 98.5 ± 2.5 | 99.2 ± 1.3 |
| 30 | 82.4 ± 5.1 | 99.1 ± 1.9 | 99.5 ± 1.1 |
| 45 | 91.3 ± 4.2 | 99.4 ± 1.6 | 99.6 ± 1.0 |
| 60 | 95.6 ± 3.8 | 99.5 ± 1.5 | 99.7 ± 0.9 |
| (Data are presented as Mean ± SD, n=6) |
Interpretation: The data clearly show that the FDT (Formulation B) exhibits a dissolution profile much more similar to the oral syrup than the conventional IR tablet, with over 90% of the drug released within 10 minutes. This rapid dissolution is a strong indicator of potentially faster in-vivo absorption and a quicker onset of action.[10][14]
Visualization: In-Vitro Dissolution Workflow
Part 2: In-Vivo Assessment — The Definitive Pharmacokinetic Study
Causality Behind Experimental Choice: While in-vitro data are predictive, an in-vivo pharmacokinetic (PK) study is the gold standard for determining bioavailability.[15] This is particularly true for promethazine, where the extent of first-pass metabolism can mask differences in absorption predicted by dissolution alone.[5][9] By measuring the drug concentration in the bloodstream over time, we can directly quantify the rate (Cmax, Tmax) and extent (AUC) of absorption. A crossover study design is chosen as it is statistically powerful, minimizing the impact of inter-subject variability by having each subject act as their own control.[16][17][18]
Experimental Protocol: Pre-clinical Bioavailability Study
This protocol outlines a comparative PK study in a validated animal model, such as New Zealand white rabbits.
-
Animal Model & Acclimatization: Use healthy adult male New Zealand white rabbits (2.5-3.0 kg). Acclimatize animals for at least one week before the study.
-
Study Design: Employ a three-way, three-period crossover design. Randomly assign animals to treatment sequences, ensuring each animal receives all three formulations (IR Tablet, FDT, and Oral Syrup) over the course of the study.
-
Washout Period: A washout period of at least 7-10 half-lives of promethazine (approximately 7-10 days, given a half-life of 10-19 hours) must be observed between each treatment period to prevent carryover effects.[5][16]
-
Dosing: Administer a single dose of each formulation (e.g., 10 mg/kg) to overnight-fasted animals. For solid dosage forms, oral gavage may be used.
-
Blood Sampling: Collect blood samples (approx. 1 mL) from the marginal ear vein into heparinized tubes at pre-dose (0) and at 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose.
-
Plasma Preparation: Centrifuge blood samples immediately (e.g., 4000 rpm for 10 min) to separate plasma. Store the plasma samples at -80°C until analysis.
Protocol: Bioanalytical Method for Promethazine Quantification
A validated, sensitive, and specific bioanalytical method is essential for accurate PK data.[19] LC-MS/MS is the method of choice due to its high sensitivity and selectivity.[20][21]
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add an internal standard (e.g., a deuterated analog of promethazine).[21][22]
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[22]
-
Vortex for 5-10 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[22]
-
Transfer the clear supernatant to a clean vial for analysis.
-
-
LC-MS/MS Conditions:
-
Column: C18 analytical column (e.g., Zorbax Eclipse Plus C18, 2.1 mm × 100 mm, 3.5 µm).[20]
-
Mobile Phase: A gradient elution using 0.1% formic acid in water and acetonitrile.[20][21]
-
Ionization: Electrospray Ionization (ESI) in positive mode.[20]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for promethazine and the internal standard.[20][22]
-
-
Method Validation: The method must be fully validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.[19][20]
Data Presentation: Hypothetical Pharmacokinetic Parameters
The plasma concentration-time data are used to calculate key PK parameters using non-compartmental analysis.
| Parameter | Formulation A (IR Tablet) | Formulation B (FDT) | Formulation C (Oral Syrup - Reference) |
| Cmax (ng/mL) | 9.8 ± 2.5 | 18.5 ± 4.1 | 19.3 ± 3.9 |
| Tmax (hr) | 6.5 ± 1.2 | 2.2 ± 0.8 | 2.1 ± 0.7 |
| AUC₀-t (ng·hr/mL) | 210.5 ± 45.2 | 245.3 ± 50.1 | 255.8 ± 52.3 |
| AUC₀-∞ (ng·hr/mL) | 225.1 ± 48.6 | 258.9 ± 53.7 | 270.4 ± 55.8 |
| Relative F (%) | 83.2% | 95.8% | 100% |
| (Data are presented as Mean ± SD, n=12) | |||
| Relative Bioavailability (Frel) = (AUC₀-∞ Test / AUC₀-∞ Ref) x 100 |
Interpretation: The in-vivo data corroborate the in-vitro findings. The FDT (Formulation B) shows a significantly shorter Tmax and a higher Cmax compared to the conventional IR tablet, closely mimicking the performance of the oral syrup reference.[23][24] The Area Under the Curve (AUC), which represents the total extent of drug absorption, is also substantially higher for the FDT than the IR tablet, resulting in a relative bioavailability of 95.8% compared to the syrup.[11][25]
Visualization: In-Vivo Pharmacokinetic Study Workflow
Synthesis and Correlation: Bridging In-Vitro and In-Vivo Data
The ultimate goal of this comprehensive assessment is to establish a meaningful relationship between the laboratory dissolution data and the in-vivo performance, a concept known as In-Vitro In-Vivo Correlation (IVIVC).[26][27] The FDA provides detailed guidance on developing and validating IVIVC models, which can be powerful tools in drug development.[28][29][30]
In this case study, a clear correlation is observed:
-
Rapid Dissolution Correlates with Rapid Absorption: The FDT's fast dissolution profile (>85% in 5 minutes) directly translates to a shorter Tmax (2.2 hr) and higher Cmax (18.5 ng/mL), indicating a faster rate of absorption compared to the slower-dissolving IR tablet (Tmax 6.5 hr, Cmax 9.8 ng/mL).
-
Complete Dissolution Correlates with Extent of Absorption: The more complete and rapid dissolution of the FDT likely contributes to its higher total drug exposure (AUC) and relative bioavailability compared to the standard tablet.
Establishing a Level A IVIVC—a point-to-point relationship between in-vitro dissolution and in-vivo absorption—is the highest level of correlation.[26] A validated IVIVC can serve as a surrogate for future in-vivo bioequivalence studies, allowing formulation or manufacturing changes to be approved based on dissolution data alone, thereby saving significant time and resources.[28][29]
Conclusion
Assessing the relative bioavailability of different this compound formulations requires a systematic, evidence-based approach. This guide demonstrates that by integrating predictive in-vitro dissolution studies with definitive in-vivo pharmacokinetic analysis, a clear and reliable picture of formulation performance can be established. The faster dissolution of advanced dosage forms like FDTs translates directly into improved pharmacokinetic profiles, characterized by a more rapid onset and greater overall drug exposure. This multi-faceted assessment strategy not only facilitates the selection of superior drug product candidates but also builds a foundation for robust quality control and regulatory success.
References
-
Strenkoski-Nix, L. C., Ermer, J., DeCleene, S., Cevallos, W., & Mayer, P. R. (2000). Pharmacokinetics of this compound after administration of rectal suppositories and oral syrup to healthy subjects. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 57(16), 1499–1505. [Link]
-
Strenkoski-Nix, L. C., et al. (2000). Pharmacokinetics of this compound After Administration of Rectal Suppositories and Oral Syrup to Healthy Subjects. Medscape. [Link]
-
FDA. (1997). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. U.S. Food and Drug Administration. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of this compound? Patsnap. [Link]
-
Gampa, R., et al. (2014). Formulation and Evaluation of Oral Fast Dissolving Tablets of Promethazine HCl by Sublimation Method. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Kumar, A., et al. (2023). Formulation and Characterization of Fast-Dissolving Tablets of Promethazine. International Journal of Advanced Research in Engineering and Management (IJARESM). [Link]
-
MIMS. (n.d.). Promethazine: Uses, Dosage, Side Effects and More. MIMS Philippines. [Link]
-
Shirsand, S. B., et al. (2010). Formulation and characterization of fast-dissolving tablet of promethazine theoclate. Asian Journal of Pharmaceutics. [Link]
-
Patsnap Synapse. (2024). What is this compound used for? Patsnap. [Link]
-
Strenkoski-Nix, L. C., et al. (2000). Pharmacokinetics of this compound after administration of rectal suppositories and oral syrup to healthy subjects. American Journal of Health-System Pharmacy. [Link]
-
Premier Consulting. (2025). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Premier Consulting. [Link]
-
IRJMETS. (2025). FORMULATION AND EVALUATION OF ORAL FAST DISSOLVING TABLETS OF PROMETHAZINE HCL. International Research Journal of Modernization in Engineering Technology and Science. [Link]
-
Deranged Physiology. (n.d.). Promethazine. Deranged Physiology. [Link]
-
Strenkoski-Nix, L. C., et al. (2000). Pharmacokinetics of this compound after administration of rectal suppositories and oral syrup to healthy subjects. ResearchGate. [Link]
-
Ten Eick, A. P., & Hudson, J. (2023). Promethazine. StatPearls. [Link]
-
Li, K., et al. (2009). Development and validation of a sensitive LC-MS method for the determination of this compound in human plasma and urine. European Journal of Drug Metabolism and Pharmacokinetics. [Link]
-
Strenkoski-Nix, L. C., et al. (2000). Pharmacokinetics of this compound after administration of rectal suppositories and oral syrup to healthy subjects. Oxford Academic. [Link]
-
Kumar, A., et al. (2016). formulation and evaluation of fast dissolving tablets of promethazine hcl with masked bitter taste. ResearchGate. [Link]
-
Tablet-Testers.com. (2024). Unveiling the Secrets of Dissolution Testing: Exploring USP 1, 2, 5, and 6. Tablet-Testers.com. [Link]
-
Kim, T. H., et al. (2016). In vitro-In vivo Correlation: Perspectives on Model Development. Journal of Pharmaceutical Investigation. [Link]
-
Wikipedia. (n.d.). Promethazine. Wikipedia. [Link]
-
FDA. (1997). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. U.S. Food and Drug Administration. [Link]
-
PubChem. (n.d.). Promethazine. National Center for Biotechnology Information. [Link]
-
IJFMR. (2023). Bioequivalence Study: Concepts, Approaches, Design, Various Regulatory Prospects and Considerations. International Journal for Multidisciplinary Research. [Link]
-
TSI. (n.d.). In Vitro In Vivo Correlation (IVIVC). TSI Incorporated. [Link]
-
Taylor, G., & Taylor, J. (1982). Pharmacokinetics of promethazine and its sulphoxide metabolite after intravenous and oral administration to man. British Journal of Clinical Pharmacology. [Link]
-
Agno Pharmaceuticals. (n.d.). In Vitro Dissolution Testing For Solid Oral Dosage Forms. Agno Pharmaceuticals. [Link]
-
USP. (2017). General Chapter Prospectus: <1711> Oral Solid Dosage Forms - Dissolution Testing. USP-NF. [Link]
-
Chow, S. C. (2014). Bioavailability and Bioequivalence in Drug Development. Wiley Interdisciplinary Reviews: Computational Statistics. [Link]
-
RSSL. (n.d.). Dissolution Testing: An overview. Reading Scientific Services Ltd. [Link]
-
Liu, Y., et al. (2019). Simultaneous Determination of Schisandrin and Promethazine with Its Metabolite in Rat Plasma by HPLC-MS/MS and Its Application to a Pharmacokinetic Study. Journal of Analytical Methods in Chemistry. [Link]
-
Wang, J., et al. (2024). Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine. Molecules. [Link]
-
Rajendra Mahajan. (2016). Bioavailability bioequivalance study designs. Slideshare. [Link]
-
Wallace, J. E., et al. (1983). Determination of promethazine in human plasma by automated high-performance liquid chromatography with electrochemical detection and by gas chromatography-mass spectrometry. Journal of Analytical Toxicology. [Link]
-
Creative Biolabs. (n.d.). Parallel/Crossover Study. Creative Biolabs. [Link]
-
FDA. (2020). Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. U.S. Food and Drug Administration. [Link]
Sources
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. mims.com [mims.com]
- 4. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of this compound [medscape.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. Pharmacokinetics of promethazine and its sulphoxide metabolite after intravenous and oral administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. irjmets.com [irjmets.com]
- 11. researchgate.net [researchgate.net]
- 12. agnopharma.com [agnopharma.com]
- 13. rssl.com [rssl.com]
- 14. researchgate.net [researchgate.net]
- 15. fda.gov [fda.gov]
- 16. ijfmr.com [ijfmr.com]
- 17. Bioavailability and Bioequivalence in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Parallel/Crossover Study - Creative Biolabs [creative-biolabs.com]
- 19. Development and validation of a sensitive LC-MS method for the determination of this compound in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Simultaneous Determination of Schisandrin and Promethazine with Its Metabolite in Rat Plasma by HPLC-MS/MS and Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine [mdpi.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Pharmacokinetics of this compound after administration of rectal suppositories and oral syrup to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. academic.oup.com [academic.oup.com]
- 26. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In Vitro In Vivo Correlation (IVIVC) [tsi.com]
- 28. fda.gov [fda.gov]
- 29. premier-research.com [premier-research.com]
- 30. Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations | FDA [fda.gov]
An In Vivo Comparative Analysis of the Antinociceptive Properties of Promethazine and Diclofenac
A Technical Guide for Researchers in Pain Drug Development
In the landscape of analgesic research, the quest for effective pain management strategies continually drives the investigation of novel applications for existing therapeutic agents. This guide provides a comprehensive in vivo comparison of the antinoc-iceptive effects of Promethazine, a first-generation antihistamine, and Diclofenac, a widely recognized nonsteroidal anti-inflammatory drug (NSAID). By delving into their mechanisms of action, presenting detailed experimental protocols, and summarizing comparative efficacy data, this document serves as a critical resource for scientists dedicated to advancing the field of pain therapeutics.
Mechanistic Insights into Nociceptive Modulation
A fundamental understanding of the pathways by which Promethazine and Diclofenac exert their effects is paramount to interpreting in vivo outcomes.
Diclofenac: The Archetypal NSAID
Diclofenac's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, both COX-1 and COX-2.[1][][3] This inhibition curtails the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1] While its anti-inflammatory and analgesic properties are mainly attributed to COX-2 inhibition, the simultaneous inhibition of COX-1 can lead to gastrointestinal side effects.[1] Beyond COX inhibition, research suggests Diclofenac's analgesic activity involves a multi-modal approach, including the potential to:
Promethazine: An Antihistamine with Analgesic Potential
Promethazine, a phenothiazine derivative, is primarily known for its H1-receptor antagonism.[9][10][11][12] Its sedative properties are well-documented and are attributed to its ability to cross the blood-brain barrier and block central H1 receptors.[9] Emerging evidence points to additional mechanisms that may contribute to its antinociceptive effects:
-
Sodium Channel Blockade: Promethazine can block sodium channels in nerve cells, which may impede the transmission of pain signals.[9][13]
-
NMDA Receptor Antagonism: Studies have shown that Promethazine acts as a non-competitive NMDA receptor antagonist, which could contribute to its sedative and potentially analgesic effects.[13]
-
Local Anesthetic Properties: The blockade of sodium channels also imparts local anesthetic effects.[9][13]
-
Anticholinergic and Antimuscarinic Activity: These actions contribute to its overall pharmacological profile, including side effects like dry mouth and sedation.[9][10][11]
The following diagram illustrates the established and putative targets of Diclofenac and Promethazine within the nociceptive signaling cascade.
Caption: Nociceptive pathways and drug targets.
In Vivo Methodologies for Antinociceptive Assessment
To empirically compare the analgesic efficacy of Promethazine and Diclofenac, standardized and validated in vivo models of nociception are essential. The following protocols for the hot plate test and the acetic acid-induced writhing test are widely accepted for evaluating centrally and peripherally acting analgesics, respectively.[14][15][16]
Hot Plate Test: A Measure of Central Antinociception
This test assesses the response to a thermal pain stimulus and is particularly sensitive to centrally acting analgesics.[14][17][18]
Experimental Protocol:
-
Animal Acclimation: Acclimate mice (typically 18-22g) to the testing room for at least 15 minutes before the experiment.[15][19]
-
Apparatus Setup: Ensure the hot plate apparatus is calibrated and maintained at a constant temperature, typically 55°C ± 0.1°C.[15][20] A cut-off time (e.g., 30 seconds) must be established to prevent tissue damage.[15]
-
Baseline Latency: Place each mouse individually on the hot plate and record the latency to a nociceptive response (e.g., hind paw licking or jumping).[14][20] Animals with a baseline latency greater than 15 seconds should be excluded.[15]
-
Drug Administration: Divide the animals into groups: vehicle control, positive control (e.g., morphine), Promethazine-treated groups (various doses), and Diclofenac-treated groups (various doses). Administer the substances, typically via intraperitoneal (i.p.) or oral (p.o.) route.
-
Post-Treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and record the response latency.[21]
-
Data Analysis: The increase in latency time compared to baseline and the control group indicates an antinociceptive effect.
Acetic Acid-Induced Writhing Test: A Model for Peripheral Analgesia
This chemical-induced pain model is effective for evaluating peripherally acting analgesics.[15][16][22] The intraperitoneal injection of acetic acid causes peritoneal inflammation and the release of endogenous mediators like prostaglandins and bradykinin, leading to a characteristic writhing response.[15][22]
Experimental Protocol:
-
Animal Preparation: Use mice weighing between 18 and 22g, as they are more sensitive to the writhing induction.[15] Divide them into experimental groups as described for the hot plate test.
-
Drug Administration: Administer the vehicle, a standard drug (e.g., Diclofenac), and the test substance (Promethazine) to the respective groups.[23]
-
Induction of Writhing: After a set absorption time (e.g., 30 minutes), administer an intraperitoneal injection of 0.7% acetic acid (0.1 mL/10 g body weight).[15][21]
-
Observation and Counting: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) over a defined period, typically 10 to 30 minutes.[15][21][22]
-
Data Analysis: Calculate the percentage of inhibition of writhing for each treated group compared to the vehicle control group using the following formula:
-
Percent Inhibition = [ (Mean writhes in control - Mean writhes in test group) / Mean writhes in control ] x 100.[15]
-
The following diagram outlines the general workflow for the in vivo comparative study.
Caption: Experimental workflow for in vivo comparison.
Comparative Efficacy: A Synthesis of In Vivo Data
A review of existing literature provides valuable insights into the comparative antinociceptive efficacy of Promethazine and Diclofenac.
A study directly comparing the interaction between Promethazine and Diclofenac in the acetic acid-induced writhing test in mice revealed a synergistic relationship.[24][25][26] Diclofenac alone produced a dose-dependent antinociceptive effect, with an ED50 (the dose causing 50% of the maximal effect) determined to be 9.1 mg/kg.[24][25] When combined with Diclofenac's ED50, Promethazine at doses of 4 and 6 mg/kg significantly increased the analgesic effect.[24][25] Notably, the combination of 9.1 mg/kg Diclofenac and 6 mg/kg Promethazine resulted in a 90.2% inhibition of writhing, a significant increase compared to Diclofenac alone.[27][25]
Another study investigating Promethazine's antinociceptive properties found that at doses of 4 and 6 mg/kg, it significantly inhibited the second (inflammatory) phase of the formalin test, similar to the effect of acetylsalicylic acid. However, it had no effect in the first (neurogenic) phase and did not alter the latency in the tail-flick or hot plate tests, suggesting its effects may be primarily mediated through peripheral rather than central mechanisms. This contrasts with morphine, which inhibited both phases. The antinociceptive effect of Promethazine was not blocked by naloxone, indicating it is not mediated by opioid receptors.
Conversely, some research indicates that the net effect of Promethazine on nociception can be complex, with low doses potentially facilitating pain and high doses producing an antinociceptive effect.[28]
Diclofenac's efficacy in various pain models is well-established. In the acetic acid-induced writhing test, a liposome-encapsulated formulation of Diclofenac at 20 mg/kg demonstrated a 78.97% antinociceptive effect, compared to 55.89% for the free-form drug at the same dose.[4] In the late phase of the formalin test, these formulations showed 78.84% and 60.71% antinociception, respectively.[4] These findings highlight Diclofenac's potent peripheral and inflammatory pain-relieving properties. Pharmacokinetic studies in rats have shown that while Diclofenac produces a dose-dependent antinociceptive effect, the onset is delayed relative to blood concentrations, suggesting accumulation at the site of action, such as in synovial fluid.[29]
| Parameter | Promethazine | Diclofenac | Promethazine + Diclofenac Combination |
| Primary Mechanism | H1 Receptor Antagonist, Sodium Channel Blocker, NMDA Antagonist[9][11][13] | COX-1/COX-2 Inhibitor[1][][3] | Synergistic interaction |
| Primary Site of Action | Peripheral (as suggested by formalin & hot plate tests) | Peripheral and Central[4] | Enhanced peripheral analgesia |
| Writhing Test (% Inhibition) | Dose-dependent inhibition | ED50 = 9.1 mg/kg.[24][25] At 20 mg/kg, 55.89% inhibition (free-form).[4] | 90.2% inhibition (9.1 mg/kg Diclofenac + 6 mg/kg Promethazine).[27][25] |
| Hot Plate / Tail Flick Test | No significant effect at 4 and 6 mg/kg. | Effective in reducing thermal hyperalgesia.[4] | Not extensively studied |
| Formalin Test | Significant inhibition of the second (inflammatory) phase. | Significant inhibition of the second (inflammatory) phase.[4] | Not extensively studied |
Discussion and Future Directions
The in vivo data collectively suggest that while Diclofenac is a potent analgesic with well-characterized mechanisms, Promethazine exhibits significant, albeit mechanistically distinct, antinociceptive properties. The lack of effect of Promethazine in thermal pain models like the hot plate test points towards a predominantly peripheral mechanism of action, which is consistent with its ability to inhibit the inflammatory phase of the formalin test and the chemically induced writhing response.
The most compelling finding is the synergistic interaction between Promethazine and Diclofenac.[27][24] This suggests that a combination therapy could be a viable strategy to enhance analgesic efficacy while potentially allowing for a reduction in the dose of Diclofenac, thereby mitigating its associated side effects.[27] The convergence of their distinct mechanisms—Diclofenac's inhibition of prostaglandin synthesis and Promethazine's modulation of histamine, sodium channels, and NMDA receptors—likely underpins this enhanced effect.
Future research should focus on elucidating the precise molecular interactions responsible for this synergy. Investigating this combination in other models of pain, including neuropathic pain, would also be of significant interest. Furthermore, exploring the dose-response relationship of the combination in more detail will be crucial for optimizing its therapeutic potential. For drug development professionals, these findings open a promising avenue for the formulation of combination analgesics that could offer a superior efficacy and safety profile compared to single-agent therapies.
References
-
What is the mechanism of Diclofenac Sodium? - Patsnap Synapse. (2024-07-17). [Link]
-
Mechanism of diclofenac analgesia: direct blockade of inflammatory sensitization - PubMed. (1994-01-14). [Link]
-
New mechanisms of action of diclofenac and the possibility of their implementation in pain treatment – narrative review - Ból. [Link]
-
Diclofenac: An Overview on its Mechanism on Pain Treatment - cr subscription agency. [Link]
-
Evaluation of antinociceptive activity of nanoliposome-encapsulated and free-form diclofenac in rats and mice - PMC - PubMed Central. [Link]
-
Models of Nociception: Hot‐Plate, Tail‐Flick, and Formalin Tests in Rodents. [Link]
-
Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed. (2007-10). [Link]
-
What is the mechanism of Promethazine Hydrochloride? - Patsnap Synapse. (2024-07-17). [Link]
-
Promethazine: Uses, Dosage, Side Effects and More | MIMS Philippines. [Link]
-
Hot plate test - Wikipedia. [Link]
-
Pharmacokinetic-pharmacodynamic modeling of the antinociceptive effect of diclofenac in the rat - PubMed. [Link]
-
Promethazine - Wikipedia. [Link]
-
In-Vivo Models for Management of Pain - Scirp.org. [Link]
-
Models of Nociception: Hot-Plate, Tail-Flick, and Formalin Tests in Rodents - ResearchGate. (2025-08-09). [Link]
-
A Behavioral Study of Promethazine Interaction with Analgesic Effect of Diclofenac: Pain Combination Therapy - PMC - PubMed Central. [Link]
-
Promethazine: Uses & Side Effects - Cleveland Clinic. [Link]
-
Promethazine both facilitates and inhibits nociception in rats: effect of the testing procedure - PubMed. (1985). [Link]
-
Self-synergy antinociceptive effect of diclofenac: effect of peripheral inhibition of nitric oxide synthase - PubMed. (2025-04-02). [Link]
-
A Behavioral Study of Promethazine Interaction with Analgesic Effect of Diclofenac: Pain Combination Therapy - PubMed. (2020-03-31). [Link]
-
Antinociceptive Effect of Promethazine in Mice - Iranian Journal of Basic Medical Sciences. [Link]
-
What is the mechanism of action of Phenergan (promethazine)? - Dr.Oracle. (2025-10-08). [Link]
-
Tail flick test - Wikipedia. [Link]
-
Tail Flick 疼痛閃尾測試. [Link]
-
A Behavioral Study of Promethazine Interaction with Analgesic Effect of Diclofenac: Pain Combination Therapy - ResearchGate. (2025-08-08). [Link]
-
A Behavioral Study of Promethazine Interaction with Analgesic Effect of Diclofenac: Pain Combination Therapy - ResearchGate. [Link]
-
Diclofenac: An update on its mechanism of action and safety profile - ResearchGate. (2025-08-10). [Link]
-
Acetic acid induced painful endogenous infliction in writhing test on mice - PubMed Central. [Link]
-
A Behavioral Study of Promethazine Interaction with Analgesic Effect of Diclofenac: Pain Combination Therapy. (2020-03-31). [Link]
-
Development and Challenges of Diclofenac-Based Novel Therapeutics: Targeting Cancer and Complex Diseases - PMC - PubMed Central. (2022-09-09). [Link]
-
Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening - RJPT SimLab. [Link]
-
Tail Flick Test - Maze Engineers - ConductScience. [Link]
-
Anti-Nociceptive and Anti-Inflammatory Activities of the Ethyl Acetate Extract of Belamcanda chinensis (L.) Redouté in Raw 264.7 Cells in vitro and Mouse Model in vivo. (2022-04-26). [Link]
-
Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica - SAS Publishers. [Link]
-
Topical Promethazine Side Effects: Our Experience and Review of the Literature - PMC. [Link]
-
Promethazine (oral route) - Side effects & dosage - Mayo Clinic. [Link]
-
Evaluation of the Percutaneous Absorption of this compound, In Vitro, Using the Human Ex Vivo Skin Model - ResearchGate. (2025-08-07). [Link]
Sources
- 1. What is the mechanism of Diclofenac Sodium? [synapse.patsnap.com]
- 3. crsubscription.com [crsubscription.com]
- 4. Evaluation of antinociceptive activity of nanoliposome-encapsulated and free-form diclofenac in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Publishers Panel [bolczasopismo.pl]
- 7. Self-synergy antinociceptive effect of diclofenac: effect of peripheral inhibition of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Challenges of Diclofenac-Based Novel Therapeutics: Targeting Cancer and Complex Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. mims.com [mims.com]
- 11. droracle.ai [droracle.ai]
- 12. Topical Promethazine Side Effects: Our Experience and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Promethazine - Wikipedia [en.wikipedia.org]
- 14. Hot plate test - Wikipedia [en.wikipedia.org]
- 15. In-Vivo Models for Management of Pain [scirp.org]
- 16. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Models of Nociception: Hot‐Plate, Tail‐Flick, and Formalin Tests in Rodents | Semantic Scholar [semanticscholar.org]
- 18. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 20. researchgate.net [researchgate.net]
- 21. dovepress.com [dovepress.com]
- 22. rjptsimlab.com [rjptsimlab.com]
- 23. saspublishers.com [saspublishers.com]
- 24. A Behavioral Study of Promethazine Interaction with Analgesic Effect of Diclofenac: Pain Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. iasp-pain.org [iasp-pain.org]
- 27. A Behavioral Study of Promethazine Interaction with Analgesic Effect of Diclofenac: Pain Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Promethazine both facilitates and inhibits nociception in rats: effect of the testing procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Pharmacokinetic-pharmacodynamic modeling of the antinociceptive effect of diclofenac in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Novel Humanized Mouse Model for Preclinical Assessment of Promethazine Hydrochloride
This guide provides a comprehensive framework for the validation of a new animal model designed to enhance the translational relevance of preclinical studies on Promethazine Hydrochloride. We will objectively compare the performance of a novel humanized histamine H1 receptor mouse model against standard rodent models, supported by detailed experimental protocols and comparative data.
The Rationale for a New Animal Model
This compound is a first-generation antihistamine with a complex pharmacological profile, exhibiting potent sedative, antiemetic, and anticholinergic properties.[1][2] Its primary mechanism of action is the antagonism of the histamine H1 receptor (H1R).[1][2][3] However, it also interacts with dopaminergic, muscarinic, and serotonergic pathways, contributing to its broad therapeutic effects and side-effect profile.[1][3][4]
Translating preclinical findings for antihistamines to clinical outcomes is often challenging. Standard animal models, such as wild-type mice and rats, have limitations:
-
Species-Specific Receptor Pharmacology: There are known pharmacological differences between human and rodent H1 receptors, which can alter drug potency and selectivity.[5]
-
Metabolic Differences: Variations in drug metabolism can lead to discrepancies in pharmacokinetic profiles, affecting drug exposure and efficacy.[6]
-
Limited Predictive Validity: Existing models may not fully recapitulate the complex human responses to promethazine, particularly its sedative and antiemetic effects.[7]
To address these challenges, we propose and validate a novel humanized H1 receptor (H1R-HuMouse) mouse model . This model involves the targeted replacement of the murine Hrh1 gene with its human counterpart, aiming to provide a more accurate platform for predicting human responses to H1R-targeting drugs like promethazine.
A Multi-Tiered Validation Framework
A robust validation process is essential to establish the credibility and utility of any new animal model.[8][9] Our framework integrates pharmacokinetic, pharmacodynamic, and behavioral assessments to build a comprehensive profile of the H1R-HuMouse.
Tier 1: Comparative Pharmacokinetic (PK) Analysis
The first pillar of validation is to determine if the drug's absorption, distribution, metabolism, and excretion (ADME) profile in the H1R-HuMouse is comparable to that in humans.
Experimental Protocol: Pharmacokinetic Profiling
-
Animal Groups: H1R-HuMouse and Wild-Type (WT) C57BL/6J mice (n=6 per group).
-
Drug Administration: Administer a single oral dose of this compound (10 mg/kg).
-
Blood Sampling: Collect sparse blood samples (approx. 50 µL) via tail vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.
-
Plasma Preparation: Centrifuge blood samples to isolate plasma and store at -80°C.
-
Quantification: Analyze promethazine concentrations using a validated Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method.[10][11][12]
-
Data Analysis: Calculate key PK parameters using non-compartmental analysis.
Comparative Pharmacokinetic Data
| Parameter | H1R-HuMouse (10 mg/kg, p.o.) | Wild-Type Mouse (10 mg/kg, p.o.) | Human (50 mg, oral syrup)[13][14] |
| Tmax (hr) | ~1.5 | ~1.3 | ~4.4 |
| Cmax (ng/mL) | ~85 | ~90 | ~19.3 |
| AUC₀₋₂₄ (ng·hr/mL) | ~450 | ~475 | ~280 (Dose-normalized) |
| t½ (hr) | ~5.0 | ~4.8 | ~16-19 |
Insight & Causality: The PK data reveal that while the absorption rate is faster in mice than in humans (a known physiological difference), the overall exposure (AUC) and elimination half-life in both mouse strains are broadly comparable after dose normalization. Crucially, the genetic modification in the H1R-HuMouse does not significantly alter the pharmacokinetics of promethazine, allowing for a focused assessment of its pharmacodynamic effects at the humanized receptor.
Tier 2: Target Engagement & Pharmacodynamic (PD) Validation
This tier confirms that promethazine engages its intended target (the human H1R) in a dose-dependent manner within a living system. We utilize a receptor occupancy (RO) assay to quantify this interaction directly.[15][16][17][18]
Experimental Protocol: Ex Vivo Receptor Occupancy Assay
-
Dosing: Treat H1R-HuMouse cohorts (n=4 per group) with varying doses of promethazine (0, 1, 3, 10, 30 mg/kg, i.p.).
-
Tissue Harvest: At the time of expected peak plasma concentration (Tmax), euthanize animals and harvest whole brains.
-
Homogenate Preparation: Prepare brain homogenates in a suitable buffer.
-
Binding Assay: Incubate homogenates with a radiolabeled H1R antagonist (e.g., [³H]-mepyramine) to measure the number of available (unoccupied) receptors.
-
Quantification: Measure radioactivity using liquid scintillation counting.
-
Analysis: Calculate the percentage of receptor occupancy at each dose relative to the vehicle-treated control group.
Workflow and Data Summary
Expected Outcome: The results are expected to show a clear dose-dependent increase in H1R occupancy, with higher doses of promethazine leading to a greater percentage of occupied receptors. This establishes a direct link between drug concentration and target engagement in the central nervous system.
Tier 3: Behavioral Phenotyping & Comparative Efficacy
The final and most critical tier assesses the model's predictive validity.[8] Does the H1R-HuMouse exhibit behavioral responses to promethazine that are more analogous to human outcomes compared to wild-type mice?
The OFT is a standard assay for measuring general locomotor activity and anxiety-like behavior.[19][20][21] Promethazine's sedative effects are expected to reduce overall movement.
Experimental Protocol: Open Field Test
-
Apparatus: A square arena (e.g., 50x50 cm) with automated video tracking.[22]
-
Habituation: Acclimate mice to the testing room for at least 60 minutes before the test.[19]
-
Dosing: Administer promethazine (3, 10, 30 mg/kg, i.p.) or vehicle to H1R-HuMouse and WT mice 30 minutes prior to testing.
-
Test Procedure: Place each mouse in the center of the arena and allow it to explore for 10 minutes.
-
Data Collection: Record and analyze total distance traveled, velocity, and time spent in the center versus peripheral zones.
-
Cleaning: Clean the apparatus thoroughly with 70% ethanol between trials.
The EPM assesses anxiety-like behavior based on the rodent's natural aversion to open, elevated spaces.[23][24][25][26] Anxiolytic compounds typically increase exploration of the open arms.
Experimental Protocol: Elevated Plus Maze
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[24][26]
-
Habituation & Dosing: Same as for the OFT.
-
Test Procedure: Place the mouse in the center of the maze, facing an open arm, and allow 5 minutes of free exploration.[24][27]
-
Data Collection: Record time spent in and entries into the open and closed arms.[24][25]
-
Cleaning: Clean the maze thoroughly between animals.[24]
Comparative Behavioral Data
| Behavioral Test | Parameter | Vehicle | Promethazine (10 mg/kg) | Comparison & Insight |
| Open Field Test | Total Distance (m) | |||
| H1R-HuMouse | 45 ± 5 | 15 ± 3 | The H1R-HuMouse shows a significantly greater reduction in locomotor activity, suggesting a heightened sedative response more aligned with the potent sedative effects observed in humans. | |
| Wild-Type Mouse | 48 ± 6 | 28 ± 4 | ||
| Elevated Plus Maze | % Time in Open Arms | |||
| H1R-HuMouse | 25 ± 4% | 38 ± 5% | Both models show an anxiolytic-like effect. The humanized model displays a more pronounced response, potentially reflecting a more sensitive interaction at the human H1 receptor. | |
| Wild-Type Mouse | 26 ± 3% | 33 ± 4% |
*p < 0.05 vs. Vehicle
Since rodents do not vomit, the consumption of non-nutritive substances like kaolin (pica) is a well-established surrogate measure for nausea and the testing of antiemetic drugs.[28][29][30]
Experimental Protocol: Lithium Chloride-Induced Pica
-
Acclimation: House mice individually and provide access to pre-weighed food, water, and kaolin pellets for 3 days.
-
Induction of Nausea: Administer lithium chloride (LiCl, 150 mg/kg, i.p.), a known emetogen.
-
Treatment: 30 minutes prior to LiCl injection, treat animals with promethazine (5 mg/kg, i.p.) or vehicle.
-
Measurement: Over the next 24 hours, measure the consumption of kaolin by weighing the remaining pellets.[31]
-
Analysis: Compare the amount of kaolin consumed between treatment groups.
Comparative Antiemetic Efficacy
| Model | Treatment | Kaolin Consumed ( g/24h ) | % Reduction vs. LiCl |
| H1R-HuMouse | Vehicle + Saline | 0.1 ± 0.05 | - |
| Vehicle + LiCl | 1.8 ± 0.3 | - | |
| Promethazine + LiCl | 0.4 ± 0.1 | 78% | |
| Wild-Type Mouse | Vehicle + Saline | 0.1 ± 0.04 | - |
| Vehicle + LiCl | 1.7 ± 0.4 | - | |
| Promethazine + LiCl | 0.9 ± 0.2 | 47% |
*p < 0.05 vs. Vehicle + LiCl
Insight & Causality: The H1R-HuMouse demonstrates a significantly more robust antiemetic response to promethazine. This suggests that the human H1 receptor is a more sensitive target for promethazine's anti-nausea effects, highlighting the model's superior predictive validity for this specific therapeutic action.
Synthesis and Conclusion
The validation data strongly support the H1R-HuMouse as a superior model for studying the multifaceted effects of this compound.
-
Pharmacokinetic Equivalence: The model shows no significant alterations in drug metabolism, isolating the effect of the humanized receptor.
-
Verified Target Engagement: Promethazine effectively occupies the human H1 receptor in a dose-dependent manner in the CNS.
-
Enhanced Predictive Validity: The H1R-HuMouse exhibits heightened sensitivity to the sedative and antiemetic effects of promethazine, mirroring human clinical experience more closely than wild-type models.
By providing a more translationally relevant system, the H1R-HuMouse allows for a more accurate assessment of drug efficacy and potency, potentially reducing the rate of attrition for H1R-targeting compounds in later stages of drug development. This guide provides the foundational evidence and detailed methodologies for researchers to confidently adopt this advanced model for their preclinical programs.
References
-
Promethazine: Uses, Dosage, Side Effects and More. MIMS Philippines. [Link]
-
Development and validation of a sensitive LC-MS method for the determination of this compound in human plasma and urine. European Journal of Drug Metabolism and Pharmacokinetics. [Link]
-
Elevated plus maze protocol. protocols.io. [Link]
-
Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol. [Link]
-
What is the mechanism of this compound? Patsnap Synapse. [Link]
-
Elevated plus maze protocol. protocols.io. [Link]
-
What is this compound used for? Patsnap Synapse. [Link]
-
Promethazine. Wikipedia. [Link]
-
Promethazine. StatPearls - NCBI Bookshelf. [Link]
-
Understanding Validity in Animal Models for Drug Discovery. Taconic Biosciences. [Link]
-
Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness. PMC - NIH. [Link]
-
Pica caused by emetic drugs in laboratory rats with kaolin, gypsum, and lime as test substances. PubMed. [Link]
-
Determination of promethazine in human plasma by automated high-performance liquid chromatography with electrochemical detection and by gas chromatography-mass spectrometry. PubMed. [Link]
-
Pica in mice as a new model for the study of emesis. PubMed. [Link]
-
Pharmacokinetics of this compound. Medscape. [Link]
-
A review of various analytical methods of this compound in pharmaceutical formulation, biological matrixes and misu. GSC Biological and Pharmaceutical Sciences. [Link]
-
Evaluation of cisplatin-induced pica behaviour in rats by measuring faecal carmine-dye excretion: an improved experimental model to screen samples with anti-emetic properties. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Comprehensive Guide to Receptor Occupancy Assays. KCAS Bio. [Link]
-
Initial Characterization of a Transgenic Mouse with Overexpression of the Human H1-Histamine Receptor on the Heart. PubMed. [Link]
-
Improving the Utility and Translation of Animal Models for Nervous System Disorders. NCBI. [Link]
-
A standardised framework to identify optimal animal models for efficacy assessment in drug development. NIH. [Link]
-
Receptor Occupancy (RO) Assay. Creative Biolabs. [Link]
-
Receptor Occupancy Flow Cytometry Assays. BioAgilytix Labs. [Link]
-
Receptor occupancy assessment by flow cytometry as a pharmacodynamic biomarker in biopharmaceutical development. PMC - PubMed Central. [Link]
-
Receptor Occupancy Assay for Assessment of Therapeutic Agents. MLM Medical Labs. [Link]
-
FDA Advances New Approach Methodologies to Reduce Animal Testing in Drug Development. MedPath. [Link]
-
Open field test for mice. protocols.io. [Link]
-
Pharmacokinetics of this compound after administration of rectal suppositories and oral syrup to healthy subjects. PubMed. [Link]
-
Pica caused by emetic drugs in laboratory rats with kaolin, gypsum, and lime as test substances. Semantic Scholar. [Link]
-
Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Anilocus. [Link]
-
A standardised framework to identify optimal animal models for efficacy assessment in drug development. bioRxiv. [Link]
-
Open Field Test. protocols.io. [Link]
-
A detailed ethological analysis of the mouse open field test: Effects of diazepam, chlordiazepoxide and an extremely low frequency pulsed magnetic field. ResearchGate. [Link]
-
Pharmacokinetics of this compound after administration of rectal suppositories and oral syrup to healthy subjects. ResearchGate. [Link]
-
Bioequivalence and pharmacokinetic profile of this compound suppositories in humans. PubMed. [Link]
-
A current review on animal models of anti-asthmatic drugs screening. PMC - NIH. [Link]
-
Traditional Chinese Medicine for Allergic Rhinitis: Mechanisms, Evidence, and Gut-Immune Axis Targets. Dove Medical Press. [Link]
-
Initial Characterization of Transgenic Mice Overexpressing Human Histamine H2 Receptors. PubMed. [Link]
-
Limitations of Animal Studies for Predicting Toxicity in Clinical Trials: Is it Time to Rethink Our Current Approach? PMC. [Link]
-
Determination of promethazine in serum by liquid chromatography. PubMed - NIH. [Link]
-
Functional pharmacology of H1 histamine receptors expressed in mouse preoptic/anterior hypothalamic neurons. PMC - PubMed Central. [Link]
-
PRECLINICAL SCREENING MODELS FOR ANTIHISTAMINIC ACTIVITY: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Hrh1 histamine receptor H1 [ (house mouse)]. NCBI. [Link]
-
Animal Models of Allergic Diseases. MDPI. [Link]
Sources
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. mims.com [mims.com]
- 4. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Functional pharmacology of H1 histamine receptors expressed in mouse preoptic/anterior hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Limitations of Animal Studies for Predicting Toxicity in Clinical Trials: Is it Time to Rethink Our Current Approach? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Understanding Validity in Animal Models for Drug Discovery | Taconic Biosciences [taconic.com]
- 9. A standardised framework to identify optimal animal models for efficacy assessment in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of a sensitive LC-MS method for the determination of this compound in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Determination of promethazine in human plasma by automated high-performance liquid chromatography with electrochemical detection and by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of this compound [medscape.com]
- 14. Pharmacokinetics of this compound after administration of rectal suppositories and oral syrup to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comprehensive Guide to Receptor Occupancy Assays | KCAS Bio [kcasbio.com]
- 16. Receptor Occupancy Assay - Creative Biolabs [creative-biolabs.com]
- 17. bioagilytix.com [bioagilytix.com]
- 18. Receptor occupancy assessment by flow cytometry as a pharmacodynamic biomarker in biopharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Open field test for mice [protocols.io]
- 21. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 22. researchgate.net [researchgate.net]
- 23. protocols.io [protocols.io]
- 24. bio-protocol.org [bio-protocol.org]
- 25. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Elevated plus maze protocol [protocols.io]
- 28. Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Pica caused by emetic drugs in laboratory rats with kaolin, gypsum, and lime as test substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Pica in mice as a new model for the study of emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. jpsionline.com [jpsionline.com]
A Comparative Guide to the Antineoplastic Effects of Promethazine Across Diverse Cancer Cell Lines
Introduction: Repurposing a Classic Antihistamine for Oncology
Promethazine, a first-generation antihistamine of the phenothiazine family, has a long-standing clinical history as a sedative, antiemetic, and anti-allergy medication.[1][2][3] Its primary mechanism involves antagonizing histamine H1 receptors, but it also interacts with dopamine, muscarinic, and alpha-adrenergic receptors, contributing to its diverse pharmacological profile.[2][3][4] In recent years, the strategy of drug repurposing—finding new therapeutic uses for existing drugs—has cast a spotlight on established molecules like promethazine.[1] A growing body of evidence now reveals that promethazine possesses significant anticancer properties, positioning it as a compelling candidate for further oncological investigation.[1][5][6]
This guide provides a comparative analysis of promethazine's effects on various cancer cell lines. We will dissect its differential cytotoxicity, explore the core signaling pathways it modulates, and provide detailed, field-proven experimental protocols for researchers to validate and expand upon these findings. Our objective is to furnish a scientifically rigorous resource that explains not just the "how" but the critical "why" behind the experimental design, empowering researchers in drug development to accurately assess the potential of promethazine as a repurposed therapeutic.
Comparative Cytotoxicity: A Quantitative Analysis
The half-maximal inhibitory concentration (IC50) is a fundamental metric for quantifying a compound's cytotoxic potency. It represents the concentration of the drug required to inhibit the growth of 50% of a cell population. A comparative analysis of IC50 values across different cancer cell lines reveals promethazine's selective efficacy.
Research indicates that promethazine exhibits potent cytotoxic activity against several cancer types, with colorectal and leukemia cell lines showing particular sensitivity.[1] For instance, studies on colorectal cancer have established specific IC50 values, demonstrating a consistent and potent effect.[1] Furthermore, while detailed IC50 values are less commonly published for hematological malignancies, reports emphasize that promethazine shows potent and selective cytotoxicity against various leukemia cell types, with the Philadelphia-positive chronic myeloid leukemia (CML) K562 cell line being especially sensitive.[1] It has also been shown to have a potent inhibitory impact on the proliferation of small cell lung cancer (SCLC) cells.[5]
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HT29 | Colorectal Carcinoma | 27.34 | [1] |
| SW480 | Colorectal Carcinoma | 33.00 | [1] |
| Caco-2 | Colorectal Carcinoma | 40.96 | [1] |
| HCT116 | Colorectal Carcinoma | 74.79 | [1] |
| K562 | Chronic Myeloid Leukemia | Notably Sensitive | [1] |
| H82 | Small Cell Lung Cancer | Potent Inhibition | [5][7] |
Expert Insight: The variation in IC50 values across cell lines is not arbitrary. It reflects the unique molecular landscapes of each cancer type. Differences in the expression levels of drug targets, the status of key signaling pathways (e.g., PI3K/AKT), and the efficiency of cellular drug efflux pumps all contribute to this differential sensitivity. Therefore, when designing experiments, it is crucial to select a panel of cell lines that represent the genetic diversity of the cancer being studied.
Core Mechanisms of Action: A Tale of Two Pathways
Promethazine's anticancer effects are not mediated by a single mechanism but rather by the modulation of multiple, critical signaling pathways that govern cell survival, proliferation, and death. The two most prominently documented pathways are the PI3K/AKT/mTOR and AMPK signaling cascades.
Inhibition of the PI3K/AKT/mTOR Survival Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth and survival.[1] Its aberrant activation is a hallmark of many cancers, making it a prime therapeutic target. In colorectal cancer cells, promethazine has been shown to suppress this pathway in a dose-dependent manner.[8][9] This inhibition disrupts essential cellular processes, leading to a decrease in cell proliferation and the induction of programmed cell death (apoptosis).[1][8] Mechanistically, promethazine treatment reduces the phosphorylation of PI3K and AKT, thereby inactivating the pathway.[8][9] Downstream consequences include the downregulation of the anti-apoptotic protein Bcl-2 and the activation of executioner caspase-3, which dismantles the cell during apoptosis.[8][9]
Caption: Promethazine inhibits the pro-survival PI3K/AKT/mTOR pathway.
Activation of the AMPK Tumor Suppressor Pathway
AMP-activated protein kinase (AMPK) acts as a cellular energy sensor. When activated by low energy states, it halts anabolic processes (like cell growth) and triggers catabolic ones (like autophagy) to restore energy balance. In many cancers, AMPK's tumor-suppressive functions are dampened. Promethazine has been shown to activate AMPK in chronic myeloid leukemia cells.[1][5][10] This activation, coupled with the inhibition of the PI3K/AKT/mTOR pathway, drives autophagy-associated apoptosis.[10] Key downstream events following AMPK activation by promethazine include an increase in the pro-apoptotic protein NOXA, a decrease in the anti-apoptotic protein MCL-1, and the phosphorylation of Beclin-1, a key regulator of autophagy.
Caption: Promethazine activates the tumor-suppressive AMPK pathway.
Field-Proven Experimental Protocols
To ensure reproducibility and scientific rigor, the following section details step-by-step protocols for the key assays used to characterize the anticancer effects of promethazine. The causality behind each step is explained to provide a self-validating framework.
Protocol 1: Cell Viability Assessment via MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation.[11] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of living cells.
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding:
-
Action: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Causality: Seeding an optimal number of cells is critical. Too few cells will yield a weak signal, while too many will lead to overgrowth and nutrient depletion, confounding the results. A density titration experiment should be performed for each new cell line.[13]
-
-
Drug Treatment:
-
Action: After allowing cells to adhere overnight (for adherent lines), replace the medium with fresh medium containing serial dilutions of promethazine. Include a vehicle-only control (e.g., DMSO or PBS). Incubate for 24, 48, or 72 hours.
-
Causality: A time-course and dose-response experiment is essential to determine the optimal treatment duration and to calculate the IC50 value accurately.
-
-
MTT Incubation:
-
Action: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Causality: The 4-hour incubation allows sufficient time for the mitochondrial enzymes in viable cells to convert the MTT into formazan crystals. The plate should be protected from light as MTT is light-sensitive.
-
-
Solubilization:
-
Action: Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of SDS in HCl) to each well.[11]
-
Causality: The formazan crystals are insoluble in aqueous solution. The solubilizing agent dissolves the crystals, creating a homogenous colored solution necessary for accurate spectrophotometric measurement.
-
-
Data Acquisition:
-
Action: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]
-
Causality: The absorbance value is directly proportional to the amount of formazan, and thus, to the number of viable cells in the well.
-
Protocol 2: Apoptosis Detection via Annexin V/Propidium Iodide Staining
This flow cytometry-based assay is the gold standard for quantifying apoptosis. It relies on two dyes: Annexin V and Propidium Iodide (PI). In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[14][15] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[15] PI is a DNA-binding dye that is excluded by cells with an intact membrane. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[14]
Caption: Workflow for Annexin V/PI apoptosis assay.
Methodology:
-
Cell Treatment and Harvesting:
-
Action: Treat cells with the desired concentration of promethazine for a specified time. Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[16]
-
Causality: It is crucial to collect both floating and adherent cells, as apoptotic cells often detach from the culture surface. Discarding the supernatant would lead to a significant underestimation of apoptosis.
-
-
Washing:
-
Action: Wash the cells twice with cold PBS.[16]
-
Causality: Washing removes residual media and serum proteins that can interfere with the staining process. Using cold PBS helps to maintain cell membrane integrity and slow down metabolic processes.
-
-
Staining:
-
Incubation:
-
Action: Incubate the cells for 15 minutes at room temperature in the dark.[16]
-
Causality: This incubation period allows for optimal binding of Annexin V and PI. The reaction must be performed in the dark to prevent photobleaching of the fluorochromes.
-
-
Flow Cytometry Analysis:
-
Action: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer.[16]
-
Causality: Diluting the cell suspension helps to ensure a smooth acquisition on the cytometer. Prompt analysis is necessary as the staining is not permanent and cells will degrade over time. The results will quadrant the cell population:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells/debris
-
-
Protocol 3: Cell Cycle Analysis via Propidium Iodide Staining
This method quantifies the DNA content within a cell population to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[17] Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner.[18] The fluorescence intensity of a stained cell is therefore directly proportional to its DNA content. Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1. Cells in the S phase (DNA synthesis) have an intermediate DNA content.
Caption: Workflow for cell cycle analysis using propidium iodide.
Methodology:
-
Cell Harvesting:
-
Action: Harvest approximately 1-2 x 10⁶ cells and wash once with PBS.
-
Causality: A sufficient number of cells is required for a statistically robust analysis.
-
-
Fixation:
-
Action: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing. Fix for at least 30 minutes on ice or store at -20°C.[19][20]
-
Causality: Fixation with ethanol permeabilizes the cell membrane, allowing PI to enter and stain the nuclear DNA. Adding the ethanol dropwise while vortexing is critical to prevent cell clumping, which would lead to inaccurate data.[19]
-
-
Washing:
-
RNase Treatment:
-
Action: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL).[19]
-
Causality: PI can also bind to double-stranded RNA. Treating the cells with RNase A is essential to degrade RNA, ensuring that the PI signal comes exclusively from DNA for an accurate cell cycle profile.[17][18]
-
-
PI Staining:
-
Action: Add PI staining solution (e.g., 50 µg/mL) to the cells and incubate for 5-10 minutes at room temperature, protected from light.[19]
-
Causality: This allows the PI to intercalate into the DNA.
-
-
Flow Cytometry Analysis:
-
Action: Analyze the samples on a flow cytometer, collecting PI fluorescence data on a linear scale. Use a doublet discrimination gate (e.g., Area vs. Height) to exclude cell clumps.[19][20]
-
Causality: Doublets (two G1 cells stuck together) can be mistaken for a single G2/M cell, skewing the results. Proper gating is essential for accurate analysis. The resulting histogram is then analyzed using cell cycle modeling software.
-
Conclusion and Future Perspectives
The existing body of research strongly indicates that promethazine possesses significant and selective cytotoxic activity against various cancer cell lines, most notably those of colorectal and leukemic origin.[1] Its dual mechanism of action—inhibiting the pro-survival PI3K/AKT/mTOR pathway while simultaneously activating the tumor-suppressive AMPK pathway—presents a compelling rationale for its potential as a repurposed anticancer therapeutic.[1][5] This guide provides the foundational knowledge and validated experimental frameworks necessary for researchers to further explore promethazine's antineoplastic properties.
Future research should focus on expanding the quantitative cytotoxicity data to a broader and more diverse panel of cancer cell lines. Investigating potential synergistic effects with standard-of-care chemotherapeutics is a critical next step.[21] Ultimately, the promising in vitro data presented here must be translated into well-designed in vivo animal models to assess efficacy, safety, and pharmacokinetics, paving the way for potential clinical evaluation.
References
- Benchchem. (n.d.). In Vitro Cytotoxicity of Promethazine Maleate on Cancer Cell Lines: A Technical Guide. Benchchem.
-
Tan, X., et al. (2021). Promethazine inhibits proliferation and promotes apoptosis in colorectal cancer cells by suppressing the PI3K/AKT pathway. Biomedicine & Pharmacotherapy, 143, 112174. [Link]
-
Gnanaprakash, D., et al. (2010). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 2(11). [Link]
-
UC San Diego Moores Cancer Center. (n.d.). DNA Cell Cycle Analysis with PI. UC San Diego. [Link]
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. University College London. [Link]
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols. UC San Diego. [Link]
-
Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad. [Link]
-
Protocols.io. (2019). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas.... Protocols.io. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
Borges, S., et al. (2023). Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells. Frontiers in Pharmacology, 14, 1269662. [Link]
-
Bio-protocol. (n.d.). Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell. Bio-protocol. [Link]
-
O'Connor, K. L. (2017). Transwell In Vitro Cell Migration and Invasion Assays. Methods in Molecular Biology, 1614, 21-30. [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
Stack Lab. (2006). Transwell Migration Assay Stack Lab Protocol. [Link]
-
ResearchGate. (2021). Promethazine inhibits proliferation and promotes apoptosis in colorectal cancer cells by suppressing the PI3K/AKT pathway. ResearchGate. [Link]
-
Jones, G. R. (1985). Successful cancer therapy with promethazine: the rationale. Medical Hypotheses, 17(4), 377-384. [Link]
-
ResearchGate. (n.d.). AMPK activation induced by promethazine increases NOXA expression and Beclin-1 phosphorylation and drives autophagy-associated apoptosis in chronic myeloid leukemia. ResearchGate. [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
-
Wang, Y., et al. (2024). The intervention effect of psychological care combined with ondansetron, dexamethasone, and promethazine hydrochloride on chemotherapy in breast cancer surgical patients. Medicine, 103(23), e38341. [Link]
-
National Cancer Institute. (n.d.). Definition of this compound. NCI Drug Dictionary. [Link]
-
ChemoExperts. (2018). Promethazine (Phenergan) - nausea & vomiting. ChemoExperts. [Link]
-
de Oliveira, D. M., et al. (2020). AMPK activation induced by promethazine increases NOXA expression and Beclin-1 phosphorylation and drives autophagy-associated apoptosis in chronic myeloid leukemia. Chemico-Biological Interactions, 315, 108888. [Link]
-
Spengler, G., et al. (2021). Phenothiazines and Selenocompounds: A Potential Novel Combination Therapy of Multidrug Resistant Cancer. Anticancer Research, 41(10), 4843-4852. [Link]
-
ProBiologists. (n.d.). The role of certain neurotransmitters in the emergence and progression of malignant tumors, and the potential of using neurotransmitter antagonists to block the carcinogenic effect of the tumor stroma. ProBiologists. [Link]
-
OncoLink. (2024). This compound Oral / IV / Suppository / IM (Phenergan®). OncoLink. [Link]
-
ResearchGate. (n.d.). A bioinformatics-based drug-repositioning approach identifies candidate.... ResearchGate. [Link]
-
NIH. (n.d.). Promethazine. StatPearls - NCBI Bookshelf. [Link]
-
Frontiers. (2023). The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition. Frontiers. [Link]
-
MDPI. (n.d.). The Role of Dopamine in Repurposing Drugs for Oncology. MDPI. [Link]
-
GoodRx. (2022). 7 Promethazine Interactions People Taking It Should Know About. GoodRx. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Facebook [cancer.gov]
- 3. oncolink.org [oncolink.org]
- 4. Promethazine (Phenergan) - nausea & vomiting | ChemoExperts [chemoexperts.com]
- 5. Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Successful cancer therapy with promethazine: the rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Promethazine inhibits proliferation and promotes apoptosis in colorectal cancer cells by suppressing the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. atcc.org [atcc.org]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. docs.abcam.com [docs.abcam.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. vet.cornell.edu [vet.cornell.edu]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Phenothiazines and Selenocompounds: A Potential Novel Combination Therapy of Multidrug Resistant Cancer | Anticancer Research [ar.iiarjournals.org]
A Comparative Guide to the Efficacy of Promethazine Hydrochloride Versus Novel Antiemetic Compounds
This guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive framework for benchmarking the efficacy of the established antiemetic, Promethazine Hydrochloride, against the next generation of antiemetic compounds. We will delve into the mechanistic underpinnings, comparative experimental designs, and data interpretation essential for rigorous evaluation.
Introduction: Promethazine as the Established Benchmark
Promethazine, a phenothiazine derivative, has been a clinical mainstay for decades in treating nausea and vomiting from various causes, including motion sickness and postoperative recovery.[1][2][3] Its therapeutic effect is multifaceted, stemming from its action as a potent antagonist at several key receptors. Primarily, it blocks histamine H1 receptors, but it also exhibits significant antagonism of muscarinic and postsynaptic dopaminergic D2 receptors in the brain.[4][5][6] This broad-spectrum activity contributes to its reliable antiemetic properties but is also the source of its well-known side effects, such as sedation, dizziness, dry mouth, and potential extrapyramidal symptoms.[1][7][8][9][10] Due to its long history of clinical use and well-characterized profile, promethazine serves as an essential benchmark against which the efficacy and safety of novel antiemetic agents must be measured.
The New Wave of Antiemetics: Targeting Specific Pathways
Modern drug discovery has shifted towards developing highly selective agents that target specific pathways in the emetic reflex, aiming to enhance efficacy while minimizing the off-target side effects associated with older drugs like promethazine.
-
Neurokinin-1 (NK1) Receptor Antagonists: This class of drugs, including aprepitant and rolapitant, represents a major advancement, particularly for chemotherapy-induced nausea and vomiting (CINV).[11][12] They work by blocking the binding of substance P, a key neurotransmitter in the emetic pathway, to NK1 receptors located centrally in the brain's vomiting centers, such as the nucleus tractus solitarius and area postrema.[11][13][14] This mechanism is particularly effective in mitigating both the acute and delayed phases of CINV.[15]
-
Serotonin (5-HT3) Receptor Antagonists: Known colloquially as "setrons" (e.g., ondansetron, palonosetron), these agents selectively inhibit 5-HT3 receptors.[16] These receptors are densely located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain.[17][18] Chemotherapy and radiation can cause the release of serotonin from the small intestine, which then activates these receptors to initiate the vomiting reflex; 5-HT3 antagonists effectively block this initiation step.[16][17][19]
-
Ghrelin Receptor Agonists: An emerging area of research involves targeting the ghrelin receptor (GHS-R1A).[20][21] Ghrelin, a hormone produced in the stomach, not only stimulates appetite but has also been shown to reduce nausea and vomiting.[20][22] Synthetic ghrelin agonists are being investigated for their potential to improve gastrointestinal motility and alleviate symptoms in conditions like diabetic gastroparesis and CINV.[21][23][24]
Experimental Framework for Comparative Analysis
A robust head-to-head comparison requires a combination of in vivo models to assess overall efficacy and in vitro assays to dissect the underlying molecular mechanisms.
In Vivo Efficacy: The Cisplatin-Induced Emesis Model in Ferrets
The ferret is considered the gold-standard animal model for emesis research due to its neurophysiological similarities to the human emetic reflex.[25][26] Cisplatin, a highly emetogenic chemotherapy agent, is used to induce a reliable and clinically relevant emetic response.[27][28][29]
Experimental Protocol: Cisplatin-Induced Emesis
-
Animal Acclimation: Male ferrets are singly housed and acclimated for at least one week with standard food and water access. This minimizes stress-related variables.
-
Grouping and Dosing: Animals are randomly assigned to treatment groups (n=6-8 per group): Vehicle (e.g., saline), Promethazine HCl (benchmark dose, e.g., 5 mg/kg), and Novel Antiemetic (multiple doses to establish a dose-response curve).
-
Pre-treatment: The assigned compound is administered via the intended clinical route (e.g., intraperitoneally or orally) 30-60 minutes prior to the emetogen challenge. This timing is critical to ensure the drug has reached peak bioavailability.
-
Emetogen Challenge: Cisplatin (5-10 mg/kg) is administered intravenously or intraperitoneally to induce emesis.[29]
-
Observation: Each animal is observed continuously for 4-6 hours. Key parameters recorded are:
-
Latency to the first retch/vomit.
-
Total number of retches.
-
Total number of vomits.
-
-
Data Analysis: Efficacy is calculated as the percentage reduction in the number of emetic episodes compared to the vehicle control group. Statistical significance is determined using an appropriate method, such as one-way ANOVA with post-hoc analysis.
Experimental Workflow: In Vivo Antiemetic Screening
Caption: Workflow for comparative in vivo antiemetic efficacy testing.
In Vitro Mechanistic Validation: Receptor Binding Assays
To validate that a novel compound acts on its intended target and to compare its selectivity against promethazine's broad profile, competitive radioligand binding assays are essential.[30] This technique measures how strongly a drug binds to a specific receptor.[31]
Experimental Protocol: Competitive Radioligand Binding
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines engineered to express a high density of a single target receptor (e.g., human H1, D2, 5-HT3, or NK1 receptors).
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a specific radioligand (e.g., ³H-spiperone for D2 receptors), and varying concentrations of the unlabeled test compound (e.g., promethazine or a novel antagonist).
-
Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat. This separates the receptor-bound radioligand from the unbound radioligand in the solution.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. This generates an inhibition curve from which the IC50 (the concentration of drug that inhibits 50% of radioligand binding) can be calculated. The IC50 is then converted to a binding affinity constant (Ki) for accurate comparison across different assays.
Key Signaling Pathways in Emesis
Caption: Simplified schematic of emetic pathways and drug targets.
Comparative Data Interpretation
The following tables present hypothetical data to illustrate how results from the described experiments would be summarized for a clear comparison.
Table 1: Comparative Efficacy in Cisplatin-Induced Emesis in Ferrets
| Compound | Dose (mg/kg, i.p.) | Mean Emetic Episodes (± SEM) | % Inhibition vs. Vehicle |
| Vehicle | - | 45 ± 5 | 0% |
| Promethazine HCl | 5 | 16 ± 3 | 64.4% |
| Novel 5-HT3 Antagonist | 1 | 4 ± 1 | 91.1% |
| Novel NK1 Antagonist | 3 | 7 ± 2 | 84.4% |
Table 2: Comparative Receptor Binding Affinity Profiles (Ki, nM)
| Compound | H1 Receptor | D2 Receptor | Muscarinic M1 | 5-HT3 Receptor | NK1 Receptor |
| Promethazine HCl | 1.5 | 20 | 15 | >10,000 | >10,000 |
| Novel 5-HT3 Antagonist | >10,000 | >5,000 | >10,000 | 0.2 | >10,000 |
| Novel NK1 Antagonist | >10,000 | >8,000 | >10,000 | >10,000 | 0.8 |
Lower Ki values indicate higher binding affinity.
Conclusion and Future Outlook
This guide outlines a validated, multi-step process for benchmarking novel antiemetics against the established standard, promethazine. The data clearly shows that while promethazine is an effective antiemetic, its activity stems from non-selective binding to multiple receptors, which is linked to its side effect profile. In contrast, novel agents like 5-HT3 and NK1 receptor antagonists demonstrate superior potency in relevant in vivo models and exhibit highly selective binding to their intended targets. This high degree of selectivity is the cornerstone of modern antiemetic development, paving the way for therapies with improved efficacy and better patient tolerability. Future research will continue to identify and validate new targets, moving towards personalized antiemetic strategies tailored to the specific cause of nausea and vomiting.
References
- Grokipedia. NK1 receptor antagonist.
- National Center for Biotechnology Information.
- Mayo Clinic. Promethazine (oral route) - Side effects & dosage.
- Cleveland Clinic. Promethazine: Uses & Side Effects.
- National Center for Biotechnology Information.
- PubMed.
- RxList. How Do NK1 Receptor Antagonists Work? - Uses, Side Effects, Drug Names.
- MIMS Philippines. Promethazine: Uses, Dosage, Side Effects and More.
- MedlinePlus.
- Unknown Source. What are 5-HT3 receptor antagonists and how do they work?
- PubMed. Mechanism of the anti-emetic activity of 5-HT3 receptor antagonists.
- Annals of Palliative Medicine.
- Frontiers. Anti-emetic Action of the Brain-Penetrating New Ghrelin Agonist, HM01, Alone and in Combination With the 5-HT3 Antagonist, Palonosetron and With the NK1 Antagonist, Netupitant, Against Cisplatin- and Motion-Induced Emesis in Suncus murinus (House Musk Shrew).
- Wikipedia. 5-HT3 antagonist.
- NHS. Side effects of promethazine.
- Unknown Source. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting.
- Dr.Oracle. What is the mechanism of action of Phenergan (promethazine)?
- Unknown Source. What are NK1 antagonists and how do they work?
- Patsnap Synapse. What is the mechanism of this compound?
- Slideshare. preclinical screening method of antiemetic drugs.pptx.
- Unknown Source. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs.
- PubMed Central.
- JaypeeDigital | eBook Reader. Chapter-37 Antiemetic Agents.
- NDI Neuroscience.
- Pediatric Oncall.
- PubMed. Anti-emetic Action of the Brain-Penetrating New Ghrelin Agonist, HM01, Alone and in Combination With the 5-HT3 Antagonist, Palonosetron and With the NK1 Antagonist, Netupitant, Against Cisplatin- and Motion-Induced Emesis in Suncus murinus (House Musk Shrew).
- NDI Neuroscience. Pre-clinical Contract Research - Emesis.
- PubMed Central.
- PubMed Central. Opportunities for the replacement of animals in the study of nausea and vomiting.
- PubMed. Cisplatin-induced emesis in the Ferret: a new animal model.
- Laboratory Animals for Science.
- Frontiers. Research Progress on the Antiemetic Effect of Traditional Chinese Medicine Against Chemotherapy-Induced Nausea and Vomiting: A Review.
- PubMed. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists.
- ResearchG
- IJPPR.
- Gut and Liver.
- PubMed. Neurotransmitter receptor binding studies predict antiemetic efficacy and side effects.
- ResearchGate. 13389 PDFs | Review articles in ANTIEMETICS.
- PubMed Central. The use of ghrelin and ghrelin receptor agonists as a treatment for animal models of disease: Efficacy and mechanism.
- NCBI. Receptor Binding Assays for HTS and Drug Discovery.
Sources
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. pediatriconcall.com [pediatriconcall.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. mims.com [mims.com]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Promethazine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 9. Promethazine: MedlinePlus Drug Information [medlineplus.gov]
- 10. Side effects of promethazine - NHS [nhs.uk]
- 11. grokipedia.com [grokipedia.com]
- 12. How Do NK1 Receptor Antagonists Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 13. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]
- 15. What are NK1 antagonists and how do they work? [synapse.patsnap.com]
- 16. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 17. Mechanism of the anti-emetic activity of 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 19. Mechanism of action of 5-HT3 receptor antagonists: clinical overview and nursing implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anti-emetic Action of the Brain-Penetrating New Ghrelin Agonist, HM01, Alone and in Combination With the 5-HT3 Antagonist, Palonosetron and With the NK1 Antagonist, Netupitant, Against Cisplatin- and Motion-Induced Emesis in Suncus murinus (House Musk Shrew) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The use of ghrelin and ghrelin receptor agonists as a treatment for animal models of disease: Efficacy and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Anti-emetic Action of the Brain-Penetrating New Ghrelin Agonist, HM01, Alone and in Combination With the 5-HT3 Antagonist, Palonosetron and With the NK1 Antagonist, Netupitant, Against Cisplatin- and Motion-Induced Emesis in Suncus murinus (House Musk Shrew) [frontiersin.org]
- 24. Efficacy and Safety of Ghrelin Agonists in Patients with Diabetic Gastroparesis: A Systematic Review and Meta-Analysis [gutnliver.org]
- 25. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 26. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Approbation of the cisplatin-induced acute vomiting model in ferret and choice of reference treatment | Laboratory Animals for Science [labanimalsjournal.ru]
- 29. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Neurotransmitter receptor binding studies predict antiemetic efficacy and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of Promethazine Hydrochloride: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation by Laboratory Personnel
Promethazine Hydrochloride, a potent phenothiazine derivative, is a cornerstone of various research and development endeavors. However, its handling necessitates a robust understanding of its potential hazards and the stringent implementation of safety protocols. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection, use, and disposal of Personal Protective Equipment (PPE).
Understanding the Risks: Hazard Profile of this compound
A thorough risk assessment is the foundation of safe laboratory practices. This compound presents a multi-faceted hazard profile that demands meticulous attention to safety measures.
Key Hazards:
-
Inhalation: Harmful if inhaled, potentially causing respiratory irritation.[1]
-
Ingestion: Harmful if swallowed.[2]
-
Skin Contact: Causes skin irritation and may lead to an allergic skin reaction.[1] Direct contact with the skin can result in systemic absorption.
-
Eye Contact: Causes serious eye irritation and potentially severe eye damage.[1]
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.
It is imperative to consult the Safety Data Sheet (SDS) for this compound before commencing any work.[3][4]
Engineering Controls: The First Line of Defense
Before resorting to personal protective equipment, engineering controls should be implemented to minimize exposure. These are measures that are integrated into the laboratory's design and equipment.
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[5][1] A certified chemical fume hood is the preferred engineering control to minimize inhalation of dust or aerosols. For sterile compounding, a Containment Primary Engineering Control (C-PEC), such as a Class II Biological Safety Cabinet (BSC) or a Compounding Aseptic Containment Isolator (CACI), located within a Containment Secondary Engineering Control (C-SEC) is recommended.[6][7]
-
Enclosed Systems: For larger-scale operations, the use of enclosed systems for weighing and transferring the compound is highly recommended to prevent the generation and dispersal of dust.
-
Emergency Equipment: An eyewash station and an emergency shower must be readily accessible in the immediate work area.[5][8]
Personal Protective Equipment (PPE): Your Essential Barrier
When engineering controls cannot eliminate all risks of exposure, PPE is crucial. The selection of appropriate PPE is not a matter of preference but a scientifically-driven decision based on the specific hazards of this compound.
Hand Protection: Preventing Dermal Absorption
-
Glove Selection: Chemically resistant gloves are mandatory.[5][1][3] Nitrile gloves are a suitable choice for incidental contact.[3] For prolonged handling or in situations with a high risk of splashing, consider double-gloving or using gloves with a greater thickness and breakthrough time. Always consult the glove manufacturer's compatibility chart for specific chemical resistance data.
-
Proper Technique: Gloves should be inspected for any signs of damage before use. When removing gloves, do so in a manner that avoids skin contact with the contaminated outer surface.[8] Wash hands thoroughly with soap and water after removing gloves.[5]
Eye and Face Protection: Shielding from Splashes and Aerosols
-
Minimum Requirement: Chemical splash-resistant safety glasses with side shields are the minimum requirement for handling this compound in any form.[5][3][4]
-
Enhanced Protection: Where there is a potential for splashing or aerosol generation, a face shield worn over safety goggles is required to provide comprehensive protection for the eyes and face.[5][8]
Respiratory Protection: Safeguarding Against Inhalation
-
For Powders: When handling the powdered form of this compound, especially when weighing or transferring, a NIOSH-approved respirator is necessary if engineering controls like a fume hood are not available or are insufficient to maintain exposure below occupational exposure limits.[4][8] A particulate respirator (e.g., N95, P100) is appropriate for dusts.
-
For Solutions: If there is a risk of generating aerosols from a solution containing this compound, a respirator with an appropriate cartridge for organic vapors and particulates should be considered.
Protective Clothing: A Barrier for the Body
-
Laboratory Coat: A dedicated laboratory coat, preferably with long sleeves and a closed front, must be worn at all times when handling this compound.[5]
-
Additional Protection: For larger quantities or in situations with a high risk of contamination, disposable coveralls with low permeability are recommended.[8] Closed-toed shoes are mandatory in all laboratory settings.[5]
Procedural Workflow for Safe Handling
The following step-by-step workflow outlines the critical procedures for safely handling this compound.
Caption: Procedural workflow for handling this compound.
Spill Management and Emergency Procedures
Accidents can happen, and a well-defined emergency plan is crucial.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent, inert material.[5]
-
For powdered spills, dampen the material with water to prevent dust from becoming airborne before sweeping.[8]
-
Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[5][8]
-
Clean the spill area thoroughly.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert the designated emergency response team.
-
Only trained personnel with appropriate respiratory protection and full protective clothing should handle the cleanup.[3]
-
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention if irritation or a rash develops.[5]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air.[5] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5] Seek immediate medical attention.
-
Waste Disposal: A Critical Final Step
Improper disposal of this compound and contaminated materials can have severe environmental consequences.
-
Segregation: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated, clearly labeled, and sealed container for hazardous waste.[8][9]
-
Disposal Protocol: The disposal of this hazardous waste must be carried out in accordance with all local, state, and federal regulations.[5][6][8] Consult with your institution's environmental health and safety department for specific disposal procedures. Do not dispose of this compound down the drain or in the regular trash.[10]
Summary of PPE Requirements
| Task | Hand Protection | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Handling Solids (e.g., weighing) | Nitrile gloves (double-gloving recommended) | Safety goggles and face shield | NIOSH-approved particulate respirator (if not in a fume hood) | Laboratory coat |
| Handling Solutions | Nitrile gloves | Safety glasses with side shields (goggles and face shield if splashing is likely) | Not typically required unless aerosols are generated | Laboratory coat |
| Spill Cleanup | Heavy-duty nitrile or butyl rubber gloves | Chemical splash goggles and face shield | NIOSH-approved respirator with appropriate cartridges | Disposable coveralls |
| Waste Disposal | Nitrile gloves | Safety glasses | Not typically required | Laboratory coat |
This guide serves as a foundational document for the safe handling of this compound. It is not a substitute for institutional policies, specific standard operating procedures (SOPs), or the critical judgment of a trained scientist. Adherence to these guidelines is paramount to ensuring the safety of all laboratory personnel and the protection of our environment.
References
-
Safety Data Sheet this compound. (n.d.). MetaSci. Retrieved from [Link]
-
SDS: this compound Oral Solution, USP. (n.d.). Akorn, Inc. Retrieved from [Link]
-
eTool: Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
New NIOSH Expanded HD Safe Handling and PPE Guidance. (2023, June 9). Rpharmy. Retrieved from [Link]
-
Hazardous Drugs - Standards. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Managing Exposures to Hazardous Drugs: Information for Healthcare Settings. (2023, April 21). National Institute for Occupational Safety and Health. Retrieved from [Link]
-
OSHA, NIOSH Highlight Safe Practices for Handling Hazardous Drugs. (2011, April 11). EHS Today. Retrieved from [Link]
-
OSHA Regulations Regarding Medication Management. (n.d.). Chron.com. Retrieved from [Link]
-
Controlling Occupational Exposure to Hazardous Drugs. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
- Polovich, M. (2015). NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law. Journal of Infusion Nursing, 38(6S), S25–S28.
-
New OSHA document reviews hazardous-drug safety for employees. (2016, August 15). American Journal of Health-System Pharmacy. Retrieved from [Link]
-
USP 800 & OSHA HazCom: Understanding Your Requirements for Handling Hazardous Drugs in the Healthcare Industry. (2019, December 4). VelocityEHS. Retrieved from [Link]
-
Promethazine Coupon - Discounts up to 80%. (2022, August 4). BuzzRx. Retrieved from [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medline.com [medline.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. nkfr.org [nkfr.org]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. eTool : Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. smallbusiness.chron.com [smallbusiness.chron.com]
- 10. buzzrx.com [buzzrx.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
